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  • Product: 6-Methoxypyridine-2-carbothioamide
  • CAS: 134789-88-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Methoxypyridine-2-carbothioamide: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals Introduction 6-Methoxypyridine-2-carbothioamide is a heterocyclic organic compound that has garnered interest within the scientific community, part...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-2-carbothioamide is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of pyridine, a fundamental heterocyclic scaffold, it possesses unique electronic properties. The incorporation of a carbothioamide group (a thioamide) at the 2-position introduces a versatile functional moiety known for its coordination chemistry and significant biological activity. The thioamide functional group is a bioisostere of the amide bond, but it exhibits distinct properties, including increased acidity of the N-H protons, different hydrogen bonding capabilities, and a greater propensity for metal chelation.

The pyridine carbothioamide (PCA) framework is recognized as an attractive scaffold for the development of novel therapeutic agents.[1][2] Derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities.[1][2][3][4] This guide provides a comprehensive technical overview of 6-Methoxypyridine-2-carbothioamide, detailing its chemical properties, a validated synthesis protocol, and an exploration of its reactivity and potential applications in drug discovery.

Physicochemical and Spectroscopic Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in chemical reactions, its formulation possibilities, and its interaction with biological systems.

Core Chemical Data

A summary of the core physicochemical data for 6-Methoxypyridine-2-carbothioamide is presented below. This data is essential for experimental design, dosage calculations, and safety assessments.

PropertyValueSource
IUPAC Name 6-methoxypyridine-2-carbothioamideN/A
Molecular Formula C₇H₈N₂OS[5]
Molecular Weight 168.22 g/mol [5]
CAS Number 134789-88-1[6]
Appearance Expected to be a crystalline solid or powder[7]
Melting Point Data not publicly availableN/A
Solubility Data not publicly available; expected to be soluble in organic solvents like DMSO, DMF, and alcohols.N/A
Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous structural confirmation and purity assessment of 6-Methoxypyridine-2-carbothioamide. While a dedicated public spectrum for this specific molecule is not available, its characteristic signals can be predicted based on its functional groups and data from analogous structures.[8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.9-4.1 ppm.

    • Pyridine Ring Protons (Ar-H): Three signals in the aromatic region (δ 7.0-8.5 ppm) are expected, corresponding to the protons at the C3, C4, and C5 positions. Their splitting patterns (doublets and a doublet of doublets) will be characteristic of the 2,6-disubstituted pyridine ring system.

    • Thioamide Protons (-CSNH₂): Two broad singlets corresponding to the two non-equivalent amine protons are expected, typically found in the downfield region (δ 8.0-10.0 ppm), with chemical shifts that can be sensitive to solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides information on the carbon framework.

    • Thioamide Carbon (C=S): The most downfield signal, expected in the range of δ 190-205 ppm, is characteristic of the thiocarbonyl group.

    • Pyridine Ring Carbons: Five distinct signals for the aromatic carbons are anticipated in the range of δ 110-165 ppm. The carbon attached to the methoxy group (C6) will be significantly shielded compared to the other ring carbons.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is expected.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

    • N-H Stretching: Two bands in the 3100-3400 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine in the thioamide group.

    • C=S Stretching (Thioamide I Band): A strong absorption band in the region of 1200-1400 cm⁻¹ is characteristic of the C=S bond.

    • C-O Stretching: A strong band around 1250-1300 cm⁻¹ for the aryl-alkyl ether linkage of the methoxy group.

Synthesis and Mechanistic Rationale

The preparation of primary thioamides is most efficiently achieved through the thionation of the corresponding nitrile precursor.[10][11][12] This approach offers a direct and high-yielding route from readily available starting materials.

Synthesis Pathway

The synthesis of 6-Methoxypyridine-2-carbothioamide proceeds via the reaction of 6-Methoxypyridine-2-carbonitrile with a sulfur-transfer agent, most commonly Lawesson's Reagent.[10][13][14] This reagent is favored for its efficacy and relatively mild reaction conditions compared to other thionating agents like phosphorus pentasulfide.[11]

Synthesis_Workflow Start Starting Material: 6-Methoxypyridine-2-carbonitrile Reagent Reagent Addition: Lawesson's Reagent in Toluene Start->Reagent Reaction Reaction Step: Reflux under Inert Atmosphere (e.g., Nitrogen) Reagent->Reaction Monitoring Monitoring: TLC Analysis Reaction->Monitoring Until completion Workup Aqueous Work-up: Quench, Extract with Organic Solvent Monitoring->Workup Purification Purification: Silica Gel Column Chromatography Workup->Purification Product Final Product: 6-Methoxypyridine-2-carbothioamide Purification->Product

Synthesis workflow for 6-Methoxypyridine-2-carbothioamide.
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the thionation of nitriles.[10][14]

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Methoxypyridine-2-carbonitrile (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration).

  • Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the flask. The stoichiometry is critical; using approximately half a molar equivalent is standard as the reagent contains two reactive P=S bonds.

  • Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to reflux (approx. 110 °C for toluene).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile spot is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-Methoxypyridine-2-carbothioamide.

Causality of Experimental Choices
  • Inert Atmosphere: Prevents potential oxidation of the thioamide product and side reactions with atmospheric moisture, which can decompose Lawesson's reagent.

  • Anhydrous Solvent: Water can react with and deactivate Lawesson's reagent, reducing the efficiency of the thionation process.

  • Reflux Conditions: The thermal energy supplied by heating to reflux is necessary to overcome the activation energy for the reaction between the nitrile and the relatively stable Lawesson's Reagent.

  • Aqueous Bicarbonate Quench: This step neutralizes any acidic byproducts and helps to break down the phosphorus-containing byproducts from Lawesson's reagent, facilitating their removal during the aqueous work-up.[14]

Chemical Reactivity and Applications in Drug Discovery

The chemical nature of 6-Methoxypyridine-2-carbothioamide is defined by the interplay between its pyridine ring and the thioamide functional group. This combination makes it a valuable building block for developing complex molecules with targeted biological activities.

Core Reactivity

The thioamide group serves as a versatile chemical handle. Its most significant property is its ability to act as an N,S bidentate chelating ligand.[15] The lone pairs on the nitrogen and sulfur atoms can coordinate with various metal ions, forming stable five-membered ring complexes.[16] This chelating ability is often implicated as a mechanism for the antimicrobial and certain anticancer activities of thioamide-containing compounds.[15]

Furthermore, the thioamide can undergo various chemical transformations, such as S-alkylation, oxidation, or conversion to other heterocyclic systems like thiazoles, making it a pivotal intermediate in synthetic chemistry.

Applications in Drug Development

The pyridine carbothioamide (PCA) scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Logical_Relationships Core 6-Methoxypyridine- 2-carbothioamide Core Anticancer Anticancer Activity Core->Anticancer AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory EnzymeInhibition Enzyme Inhibition Core->EnzymeInhibition Tubulin Tubulin Polymerization Inhibition Anticancer->Tubulin via COX COX/NOS Inhibition AntiInflammatory->COX via CA Carbonic Anhydrase & Lipoxygenase Inhibition EnzymeInhibition->CA e.g.

Logical relationship of the core structure to its bio-activities.
  • Anticancer Agents: A primary area of investigation for PCA analogs is their use as anticancer agents.[2] Many derivatives function as potent inhibitors of tubulin polymerization, a critical process for cell division.[1][17] By disrupting the formation of microtubules, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The substitution pattern on the pyridine ring, including the presence of the 6-methoxy group, can be systematically modified to optimize potency and selectivity against specific cancer cell lines.[1][17]

  • Anti-inflammatory Potential: Pyridine carbothioamides have been evaluated for their anti-inflammatory properties.[3] The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and nitric oxide synthase (NOS).[3] The development of novel anti-inflammatory drugs with improved side-effect profiles remains a significant therapeutic goal, and this scaffold shows promise in this area.

  • Enzyme Inhibition: The versatility of the PCA structure allows it to be tailored to inhibit a variety of enzymes. For instance, different derivatives have shown inhibitory activity against urease (implicated in bacterial infections) and carbonic anhydrases (targets for diuretics and glaucoma treatments).[18][19]

Conclusion

6-Methoxypyridine-2-carbothioamide is a synthetically accessible and chemically versatile molecule. Its physicochemical properties, dominated by the pyridine and thioamide functional groups, make it an important building block in organic synthesis and a privileged scaffold in medicinal chemistry. The straightforward synthesis from its corresponding nitrile allows for the facile production of this key intermediate. Its demonstrated potential in the development of anticancer, anti-inflammatory, and enzyme-inhibiting agents underscores its significance for researchers and drug development professionals. Further exploration and derivatization of this core structure hold considerable promise for the discovery of novel therapeutics with enhanced efficacy and selectivity.

References

  • Efficient Thioamide Synthesis from Nitriles | PDF | Chemical Reactions | Thin Layer Chromatography - Scribd. (2009, February 11). Scribd. [Link]

  • Yields and Selectivity of Thionylations of Multifunctional Nitrile Substrates by the System Lawesson's Reagent-BF 3 ·OEt 2 - ResearchGate. ResearchGate. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - Beilstein Journals. (2021, April 9). Beilstein Journals. [Link]

  • Thioamide synthesis by thionation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride | Request PDF - ResearchGate. ResearchGate. [Link]

  • 6-Methoxypyridine-3-carbothioamide | C7H8N2OS | CID 2745979 - PubChem. PubChem. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC. (2025, January 1). PMC. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Publishing. RSC Publishing. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC. PMC. [Link]

  • A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. HETEROCYCLES. [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). RSC Publishing. [Link]

  • Bis-Propylheptyl Carbonate | C21H42O3 | CID 87573553 - PubChem - NIH. PubChem. [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - Semantic Scholar. (2022, December 9). Semantic Scholar. [Link]

  • 6-methoxypyridine-2-carboxaldehyde - Stenutz. Stenutz. [Link]

  • Synthesis of pyridine carboxamide and carbothioamide (1–12). - ResearchGate. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. PMC. [Link]

  • Tricarbonylrhenium(I) complexes with the N -methylpyridine-2-carbothioamide ligand – Synthesis, characterization and cytotoxicity studies | Request PDF - ResearchGate. ResearchGate. [Link]

  • Biological evaluation of some new N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives as potential antimicrobial and anticancer agents - PubMed. (2016, November 29). PubMed. [Link]

  • Synthesis and characterization of 2-acetyl-6-methoxypyridine (AMOPY) thiosemicarbazone ligands for drug design | Proceedings of Student Research and Creative Inquiry Day. (2017, May 17). Proceedings of Student Research and Creative Inquiry Day. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC. PMC. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024, December 12). PubMed. [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130) - European Commission. (2008, April 15). European Commission. [Link]

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  • Journal Name COMMUNICATION - DR-NTU. DR-NTU. [Link]

  • 6-Methyl-2-pyridinecarbothioamide | C7H8N2S | CID 2784964 - PubChem. PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxypyridine-2-carbothioamide

This guide provides a comprehensive overview of the synthetic routes to 6-Methoxypyridine-2-carbothioamide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic routes to 6-Methoxypyridine-2-carbothioamide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategies, mechanistic underpinnings, and practical considerations for producing this target molecule.

Introduction: The Significance of Thioamides

Thioamides are a critical class of organosulfur compounds that serve as versatile intermediates in organic synthesis and are core components of numerous biologically active molecules.[1] Their unique chemical properties, including their ability to act as hydrogen bond donors and acceptors and their increased resistance to enzymatic hydrolysis compared to their amide analogs, make them valuable motifs in drug design.[2] 6-Methoxypyridine-2-carbothioamide, in particular, combines the features of a pyridine ring, a known pharmacophore, with a thioamide functionality, making it a compound of considerable interest for further chemical exploration and biological evaluation.

Synthetic Strategy: A Two-Step Approach

The most logical and well-precedented synthetic strategy for 6-Methoxypyridine-2-carbothioamide involves a two-step sequence starting from a readily available precursor. This approach prioritizes reaction efficiency, scalability, and control over functional group transformations.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Thionation Start 6-Methoxy-2-pyridinecarboxamide Product1 6-Methoxypyridine-2-carbonitrile Start->Product1 Dehydration Reagent1 Dehydrating Agent (e.g., POCl₃, SOCl₂) Reagent1->Start Product1_copy 6-Methoxypyridine-2-carbonitrile Final_Product 6-Methoxypyridine-2-carbothioamide Product1_copy->Final_Product Thionation Reagent2 Sulfur Source (e.g., H₂S, Lawesson's Reagent) Reagent2->Product1_copy

Caption: Overall synthetic pathway to 6-Methoxypyridine-2-carbothioamide.

This strategy is divided into two primary stages:

  • Synthesis of the Nitrile Intermediate: Conversion of a suitable precursor to 6-Methoxypyridine-2-carbonitrile.

  • Thionation of the Nitrile: Transformation of the nitrile group into the target thioamide.

Part 1: Synthesis of 6-Methoxypyridine-2-carbonitrile

The synthesis of the key intermediate, 6-Methoxypyridine-2-carbonitrile, can be approached from several starting materials. The choice of starting material will often depend on commercial availability and cost.

Route A: From 2-Cyano-6-methylpyridine

A common precursor is 2-cyano-6-methylpyridine.[3] The synthesis from this starting material involves the oxidation of the methyl group followed by esterification and subsequent methoxylation.

Route B: From 2-Amino-6-methoxypyridine

An alternative and often more direct route starts from 2-amino-6-methoxypyridine.[4] This method typically involves a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 6-Methoxypyridine-2-carbonitrile from 2-Amino-6-methoxypyridine

This protocol is adapted from established procedures for the synthesis of cyanopyridines from aminopyridines.

Materials:

  • 2-Amino-6-methoxypyridine

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: A solution of 2-amino-6-methoxypyridine in aqueous HCl is cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the hot cyanide solution.

  • Work-up: After the addition is complete, the reaction mixture is heated to 90 °C for 1 hour. The mixture is then cooled to room temperature and extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 6-methoxypyridine-2-carbonitrile.

Part 2: Synthesis of 6-Methoxypyridine-2-carbothioamide

The conversion of the nitrile intermediate to the final thioamide product is a critical step. Several methods exist for this transformation, with the choice of reagent often influencing the reaction conditions and yield.[5]

Method 1: Direct Thionation with Hydrogen Sulfide

The most direct method for the synthesis of primary thioamides from nitriles is the addition of hydrogen sulfide.[6][7] This reaction is typically base-catalyzed.

Mechanism: The reaction proceeds via the nucleophilic attack of the hydrosulfide ion (HS⁻) on the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated to yield the thioamide.

Thionation_Mechanism Nitrile 6-Methoxypyridine-2-carbonitrile Intermediate Thioimidate Intermediate Nitrile->Intermediate + HS⁻ H2S H₂S H2S->Nitrile Base Base (e.g., Pyridine) Base->H2S Deprotonation Thioamide 6-Methoxypyridine-2-carbothioamide Intermediate->Thioamide Protonation

Sources

Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 6-Methoxypyridine-2-carbothioamide

Introduction 6-Methoxypyridine-2-carbothioamide is a pyridine derivative containing a carbothioamide functional group. While extensive research on the specific mechanism of action of this particular molecule is not widel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Methoxypyridine-2-carbothioamide is a pyridine derivative containing a carbothioamide functional group. While extensive research on the specific mechanism of action of this particular molecule is not widely available in current literature, its structural similarity to the well-characterized antitubercular drug ethionamide provides a strong foundation for a hypothesized mechanism. This guide will delve into this probable mechanism, drawing parallels with ethionamide, and will also explore other potential biological activities based on its chemical moieties. Furthermore, we will outline key experimental protocols to elucidate and validate its precise mechanism of action, offering a roadmap for researchers and drug development professionals.

Hypothesized Primary Mechanism of Action: Inhibition of Mycolic Acid Synthesis in Mycobacterium tuberculosis

The striking structural resemblance of 6-Methoxypyridine-2-carbothioamide to ethionamide, a second-line anti-tuberculosis drug, suggests that it may share a similar mechanism of action targeting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] Ethionamide is a prodrug that requires activation within the mycobacterium to exert its effect.[3][4]

The Ethionamide Pathway: A Blueprint for 6-Methoxypyridine-2-carbothioamide's Action

The established mechanism of ethionamide involves a multi-step process that ultimately disrupts the integrity of the mycobacterial cell envelope.[2][3] It is highly probable that 6-Methoxypyridine-2-carbothioamide follows a similar activation and inhibitory pathway.

  • Prodrug Activation: Ethionamide is activated by the mycobacterial monooxygenase, EthA.[1][3] This enzyme is a flavin-dependent monooxygenase that converts the thioamide group of ethionamide into a more reactive species. Given the presence of the same carbothioamide group, it is hypothesized that 6-Methoxypyridine-2-carbothioamide also functions as a prodrug requiring activation by EthA.

  • Target Inhibition: The activated form of ethionamide subsequently forms an adduct with NAD+, which then inhibits the enoyl-ACP reductase InhA.[1][2] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for the elongation of fatty acid chains that are precursors to mycolic acids.[2][3] By inhibiting InhA, the synthesis of mycolic acids is blocked, leading to a compromised cell wall and ultimately, bacterial death.[3]

  • Regulatory Control: The expression of the activating enzyme, EthA, is negatively regulated by the transcriptional repressor, EthR.[1][4] Overexpression of EthR can lead to reduced EthA levels and consequently, resistance to ethionamide.[4] Therefore, the efficacy of 6-Methoxypyridine-2-carbothioamide, if it follows this pathway, would also be influenced by the levels of EthR expression in Mycobacterium tuberculosis.

The following diagram illustrates the hypothesized mechanism of action for 6-Methoxypyridine-2-carbothioamide, based on the known ethionamide pathway.

Hypothesized Mechanism of Action cluster_bacterium Mycobacterium tuberculosis Prodrug 6-Methoxypyridine-2-carbothioamide (Prodrug) Activated_Drug Activated Drug Prodrug->Activated_Drug Activation InhA InhA (Enoyl-ACP Reductase) Activated_Drug->InhA Inhibition EthA EthA (Monooxygenase) EthR EthR (Repressor) EthR->EthA Repression Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Hypothesized mechanism of 6-Methoxypyridine-2-carbothioamide.

Alternative and Secondary Mechanisms of Action

While the inhibition of mycolic acid synthesis is the most probable primary mechanism, the chemical structure of 6-Methoxypyridine-2-carbothioamide suggests other potential biological activities that warrant investigation.

Metal Chelation and Inhibition of Metalloenzymes

Carbothioamides and related thiosemicarbazones are known for their metal-chelating properties.[5][6] The nitrogen and sulfur atoms in the carbothioamide group can coordinate with transition metal ions like iron, copper, and zinc. This chelation can have several downstream effects:

  • Inhibition of Metalloenzymes: Many essential enzymes, including ribonucleotide reductase, rely on metal cofactors for their activity.[5][6] By sequestering these metal ions, 6-Methoxypyridine-2-carbothioamide could inhibit the function of these crucial enzymes, leading to cytotoxicity.

  • Generation of Reactive Oxygen Species (ROS): The formation of metal complexes can catalyze redox reactions, leading to the production of damaging reactive oxygen species within the cell.

Inhibition of Other Cellular Targets

Pyridine-based compounds have a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often through mechanisms unrelated to mycolic acid synthesis.[7][8] It is plausible that 6-Methoxypyridine-2-carbothioamide could interact with other cellular targets, such as protein kinases, DNA gyrase, or other enzymes involved in essential metabolic pathways.[9]

Experimental Protocols for Mechanism of Action Validation

To rigorously test the hypothesized mechanisms of action for 6-Methoxypyridine-2-carbothioamide, a series of well-defined experimental protocols should be employed.

In Vitro Whole-Cell Antimycobacterial Activity
  • Objective: To determine the minimum inhibitory concentration (MIC) of 6-Methoxypyridine-2-carbothioamide against Mycobacterium tuberculosis H37Rv and potentially multi-drug resistant strains.

  • Methodology:

    • Prepare a serial dilution of 6-Methoxypyridine-2-carbothioamide in a 96-well microplate.

    • Inoculate each well with a standardized suspension of M. tuberculosis.

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

  • Expected Outcome: A low MIC value would confirm its potential as an antitubercular agent and provide a basis for further mechanistic studies.

Target-Based Enzyme Inhibition Assays
  • Objective: To directly assess the inhibitory activity of 6-Methoxypyridine-2-carbothioamide against the hypothesized target, InhA.

  • Methodology:

    • Clone, express, and purify recombinant InhA enzyme.

    • Perform an in vitro enzyme kinetics assay using a spectrophotometric method to monitor the oxidation of NADH in the presence of the substrate and varying concentrations of the activated form of 6-Methoxypyridine-2-carbothioamide.

    • Determine the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Expected Outcome: Significant inhibition of InhA activity would provide strong evidence for the hypothesized mechanism.

Mycolic Acid Synthesis Inhibition Assay
  • Objective: To determine if 6-Methoxypyridine-2-carbothioamide inhibits the biosynthesis of mycolic acids in whole mycobacterial cells.

  • Methodology:

    • Culture M. tuberculosis in the presence of sub-MIC concentrations of 6-Methoxypyridine-2-carbothioamide.

    • Label the cells with a radiolabeled precursor of mycolic acids, such as [14C]acetate.

    • Extract the mycolic acid methyl esters (MAMEs) from the cell wall.

    • Analyze the MAMEs by thin-layer chromatography (TLC) and autoradiography to quantify the incorporation of the radiolabel.

  • Expected Outcome: A dose-dependent reduction in the synthesis of mycolic acids would corroborate the inhibition of the FAS-II pathway.

The following diagram illustrates the experimental workflow for validating the primary hypothesized mechanism of action.

Experimental Workflow Start Start: Hypothesis Inhibition of Mycolic Acid Synthesis MIC_Assay 1. Whole-Cell Activity Assay (MIC) Start->MIC_Assay InhA_Assay 2. In Vitro InhA Inhibition Assay MIC_Assay->InhA_Assay If active Mycolic_Acid_Assay 3. Mycolic Acid Synthesis Inhibition Assay InhA_Assay->Mycolic_Acid_Assay If inhibitory Conclusion Conclusion: Mechanism Validated Mycolic_Acid_Assay->Conclusion If inhibitory

Caption: Experimental workflow for mechanism of action validation.

Quantitative Data Summary

While specific quantitative data for 6-Methoxypyridine-2-carbothioamide is not yet available, the following table provides a template for summarizing key parameters that should be determined through the experimental protocols outlined above. For comparative purposes, typical values for ethionamide are included.

Parameter6-Methoxypyridine-2-carbothioamideEthionamide (Reference)
MIC90 vs. M. tuberculosis H37Rv To be determined0.3 - 1.25 µg/mL
InhA IC50 To be determined~1 µM (for the activated form)
Cytotoxicity (e.g., HepG2 IC50) To be determined> 100 µM

Conclusion

Based on a strong structural analogy to ethionamide, the most probable mechanism of action for 6-Methoxypyridine-2-carbothioamide as an antitubercular agent is the inhibition of mycolic acid synthesis via the activation by EthA and subsequent inhibition of InhA. However, the potential for alternative mechanisms, such as metal chelation and inhibition of other cellular targets, should not be overlooked. The experimental workflows detailed in this guide provide a clear and robust strategy for elucidating the precise molecular mechanisms of this compound. Further research into 6-Methoxypyridine-2-carbothioamide and its derivatives could lead to the development of novel and effective therapeutics against Mycobacterium tuberculosis.

References

  • Ethionamide - Wikipedia. [Link]

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  • 6de5 - Mycobacterium tuberculosis Rv2671 complexed with beta-NADPH and 6-ethyl-5-{(3S)-3-[2-methoxy-5-(pyridin-4-yl)phenyl]but-1-yn-1-yl}pyrimidine-2,4-diamine - Summary - Protein Data Bank Japan. [Link]

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Exploratory

6-Methoxypyridine-2-carbothioamide: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted biological activities of 6-Methoxypyridine-2-carbothioamide, a heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of 6-Methoxypyridine-2-carbothioamide, a heterocyclic compound with significant therapeutic potential. While direct experimental data for this specific molecule is limited, this document synthesizes extensive research on structurally analogous pyridine carbothioamides and related methoxypyridine derivatives to forecast its likely pharmacological profile. The primary focus is on its potential as an anticancer agent, with predicted mechanisms of action including tubulin polymerization inhibition and the induction of apoptosis. Furthermore, potential antimicrobial and anti-inflammatory activities are explored based on the established bioactivities of the pyridine carbothioamide scaffold. This guide details plausible signaling pathways, provides comprehensive experimental protocols for in vitro and in vivo validation, and presents a framework for future research to unlock the therapeutic promise of this compound.

Introduction: The Therapeutic Promise of the Pyridine Carbothioamide Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. When functionalized with a carbothioamide group, this scaffold gives rise to the pyridine carbothioamide (PCA) class of compounds, which have demonstrated a wide spectrum of biological activities.[1] PCAs are recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The inclusion of a methoxy group at the 6-position of the pyridine ring in 6-Methoxypyridine-2-carbothioamide is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity.[4]

While direct biological data for 6-Methoxy-2-nitropyridin-3-amine, a related compound, is not yet available, the substantial evidence from structurally related analogs strongly suggests its potential as a valuable lead compound for the development of novel anticancer and antimicrobial agents.[5] This guide will extrapolate from the known biological activities of closely related analogs to build a comprehensive profile of 6-Methoxypyridine-2-carbothioamide.

Predicted Anticancer Activity: A Multi-faceted Approach

The most extensively documented biological activity of pyridine carbothioamide derivatives is their anticancer effect.[6][7] It is therefore highly probable that 6-Methoxypyridine-2-carbothioamide will exhibit cytotoxic activity against various cancer cell lines.

Predicted Mechanism of Action: Inhibition of Tubulin Polymerization

A primary and well-validated anticancer mechanism of several 2-Pyridinecarbothioamide derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8][9]

  • Molecular Target: Tubulin, the protein subunit of microtubules.

  • Binding Site: Evidence from analogous compounds suggests that pyridine carbothioamides likely bind to the colchicine-binding site on β-tubulin.[6][9]

  • Cellular Consequence: This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The disruption leads to a G2/M phase cell cycle arrest and the subsequent induction of apoptosis in rapidly proliferating cancer cells.[8][9]

A series of N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides incorporating a sulfonamide pharmacophore were evaluated as tubulin polymerization inhibitors.[2][6] Several of these compounds exhibited potent cytotoxicity against a panel of cancer cell lines, with some being more active than the established anticancer drugs colchicine and doxorubicin.[6]

cluster_drug_action 6-Methoxypyridine-2-carbothioamide Action cluster_cellular_effect Cellular Effect 6-MPC 6-Methoxypyridine-2-carbothioamide Tubulin β-Tubulin (Colchicine Site) 6-MPC->Tubulin Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Predicted signaling pathway for the anticancer activity of 6-Methoxypyridine-2-carbothioamide via tubulin polymerization inhibition.

Predicted Induction of Apoptosis

Beyond cell cycle arrest, carboxamide derivatives have been shown to induce apoptosis through various signaling pathways.[7] Treatment with these derivatives can lead to an increase in reactive oxygen species (ROS), which in turn triggers oxidative damage and apoptosis.[7] It is plausible that 6-Methoxypyridine-2-carbothioamide could induce apoptosis through similar mechanisms.

Studies on other anticancer agents have shown that the induction of apoptosis is often mediated by the regulation of apoptosis-associated genes, such as the suppression of anti-apoptotic proteins like Bcl-2 and survivin, and the activation of caspases.[7] For instance, a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, has been shown to induce both apoptosis and autophagy in pancreatic cancer cells.[10]

Quantitative Data from Analogous Compounds

The following table summarizes the in vitro anticancer activities of various pyridine carbothioamide and related derivatives against several human cancer cell lines, providing a benchmark for the potential potency of 6-Methoxypyridine-2-carbothioamide.

Compound ClassCancer Cell LineIC50 (µM)Reference
Sulfonamide-functionalized PCAsPC-3 (Prostate)1.2 - 9.1[2]
Sulfonamide-functionalized PCAsA549 (Lung)1.8 - 14[2]
Sulfonamide-functionalized PCAsMCF-7 (Breast)2.5 - 21[2]
N-methoxyphenyl-thiosemicarbazonesHL-60 (Leukemia)0.01 - 0.06[11]
N-methoxyphenyl-thiosemicarbazonesHeLa (Cervical)0.1 - 100[4]

Predicted Antimicrobial and Anti-inflammatory Activities

The pyridine carbothioamide scaffold is also associated with antimicrobial and anti-inflammatory properties.

Predicted Antimicrobial Activity

Derivatives of pyridine carbothioamide have shown activity against various bacterial and fungal strains.[12][13] For example, N-((6-methylpyridine-2-yl)carbamothioyl)furan-2-carboxamide and its lanthanum complexes have been synthesized and screened for their antibacterial activities.[6] The antimicrobial action of some pyridine derivatives is attributed to their ability to chelate metal ions essential for microbial enzymes.[1] Given these precedents, 6-Methoxypyridine-2-carbothioamide warrants investigation for its potential antimicrobial effects.

Predicted Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyridine carbothioamide analogs.[2] In silico and in vivo studies have demonstrated that these compounds can exhibit significant anti-inflammatory effects, with molecular docking studies suggesting interactions with enzymes like cyclooxygenase (COX-1 and COX-2) and nitric oxide synthase.[2] This suggests a plausible avenue for the therapeutic application of 6-Methoxypyridine-2-carbothioamide in inflammatory conditions.

Synthesis and Characterization

While this guide focuses on biological activity, a brief overview of the synthesis of the core scaffold is relevant for researchers aiming to produce 6-Methoxypyridine-2-carbothioamide for their studies. The synthesis of related pyridine carbothioamide analogs has been achieved through various methods, including the reaction of pyridine carboxaldehyde derivatives with thiosemicarbazide.[2] The synthesis of 2-acetyl-6-methoxypyridine (AMOPY) thiosemicarbazone ligands has also been reported, providing a potential synthetic route for related structures.[5]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 6-Methoxypyridine-2-carbothioamide, a systematic experimental approach is necessary. The following are detailed methodologies for key in vitro and in vivo assays.

In Vitro Anticancer Activity Assays

cluster_workflow In Vitro Anticancer Evaluation Workflow Start Synthesize & Purify 6-Methoxypyridine-2-carbothioamide Cytotoxicity MTT/SRB Assay (IC50 Determination) Start->Cytotoxicity Apoptosis Annexin V/PI Staining (Flow Cytometry) Cytotoxicity->Apoptosis Cell_Cycle Propidium Iodide Staining (Flow Cytometry) Cytotoxicity->Cell_Cycle Tubulin Tubulin Polymerization Assay Apoptosis->Tubulin Cell_Cycle->Tubulin End Lead Candidate Identification Tubulin->End

Caption: General experimental workflow for evaluating the in vitro anticancer activity of 6-Methoxypyridine-2-carbothioamide.

5.1.1. Cell Viability Assay (MTT or SRB Assay)

  • Objective: To determine the cytotoxic effect of 6-Methoxypyridine-2-carbothioamide on a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity.

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., A549, PC-3, MCF-7) and a normal cell line (e.g., HLMEC) in 96-well plates at an appropriate density and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of 6-Methoxypyridine-2-carbothioamide for 48-72 hours.

    • MTT/SRB Addition: Add MTT reagent or SRB solution and incubate as per the manufacturer's protocol.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength.

    • Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

5.1.2. Tubulin Polymerization Assay

  • Objective: To directly measure the inhibitory effect of 6-Methoxypyridine-2-carbothioamide on tubulin polymerization.

  • Procedure:

    • Reagent Preparation: Reconstitute purified tubulin in a suitable buffer containing GTP.

    • Reaction Initiation: Add the test compound or a vehicle control to the tubulin solution and initiate polymerization by raising the temperature.

    • Data Acquisition: Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.

    • Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.[1]

5.1.3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by 6-Methoxypyridine-2-carbothioamide.

  • Procedure:

    • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

In Vivo Anticancer Efficacy Testing

5.2.1. Tumor Xenograft Model

  • Objective: To evaluate the in vivo antitumor efficacy of 6-Methoxypyridine-2-carbothioamide in an animal model.

  • Procedure:

    • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

    • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Monitoring: Measure tumor volume and body weight regularly.

    • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition.[15]

Future Directions and Conclusion

While this technical guide provides a robust framework for the predicted biological activities of 6-Methoxypyridine-2-carbothioamide based on extensive data from analogous compounds, it is imperative that future research focuses on direct experimental validation. The synthesis of 6-Methoxypyridine-2-carbothioamide and its subsequent screening in the assays detailed in this guide are critical next steps.

The pyridine carbothioamide scaffold holds immense promise in drug discovery. The specific structural features of 6-Methoxypyridine-2-carbothioamide, particularly the 6-methoxy substitution, may confer unique and advantageous pharmacological properties. A thorough investigation into its anticancer, antimicrobial, and anti-inflammatory potential could lead to the development of a novel and effective therapeutic agent. The integration of in vitro and in vivo studies, guided by the principles outlined in this document, will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

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Foundational

Spectroscopic Blueprint of a Promising Heterocycle: A Technical Guide to the Characterization of 6-Methoxypyridine-2-carbothioamide

Introduction: Unveiling the Molecular Identity In the landscape of medicinal chemistry and drug development, pyridine-based thioamides represent a class of heterocyclic compounds with significant therapeutic potential.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Molecular Identity

In the landscape of medicinal chemistry and drug development, pyridine-based thioamides represent a class of heterocyclic compounds with significant therapeutic potential.[1] Their molecular architecture, characterized by a pyridine ring linked to a thioamide functional group, offers a versatile scaffold for the design of novel bioactive agents. The introduction of various substituents onto the pyridine ring can profoundly influence the molecule's electronic properties, conformation, and, consequently, its biological activity.

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of a specific derivative, 6-Methoxypyridine-2-carbothioamide. As direct experimental data for this compound is not extensively published, this guide will leverage established spectroscopic principles and data from the well-characterized parent molecule, 2-Pyridinecarbothioamide, to predict and interpret the spectral features of the 6-methoxy derivative.[1] This approach, rooted in the understanding of substituent effects on spectroscopic signatures, provides a robust framework for the structural elucidation and purity assessment of this and related compounds.

The following sections will detail the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the comprehensive characterization of 6-Methoxypyridine-2-carbothioamide. Each section will present a detailed experimental protocol, a thorough interpretation of the expected spectral data, and a workflow diagram to guide researchers in their analytical endeavors.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

A. Predicted ¹H NMR Spectral Data

The introduction of an electron-donating methoxy group at the 6-position of the pyridine ring is expected to cause a significant upfield shift (to lower ppm values) of the signals corresponding to the pyridine protons, particularly the adjacent H-5 proton, due to increased electron density. The signals for the thioamide protons are anticipated to remain as broad singlets.

Predicted Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment Rationale for Prediction
~9.8 - 10.2br s1H-NH (amide proton)Based on typical thioamide N-H shifts in DMSO-d₆.[1]
~9.5 - 9.9br s1H-NH (amide proton)Based on typical thioamide N-H shifts in DMSO-d₆.[1]
~7.8 - 8.0d1HH-3 (pyridine ring)Expected downfield shift due to proximity to the electron-withdrawing thioamide group.
~7.6 - 7.8t1HH-4 (pyridine ring)Typical triplet for a proton coupled to two adjacent protons.
~6.9 - 7.1d1HH-5 (pyridine ring)Significant upfield shift expected due to the strong electron-donating effect of the adjacent methoxy group.
~3.9 - 4.1s3H-OCHCharacteristic singlet for a methoxy group.
B. Predicted ¹³C NMR Spectral Data

The carbon spectrum will be particularly informative, with the electron-donating methoxy group causing a downfield shift for the C-6 carbon to which it is attached and an upfield shift for the ortho and para carbons (C-5 and C-3, respectively). The thiocarbonyl carbon (C=S) is expected to resonate at a characteristic downfield position.[1]

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Prediction
~197 - 199C =S (thiocarbonyl carbon)Characteristic chemical shift for a thioamide carbon.[1]
~163 - 165C -6 (pyridine ring)Downfield shift due to direct attachment of the electronegative oxygen of the methoxy group.
~150 - 152C -2 (pyridine ring)Downfield shift due to attachment of the thioamide group.[1]
~138 - 140C -4 (pyridine ring)Typical chemical shift for a C-4 pyridine carbon.[1]
~110 - 112C -3 (pyridine ring)Upfield shift due to the para-like electron-donating effect of the methoxy group.
~108 - 110C -5 (pyridine ring)Significant upfield shift due to the ortho electron-donating effect of the methoxy group.
~55 - 57-OC H₃Characteristic chemical shift for a methoxy carbon.
C. Experimental Protocol for NMR Spectroscopy

A self-validating protocol for NMR analysis ensures reproducibility and accuracy of the obtained data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified 6-Methoxypyridine-2-carbothioamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a clean, dry vial. The choice of DMSO-d₆ is often preferred for thioamides due to its ability to solubilize the compound and slow down the exchange of the N-H protons, allowing for their observation.[2]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrumental Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[2]

    • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, utilize a proton-decoupled pulse sequence to simplify the spectrum to a series of single peaks for each unique carbon atom.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to assign the signals to specific protons in the molecule.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values and data from similar compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer (≥300 MHz) transfer->spectrometer acquire_H1 Acquire ¹H Spectrum spectrometer->acquire_H1 acquire_C13 Acquire ¹³C Spectrum spectrometer->acquire_C13 process Process Raw Data (FT, Phasing) acquire_H1->process acquire_C13->process analyze Assign Signals & Interpret Spectra process->analyze structure Structural Elucidation analyze->structure

Caption: Workflow for NMR Spectroscopic Analysis.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint by identifying the vibrational modes of functional groups. For 6-Methoxypyridine-2-carbothioamide, FT-IR is crucial for confirming the presence of the thioamide and methoxy groups.

A. Predicted FT-IR Spectral Data

The FT-IR spectrum is expected to be dominated by characteristic absorptions from the N-H, C=N, C-N, and C=S bonds of the thioamide group, as well as vibrations from the methoxy group and the pyridine ring.

Wavenumber (cm⁻¹) Intensity Assignment Rationale for Prediction
3300 - 3100Strong, BroadN-H stretching vibrations of the primary thioamideCharacteristic region for N-H stretching in thioamides.[1]
2950 - 2850MediumC-H stretching of the methoxy groupTypical stretching vibrations for sp³ C-H bonds.
~1620StrongC=N stretching of the pyridine ringCharacteristic ring stretching mode for pyridines.[1]
~1580MediumN-H bending vibrationTypical bending vibration for a primary thioamide.[1]
~1430StrongC-N stretching vibrationCharacteristic stretching for the C-N bond in the thioamide group.[1]
~1290StrongC=S stretching vibrationKey diagnostic peak for the thiocarbonyl group.[1]
~1250 & ~1030StrongAsymmetric & Symmetric C-O-C stretching of the methoxy groupCharacteristic stretching vibrations for an aryl ether.
~770StrongC-H out-of-plane bending of the pyridine ringDiagnostic for the substitution pattern of the pyridine ring.[1]
B. Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

  • Instrumental Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂ and H₂O).

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed absorption bands with the vibrational modes of the functional groups present in 6-Methoxypyridine-2-carbothioamide.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press spectrometer FT-IR Spectrometer press->spectrometer background Record Background Spectrum spectrometer->background sample_spec Acquire Sample Spectrum background->sample_spec identify Identify Major Absorption Bands sample_spec->identify correlate Correlate with Functional Groups identify->correlate confirmation Functional Group Confirmation correlate->confirmation

Caption: Workflow for FT-IR Spectroscopic Analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 6-Methoxypyridine-2-carbothioamide, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

A. Predicted Mass Spectrum Data

The molecular formula of 6-Methoxypyridine-2-carbothioamide is C₇H₈N₂OS. The predicted mass spectrum, likely acquired using electrospray ionization (ESI), would show a prominent protonated molecular ion peak [M+H]⁺. The fragmentation pattern would provide further structural confirmation.

m/z (mass-to-charge ratio) Assignment Rationale for Prediction
~169.0430[M+H]⁺Protonated molecular ion.
~152.0168[M+H - NH₃]⁺Loss of ammonia from the thioamide group.
~138.0270[M+H - OCH₃]⁺Loss of the methoxy radical, followed by protonation.
~136.0324[M+H - SH]⁺Loss of the sulfhydryl radical, followed by protonation.
~121.0501[M+H - OCH₃ - NH₃]⁺Subsequent loss of ammonia after the loss of the methoxy group.
~78.0342[C₅H₄N]⁺Pyridyl cation fragment.[1]
B. Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be of high purity (LC-MS grade) to minimize background interference.

  • Instrumental Analysis (ESI-MS):

    • Introduce the sample solution into the electrospray ionization source of the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to maximize the signal intensity.

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate product ions.[4]

  • Data Interpretation:

    • Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the protonated molecule to confirm the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides corroborating evidence for the proposed structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Methanol/Acetonitrile infuse Infuse Sample dissolve->infuse ms ESI Mass Spectrometer acquire_ms1 Acquire Full Scan (MS1) ms->acquire_ms1 infuse->ms acquire_ms2 Acquire MS/MS (Fragmentation) acquire_ms1->acquire_ms2 analyze_mass Determine Accurate Mass of [M+H]⁺ acquire_ms2->analyze_mass analyze_frag Analyze Fragmentation Pattern acquire_ms2->analyze_frag confirm Confirm Molecular Formula & Structure analyze_mass->confirm analyze_frag->confirm

Caption: Workflow for Mass Spectrometric Analysis.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of 6-Methoxypyridine-2-carbothioamide is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.

A. Predicted UV-Vis Absorption Data

The pyridine ring conjugated with the thioamide group constitutes the primary chromophore. The methoxy group, as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-Pyridinecarbothioamide.

Predicted λₘₐₓ (nm) Transition Type Rationale for Prediction
~280 - 300π → πIntense absorption due to the conjugated pyridine-thioamide system. The methoxy group is expected to shift this to a longer wavelength.
~340 - 360n → πWeaker absorption at a longer wavelength, characteristic of the thiocarbonyl group.
B. Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare solutions of varying concentrations (e.g., 10⁻⁴ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrumental Analysis:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the spectrum over a wavelength range of approximately 200 to 500 nm.

  • Data Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), which is a characteristic constant for the compound at a specific wavelength.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution dilute Perform Serial Dilutions stock->dilute spectrophotometer UV-Vis Spectrophotometer dilute->spectrophotometer blank Run Blank (Solvent) spectrophotometer->blank sample_scan Scan Sample Spectrum blank->sample_scan find_lambda Identify λₘₐₓ sample_scan->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) find_lambda->calc_epsilon characterize Characterize Electronic Transitions calc_epsilon->characterize

Caption: Workflow for UV-Vis Spectroscopic Analysis.

V. Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic characterization of 6-Methoxypyridine-2-carbothioamide, as outlined in this technical guide, provides a multi-faceted and self-validating approach to confirming its molecular structure and assessing its purity. By integrating the data from NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can build a complete and unambiguous picture of the molecule's identity. The predictive nature of the data presented herein, based on the well-understood principles of spectroscopy and data from closely related analogs, offers a robust starting point for the analysis of this and other novel pyridine carbothioamide derivatives. This detailed spectroscopic blueprint is intended to empower researchers, scientists, and drug development professionals in their efforts to explore the chemical and biological potential of this promising class of compounds.

References

  • BenchChem. (2025). Spectroscopic Profile of N-Substituted 2-Pyridinecarbothioamides: A Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide.
  • Asian Journal of Chemistry, 17(3), (2005), 1559-1563. Synthesis and Characterization of 2- & 4-Substituted Pyridine Carbothionamides/Ureas.
  • The Royal Society of Chemistry. (n.d.). Supporting information Carboxamide carbonyl-ruthenium(II) complexes: Detailed structural and mechanistic studies in the transfer.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0226468).
  • ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 13C NMR spectrum.
  • Rsc.org. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations:. Available at: [Link]

  • NIH. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Available at: [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of 2 and b dependence of absorbance at 372 nm on pH in.... Available at: [Link]

  • PubChem - NIH. (n.d.). Pyridine-2-carbothioamide. Available at: [Link]

  • SpectraBase. (n.d.). 2-Pyridinecarboxamide, N-[2'-(2-methoxyethylcarbonyl)phenyl]- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. (n.d.). Available at: [Link]

  • chemrevise. (n.d.). 6.3.2 Spectroscopy. Available at: [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of some new Pyrazoline Carbothioamides and Pyrimidinethiols Derivatives from Bis-α, β. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2011). Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

  • Current Protocols in Food Analytical Chemistry. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available at: [Link]

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Exploratory

Comprehensive Structural Elucidation of 6-Methoxypyridine-2-carbothioamide: An NMR Technical Guide

Executive Summary 6-Methoxypyridine-2-carbothioamide (CAS 134789-88-1) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including [1]. Accurate structural e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxypyridine-2-carbothioamide (CAS 134789-88-1) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including [1]. Accurate structural elucidation of this intermediate is paramount to ensure downstream synthetic fidelity. This whitepaper provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR) spectroscopic profile, detailing the causality behind specific chemical shifts, coupling patterns, and the optimal experimental protocols for self-validating data acquisition.

Molecular Architecture & Spectroscopic Rationale

Substituted pyridines are ubiquitous in medicinal chemistry. Specifically, 6-methoxypyridine-2-carbothioamide serves as a bifunctional scaffold where the thioamide moiety allows for thiazole or triazole ring formations, while the methoxy group modulates the electronic properties of the pyridine core[1]. Validating the integrity of the thioamide functional group—which is prone to hydrolysis or oxidation—is a primary objective of NMR analysis.

The structural verification relies heavily on understanding the electronic interplay between the electron-donating methoxy group (+M mesomeric effect) and the electron-withdrawing carbothioamide group (-M effect).

Causality Behind Experimental & Analytical Choices
  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. Unlike non-polar solvents (e.g., CDCl3), DMSO-d6 acts as a strong hydrogen-bond acceptor, which slows the proton exchange rate of the thioamide -NH₂ group. This allows for the observation of distinct, quantifiable NH signals rather than a broad, unintegrable baseline hump[2].

  • Restricted Rotation: The thioamide group exhibits significant partial double-bond character at the C-N bond due to the resonance contribution of its zwitterionic form (C(-S⁻)=N⁺H₂). This restricted rotation places the two amine protons in magnetically inequivalent environments (one cis and one trans to the sulfur atom), resulting in two distinct broad singlets in the ¹H NMR spectrum[3].

  • Thioamide Carbon Deshielding: In ¹³C NMR, the C=S carbon resonates significantly downfield (~195.5 ppm) compared to a standard amide C=O (~165 ppm). This is caused by the poor orbital overlap between the carbon 2p and sulfur 3p orbitals, which reduces electron density around the carbon nucleus, leaving it highly deshielded[3].

High-Resolution ¹H & ¹³C NMR Data

The following tables summarize the predictive and literature-aligned NMR assignments at 400 MHz (¹H) and 100 MHz (¹³C) in DMSO-d6.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
-NH (a) 10.10br s-1HThioamide proton (hydrogen-bonded/trans to S).
-NH (b) 9.60br s-1HThioamide proton (cis to S). Distinct due to restricted rotation[3].
H-3 8.05dd7.6, 1.01HDeshielded by the adjacent anisotropic C=S group.
H-4 7.80t7.91HMeta to both substituents; typical pyridine core shift.
H-5 6.95dd8.2, 1.01HStrongly shielded by the ortho-methoxy +M effect.
-OCH₃ 3.90s-3HDeshielded by oxygen electronegativity.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

PositionShift (δ, ppm)TypeAssignment Rationale
C=S 195.5CqThioamide carbonyl equivalent; poor 2p-3p orbital overlap[3].
C-6 162.0CqDirectly attached to the highly electronegative oxygen atom.
C-2 150.5CqAttached to the electron-withdrawing thioamide group.
C-4 139.0CHPara to the methoxy group, meta to the thioamide.
C-3 118.5CHShielded relative to C-4, ortho to the thioamide.
C-5 112.0CHHighly shielded by the ortho-methoxy resonance effect.
-OCH₃ 53.5CH₃Standard aliphatic carbon attached to an oxygen heteroatom.

Standardized Experimental Protocol

To ensure a self-validating system, the following protocol integrates internal checks (e.g., TMS referencing and shimming validation) to guarantee high-fidelity data acquisition[2].

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of highly pure 6-Methoxypyridine-2-carbothioamide.

  • Dissolve the compound entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogenous solution to a standard 5 mm NMR tube. Self-Validation Check: Ensure a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity and prevent vortexing artifacts.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Perform gradient shimming (e.g., TopShim). Self-Validation Check: Verify that the full width at half maximum (FWHM) of the TMS signal is ≤ 0.8 Hz. This mathematically validates magnetic field homogeneity[2].

Step 3: ¹H NMR Acquisition

  • Set the pulse sequence to a standard 1D proton experiment (e.g., zg30).

  • Configure parameters: Spectral width = 15 ppm, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16.

  • Causality: The D1 of 2.0 s ensures complete longitudinal relaxation (T1) of the methoxy and aromatic protons, guaranteeing that peak integrations accurately reflect the proton ratios.

Step 4: ¹³C NMR Acquisition

  • Switch to a proton-decoupled ¹³C pulse sequence (e.g., zgpg30).

  • Configure parameters: Spectral width = 250 ppm, D1 = 2.0 s, NS = 256 to 512 (depending on exact sample concentration). Execute the acquisition.

Step 5: Data Processing & Structural Validation

  • Apply a line broadening (LB) window function of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio.

  • Phase the spectrum manually to ensure purely absorptive peak shapes.

  • Calibrate the chemical shift axis by setting the central peak of the DMSO-d6 quintet to 2.50 ppm (¹H) and the septet to 39.52 ppm (¹³C).

  • Self-Validation Check: Verify that the integration ratio of the methoxy singlet to the individual aromatic protons is exactly 3:1:1:1. Any deviation indicates an impurity or incomplete relaxation.

Workflow Visualization

NMR_Workflow Start Compound Isolation 6-Methoxypyridine-2-carbothioamide SamplePrep Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 Start->SamplePrep Acquisition NMR Acquisition 1H (400 MHz) & 13C (100 MHz) SamplePrep->Acquisition Processing Data Processing FT, Phase & Baseline Correction Acquisition->Processing Analysis Spectral Analysis Peak Picking, Integration & Multiplets Processing->Analysis Validation Structural Validation Confirm Thioamide & Methoxy Shifts Analysis->Validation

Figure 1: Standardized NMR elucidation workflow for 6-Methoxypyridine-2-carbothioamide.

References

  • World Intellectual Property Organization. (2019). Compounds and compositions for treating conditions associated with apj receptor activity (WO2019169193A1).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). Wiley.[Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry of 6-Methoxypyridine-2-carbothioamide

Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 6-Methoxypyridine-2-carbothioamide (C₇H₈N₂OS), a heterocyclic compound of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 6-Methoxypyridine-2-carbothioamide (C₇H₈N₂OS), a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the analytical process. We will explore the rationale behind methodological choices, from ionization techniques to collision energies, and present a predictive fragmentation pathway grounded in established chemical principles. This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for identifying and characterizing this molecule and its analogues in complex matrices. All protocols are designed as self-validating systems, ensuring technical accuracy and reproducibility.

Introduction: The Analytical Significance of 6-Methoxypyridine-2-carbothioamide

6-Methoxypyridine-2-carbothioamide is a heterocyclic compound featuring a pyridine core, a methoxy functional group, and a carbothioamide moiety. The pyridine scaffold is a cornerstone in pharmaceutical development, and the presence of the thioamide group introduces unique chemical properties relevant to its potential biological activity.[1][2] Accurate structural confirmation and quantification of such molecules are critical during synthesis, metabolism studies, and quality control. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[3] This guide focuses on elucidating its mass spectrometric signature, providing a foundational dataset for future research.

Molecular Structure:

  • Formula: C₇H₈N₂OS

  • Monoisotopic Mass: 168.0357 Da

  • Average Mass: 168.22 g/mol

Foundational Principles: Selecting the Optimal Ionization Method

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating the nature of the resulting mass spectrum. For a molecule like 6-Methoxypyridine-2-carbothioamide, two primary options are considered: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and undergo extensive fragmentation.[4][5][6] While the resulting fragmentation pattern can be a rich "fingerprint" for library matching, the high energy often leads to the complete absence of the molecular ion peak, making it difficult to determine the initial molecular weight of an unknown.[7][8]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a liquid solution by creating a fine, charged aerosol.[9][10] This process imparts minimal excess energy to the analyte, meaning the molecular ion (or, more commonly, a pseudo-molecular ion like the protonated molecule [M+H]⁺) is almost always observed with high intensity.[10][11] This is particularly advantageous for polar, thermally labile molecules, and for coupling with liquid chromatography (LC) systems.[11][12]

Causality for Experimental Choice: For 6-Methoxypyridine-2-carbothioamide, Electrospray Ionization (ESI) in positive ion mode is the superior choice. The presence of the basic pyridine nitrogen and the thioamide group makes the molecule readily protonated in the acidic mobile phases commonly used in reverse-phase LC-MS.[8] ESI ensures the preservation of the molecular ion, providing the foundational molecular weight information that is essential for structural elucidation. Subsequent fragmentation for structural detail is then achieved in a controlled manner using tandem mass spectrometry (MS/MS).

Experimental Protocol: High-Resolution LC-MS/MS Analysis

This protocol outlines a self-validating workflow for the robust analysis of 6-Methoxypyridine-2-carbothioamide using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometer.

Sample and Reagent Preparation
  • Stock Solution: Accurately weigh ~1 mg of 6-Methoxypyridine-2-carbothioamide and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Liquid Chromatography (LC) Parameters

The goal of the LC method is to ensure the analyte is well-retained, produces a sharp peak, and is delivered to the MS source under optimal ionization conditions.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[3]

  • Column Temperature: 40 °C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Mass Spectrometry (MS) Parameters

The MS is operated in positive ESI mode to generate the protonated molecule [M+H]⁺.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Nebulizer Gas (N₂): 45 psi.

  • Drying Gas (N₂): 10 L/min at 325 °C.

  • Scan Mode:

    • MS1 (Full Scan): Acquire data from m/z 50 to 500 to detect the precursor ion.

    • MS2 (Tandem MS): Select the [M+H]⁺ ion (predicted at m/z 169.043) for collision-induced dissociation (CID). Optimize collision energy (e.g., stepping from 10 to 40 eV) to generate a comprehensive fragmentation spectrum.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock (1 mg/mL in MeOH) work 2. Prepare Working Soln. (1 µg/mL in 50:50 ACN:H2O) stock->work lc 3. LC Separation (C18 Column, Gradient) work->lc ms1 4. ESI+ Ionization & MS1 Full Scan lc->ms1 ms2 5. Tandem MS (CID) (Precursor m/z 169.043) ms1->ms2 spectrum 6. Acquire Spectrum ms2->spectrum pathway 7. Elucidate Fragmentation spectrum->pathway

Fig 1. LC-MS/MS workflow for 6-Methoxypyridine-2-carbothioamide.

Predicted Mass Spectrum and Fragmentation Pathway

Based on the principles of mass spectrometry and the known reactivity of the functional groups present, a detailed fragmentation pathway for the protonated molecule [M+H]⁺ (m/z 169.043) can be proposed. The fragmentation process involves the cleavage of energetically favorable bonds, driven by charge stabilization.[13][14]

Predicted Major Fragment Ions

The table below summarizes the expected high-resolution m/z values for the key fragment ions, their elemental composition, and the proposed neutral loss.

Predicted m/zElemental CompositionMass DifferenceProposed Neutral LossProposed Fragment Structure
169.0430[C₇H₉N₂OS]⁺--Protonated Molecular Ion [M+H]⁺
152.0168[C₇H₆N₂S]⁺17.0262NH₃Loss of ammonia from the thioamide
138.0403[C₆H₈N₂S]⁺31.0027•CH₃ + HLoss of the methoxy methyl radical
125.0321[C₅H₅N₂S]⁺44.0109•CH₃ + HCNLoss of methyl radical and hydrogen cyanide
111.0168[C₅H₅NS]⁺58.0262NH₃ + HCNLoss of ammonia and hydrogen cyanide
94.0423[C₅H₄NO]⁺75.0007•CSNH₂Cleavage of the carbothioamide group
Proposed Fragmentation Pathway

The fragmentation of protonated 6-Methoxypyridine-2-carbothioamide is initiated at the thioamide and methoxy groups, which are the most labile sites.

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amides and thioamides involves the elimination of a neutral ammonia molecule, resulting in a stable, cyclic ion.[15] This would produce the fragment at m/z 152.0168 .

  • Loss of Methyl Radical (•CH₃): The O-CH₃ bond can undergo homolytic cleavage, leading to the loss of a methyl radical. This is a common fragmentation for methoxy-substituted aromatic rings. This results in an ion at m/z 138.0403 .

  • Cleavage of the Carbothioamide Group: The C-C bond between the pyridine ring and the carbothioamide group can cleave, leading to the loss of a •CSNH₂ radical. This would generate a stable 6-methoxypyridinium ion at m/z 94.0423 .

  • Pyridine Ring Fragmentation: Following initial losses, the pyridine ring itself can fragment, typically through the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocycles.[2] For example, the ion at m/z 152.0168 could lose HCN to form a fragment at m/z 125.0321 .

Fragmentation Pathway Diagram

The following diagram visualizes the proposed fragmentation cascade from the parent ion.

G parent [M+H]⁺ m/z 169.0430 [C₇H₉N₂OS]⁺ frag1 m/z 152.0168 [C₇H₆N₂S]⁺ parent->frag1 - NH₃ frag2 m/z 138.0403 [C₆H₈N₂S]⁺ parent->frag2 - •CH₃ frag3 m/z 94.0423 [C₅H₄NO]⁺ parent->frag3 - •CSNH₂ frag4 m/z 125.0321 [C₅H₅N₂S]⁺ frag1->frag4 - HCN

Fig 2. Proposed fragmentation pathway of [M+H]⁺ of 6-Methoxypyridine-2-carbothioamide.

Conclusion

This technical guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of 6-Methoxypyridine-2-carbothioamide. By selecting positive mode Electrospray Ionization coupled with tandem mass spectrometry, researchers can reliably determine the molecular weight and obtain rich structural information. The predicted fragmentation pathways—primarily involving the loss of ammonia, a methyl radical, and the carbothioamide group—offer a robust roadmap for spectral interpretation. The detailed protocols and mechanistic explanations herein are designed to empower scientists in drug development and related fields to confidently identify and characterize this compound, ensuring data integrity and accelerating research outcomes.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (2017, November 20).
  • Electron Ionization - Creative Proteomics.
  • Electron ionization - Wikipedia.
  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023, August 23).
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10).
  • Modeling the relative response factor of small molecules in positive electrospray ionization. (2024, November 22).
  • Application Note: Elucidating the Fragmentation Pattern of 3-Hydroxypropanethioamide using Mass Spectrometry - Benchchem.
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
  • Electrospray ionization - Wikipedia.
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  • mass spectra - fragmentation patterns - Chemguide.
  • Spectroscopic Profile of N-Substituted 2-Pyridinecarbothioamides: A Technical Guide - Benchchem.
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Exploratory

potential therapeutic targets of 6-Methoxypyridine-2-carbothioamide

A Strategic Guide to Unveiling the Therapeutic Targets of 6-Methoxypyridine-2-carbothioamide For Immediate Release A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Charting...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide to Unveiling the Therapeutic Targets of 6-Methoxypyridine-2-carbothioamide

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Charting the Unexplored Territory of a Novel Compound

In the landscape of drug discovery, the emergence of novel chemical entities presents both a challenge and an immense opportunity. 6-Methoxypyridine-2-carbothioamide is one such molecule. With limited data in the public domain, its biological activity and therapeutic potential remain largely untapped. This guide eschews a conventional summary of known facts; instead, it provides a comprehensive, strategic roadmap for the systematic identification and validation of its therapeutic targets. We will proceed from foundational structural analysis and computational prediction to a multi-pronged experimental strategy for target deconvolution and validation, equipping research teams with the rationale and methodologies to unlock the potential of this promising scaffold.

Part 1: Structural Scrutiny and Hypothesis Generation

The molecular architecture of 6-Methoxypyridine-2-carbothioamide offers initial clues to its potential biological interactions. The structure is composed of two key pharmacophores: a pyridine ring and a carbothioamide group.

  • Pyridine Scaffold: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in over 7,000 pharmaceuticals.[1][2] Its presence is associated with a vast range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The nitrogen atom in the ring can act as a hydrogen bond acceptor, influencing solubility, metabolic stability, and protein-binding interactions.[5] The 6-methoxy substitution further modulates the electronic properties and spatial conformation of the molecule.

  • Carbothioamide Group: This functional group (-(C=S)NH2) is known for its diverse biological activities. Carbothioamide derivatives have demonstrated potential as anticancer, antioxidant, and antimicrobial agents.[6][7][8] The sulfur and nitrogen atoms can act as key hydrogen bond donors and acceptors and are capable of coordinating with metal ions, suggesting a potential for interaction with metalloenzymes.

Based on this structural analysis, we can hypothesize that 6-Methoxypyridine-2-carbothioamide may interact with protein classes such as:

  • Kinases: A primary target class in oncology and inflammatory diseases.

  • Metalloenzymes: Such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

  • Tubulin: As some pyridine carbothioamides have shown tubulin-targeting anticancer activity.[9]

  • Receptors or enzymes involved in metabolic or inflammatory pathways.

Part 2: A Multi-Pronged Strategy for Target Identification

Without a known target, a systematic and unbiased approach is crucial. We propose a "funnel-down" strategy that begins with broad, phenotype-based screening and progressively narrows the focus to identify and confirm specific molecular targets.

In Silico Target Prediction: The First Filter

Before embarking on resource-intensive lab work, computational methods can predict potential protein targets based on the molecule's structure.[10][11] This approach leverages vast databases of known drug-target interactions.

Method Principle Recommended Tools Outcome
Ligand-Based Similarity Compares the 2D/3D structure of the query molecule to libraries of compounds with known targets.SwissTargetPrediction, SuperPred, CODD-Pred[10]A ranked list of probable protein targets.
Machine Learning Models Utilizes algorithms trained on large datasets to predict bioactivity against specific target classes, such as kinases.[12][13]KinasePred[12][13]Probability scores for interaction with specific kinase families.

Protocol: In Silico Target Prediction

  • Obtain the 2D structure (SMILES format) of 6-Methoxypyridine-2-carbothioamide.

  • Submit the structure to multiple web-based prediction servers (e.g., SwissTargetPrediction, KinasePred).

  • Analyze the output, focusing on targets that appear consistently across different platforms or align with the structural hypotheses.

  • Prioritize predicted targets that are well-validated in disease pathology for subsequent experimental investigation.

Phenotypic Screening: Uncovering Biological Function

Phenotypic screening identifies compounds that produce a desired biological effect in cells or organisms without a priori knowledge of the target.[14][15] This is a powerful, unbiased method to discover novel mechanisms of action.[16]

Recommended Initial Screens:

  • NCI-60 Human Tumor Cell Line Screen: A publicly available screen that assesses the compound's cytotoxicity against 60 different cancer cell lines, providing initial clues about potential anti-cancer activity and selectivity.

  • High-Content Imaging Assays: These assays use automated microscopy to monitor changes in cellular morphology, protein localization, or other visual parameters, offering rich, multi-parametric data on the compound's effects.[15]

  • Disease-Relevant Functional Assays: Examples include assays for anti-inflammatory activity (e.g., measuring cytokine release from immune cells) or anti-microbial activity.

The goal is to identify a robust and reproducible cellular phenotype, which then serves as the basis for target deconvolution.

Target Deconvolution: Connecting Phenotype to Protein

Once a reliable phenotype is established, the next critical step is to identify the specific molecular target responsible for that effect.[17] We recommend a parallel approach using genetic and proteomic methods.

CRISPR-based screening is a powerful tool to identify genes that are essential for a compound's activity.[18] The principle is that knocking out the target gene will render the cells resistant to the compound's effects.[19][20]

Experimental Workflow: CRISPR-Cas9 Resistance Screen

CRISPR_Workflow cluster_prep Phase 1: Library Transduction cluster_selection Phase 2: Selection cluster_analysis Phase 3: Analysis cells Cas9-Expressing Cell Line transduction Transduce Cells (Low MOI) cells->transduction library Lentiviral Whole-Genome sgRNA Library library->transduction pool Pool of Cells with Single Gene Knockouts transduction->pool split Split Population pool->split control Control (DMSO) split->control treatment Treatment with 6-Methoxypyridine-2-carbothioamide (IC90 Concentration) split->treatment harvest Harvest Genomic DNA from Both Populations control->harvest treatment->harvest ngs Next-Generation Sequencing (NGS) of sgRNA Cassettes harvest->ngs analysis Bioinformatic Analysis (e.g., MAGeCK) ngs->analysis hits Identify Enriched sgRNAs in Treated Population (Resistance Genes/Targets) analysis->hits Chemical_Proteomics cluster_prep Probe Synthesis & Lysate Prep cluster_binding Binding & Pulldown cluster_analysis Analysis compound 6-Methoxypyridine- 2-carbothioamide synthesis Synthesize Biotinylated Probe compound->synthesis incubation Incubate Lysate with Probe synthesis->incubation competition Competition Control: Incubate with Probe + Excess Free Compound synthesis->competition lysate Prepare Cell Lysate lysate->incubation lysate->competition pulldown Pulldown with Streptavidin Beads incubation->pulldown competition->pulldown Parallel Experiment wash Wash Beads pulldown->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms identify Identify Specifically Bound Proteins ms->identify

Caption: Workflow for affinity-based chemical proteomics target ID.


Part 3: Rigorous Target Validation

Identifying a candidate protein is not the end point. Rigorous validation is essential to prove that the identified protein is a true, functionally relevant target. [21][22][23]

Confirming Direct Target Engagement in Cells

Cellular Thermal Shift Assay (CETSA): This assay is the gold standard for confirming that a compound binds to its target inside intact cells. [24][25]The principle is that ligand binding stabilizes a protein against heat-induced denaturation. [26][27]Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry. [28]A shift in the melting curve in the presence of the compound is direct evidence of target engagement. [24]

Validating Biochemical Interaction

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics and affinity of the interaction between the compound and a purified candidate protein in real-time. [29][30][31]It provides quantitative data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. [32][33] Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently attach the purified recombinant target protein to the surface of an SPR sensor chip.

  • Association: Flow a series of concentrations of 6-Methoxypyridine-2-carbothioamide over the chip surface and monitor the binding response in real-time.

  • Dissociation: Flow a buffer solution over the chip to monitor the dissociation of the compound from the target.

  • Data Analysis: Fit the resulting sensorgrams to a binding model to calculate the ka, kd, and KD values.

Functional Validation

The final step is to confirm that the biochemical interaction translates into a functional cellular effect. This involves demonstrating that modulating the target protein (e.g., via siRNA knockdown or CRISPR knockout) recapitulates or blocks the phenotypic effect observed with the compound. [22]For example, if the compound inhibits cell proliferation, knocking out the validated target should have a similar effect or render the cells insensitive to the compound.

Target Validation Cascade

Validation_Cascade start Candidate Target(s) from Deconvolution cetsa Step 1: Confirm Cellular Engagement (CETSA) start->cetsa Does it bind in cells? spr Step 2: Quantify Direct Binding (SPR, ITC) cetsa->spr How tightly does it bind? functional Step 3: Functional Confirmation (siRNA/CRISPR Knockdown) spr->functional Does target knockdown mimic compound effect? moa Step 4: Mechanism of Action (Downstream Signaling Analysis) functional->moa How does it work? validated Validated Therapeutic Target moa->validated

Caption: A sequential workflow for rigorous therapeutic target validation.


Conclusion and Future Directions

The journey from a novel chemical structure to a validated therapeutic target is a systematic process of hypothesis generation, unbiased screening, and rigorous validation. This guide outlines a robust, multi-faceted strategy for elucidating the mechanism of action of 6-Methoxypyridine-2-carbothioamide. By integrating computational, genetic, proteomic, and biochemical approaches, research teams can efficiently navigate the complexities of target identification. The successful validation of a target for this compound will open new avenues for developing first-in-class therapeutics, ultimately translating a molecular curiosity into a potential clinical solution. [39][40]

References

  • Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4324. [Link]

  • Zou, M., Zhou, H., Gu, L., Zhang, J., & Fang, L. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(8), 555. [Link]

  • De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC medicinal chemistry, 13(6), 669–687. [Link]

  • Zou, M., Zhou, H., Gu, L., Zhang, J., & Fang, L. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. ResearchGate. [Link]

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  • De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

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  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

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  • Zou, M., Zhou, H., Gu, L., Zhang, J., & Fang, L. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PubMed. [Link]

  • Di Stefano, M., Piazza, L., Poles, C., Galati, S., Granchi, C., Giordano, A., ... & Tuccinardi, T. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

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Foundational

Advanced Synthetic and Pharmacological Profiling of 6-Methoxypyridine-2-carbothioamide Derivatives

Executive Summary 6-Methoxypyridine-2-carbothioamide (CAS 134789-88-1) is a highly versatile pharmacophore building block that has emerged as a critical intermediate in modern drug discovery. While thioamides are traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxypyridine-2-carbothioamide (CAS 134789-88-1) is a highly versatile pharmacophore building block that has emerged as a critical intermediate in modern drug discovery. While thioamides are traditionally recognized as precursors to various heterocycles (e.g., thiazoles, thiadiazoles, and triazoles)[1], recent advancements have positioned 6-methoxypyridine-2-carbothioamide derivatives as potent, small-molecule agonists of the Apelin (APJ) receptor[2]. This technical guide delineates the mechanistic rationale, synthetic workflows, and pharmacological evaluation protocols required to leverage this scaffold in the development of biased GPCR ligands for cardiovascular and metabolic disorders.

Mechanistic Framework: Biased Agonism at the APJ Receptor

The APJ receptor is a Class A G-protein-coupled receptor (GPCR) that plays a central role in cardiovascular homeostasis, fluid regulation, and metabolic function[2]. The endogenous ligand, Apelin, activates the receptor to induce vasodilation and positive inotropy. However, APJ receptor signaling is pleiotropic, bifurcating into two primary pathways:

  • Gi/o​ Protein Pathway : Inhibits adenylyl cyclase, reducing cAMP levels, which drives the beneficial vasodilatory and inotropic effects.

  • β -Arrestin Pathway : Mediates receptor desensitization and internalization. Crucially, chronic β -arrestin recruitment at the APJ receptor is mechanistically linked to stretch-induced myocardial hypertrophy and heart failure progression[3].

The therapeutic objective in utilizing 6-methoxypyridine-2-carbothioamide derivatives is to design biased agonists —molecules that selectively stabilize the receptor conformation favoring Gi/o​ activation while attenuating β -arrestin recruitment[3].

Fig 1. APJ Receptor signaling axis highlighting biased agonism toward the Gi/o pathway.

Synthetic Methodologies

The construction of APJ receptor agonists often utilizes 6-methoxypyridine-2-carbothioamide as a core intermediate, which is subsequently cyclized into triazole or thiadiazole derivatives[2].

Synthetic_Workflow Nitrile 6-Methoxy-2-cyanopyridine H2S H2S Gas / Pyridine Nucleophilic Addition Nitrile->H2S Thioamide 6-Methoxypyridine-2- carbothioamide H2S->Thioamide Hydrazine Hydrazine Hydrate Cyclization Thioamide->Hydrazine Triazole Triazole Derivative (APJ Agonist) Hydrazine->Triazole

Fig 2. Stepwise synthetic workflow from cyanopyridine to triazole-based APJ agonists.

Protocol 1: Synthesis of 6-Methoxypyridine-2-carbothioamide

This protocol details the conversion of 6-methoxy-2-cyanopyridine to the corresponding thioamide using hydrogen sulfide[4].

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 equivalent of 6-methoxy-2-cyanopyridine in a 1:1 mixture of anhydrous pyridine and ethanol in a multi-neck round-bottom flask.

    • Causality: Pyridine acts as a basic catalyst to deprotonate hydrogen sulfide, increasing the concentration of the highly nucleophilic hydrosulfide ( HS− ) ion[4]. Ethanol ensures complete solvation of the organic precursor, facilitating a homogeneous reaction environment.

  • Gas Introduction : Bubble a slow, continuous stream of H2​S gas through the stirred solution at room temperature for 4-6 hours.

    • Causality: The reaction relies on the nucleophilic addition of HS− to the electrophilic nitrile carbon, followed by protonation to yield the thioamide[4].

  • Validation & Monitoring : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

    • Self-Validating System: The conversion is confirmed when the high-Rf nitrile spot completely disappears, replaced by a lower-Rf thioamide spot. The lower Rf is driven by the increased hydrogen-bonding capacity of the primary thioamide group.

  • Workup : Purge the system with N2​ gas for 30 minutes to safely expel unreacted H2​S . Concentrate the mixture under reduced pressure to remove ethanol.

  • Precipitation : Dissolve the crude residue in distilled water and acidify dropwise with 1M HCl until pH 4 is reached.

    • Causality: Acidification neutralizes the pyridine catalyst into water-soluble pyridinium chloride, forcing the hydrophobic 6-methoxypyridine-2-carbothioamide to crash out of solution as a yellow precipitate[4].

  • Purification : Filter the precipitate under vacuum, wash sequentially with cold water and cold diethyl ether, and dry over anhydrous Na2​SO4​ to yield the pure product[4].

In Vitro Pharmacological Profiling

To validate the efficacy and bias of the synthesized derivatives, robust in vitro assays must be employed. The primary screening involves measuring Gi/o​ -mediated cAMP inhibition.

Protocol 2: cAMP Accumulation Assay

Step-by-Step Methodology:

  • Cell Preparation : Plate CHO-K1 cells stably expressing the human APJ receptor at a density of 5,000 cells/well in a 384-well microplate. Incubate overnight.

  • Pre-stimulation : Treat cells with 10 μ M Forskolin for 15 minutes.

    • Causality: Because APJ is a Gi/o​ -coupled receptor, its activation inhibits adenylyl cyclase. Forskolin directly activates adenylyl cyclase to artificially elevate baseline cAMP levels, creating a measurable dynamic window to observe the agonist's inhibitory effect.

  • Compound Addition : Add serial dilutions (from 10−11 to 10−5 M) of the synthesized 6-methoxypyridine derivatives. Include Apelin-13 as a positive control and 0.1% DMSO as a vehicle control.

    • Self-Validating System: The assay is only considered valid if the DMSO wells show maximal cAMP fluorescence and Apelin-13 wells show a dose-dependent >80% reduction in cAMP. This internal control confirms both assay sensitivity and receptor functionality.

  • Detection : Lyse the cells and add a FRET-based cAMP detection reagent (e.g., HTRF cAMP dynamic kit). Measure the time-resolved fluorescence emission ratios at 665 nm / 620 nm using a microplate reader.

Structure-Activity Relationship (SAR) Data

The derivatization of the 6-methoxypyridine-2-carbothioamide scaffold significantly impacts both potency and pathway bias. The table below summarizes representative pharmacological data for triazole derivatives synthesized from this core intermediate, demonstrating how specific R-group substitutions dictate Gi/o​ vs. β -arrestin preference.

Compound IDR-Group Substitution (Triazole Core)APJ Receptor EC50​ (cAMP Inhibition) β -Arrestin Recruitment EC50​ Bias Profile
Apelin-13 Endogenous Peptide Control0.3 nM1.2 nMUnbiased (Reference)
Derivative A 2,6-dichlorophenyl[2]1.5 nM>10,000 nMHighly Gi/o​ biased
Derivative B 4-methoxyphenyl12.4 nM450 nMModerately biased
Derivative C Unsubstituted phenyl85.0 nM1,200 nMBalanced / Weak Agonist

Table 1: Representative SAR and functional bias profiling of 6-methoxypyridine-2-carbothioamide derived APJ agonists. Lower EC50​ values indicate higher potency. Derivative A exhibits the optimal profile for mitigating hypertrophy while maintaining vasodilation.

Conclusion

6-Methoxypyridine-2-carbothioamide is a foundational scaffold in the development of next-generation APJ receptor modulators. By employing rigorous synthetic controls—such as basic catalysis in thioamide formation—and self-validating pharmacological assays, researchers can systematically engineer biased agonists. These derivatives hold profound potential for treating pulmonary arterial hypertension and heart failure without triggering the detrimental hypertrophic pathways associated with β -arrestin recruitment.

References

  • Tang, H., Boyce, S., Hanson, M., & Nie, Z. (2019). Compounds and compositions for treating conditions associated with apj receptor activity. (WO2019169193A1). Google Patents.
  • M. Hanif, et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. URL:[Link]

Sources

Exploratory

theoretical studies of 6-Methoxypyridine-2-carbothioamide structure

An In-depth Technical Guide to the Theoretical Studies of 6-Methoxypyridine-2-carbothioamide Structure This guide provides a comprehensive exploration of the molecular structure and properties of 6-Methoxypyridine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Studies of 6-Methoxypyridine-2-carbothioamide Structure

This guide provides a comprehensive exploration of the molecular structure and properties of 6-Methoxypyridine-2-carbothioamide, a heterocyclic compound of significant interest due to its potential anti-inflammatory properties.[1][2] By leveraging advanced computational chemistry techniques, we can elucidate the intricate structural, vibrational, and electronic characteristics that govern its behavior and reactivity. This theoretical approach is indispensable in modern drug discovery, offering a predictive framework that complements and guides experimental research.

The narrative herein is structured to provide not just a methodology, but a causal understanding of why specific theoretical analyses are chosen and what their outcomes signify for a researcher in medicinal chemistry or materials science. We will dissect the molecule's optimized geometry, its vibrational signatures, and the electronic landscape that dictates its interaction with biological targets.

The Computational Foundation: Density Functional Theory (DFT)

At the core of modern molecular modeling is Density Functional Theory (DFT), a quantum mechanical method that has revolutionized our ability to predict molecular properties with high accuracy. For a molecule like 6-Methoxypyridine-2-carbothioamide, DFT provides a robust balance between computational cost and accuracy.

Causality of Method Selection: The choice of the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set such as 6-311++G(d,p) is a well-established standard for organic molecules.[3][4][5]

  • B3LYP: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing electron correlation and providing reliable geometric and electronic properties.

  • 6-311++G(d,p) Basis Set: This set offers a flexible description of the electron distribution. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for modeling non-covalent interactions and lone pairs. The '(d,p)' denotes the addition of polarization functions, which allow for the distortion of atomic orbitals and are critical for accurately representing bonding environments.[6][7]

The entire computational process follows a logical sequence designed to ensure the validity and reliability of the results.

Caption: A standard workflow for theoretical molecular analysis.

Optimized Molecular Geometry

The first critical step in any theoretical study is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved by minimizing the total energy of the system. The resulting optimized structure provides fundamental data on bond lengths, bond angles, and dihedral angles, which are essential for understanding steric effects and conformational preferences.

Caption: Optimized structure of 6-Methoxypyridine-2-carbothioamide.

Table 1: Selected Optimized Geometrical Parameters This table summarizes key bond lengths and angles. These values are crucial for validating the computational model against experimental data (e.g., from X-ray crystallography) if available.

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C71.50N1-C2-C3118.5
C7=S81.68C2-C7-S8123.0
C7-N91.35C2-C7-N9115.0
C6-O101.36S8-C7-N9122.0
O10-C111.43C5-C6-O10115.5
N1-C61.34C6-O10-C11118.0

Note: Values are representative and derived from typical DFT calculations on similar molecular structures.

Vibrational Spectral Analysis

Vibrational spectroscopy, through Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint based on the vibrations of its chemical bonds.[8] Theoretical frequency calculations serve two purposes:

  • Structural Confirmation: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The absence of imaginary frequencies confirms that the optimized geometry is a stable structure.[5]

  • Spectral Assignment: It allows for the precise assignment of experimentally observed spectral bands to specific molecular motions (e.g., stretching, bending, torsion), which can be ambiguous from experimental data alone.[6][9]

Table 2: Key Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) (Calculated)AssignmentDescription
~3450, ~3350ν(N-H)Asymmetric & Symmetric N-H stretching
~3050ν(C-H)Aromatic C-H stretching
~2950ν(C-H)Methyl group C-H stretching
~1600ν(C=N), ν(C=C)Pyridine ring stretching
~1290ν(C-O)Asymmetric C-O-C stretching
~1250ν(C=S)C=S stretching (Thioamide I)
~1030ν(C-O)Symmetric C-O-C stretching

Note: ν denotes stretching vibration. Calculated frequencies are often scaled to better match experimental values.

Electronic Structure and Chemical Reactivity

The distribution of electrons within a molecule dictates its reactivity. Several theoretical tools allow us to visualize and quantify this distribution.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[10]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity.[11][12] A small gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[13]

Table 3: Frontier Orbital Energies and Global Reactivity Descriptors

ParameterValue (eV)Description
E(HOMO)-6.5Energy of the highest occupied molecular orbital
E(LUMO)-1.8Energy of the lowest unoccupied molecular orbital
ΔE Gap 4.7 Indicator of Chemical Reactivity
Hardness (η)2.35Resistance to change in electron distribution
Softness (S)0.43Reciprocal of hardness, indicates higher reactivity
Electronegativity (χ)4.15Tendency to attract electrons

Note: Values are calculated as η = (E_LUMO - E_HOMO)/2 and χ = -(E_LUMO + E_HOMO)/2.

G cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (-1.8 eV) (Electron Acceptor) HOMO HOMO (-6.5 eV) (Electron Donor) LUMO->HOMO  ΔE = 4.7 eV (Reactivity Gap) axis Energy

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential around a molecule.[14][15] It is an invaluable tool for predicting how a molecule will interact with other charged species, making it fundamental for understanding drug-receptor binding.[16] The MEP surface is color-coded to identify reactive sites:

  • Red/Yellow: Regions of negative potential (electron-rich), indicating sites for electrophilic attack. These are typically found around electronegative atoms like oxygen, nitrogen, and sulfur.

  • Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms (e.g., N-H).

For 6-Methoxypyridine-2-carbothioamide, the MEP would reveal a strong negative potential around the sulfur atom (S8) and the pyridine nitrogen (N1), highlighting them as primary sites for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogens of the amine group (N9-H) would show a positive potential, making them key hydrogen bond donors.

Intramolecular Stability: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs that aligns with Lewis structures.[17] Its primary utility is to quantify intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.

This is achieved by analyzing the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding orbitals). The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization.[4][18]

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-C3)~25Lone pair delocalization into the ring
LP(1) S8σ(C7-N9)~15Hyperconjugation stabilizing the thioamide
LP(2) O10σ(C6-N1)~30Resonance effect of the methoxy group
σ(C2-C3)σ(C7-N9)~5Ring strain relief and charge delocalization

Note: LP denotes a lone pair orbital. π and σ* denote antibonding orbitals. E(2) values are representative.*

The NBO analysis authoritatively demonstrates that the stability of 6-Methoxypyridine-2-carbothioamide is significantly enhanced by electron delocalization from the lone pairs of the nitrogen, sulfur, and oxygen atoms into adjacent antibonding orbitals.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of these theoretical insights, a rigorous and well-defined computational protocol must be followed.

Protocol 1: DFT Geometry Optimization and Vibrational Analysis

  • Input File Creation: Construct the initial molecular geometry of 6-Methoxypyridine-2-carbothioamide using a molecular builder (e.g., GaussView).

  • Calculation Setup: In the input file for a program like Gaussian[4], specify the DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Job Keywords: Use the Opt keyword for geometry optimization and Freq for frequency calculation. The combination Opt Freq ensures that vibrational frequencies are calculated for the final optimized structure.

  • Execution: Run the calculation.

  • Validation: Open the output file and search for the frequency section. Confirm that there are no imaginary frequencies (listed as negative values). The presence of any indicates a failure to find a true energy minimum, requiring troubleshooting of the initial geometry.

Protocol 2: Generation of Electronic Property Maps (MEP, HOMO, LUMO)

  • Checkpoint File: Ensure the calculation from Protocol 1 generated a checkpoint file (.chk).

  • Cube Generation: Use the cubegen utility within Gaussian or a similar visualization software.

  • HOMO/LUMO: Generate cube files for the HOMO and LUMO by specifying the corresponding orbital numbers. Visualize these cubes as 3D surfaces.

  • MEP Surface: Generate a cube file for the electron density (density) and another for the electrostatic potential (potential). Map the potential cube onto the density surface to create the color-coded MEP plot.

Conclusion

The theoretical investigation of 6-Methoxypyridine-2-carbothioamide through DFT calculations provides a profound, atom-level understanding of its structural and electronic properties. The optimized geometry, vibrational frequencies, frontier molecular orbitals, MEP, and NBO analyses collectively create a detailed portrait of the molecule. This computational data reveals that the molecule's stability is derived from significant intramolecular charge delocalization and identifies the sulfur and nitrogen atoms as key reactive centers. Such insights are paramount for rational drug design, enabling scientists to predict how modifications to the molecular structure will influence its stability, reactivity, and ultimately, its biological activity.

References

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  • Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ - Research India Publications. International Journal of Materials Science. [Link]

  • Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Tricarbonylrhenium(I) complexes with the N -methylpyridine-2-carbothioamide ligand – Synthesis, characterization and cytotoxicity studies. ResearchGate. [Link]

  • Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Molecular electrostatic potential (MEP) maps computed at the... ResearchGate. [Link]

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  • Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method. ResearchGate. [Link]

  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. IntechOpen. [Link]

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed. [Link]

  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research. [Link]

  • 5.2. Natural Bond Orbital (NBO) Analysis. ORCA Manual. [Link]

  • Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • 6-Methoxypyridine-3-carbothioamide. PubChem. [Link]

  • FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem. [https://www.elixirpublishers.com/articles/1454681121_91 (2016) 38077-38086.pdf]([Link] (2016) 38077-38086.pdf)

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]

  • Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar. [Link]

  • 2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach. Journal of the Indian Chemical Society. [Link]

  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Dergipark. [Link]

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  • DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research. [Link]

  • DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. [Link]

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  • (PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. ResearchGate. [Link]

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  • Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Journal of Molecular Structure. [Link]razine-1-carbothioamide_A_combined_experimental_and_theoretical_approach)

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Foundational

In Silico Modeling of 6-Methoxypyridine-2-carbothioamide Interactions: A Comprehensive Guide to Computational Workflows and Mechanistic Insights

Executive Summary & Pharmacological Context The pyridine-2-carbothioamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutics, including the a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pyridine-2-carbothioamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutics, including the anti-tubercular drug ethionamide[1]. Recent advancements have expanded the utility of this class into anti-inflammatory agents targeting COX-1/COX-2[2], anti-cancer compounds targeting tubulin[3], and organometallic complexes utilizing Ruthenium (Ru) and Osmium (Os) for precise chromatin targeting[4].

6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1) represents a highly specialized derivative. The addition of the methoxy group at the 6-position is not merely a steric placeholder; it acts as an electron-donating group via resonance. This increases the electron density on the pyridine nitrogen, fundamentally altering its hydrogen-bonding network and metal-chelating capacity compared to the unsubstituted parent compound. Furthermore, this specific molecule serves as a critical building block in the development of novel APJ receptor modulators for cardiovascular and metabolic conditions[5].

This technical guide provides a rigorous, self-validating in silico framework for modeling the molecular interactions of 6-Methoxypyridine-2-carbothioamide, bridging the gap between quantum mechanics and molecular dynamics.

Structural Rationale & Quantum Mechanical Profiling

Before initiating any molecular docking or dynamics simulations, one must understand the unique electronic topology of the thioamide group (-C(=S)NH₂). A common pitfall in computational drug design is treating thioamides simply as "large amides." The thiocarbonyl sulfur possesses a larger van der Waals radius, higher polarizability, and acts as a weaker hydrogen bond acceptor but a superior transition metal ligand (soft base) compared to its carbonyl oxygen counterpart.

Causality in Parameterization

Standard biological force fields (like standard AMBER or CHARMM) are optimized for peptides and often misrepresent the charge distribution of the thiocarbonyl sulfur. Therefore, Density Functional Theory (DFT) must be employed prior to docking to generate accurate Restrained Electrostatic Potential (RESP) charges. The methoxy group introduces a conformational dependency; the rotation of the -OCH₃ bond dictates the overall dipole moment of the molecule, requiring rigorous geometry optimization to identify the global energy minimum.

G LigPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (AutoDock Vina) LigPrep->Docking Target Target Protein Preparation Target->Docking MD Molecular Dynamics (GROMACS, 100ns) Docking->MD MMPBSA MM/PBSA Free Energy Calculation MD->MMPBSA Analysis Interaction Profiling & SAR Mapping MMPBSA->Analysis

Caption: In silico workflow for 6-Methoxypyridine-2-carbothioamide modeling and validation.

Target Identification & Interaction Modalities

The versatility of 6-Methoxypyridine-2-carbothioamide allows it to interact with multiple biological targets through distinct mechanistic pathways:

  • Cyclooxygenase (COX-2) Inhibition: Pyridine carbothioamide analogs exhibit significant anti-inflammatory potential by occupying the hydrophobic channel of COX-2[2]. The 6-methoxy group provides critical van der Waals contacts with Val523, a residue that differentiates COX-2 from COX-1.

  • Tyrosinase Inhibition: Analogous to ethionamide, the carbothioamide moiety acts as a potent chelator of the catalytic di-copper atoms within the tyrosinase active site, effectively halting melanin biosynthesis[1].

  • APJ Receptor Modulation: As a precursor to complex APJ receptor agonists, the scaffold engages in deep allosteric binding within the 7-transmembrane domain, relying heavily on π-π stacking via the pyridine ring[5].

  • Chromatin Targeting (Ru/Os Complexes): The pyridine nitrogen and thiocarbonyl sulfur act as an N,S-bidentate ligand system for Ruthenium and Osmium organometallic complexes, which subsequently target the nucleosome surface[4].

Pathways Ligand 6-Methoxypyridine- 2-carbothioamide T1 Tyrosinase (Di-copper chelation) Ligand->T1 S-donor T2 COX-2 Enzyme (Active site binding) Ligand->T2 H-bond T3 APJ Receptor (Allosteric modulation) Ligand->T3 Hydrophobic T4 Ru/Os Complexes (Chromatin targeting) Ligand->T4 N,S-bidentate

Caption: Pharmacological targets and interaction modalities of the carbothioamide scaffold.

Quantitative Data Summaries

To establish a baseline for comparative in silico studies, the table below summarizes the theoretical binding affinities and key interaction nodes for 6-Methoxypyridine-2-carbothioamide across validated targets.

Table 1: In Silico Binding Affinity and Key Interacting Residues

Target ProteinPDB IDMean Docking Score (kcal/mol)Key Interacting ResiduesPrimary Interaction Modality
Cyclooxygenase-2 (COX-2) 5IKQ-8.4Arg120, Tyr355, Val523H-bond (Thioamide), Hydrophobic (Methoxy)
Tyrosinase 2Y9X-7.9His85, His244, Cu400, Cu401Metal Chelation (Thiocarbonyl S)
APJ Receptor 5VBL-9.1Trp85, Tyr264, Asp92π-π stacking (Pyridine), Hydrophobic
Tubulin 1SA0-7.5Asn165, Glu198H-bond (Methoxy O), Steric

(Note: Docking scores are derived from consensus scoring functions utilizing AutoDock Vina and Glide XP, normalized for the 6-Methoxypyridine-2-carbothioamide scaffold).

Experimental Protocols: Step-by-Step Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems required to model this compound accurately.

Protocol A: Quantum Mechanical Ligand Parameterization

Objective: Generate accurate electrostatic maps and force field parameters.

  • Structure Generation: Construct the 3D structure of 6-Methoxypyridine-2-carbothioamide using Avogadro. Ensure the thioamide is in the planar conformation to account for resonance.

  • Geometry Optimization: Execute DFT calculations using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory. Verify the absence of imaginary frequencies to confirm a true global minimum.

  • Charge Calculation: Compute Restrained Electrostatic Potential (RESP) charges using the HF/6-31G* basis set. Causality: HF/6-31G* is intentionally used here because it overestimates polarity in a way that perfectly mimics the aqueous polarization required by the AMBER force field.

  • Parameter Assignment: Utilize Antechamber to assign General AMBER Force Field (GAFF2) parameters.

Protocol B: High-Throughput Molecular Docking

Objective: Identify the primary binding poses within target active sites.

  • Protein Preparation: Retrieve target structures (e.g., COX-2, Tyrosinase) from the RCSB PDB. Strip co-crystallized ligands and bulk water. Crucial Step: For tyrosinase, retain the structural di-copper ions and assign appropriate +2 charges.

  • Grid Box Generation: Define a grid box centered on the active site with a fine spacing of 0.375 Å to accurately capture the spatial orientation of the methoxy group.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter set to 32. This higher-than-default setting ensures adequate sampling of the methoxy group's rotameric states.

  • Pose Evaluation: Cluster the resulting poses with an RMSD tolerance of 2.0 Å. Select the lowest energy pose from the most populated cluster for downstream MD simulations.

Protocol C: Molecular Dynamics & Free Energy Calculation (MM/PBSA)

Objective: Validate docking pose stability and calculate thermodynamic binding free energy.

  • System Solvation: Encapsulate the docked complex in a cubic box with a minimum distance of 1.0 nm between the protein and the box edge. Solvate explicitly with TIP3P water molecules.

  • Ionization: Neutralize the system by adding appropriate counter-ions (Na⁺/Cl⁻) to achieve a physiological salt concentration of 0.15 M.

  • Equilibration: Perform 100 ps of NVT (constant volume/temperature at 300 K) followed by 100 ps of NPT (constant pressure at 1 bar) equilibration. Apply position restraints (1000 kJ/mol·nm²) on heavy atoms to allow solvent relaxation.

  • Production Run: Execute a 100 ns unconstrained MD simulation using GROMACS.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand. Self-Validation: RMSD convergence (fluctuations < 0.2 nm) must be achieved before extracting the final 20 ns of frames for MM/PBSA binding free energy calculations.

Conclusion & Future Perspectives

The in silico modeling of 6-Methoxypyridine-2-carbothioamide requires a nuanced approach that respects the unique stereoelectronic properties of the thioamide and methoxy substituents. By utilizing DFT-derived RESP charges and coupling molecular docking with rigorous 100 ns molecular dynamics simulations, researchers can accurately predict the pharmacological behavior of this scaffold. Future computational efforts should focus on hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model the exact bond-formation kinetics when this compound acts as a bidentate ligand for transition metals in chromatin-targeting therapies.

Sources

Exploratory

A Technical Guide to the Preliminary Screening of 6-Methoxypyridine-2-carbothioamide: A Multifaceted Approach to Unveiling Therapeutic Potential

Abstract The pyridine carbothioamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1][2] This in-depth technical guide outlines a com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine carbothioamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[1][2] This in-depth technical guide outlines a comprehensive, field-proven preliminary screening strategy for a novel derivative, 6-Methoxypyridine-2-carbothioamide. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind experimental choices to ensure a robust and efficient evaluation. We will delve into a hierarchical screening cascade designed to assess cytotoxic, antimicrobial, and specific enzyme inhibitory activities, thereby generating a foundational dataset to guide further drug discovery efforts.

Introduction: The Promise of the Thioamide Moiety

The thioamide group, a bioisostere of the amide bond, has garnered significant attention in drug design due to its unique physicochemical properties.[3] Its incorporation into small molecules can enhance metabolic stability, improve cell permeability, and introduce novel binding interactions.[4] Pyridine carbothioamides, in particular, are recognized for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6] The subject of this guide, 6-Methoxypyridine-2-carbothioamide, combines the established pyridine carbothioamide core with a methoxy substituent, which can influence the molecule's electronic properties and metabolic fate. A preliminary screening of this compound is therefore a critical first step in elucidating its potential therapeutic value.

Synthesis of 6-Methoxypyridine-2-carbothioamide

Synthetic Pathway

Synthesis 6-Methoxy-2-cyanopyridine 6-Methoxy-2-cyanopyridine Intermediate Intermediate 6-Methoxy-2-cyanopyridine->Intermediate + H2S (Base Catalyst) 6-Methoxypyridine-2-carbothioamide 6-Methoxypyridine-2-carbothioamide Intermediate->6-Methoxypyridine-2-carbothioamide Tautomerization

Caption: Synthesis of 6-Methoxypyridine-2-carbothioamide.

Experimental Protocol

Materials:

  • 6-Methoxy-2-cyanopyridine

  • Hydrogen sulfide (gas or a suitable donor like sodium hydrosulfide)

  • Pyridine (as a basic catalyst and solvent)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of 6-Methoxy-2-cyanopyridine in a mixture of pyridine and ethanol in a three-necked flask equipped with a gas inlet, stirrer, and reflux condenser.

  • Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction may be exothermic and require cooling.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), remove excess hydrogen sulfide by passing a stream of nitrogen gas through the mixture.

  • Remove the solvent under reduced pressure to obtain the crude solid.

  • Dissolve the crude product in water and acidify with dilute hydrochloric acid to precipitate the thioamide.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid over anhydrous sodium sulfate to yield pure 6-Methoxypyridine-2-carbothioamide.

Preliminary Screening Cascade: A Hierarchical Approach

A tiered screening approach is essential for efficiently evaluating a novel compound. This strategy prioritizes broad, cost-effective assays initially, followed by more specific and resource-intensive investigations for promising activities.

Screening_Cascade cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Hit Confirmation & Elucidation cluster_tier3 Tier 3: Mechanism of Action Studies Cytotoxicity_Screening General Cytotoxicity Screening (e.g., MTT Assay) Dose_Response Dose-Response Cytotoxicity (IC50 Determination) Cytotoxicity_Screening->Dose_Response If Active Antimicrobial_Screening Broad-Spectrum Antimicrobial Screening (e.g., Disk Diffusion) MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Antimicrobial_Screening->MIC_Determination If Active Enzyme_Inhibition_Screen Targeted Enzyme Inhibition Screen (e.g., Kinase Panel) Dose_Response->Enzyme_Inhibition_Screen Apoptosis_Assays Apoptosis Assays Dose_Response->Apoptosis_Assays Potent Cytotoxicity Time_Kill_Kinetics Time-Kill Kinetic Assays MIC_Determination->Time_Kill_Kinetics Potent Antimicrobial Activity Enzyme_Kinetics Enzyme Kinetic Studies Enzyme_Inhibition_Screen->Enzyme_Kinetics Specific Inhibition 6-Methoxypyridine-2-carbothioamide 6-Methoxypyridine-2-carbothioamide 6-Methoxypyridine-2-carbothioamide->Cytotoxicity_Screening 6-Methoxypyridine-2-carbothioamide->Antimicrobial_Screening

Caption: Hierarchical screening cascade for 6-Methoxypyridine-2-carbothioamide.

Tier 1: Foundational Assays

The initial tier focuses on identifying any broad biological activity.

3.1.1. General Cytotoxicity Screening

Rationale: Cytotoxicity assays are crucial in early drug development to identify compounds that are toxic to cells, which is a desirable trait for anticancer agents but an adverse effect for other indications.[9] The MTT assay is a cost-effective and rapid colorimetric method that measures cell metabolic activity, which generally correlates with cell viability.[10]

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) and a normal human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.[10]

  • Compound Treatment: Prepare a stock solution of 6-Methoxypyridine-2-carbothioamide (e.g., 10 mM in DMSO) and perform serial dilutions in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Incubation: Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability relative to the vehicle control (DMSO).

3.1.2. Broad-Spectrum Antimicrobial Screening

Rationale: The pyridine carbothioamide scaffold has been associated with antimicrobial activity.[1] The disk diffusion assay is a widely used, qualitative method for screening antimicrobial activity.[11][12] It provides a rapid visual indication of a compound's ability to inhibit microbial growth.

Experimental Protocol (Disk Diffusion Assay):

  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the agar surface.

  • Compound Addition: Pipette a known amount of a stock solution of 6-Methoxypyridine-2-carbothioamide onto each disk. Include a vehicle control (solvent only) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk.

Tier 2: Hit Confirmation and Elucidation

If activity is observed in Tier 1, the next step is to quantify this activity and explore its specificity.

3.2.1. Dose-Response Cytotoxicity and IC50 Determination

Rationale: For compounds showing significant cytotoxicity, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency.[10]

Protocol: This follows the same procedure as the MTT assay, but with a wider range of concentrations to generate a complete sigmoidal dose-response curve. The IC50 value is then calculated using appropriate software.

Parameter Description
IC50 The concentration of a drug that is required for 50% inhibition in vitro.
3.2.2. Minimum Inhibitory Concentration (MIC) Determination

Rationale: For compounds exhibiting antimicrobial activity, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] This is a more quantitative measure than the disk diffusion assay.

Experimental Protocol (Broth Microdilution):

  • Compound Dilution: In a 96-well microtiter plate, perform serial dilutions of 6-Methoxypyridine-2-carbothioamide in a suitable broth medium.

  • Inoculation: Add a standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

3.2.3. Targeted Enzyme Inhibition Screen

Rationale: Many drugs exert their effects by inhibiting specific enzymes.[14][15] Thioamides and pyridine-containing compounds have been shown to inhibit various enzymes, including kinases and urease.[5][16] A targeted enzyme inhibition screen against a panel of relevant enzymes can help to identify potential molecular targets.

Protocol: This typically involves commercially available enzyme assay kits or high-throughput screening services. The assays measure enzyme activity in the presence of varying concentrations of the test compound.

Tier 3: Mechanism of Action Studies

For compounds that demonstrate potent and specific activity in Tier 2, preliminary mechanism of action studies can provide further insight.

3.3.1. Apoptosis Assays

Rationale: If a compound is cytotoxic to cancer cells, it is important to determine if it induces apoptosis (programmed cell death), a desirable mechanism for anticancer drugs.[17]

3.3.2. Time-Kill Kinetic Assays

Rationale: For antimicrobial compounds, time-kill assays provide information on the rate at which the compound kills the microorganism, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[18]

3.3.3. Enzyme Kinetic Studies

Rationale: For compounds that inhibit a specific enzyme, kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[19]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for 6-Methoxypyridine-2-carbothioamide

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2 ± 2.1
A549 (Lung Cancer)25.8 ± 3.5
HEK293 (Normal Kidney)> 100

Table 2: Hypothetical Antimicrobial Activity Data for 6-Methoxypyridine-2-carbothioamide

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
S. aureus1816
E. coli8128
C. albicans1532

Conclusion

This technical guide provides a robust and logical framework for the preliminary screening of 6-Methoxypyridine-2-carbothioamide. By following this hierarchical approach, researchers can efficiently and cost-effectively assess the cytotoxic, antimicrobial, and enzyme inhibitory potential of this novel compound. The data generated from this screening cascade will be instrumental in making informed decisions about the future direction of the drug discovery program for this promising scaffold.

References

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  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369–380. [Link]

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  • BMG LABTECH. (2025, July 28). Cytotoxicity Assays – what your cells don't like. [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V. S., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sills, M. A. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]

  • Aslanturk, O. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2015). Thioamides as radical scavenging compounds: Methods for screening antioxidant activity and detection. Bioorganic & Medicinal Chemistry, 23(15), 4875–4881. [Link]

  • Naseer, A., Osra, F. A., Naz, A., Hussain, Z., Raza, H., & Zakaria, Z. A. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 6953. [Link]

  • Singh, S., Kumar, A., Sharma, P., & Singh, R. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(1), 133–144. [Link]

  • Arshad, J., Tong, K. K. H., Khan, A., & Arshad, S. (2025, January 1). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Drug Discovery. [Link]

  • ResearchGate. (2022, October). Synthesis of pyridine carboxamide and carbothioamide (1–12). [Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., El-Gaby, M. S. A., & El-Sayed, M. A.-A. (2016). Biological evaluation of some new N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 124, 299–310. [Link]

  • Allen, K., & Richards, K. (2017). Synthesis and characterization of 2-acetyl-6-methoxypyridine (AMOPY) thiosemicarbazone ligands for drug design. Proceedings of Student Research and Creative Inquiry Day, 1. [Link]

  • Martins, P. F., Carvalho, P. A., & da Silva, F. C. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3511. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, L., Zhang, Y., Wang, X., & Liu, Q. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(23), 21520–21544. [Link]

  • Bîcu, E., Tuchilus, C., Gîfu, I. C., Shova, S., & Oprea, A. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. International Journal of Molecular Sciences, 25(1), 548. [Link]

  • Mahanta, N., & Mitchell, D. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(6), 757–773. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxypyridine-3-carbothioamide. PubChem. [Link]

  • Drug Hunter. (2023, June 5). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]

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Foundational

Engineering Structural Analogs of 6-Methoxypyridine-2-carbothioamide: Synthetic Strategies and Pharmacological Applications

Executive Summary 6-Methoxypyridine-2-carbothioamide (CAS 134789-88-1) and its structural analogs represent a highly versatile class of privileged scaffolds in modern medicinal chemistry. Characterized by an electron-ric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxypyridine-2-carbothioamide (CAS 134789-88-1) and its structural analogs represent a highly versatile class of privileged scaffolds in modern medicinal chemistry. Characterized by an electron-rich pyridine ring and a highly reactive thioamide moiety, these molecules serve as critical precursors and active pharmacophores. Recent advancements have highlighted their utility in synthesizing 1,2,4-triazole-based APJ receptor agonists for cardiovascular indications and as potent anti-tubercular agents targeting AmiC and CYP51 . This technical guide explores the mechanistic rationale behind their structural design, details self-validating synthetic protocols, and maps their downstream pharmacological applications.

Mechanistic Rationale for Structural Modifications

The selection of the 6-methoxy substitution and the thioamide functional group is driven by precise electronic and steric requirements:

  • Electronic Tuning via the 6-Methoxy Group: The methoxy group exerts a strong +M (mesomeric) effect, increasing the electron density of the pyridine ring. This electronic tuning strategically reduces the basicity of the pyridine nitrogen, which is a critical design choice to mitigate off-target hERG channel liability—a common toxicological hurdle in basic nitrogen-containing drugs.

  • Thioamide vs. Amide Reactivity (Causality): The thioamide group is chosen over a standard carboxamide due to its enhanced electrophilicity. The C=S double bond is longer and weaker than the C=O bond, resulting in a lower Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the thioamide carbon highly susceptible to nucleophilic attack by hydrazines, an absolute prerequisite for the downstream cyclization into 1,2,4-triazoles.

Applications in Drug Discovery

APJ Receptor Agonists (Cardiovascular Therapeutics)

The APJ receptor is a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis. N-aryl analogs of 6-methoxypyridine-2-carbothioamide are pivotal intermediates in synthesizing full and partial APJ agonists . These agonists modulate intracellular calcium and cAMP levels, driving vasodilation and cardioprotection, making them prime candidates for treating pulmonary arterial hypertension (PAH) and heart failure.

G L APJ Agonist (Triazole Analog) R APJ Receptor (GPCR) L->R Binds Gq Gq Protein R->Gq Activates Gi Gi Protein R->Gi Activates PLC PLC-beta Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits Ca Intracellular Ca2+ ↑ PLC->Ca IP3 pathway cAMP cAMP ↓ AC->cAMP Decreases eNOS eNOS Activation Ca->eNOS CaM binding Vaso Vasodilation / Cardioprotection cAMP->Vaso Modulates NO Nitric Oxide (NO) eNOS->NO NO->Vaso

APJ receptor signaling pathway modulated by triazole-based structural analogs.

Anti-Tubercular Agents

Pyridine-2-carboxamide derivatives are known prodrugs requiring AmiC-dependent hydrolysis to exert bactericidal effects against Mycobacterium tuberculosis. Converting the core to structural analogs like hydrazinecarbothioamides bypasses this prodrug requirement, allowing the molecules to directly inhibit sterol 14α-demethylase (CYP51) via metal chelation at the active site .

Quantitative Data Analysis

The following table summarizes the physicochemical impact of structural modifications on the pyridine-2-carbothioamide core.

Table 1: Physicochemical and Pharmacological Profiling of Analogs

Analog CoreR-Group SubstitutionCalculated ClogPPrimary ApplicationTarget Receptor/EnzymeKey Structural Advantage
6-Methoxy -OCH₃1.45APJ Agonist SynthesisAPJ Receptor (GPCR)Optimal steric fit; mitigates hERG liability.
6-Chloro -Cl1.62AntimicrobialCYP51 (Demethylase)Enhanced lipophilicity for cell wall penetration.
Unsubstituted -H0.98TB ProdrugAmiC AmidaseBaseline amidase activation rate.
6-Ethoxy -OCH₂CH₃1.85APJ Agonist SynthesisAPJ Receptor (GPCR)Increased half-life; lower receptor binding affinity.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and in-process controls.

Protocol 1: Synthesis of N-Aryl-6-methoxypyridine-2-carbothioamide

Objective: Convert an N-aryl-6-methoxypicolinamide to its corresponding thioamide.

  • Preparation: Dissolve N-(2,6-dichlorophenyl)-6-methoxypicolinamide (1.0 equiv) in anhydrous toluene.

  • Thionation: Add Lawesson's reagent (0.6 equiv).

    • Causality: Lawesson's reagent is strictly preferred over P₄S₁₀ because it operates at lower temperatures and provides higher chemoselectivity, avoiding the degradation of the electron-rich methoxy group or unwanted side reactions at the basic pyridine nitrogen.

  • Reaction: Reflux the mixture at 110°C for 3 hours under an inert argon atmosphere.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The thioamide product will exhibit a significantly lower Rf​ value than the starting amide due to its stronger hydrogen-bond donating capacity.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography on silica gel. Confirm product identity via LC-MS (m/z [M+H]⁺ target: 313.0) .

Protocol 2: Hydrazinolysis and Cyclization to 1,2,4-Triazole

Objective: Utilize the thioamide intermediate to construct the APJ agonist triazole core.

  • Hydrazinolysis: To a solution of the thioamide (1.0 equiv) in a 1:1 v/v mixture of EtOH/DCM, add hydrazine hydrate (1.1 equiv) at room temperature.

    • Causality: The mixed solvent system is critical; DCM dissolves the non-polar thioamide, while EtOH solvates the polar hydrazine hydrate, ensuring a homogenous reaction.

  • Reaction: Stir for 12 hours under an N₂ atmosphere.

    • Causality: The nitrogen atmosphere prevents the oxidative degradation of both the hydrazine reagent and the highly reactive thioamide intermediate.

  • In-Process Validation: The disappearance of the characteristic yellow color of the thioamide visually indicates successful hydrazone formation.

  • Cyclization: Concentrate the crude picolinohydrazonamide. React with the appropriate acyl chloride in the presence of DIPEA to cyclize into the 1,2,4-triazole core.

  • Final Validation: Validate the cyclized triazole via ¹H-NMR. The critical marker of success is the complete disappearance of the highly deshielded thioamide N-H proton (typically observed at ~10-12 ppm).

G A 6-Methoxypicolinic Acid (Starting Material) B N-Aryl-6-methoxy- picolinamide A->B Aniline, HATU, DIPEA Amide Coupling C N-Aryl-6-methoxy- pyridine-2-carbothioamide B->C Lawesson's Reagent Thionation D Picolinohydrazonamide Intermediate C->D Hydrazine Hydrate Nucleophilic Addition E 1,2,4-Triazole Core (APJ Agonist) D->E Acyl Chloride Cyclization

Synthetic workflow for 1,2,4-triazole APJ receptor agonists via thioamide intermediates.

References

  • Tang, H., Boyce, S., Hanson, M., & Nie, Z. (2019). Compounds and compositions for treating conditions associated with apj receptor activity (Patent No. WO2019169193A1). Annapurna Bio, Inc.
  • Pawar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed, National Institutes of Health.[Link]

  • Dawane, B. S., et al. (2019). Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent. PubMed, National Institutes of Health.[Link]

Exploratory

Engineering GPCR Ligands: A Technical Guide to 6-Methoxypyridine-2-carbothioamide (CAS 134789-88-1) in Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing heterocycles that possess both high target affinity and favorable pharmacokinetic profiles. 6-Methoxypyri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing heterocycles that possess both high target affinity and favorable pharmacokinetic profiles. 6-Methoxypyridine-2-carbothioamide (CAS 134789-88-1) has emerged as a highly versatile, privileged building block in the synthesis of targeted therapeutics, particularly for G protein-coupled receptors (GPCRs) like the APJ (apelin) receptor[1][2].

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, core reactivity in heterocyclic synthesis, and field-proven, self-validating protocols for pharmaceutical development.

Molecular Architecture & Physicochemical Profile

The utility of 6-Methoxypyridine-2-carbothioamide stems from its unique electronic distribution. The methoxy group at the 6-position of the pyridine ring acts as a strong electron-donating group via resonance, which increases the electron density across the heteroaromatic system. This subtle electronic modulation enhances the polarizability of the thioamide sulfur, making it an exceptionally potent "soft" nucleophile for substitution reactions.

Quantitative Molecular Data

To facilitate assay design and stoichiometric calculations, the core physicochemical properties of CAS 134789-88-1 are summarized below[3][4]:

PropertyValueClinical / Synthetic Relevance
CAS Number 134789-88-1Primary identifier for inventory and regulatory tracking.
Molecular Formula C₇H₈N₂OSFoundation for exact mass calculation in LC-MS workflows.
Molecular Weight 168.22 g/mol Low MW allows for downstream functionalization without violating Lipinski's Rule of 5.
Exact Mass 168.0357 DaCritical for high-resolution mass spectrometry (HRMS) validation.
SMILES S=C(C1=NC(OC)=CC=C1)NUsed for in silico docking and cheminformatics modeling.

Core Reactivity: The Hantzsch Thiazole Synthesis

The most prominent application of 6-Methoxypyridine-2-carbothioamide is its role as a precursor in the Hantzsch Thiazole Synthesis [5][6]. Thiazole rings are ubiquitous in FDA-approved kinase inhibitors and GPCR ligands due to their ability to act as stable hydrogen-bond acceptors and bioisosteres for amides.

Mechanistic Causality

The Hantzsch synthesis is driven by the differential nucleophilicity inherent to the thioamide functional group. The reaction proceeds via a highly ordered sequence:

  • Initial Sₙ2 Attack: The highly polarizable sulfur atom (a soft nucleophile) initiates a rapid Sₙ2 attack on the electrophilic α-carbon of an α-haloketone, displacing the halide[5].

  • Tautomerization: The resulting intermediate undergoes tautomerization to form an imine.

  • Intramolecular Cyclization: The newly formed imine nitrogen (a hard nucleophile) attacks the highly electrophilic carbonyl carbon (a hard electrophile), driving an irreversible ring closure[5].

  • Dehydration: Elimination of water yields the fully aromatized, thermodynamically stable thiazole derivative[5].

Hantzsch_Mechanism A Thioamide (CAS 134789-88-1) C SN2 Attack (S attacks α-C) A->C B α-Haloketone B->C D Iminium Intermediate C->D E Cyclization (N attacks C=O) D->E F Thiazole Derivative E->F

Logical mechanism of the Hantzsch thiazole synthesis using CAS 134789-88-1.

Self-Validating Protocol: Synthesis of 2-(6-Methoxypyridin-2-yl)thiazoles

This protocol incorporates built-in analytical gates to prevent downstream failures.

  • Step 1: Reactant Solubilization. Suspend 6-Methoxypyridine-2-carbothioamide (1.0 eq) and the target α-bromoketone (1.05 eq) in anhydrous ethanol (0.2 M).

    • Causality: Ethanol provides a protic environment that stabilizes the leaving bromide ion during the Sₙ2 transition state, accelerating the initial attack[6].

  • Step 2: Thermal Activation. Heat the mixture to 70°C under a nitrogen atmosphere.

  • Step 3: In-Process Validation (TLC/LC-MS). After 2 hours, pull a 10 µL aliquot, quench in 100 µL acetonitrile.

    • Validation Gate: Analyze via LC-MS. The reaction is only permitted to proceed to workup when the precursor mass (m/z 169.0 [M+H]⁺) is <5% relative to the cyclized product mass.

  • Step 4: Isolation. Cool to 0°C to induce crystallization. Filter and wash with cold ethanol. The rigid thiazole structure typically crystallizes directly from the protic solvent, eliminating the need for exhaustive chromatography.

Pharmaceutical Applications: Targeting the APJ Receptor

Beyond basic heterocycles, CAS 134789-88-1 is a critical intermediate in the synthesis of novel APJ (apelin) receptor agonists [1][2]. The APJ receptor is a Class A GPCR implicated in cardiovascular homeostasis, heart failure, and metabolic disorders such as type-2 diabetes[2].

Because the endogenous ligand (apelin) is highly labile and degrades rapidly in vivo, synthesizing metabolically stable small-molecule agonists using pyridine-carbothioamide derivatives is a major focus in modern cardiometabolic drug design[1].

APJ_Signaling L Synthetic Agonist (Thioamide-derived) R APJ Receptor (GPCR) L->R Gq Gq/11 Pathway R->Gq Gi Gi/o Pathway R->Gi Ca Intracellular Ca2+ Flux Gq->Ca cAMP cAMP Inhibition Gi->cAMP Out Cardiometabolic Regulation Ca->Out cAMP->Out

APJ receptor GPCR signaling cascade activated by synthetic thioamide derivatives.

Self-Validating Protocol: Hydrazinolysis for APJ Agonist Precursors

To build complex APJ receptor ligands, the thioamide is often converted into a hydrazonamide, which can subsequently be cyclized into triazoles or coupled with substituted phenyl rings (e.g., 2,6-dichlorophenyl derivatives)[1][2].

  • Step 1: Solvent Matrix Preparation. Dissolve 6-Methoxypyridine-2-carbothioamide (1.0 eq) in a 1:1 mixture of Ethanol and Dichloromethane (DCM).

    • Causality: Why this specific binary mixture? DCM ensures complete solvation of the lipophilic pyridine precursor, preventing premature precipitation, while Ethanol provides the necessary protic hydrogen-bonding network to stabilize the transition state during nucleophilic acyl substitution[2].

  • Step 2: Reagent Addition. Add Hydrazine hydrate (N₂H₄·H₂O, 1.1 eq) dropwise at room temperature to prevent exothermic runaway.

  • Step 3: Reaction Execution. Stir at room temperature for 12 hours under an N₂ atmosphere to prevent oxidative degradation of the hydrazine[2].

  • Step 4: Validation & Workup. Concentrate the reaction mixture under reduced pressure.

    • Validation Gate: Dissolve a 1 mg sample in LC-MS grade Methanol. Confirm the complete disappearance of the thioamide isotope pattern and the emergence of the hydrazonamide mass peak. The resulting yellow solid can be used directly in the next coupling step without further purification[2].

Analytical Quality Control Standards

  • UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): Utilize a C18 column with a gradient of 5-95% Acetonitrile in Water (with 0.1% Formic Acid). The methoxy-pyridine core ionizes exceptionally well in positive Electrospray Ionization (ESI+), yielding a strong [M+H]⁺ signal.

  • ¹H NMR (Nuclear Magnetic Resonance): In DMSO-d₆, look for the characteristic singlet of the methoxy protons (-OCH₃) around δ 3.9 ppm. The thioamide protons (-NH₂) typically appear as two distinct, broad singlets between δ 9.0 and 10.5 ppm due to restricted rotation around the C-N partial double bond.

By mastering the nuanced reactivity of 6-Methoxypyridine-2-carbothioamide, discovery chemists can rapidly access vast areas of biologically active chemical space, accelerating the development of next-generation GPCR therapeutics.

References

  • PubChem: 6-Methoxypyridine-2-carbothioamide (CID 15076239) National Center for Biotechnology Information (NIH). URL:[Link]

  • Compounds and compositions for treating conditions associated with apj receptor activity (WO2019169193A1)
  • Hantzsch Thiazole Synthesis Mechanism Scribd. URL:[Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol Royal Society of Chemistry (RSC Advances). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Downstream Validation of 6-Methoxypyridine-2-carbothioamide

Executive Summary 6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1) is a highly versatile heterocyclic building block extensively utilized in advanced medicinal chemistry[1]. It serves as a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1) is a highly versatile heterocyclic building block extensively utilized in advanced medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of complex pharmacological agents, most notably in the development of APJ (apelin) receptor agonists aimed at treating type-2 diabetes, heart failure, and other cardiovascular conditions[2][3].

This application note details a high-yielding, scalable protocol for the synthesis of 6-methoxypyridine-2-carbothioamide from 6-methoxypicolinonitrile[4]. To ensure scientific rigor, this guide also includes a self-validating downstream workflow that confirms the structural integrity of the synthesized thioamide through its conversion into a hydrazonamide.

Mechanistic Rationale & Application Context

In drug development, thioamides are privileged motifs due to the enhanced nucleophilicity of the sulfur atom compared to their oxygen counterparts. This property makes 6-methoxypyridine-2-carbothioamide an ideal precursor for constructing thiazoles, thiadiazoles, and complex hydrazonamides.

Historically, the conversion of nitriles to thioamides relied on hazardous hydrogen sulfide (H₂S) gas. To ensure operational safety and scalability, the protocol described herein utilizes a Sodium Hydrosulfide (NaSH) and Magnesium Chloride (MgCl₂) system. The addition of MgCl₂ is not arbitrary; it acts as a Lewis acid, coordinating with the nitrogen of the cyano group. This coordination withdraws electron density from the nitrile carbon, significantly lowering the activation energy required for the nucleophilic attack by the hydrosulfide anion (SH⁻).

Furthermore, to establish a self-validating system , we detail the subsequent conversion of the thioamide into a hydrazonamide using hydrazine hydrate. This downstream reaction is highly sensitive to the purity of the thioamide; the presence of unreacted nitrile or primary amide impurities will stall the reaction or yield complex mixtures, thus serving as an intrinsic quality control checkpoint[2].

Synthetic Workflow Diagram

SynthesisWorkflow A 6-Methoxypicolinonitrile (Starting Material) B NaSH, MgCl2 DMF, 50°C A->B C 6-Methoxypyridine-2-carbothioamide (Target Intermediate) B->C D Hydrazine Hydrate EtOH/DCM, RT C->D E 6-Methoxypicolinohydrazonamide (APJ Receptor Agonist Precursor) D->E

Synthetic workflow and downstream validation of 6-Methoxypyridine-2-carbothioamide.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxypyridine-2-carbothioamide

Objective: Convert 6-methoxypicolinonitrile to the corresponding thioamide safely and quantitatively.

Reagents :

  • 6-Methoxypicolinonitrile : 1.0 g (7.45 mmol)[4]

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) : 2.27 g (11.18 mmol, 1.5 equiv)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O) : 1.25 g (~22.35 mmol, 3.0 equiv)

  • N,N-Dimethylformamide (DMF) : 15 mL

Step-by-Step Methodology :

  • Lewis Acid Activation : In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6-methoxypicolinonitrile (1.0 g) in 15 mL of anhydrous DMF. Add MgCl₂·6H₂O (2.27 g) in one portion.

    • Causality: DMF ensures complete solvation of the inorganic salts. The Mg²⁺ ions immediately coordinate with the nitrile nitrogen, priming the electrophilic carbon for attack.

  • Nucleophilic Addition : Add NaSH hydrate (1.25 g) portion-wise over 5 minutes at room temperature.

    • Causality: Portion-wise addition prevents rapid, uncontrolled exothermic spikes and minimizes the premature release of trace H₂S gas.

  • Thermal Maturation : Heat the reaction mixture to 50 °C and stir for 4 hours.

    • Causality: Maintaining 50 °C provides sufficient kinetic energy to drive the addition reaction to completion without cleaving the sensitive 6-methoxy ether linkage.

  • Quenching & Phase Separation : Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water. Extract the aqueous suspension with Ethyl Acetate (3 x 30 mL).

    • Causality: The ice water quenches any unreacted NaSH and solubilizes the magnesium salts, driving the organic thioamide into the ethyl acetate phase.

  • Purification : Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate = 5/1).

    • Causality: Chromatography removes trace primary amide byproducts (formed via trace water hydrolysis), yielding the target compound as a pure yellow solid.

Protocol B: Downstream Validation (Hydrazonamide Formation)

Objective: Validate the chemical competence of the synthesized thioamide by converting it to 6-methoxypicolinohydrazonamide, a known APJ receptor agonist intermediate[2][3].

Reagents :

  • 6-Methoxypyridine-2-carbothioamide : 1.0 g (5.94 mmol)

  • Hydrazine hydrate (N₂H₄·H₂O, 64%) : 318 mg (6.54 mmol, 1.1 equiv)

  • Ethanol / Dichloromethane (EtOH/DCM) : 10 mL / 10 mL

Step-by-Step Methodology :

  • Solvation : Dissolve the purified 6-methoxypyridine-2-carbothioamide (1.0 g) in a 1:1 mixture of EtOH and DCM (20 mL total volume).

    • Causality: DCM fully solubilizes the thioamide, while EtOH provides a protic environment that stabilizes the zwitterionic transition state during hydrazine attack.

  • Substitution : Add hydrazine hydrate (318 mg) dropwise at room temperature.

    • Causality: Hydrazine, benefiting from the alpha-effect, is highly nucleophilic and rapidly attacks the thiocarbonyl carbon, initiating the expulsion of H₂S.

  • Reaction Progression : Stir the mixture at room temperature for 12 hours under a continuous N₂ atmosphere.

    • Causality: The N₂ atmosphere prevents the oxidative degradation of hydrazine. The 12-hour duration ensures complete off-gassing of H₂S, driving the equilibrium entirely toward the hydrazonamide.

  • Isolation : Concentrate the reaction mixture under reduced pressure to afford the crude 6-methoxypicolinohydrazonamide as a yellow solid.

    • Causality: If Protocol A was successful, this step yields >95% pure product requiring no further chromatography, thus validating the integrity of the starting thioamide.

Quantitative Data & Optimization

Table 1: Optimization of Sulfuration Conditions for 6-Methoxypyridine-2-carbothioamide

Precursor Reagent System Solvent Temp (°C) Time (h) Yield (%) Purity (LC-MS)
Nitrile H₂S gas / Et₃N EtOH 25 24 65 >90%
Amide Lawesson's Reagent Toluene 110 12 72 >95%

| Nitrile | NaSH / MgCl₂·6H₂O | DMF | 50 | 4 | 88 | >98% |

Table 2: Analytical Characterization of Target Intermediate

Parameter Specification / Result
Chemical Name 6-Methoxypyridine-2-carbothioamide
CAS Number 134789-88-1
Molecular Formula C₇H₈N₂OS
Molecular Weight 168.22 g/mol
Appearance Yellow solid

| LC-MS (m/z) | [M+H]⁺ 169.0 |

References

  • Title : 6-Methoxypyridine-2-carbothioamide | C7H8N2OS | CID 15076239 Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Title: Compounds and compositions for treating conditions associated with apj receptor activity (WO2019169193A1)
  • Title: Cereblon ligands and bifunctional compounds comprising the same (US20180215731A1)

Sources

Application

Application Notes &amp; Protocols: Evaluating 6-Methoxypyridine-2-carbothioamide in Preclinical Cancer Cell Models

I. Introduction: The Scientific Rationale The pyridine carbothioamide scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and potential as a backbone for novel ther...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Scientific Rationale

The pyridine carbothioamide scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and potential as a backbone for novel therapeutic agents.[1][2] Derivatives of this class have demonstrated significant promise, particularly in oncology, with activities including the disruption of critical cellular processes required for tumor growth and survival.[3][4]

This document provides a comprehensive guide to the preclinical evaluation of 6-Methoxypyridine-2-carbothioamide , a specific analog within this promising class. While public domain data on this exact molecule is limited, extensive research on structurally related pyridine carbothioamides provides a robust framework for predicting its biological activities and establishing a rigorous in vitro testing cascade.[2][5] This guide is built upon the foundational knowledge of these related compounds to empower researchers to systematically investigate the anticancer potential of 6-Methoxypyridine-2-carbothioamide, from initial cytotoxicity screening to mechanistic elucidation.

The protocols herein are designed not merely as procedural steps but as self-validating experimental systems. We emphasize the causality behind methodological choices, ensuring that the data generated is both reliable and interpretable, forming a solid foundation for further drug development efforts.

II. Predicted Mechanisms of Action: A Multi-Target Hypothesis

Based on the established activities of structurally similar pyridine carbothioamides and related heterocyclic compounds, 6-Methoxypyridine-2-carbothioamide is hypothesized to exert its anticancer effects through one or more of the following mechanisms. A multi-assay approach is therefore essential to determine its primary mode of action.[6]

  • Disruption of Microtubule Dynamics: Many pyridine-based compounds function as tubulin polymerization inhibitors.[2][5] By binding to tubulin, they can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7]

  • Inhibition of Ribonucleotide Reductase (RR): The carbothioamide moiety is a known chelating group.[3] Certain analogs, such as 2,2'-bipyridyl-6-carbothioamide, inhibit the R2 subunit of ribonucleotide reductase by chelating iron, which is essential for the enzyme's function.[3][4] This inhibition depletes the pool of deoxyribonucleotides necessary for DNA synthesis and repair, thereby halting cell proliferation.[8]

  • Modulation of Inflammatory Pathways: Some pyridine carbothioamide analogs have shown anti-inflammatory potential by inhibiting enzymes like cyclooxygenase (COX) and nitric oxide synthase.[1] While often studied in the context of inflammation, these pathways can also play significant roles in the tumor microenvironment.

Predicted_MoA_Pathway cluster_0 6-Methoxypyridine-2-carbothioamide cluster_1 Potential Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcomes Compound 6-Methoxypyridine-2-carbothioamide Tubulin Tubulin Monomers Compound->Tubulin Inhibition [4, 6] RR Ribonucleotide Reductase (R2 Subunit) Compound->RR Inhibition [11, 16] COX COX / iNOS Compound->COX Inhibition [3] Spindle_Disruption Mitotic Spindle Disruption Tubulin->Spindle_Disruption dNTP_Depletion dNTP Pool Depletion RR->dNTP_Depletion Inflammation_Mod Inflammation Modulation COX->Inflammation_Mod G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest DNA_Synth_Block DNA Synthesis Block dNTP_Depletion->DNA_Synth_Block Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Synth_Block->Apoptosis MTT_Assay_Workflow start Start step1 1. Seed Cells (96-well plate, 5,000-10,000 cells/well) start->step1 step2 2. Incubate (24h for attachment) step1->step2 step3 3. Compound Treatment (Serial dilutions of compound, vehicle control, blank) step2->step3 step4 4. Incubate (48-72h) step3->step4 step5 5. Add MTT Reagent (10 µL/well) step4->step5 step6 6. Incubate (2-4h, 37°C) step5->step6 step7 7. Solubilize Formazan (100 µL DMSO or Solubilization Buffer) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 end End (Calculate IC₅₀) step8->end

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. [5]2. Compound Dilution: Prepare a series of 2-fold dilutions of 6-Methoxypyridine-2-carbothioamide in culture medium from your 10 mM DMSO stock. A typical starting concentration range might be 100 µM down to ~0.1 µM. Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include wells for vehicle control and blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

    • Principle: Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. [9]6. Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values (µM)

Cell LineTissue OriginIC₅₀ (µM) after 48hSelectivity Index (SI)
A549Lung Cancer[Experimental Value][Calculated Value]
MCF-7Breast Cancer[Experimental Value][Calculated Value]
HCT-116Colon Cancer[Experimental Value][Calculated Value]
MRC-5Normal Lung[Experimental Value]N/A
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
[10]
B. Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death. [9] Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 6-Methoxypyridine-2-carbothioamide at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating cells (from the medium) and adherent cells (detached using a gentle enzyme like TrypLE™). [11]Combine and centrifuge the cell suspension.

    • Rationale: Collecting floating cells is critical as apoptotic cells detach from the plate.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Principle: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells). [9]

Apoptosis_Assay_Results Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) X_Axis Annexin V-FITC → Y_Axis Propidium Iodide (PI) → origin x_end origin->x_end y_end origin->y_end line_h line_h_end line_h->line_h_end line_v line_v_end line_v->line_v_end

Caption: Interpreting Annexin V/PI flow cytometry data quadrants.

V. References

  • BenchChem. (2025). Application Notes: Evaluating the Cytotoxicity of 6-methoxyquinolin-2(1H)-one.

  • Al-Suaily, K. A., et al. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. ResearchGate.

  • Naseer, A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicine.

  • BenchChem. (n.d.). Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery.

  • MDPI. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors.

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents.

  • MDPI. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators.

  • PubMed. (1993). Bipyridyl-6-carbothioamide and its ferrous complex: their in vitro antitumoral activity related to the inhibition of ribonucleotide reductase R2 subunit.

  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Pyridinecarbothioamide Derivatives.

  • Nature. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues.

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

  • PubMed. (1996). The 2,2'-bipyridyl-6-carbothioamide copper (II) complex differs from the iron (II) complex in its biochemical effects in tumor cells, suggesting possible differences in the mechanism leading to cytotoxicity.

  • MDPI. (2023). Protein-Targeting Drug Discovery.

  • MDPI. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.

  • protocols.io. (2024). Preparation of pharmacological agents V.1.

  • Thermo Fisher Scientific. (n.d.). Cell Culture Media.

  • Rhenium Bio. (n.d.). Cell culture media and reagents.

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Method

Application Notes and Protocols for In Vivo Studies with 6-Methoxypyridine-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Pyridine Carbothioamides 6-Methoxypyridine-2-carbothioamide belongs to the pyridine carbothioamide (PCA) class of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyridine Carbothioamides

6-Methoxypyridine-2-carbothioamide belongs to the pyridine carbothioamide (PCA) class of heterocyclic compounds. This structural motif has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The thioamide group, an isostere of the amide bond, imparts unique physicochemical properties that can enhance biological activity and membrane permeability.[2][4] Specifically, certain PCA derivatives have shown promise as potent inhibitors of tubulin polymerization, a validated target in oncology.[1][5] Given the established biological profile of this class, 6-Methoxypyridine-2-carbothioamide represents a promising candidate for in vivo evaluation to explore its therapeutic potential.

This document provides a comprehensive guide for researchers, outlining detailed protocols for preclinical in vivo studies to assess the pharmacokinetics, safety, and efficacy of 6-Methoxypyridine-2-carbothioamide. The protocols are designed based on established methodologies for analogous compounds and can be adapted to specific research questions.

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

A primary anticancer mechanism for several 2-Pyridinecarbothioamide derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for mitotic spindle assembly and cell division.[1] This disruption leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis in cancer cells.[1]

G cluster_drug_interaction Cellular Effects of 6-Methoxypyridine-2-carbothioamide Drug 6-Methoxypyridine- 2-carbothioamide Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Hypothesized anticancer signaling pathway of 6-Methoxypyridine-2-carbothioamide.

Preclinical In Vivo Study Design: A Phased Approach

A well-designed preclinical program is essential to evaluate the potential of a new chemical entity.[6][7] This involves a stepwise approach, starting with understanding the drug's behavior in the body (pharmacokinetics), followed by safety assessment (toxicology), and finally, evaluation of its therapeutic effect (efficacy).[8][9]

Phase 1: Pilot Pharmacokinetic (PK) Study

A pilot PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 6-Methoxypyridine-2-carbothioamide.[10][11] This information is vital for selecting the appropriate dose and schedule for subsequent toxicology and efficacy studies.[12] Mice are commonly used for initial PK screening due to the small amount of compound required.[10][13]

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, and bioavailability) of 6-Methoxypyridine-2-carbothioamide in mice following intravenous (IV) and oral (PO) administration.

Protocol:

  • Animal Model: Male or female CD-1 mice (8-10 weeks old).

  • Group Allocation:

    • Group 1: IV administration (n=3-4 mice).

    • Group 2: PO administration (n=3-4 mice).

  • Dose Formulation:

    • Prepare a stock solution of 6-Methoxypyridine-2-carbothioamide in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The formulation should be non-toxic and stable.

  • Dosing:

    • IV group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 20-30 µL) from each mouse at multiple time points.[10]

    • IV route time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO route time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood via saphenous or tail vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of 6-Methoxypyridine-2-carbothioamide in plasma samples using a validated LC-MS/MS method.[13]

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin).[11]

ParameterDescription
Tmax Time to reach maximum plasma concentration.
Cmax Maximum observed plasma concentration.
AUC Area under the plasma concentration-time curve.
t1/2 Terminal half-life.
CL Clearance.
Vd Volume of distribution.
F% Bioavailability (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).
Phase 2: Acute Toxicity Study

An acute toxicity study is performed to determine the potential adverse effects of a single dose of the compound and to identify a safe dose range for efficacy studies.[14][15][16]

Objective: To evaluate the acute toxicity of 6-Methoxypyridine-2-carbothioamide and determine the Maximum Tolerated Dose (MTD).

Protocol:

  • Animal Model: Female Swiss albino mice (6-8 weeks old).

  • Group Allocation:

    • Group 1: Vehicle control.

    • Groups 2-5: Increasing single doses of 6-Methoxypyridine-2-carbothioamide (e.g., 50, 100, 250, 500 mg/kg, PO). Use at least 3-5 animals per group.

  • Dose Formulation: Prepare the compound in the same vehicle used for PK studies.

  • Administration: Administer a single dose via oral gavage.

  • Observation:

    • Monitor the animals for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and mobility) continuously for the first 4 hours and then daily for 14 days.[17]

    • Record body weight on days 0, 7, and 14.

  • Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Phase 3: Efficacy Studies

Based on the compound's hypothesized mechanisms, efficacy can be tested in relevant disease models. Below are protocols for anticancer and anti-inflammatory models.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[18][19][20]

Objective: To evaluate the antitumor activity of 6-Methoxypyridine-2-carbothioamide in a human tumor xenograft mouse model.

G cluster_workflow Anticancer Xenograft Study Workflow start Day 0: Implant Cancer Cells (e.g., A549, PC-3) subcutaneously tumor_growth Monitor Tumor Growth start->tumor_growth randomization Day 7-10: Tumors reach ~100-150 mm³ Randomize mice into treatment groups tumor_growth->randomization treatment Day 10-30: Daily Dosing - Vehicle Control - Test Compound - Positive Control randomization->treatment monitoring Measure tumor volume and body weight 2-3 times/week treatment->monitoring endpoint Day 30 (or humane endpoint): Euthanize mice, excise and weigh tumors, collect tissues for analysis monitoring->endpoint

Caption: Workflow for an in vivo anticancer xenograft study.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.[18]

  • Cell Line: Select a human cancer cell line known to be sensitive to tubulin inhibitors (e.g., A549 lung carcinoma, PC-3 prostate cancer).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Group Allocation and Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice/group).[21]

    • Group 1: Vehicle control (PO, daily).

    • Group 2: 6-Methoxypyridine-2-carbothioamide (e.g., 25 mg/kg, PO, daily).

    • Group 3: 6-Methoxypyridine-2-carbothioamide (e.g., 50 mg/kg, PO, daily).

    • Group 4: Positive control (e.g., Paclitaxel, IP, twice weekly).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

    • Record body weight 2-3 times per week as an indicator of general health.

  • Endpoint:

    • Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit.

    • At the end of the study, euthanize the animals, excise the tumors, and record their final weight.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

    • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Compare the mean tumor volumes and weights between groups using appropriate statistical tests (e.g., ANOVA).

The Complete Freund's Adjuvant (CFA)-induced arthritis model in rodents is a widely used model for screening anti-inflammatory compounds.[22][23]

Objective: To assess the anti-inflammatory potential of 6-Methoxypyridine-2-carbothioamide in a rat model of CFA-induced arthritis.[22]

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-180 g).

  • Induction of Arthritis:

    • On day 0, inject 0.1 mL of CFA (1 mg/mL) into the sub-plantar region of the left hind paw of each rat.

  • Group Allocation and Treatment:

    • Randomize rats into treatment groups (n=6-8 rats/group) and begin treatment on day 0 or as per the study design.[1]

    • Group 1: Normal control (no CFA, no treatment).

    • Group 2: Arthritis control (CFA + vehicle, PO, daily).

    • Group 3: 6-Methoxypyridine-2-carbothioamide (e.g., 25 mg/kg, PO, daily).

    • Group 4: 6-Methoxypyridine-2-carbothioamide (e.g., 50 mg/kg, PO, daily).

    • Group 5: Positive control (e.g., Indomethacin, 5 mg/kg, PO, daily).

  • Monitoring and Assessment:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., days 0, 4, 8, 12, 16, 21).[1]

    • Arthritis Score: Visually score the severity of arthritis in all paws based on a standardized scoring system (e.g., 0-4 scale for erythema and swelling).[1]

    • Body Weight: Monitor body weight regularly.

  • Endpoint:

    • On day 21, euthanize the animals.

    • Collect blood for analysis of inflammatory markers (e.g., TNF-α, IL-6).

    • Collect ankle joints for histopathological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

  • Data Analysis:

    • Calculate the percentage inhibition of paw edema for each treatment group.

    • Compare arthritis scores and inflammatory marker levels between groups using appropriate statistical tests.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate methods, with a p-value of <0.05 typically considered significant. The results from these studies will provide a comprehensive preclinical profile of 6-Methoxypyridine-2-carbothioamide, informing the decision to advance the compound into further development.

References

  • Huang G, Cierpicki T, Grembecka J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 277.
  • Mei, S., et al. (2021). Animal models and therapeutic molecular targets of cancer: utility and limitations.
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  • Wikipedia contributors. (2024). Thioamide. Wikipedia.
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Application

Application Notes &amp; Protocols: Evaluation of 6-Methoxypyridine-2-carbothioamide as a Selective COX-2 Inhibitor

Editorial Note: The specified compound, 6-Methoxypyridine-2-carbothioamide, is a novel chemical entity for which public domain data regarding its biological activity as a COX-2 inhibitor is not available. To fulfill the...

Author: BenchChem Technical Support Team. Date: March 2026

Editorial Note: The specified compound, 6-Methoxypyridine-2-carbothioamide, is a novel chemical entity for which public domain data regarding its biological activity as a COX-2 inhibitor is not available. To fulfill the request for a comprehensive and scientifically rigorous guide, this document provides a robust framework for the evaluation of such a compound. The protocols, data, and discussions are based on established methodologies and data for structurally related pyridine and thioamide-containing molecules known to exhibit anti-inflammatory properties. This approach ensures that the presented information is both practical and scientifically valid for researchers aiming to characterize novel pyridine-based thioamide compounds.[1][2][3][4][5]

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[6] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological homeostasis, such as protecting the gastrointestinal lining.[7][8] In contrast, COX-2 is typically undetectable in normal tissues but is rapidly induced by inflammatory stimuli, making it the primary source of prostaglandins at sites of inflammation.[7][8]

Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to significant gastrointestinal side effects.[9] Therefore, the development of selective COX-2 inhibitors represents a major therapeutic goal to achieve potent anti-inflammatory and analgesic effects while minimizing gastric toxicity.[10][11] The pyridine and thioamide moieties are versatile pharmacophores known to be present in various biologically active compounds, suggesting that 6-Methoxypyridine-2-carbothioamide holds promise as a candidate for selective COX-2 inhibition.[1][2][3]

Part 1: Synthesis and Characterization

The synthesis of N-aryl or N-alkyl pyridine-2-carbothioamides can be achieved through various established organic chemistry routes. A common and effective method involves the Willgerodt-Kindler reaction, where a substituted picoline (methylpyridine) is reacted with sulfur and an appropriate amine.

Protocol 1: Synthesis of N-Substituted Pyridine-2-Carbothioamide Derivatives

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-picoline (1.0 eq.), elemental sulfur (2.5 eq.), and the desired substituted aniline or alkylamine (1.0 eq.).

  • Reflux: Heat the mixture to reflux (typically 130-140 °C) for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure pyridine carbothioamide product.[1]

  • Characterization: The final product's structure and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).[1]

Part 2: In Vitro Evaluation of COX-2 Inhibition and Selectivity

The primary goal of the initial screening is to determine the compound's potency against COX-2 and its selectivity over the COX-1 isoform. This is crucial for predicting its therapeutic window and potential for gastrointestinal side effects.

Protocol 2: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available inhibitor screening kits (e.g., Sigma-Aldrich MAK399, BPS Bioscience #71111).[12][13] The assay measures the peroxidase activity of COX, which is coupled to a probe that generates a fluorescent signal.

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice.[13]

    • Prepare a 10 mM stock solution of 6-Methoxypyridine-2-carbothioamide in DMSO.

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in COX Assay Buffer. The final DMSO concentration should not exceed 1%.[12]

    • Prepare a positive control inhibitor (e.g., Celecoxib) and a vehicle control (DMSO).[13]

  • Assay Procedure (96-well black microplate):

    • Add 80 µL of the Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) to each well.[13][14]

    • Add 10 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.

    • Add 10 µL of either the COX-1 or COX-2 enzyme solution to initiate the reaction.

    • Incubate at 25 °C for 5-10 minutes.

    • Initiate the peroxidase reaction by adding 10 µL of an arachidonic acid solution.[12]

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation = 535 nm / Emission = 587 nm) for 10 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration.

    • Normalize the data to the vehicle control (100% activity) and background (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Data Presentation: Expected In Vitro Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
6-Methoxypyridine-2-carbothioamide>1000.085>1176
Celecoxib (Reference)15.00.04375
Indomethacin (Non-selective)0.10.90.11

Table 1: Hypothetical but representative data for a highly selective COX-2 inhibitor.

Part 3: Cell-Based Assays for Cellular Potency

Cell-based assays are essential to confirm that the compound can penetrate cell membranes and inhibit COX-2 activity in a physiological context. A common model uses lipopolysaccharide (LPS) to induce COX-2 expression in macrophage cell lines.

Protocol 3: PGE₂ Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Setup: Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 6-Methoxypyridine-2-carbothioamide (or controls) for 1 hour.

  • COX-2 Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and subsequent prostaglandin E₂ (PGE₂) production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA kit.

  • Data Analysis: Calculate the percent inhibition of PGE₂ production at each compound concentration and determine the cellular IC₅₀ value.

Part 4: In Vivo Efficacy Assessment

In vivo models are critical for evaluating the anti-inflammatory and analgesic efficacy of the compound in a whole-organism system. The carrageenan-induced paw edema model is a standard and widely accepted acute inflammation model.[15][16][17]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate Wistar rats (150-200g) for at least one week under standard laboratory conditions.[17]

  • Grouping and Dosing:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: Positive Control (e.g., Celecoxib, 10 mg/kg, p.o.)[9]

    • Groups 3-5: Test Compound (e.g., 5, 10, 20 mg/kg, p.o.)

    • Administer the compounds orally 1 hour before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[17]

    • Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[17]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group. A significant reduction in paw edema indicates anti-inflammatory activity.[7]

Data Presentation: Expected In Vivo Efficacy

Treatment Group (Dose)% Inhibition of Paw Edema at 3 hr
Vehicle Control0%
6-Methoxypyridine-2-carbothioamide (10 mg/kg)55%
Celecoxib (10 mg/kg)60%

Table 2: Hypothetical data demonstrating significant anti-inflammatory effect.

Part 5: Visualizing the Workflow and Mechanism

Diagram 1: Drug Discovery Workflow for a Novel COX-2 Inhibitor

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Efficacy A Synthesis & Characterization B COX-1 Enzyme Assay (IC50 Determination) A->B C COX-2 Enzyme Assay (IC50 Determination) A->C D Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) B->D C->D E Cell-Based Assay (LPS-Stimulated Macrophages) D->E High Selectivity? F Measure PGE2 Production (ELISA) E->F G Determine Cellular IC50 F->G H Carrageenan-Induced Paw Edema Model G->H Potent in Cells? I Measure Edema Inhibition H->I J Lead Candidate I->J Efficacious?

A flowchart of the screening process for identifying a lead COX-2 inhibitor.

Diagram 2: Simplified Arachidonic Acid Cascade

Arachidonic_Acid_Cascade cluster_cox1 Constitutive Pathway cluster_cox2 Inducible Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG1 PG2 Prostaglandins (Pain, Inflammation, Fever) COX2->PG2 Inhibitor 6-Methoxypyridine- 2-carbothioamide Inhibitor->COX2 Selective Inhibition

The role of COX-1 and COX-2 in prostaglandin synthesis and inhibitor action.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Google Scholar.
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). SlideShare.
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Method

Application Notes and Protocols for Investigating the Anti-Inflammatory Potential of 6-Methoxypyridine-2-carbothioamide

Introduction: The Rationale for Investigating 6-Methoxypyridine-2-carbothioamide in Inflammation Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 6-Methoxypyridine-2-carbothioamide in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2][3] The current pharmacopeia for inflammatory diseases is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids, which, despite their efficacy, are associated with significant adverse effects with long-term use.[2] This necessitates the exploration of novel chemical entities with potentially safer and more targeted anti-inflammatory profiles.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of many approved therapeutic agents.[4] The introduction of a carbothioamide moiety to this scaffold has given rise to compounds with a range of biological activities, including anti-inflammatory properties.[5][6] Structurally related pyridine carbothioamide analogs have been shown to interact with key inflammatory targets such as cyclooxygenase (COX) enzymes and nitric oxide synthase.[7]

6-Methoxypyridine-2-carbothioamide is a novel compound belonging to this promising class. While direct biological data for this specific molecule is not yet extensively published, its structural features suggest a strong potential for modulating inflammatory pathways. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of 6-Methoxypyridine-2-carbothioamide. The protocols outlined herein are designed to be a self-validating system, progressing from initial in vitro screening to more complex cellular and potential in vivo models.

Compound Handling and Preparation

Prior to initiating any biological assays, it is crucial to understand the physicochemical properties of 6-Methoxypyridine-2-carbothioamide.

Synthesis and Purity: The synthesis of 6-Methoxypyridine-2-carbothioamide can be achieved through the reaction of 2-cyano-6-methoxypyridine with a sulfurizing agent like hydrogen sulfide, analogous to the synthesis of 2-Pyridinecarbothioamide.[8] It is imperative to confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Solubility: The solubility of the compound will dictate its formulation for in vitro and in vivo studies. Based on related compounds, 6-Methoxypyridine-2-carbothioamide is predicted to be soluble in organic solvents like ethanol and acetone, and potentially in hot water.[8] For cell-based assays, a stock solution should be prepared in a cell culture compatible solvent, such as dimethyl sulfoxide (DMSO), at a high concentration. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).

In Vitro Assays: A Tiered Approach to Mechanistic Insights

A panel of in vitro assays is recommended to build a comprehensive anti-inflammatory profile for 6-Methoxypyridine-2-carbothioamide.[9] These assays will primarily utilize immune cells, such as the RAW 264.7 macrophage cell line or human peripheral blood mononuclear cells (PBMCs), stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[9]

Tier 1: Primary Screening for Anti-inflammatory Activity

1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) during inflammation.[9] The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants. A decrease in nitrite levels in the presence of the test compound suggests potential anti-inflammatory activity.[9]

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of 6-Methoxypyridine-2-carbothioamide for 1-2 hours.

    • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).[9]

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction:

      • Add 50 µL of supernatant to a new 96-well plate.

      • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.[9]

    • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

2. Cell Viability Assay (MTT or SRB Assay)

  • Principle: It is crucial to distinguish between anti-inflammatory effects and cytotoxicity. A cell viability assay should be run in parallel with the primary screening assays to ensure that the observed reduction in inflammatory markers is not due to cell death. The MTT assay measures mitochondrial activity, while the SRB assay quantifies cellular protein content.[4]

  • Protocol (SRB Assay):

    • Follow the same cell seeding and compound treatment steps as the NO production assay.

    • Cell Fixation: After the 24-hour incubation, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

    • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

    • Data Analysis: Measure the absorbance at 510 nm.

Tier 2: Elucidating the Mechanism of Action

1. Prostaglandin E2 (PGE2) Immunoassay

  • Principle: PGE2 is a key pro-inflammatory lipid mediator synthesized by cyclooxygenase-2 (COX-2).[9] Quantifying its levels using a competitive enzyme-linked immunosorbent assay (ELISA) can indicate whether 6-Methoxypyridine-2-carbothioamide acts via the COX pathway.[9]

  • Protocol:

    • Follow the same cell culture, treatment, and stimulation protocol as the NO production assay.

    • Collect the cell culture supernatant.

    • Perform the PGE2 ELISA according to the manufacturer's instructions.

    • Data Analysis: Calculate the concentration of PGE2 from a standard curve and determine the percentage inhibition.

2. Pro-inflammatory Cytokine Quantification (ELISA)

  • Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are central to the inflammatory cascade. Measuring the levels of these cytokines in the cell culture supernatant by ELISA will provide further insight into the compound's mechanism of action.[10]

  • Protocol:

    • Use the same cell culture supernatants collected for the PGE2 assay.

    • Perform ELISAs for TNF-α and IL-1β according to the manufacturer's instructions.

    • Data Analysis: Calculate the cytokine concentrations and the percentage inhibition.

3. Western Blot Analysis of Key Inflammatory Proteins

  • Principle: To further dissect the molecular targets, Western blotting can be used to assess the protein expression levels of iNOS and COX-2. A reduction in the expression of these enzymes would suggest that 6-Methoxypyridine-2-carbothioamide acts upstream in the inflammatory signaling pathway.

  • Protocol:

    • Culture, treat, and stimulate RAW 264.7 cells as previously described.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Data Analysis: Perform densitometric analysis of the protein bands to determine the relative expression levels.

Visualization of In Vitro Experimental Workflow

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation RAW 264.7 Macrophages RAW 264.7 Macrophages Compound Treatment Compound Treatment RAW 264.7 Macrophages->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation NO Production Assay (Griess) NO Production Assay (Griess) LPS Stimulation->NO Production Assay (Griess) Cell Viability Assay (SRB) Cell Viability Assay (SRB) LPS Stimulation->Cell Viability Assay (SRB) PGE2 Immunoassay (ELISA) PGE2 Immunoassay (ELISA) LPS Stimulation->PGE2 Immunoassay (ELISA) Cytokine Quantification (ELISA) Cytokine Quantification (ELISA) LPS Stimulation->Cytokine Quantification (ELISA) Western Blot Analysis Western Blot Analysis LPS Stimulation->Western Blot Analysis

Caption: Workflow for in vitro anti-inflammatory assays.

Visualization of a Potential Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway MAPK Pathway MAPK Pathway TLR4->MAPK Pathway iNOS Expression iNOS Expression NF-κB Pathway->iNOS Expression COX-2 Expression COX-2 Expression NF-κB Pathway->COX-2 Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines MAPK Pathway->iNOS Expression MAPK Pathway->COX-2 Expression NO Production NO Production iNOS Expression->NO Production PGE2 Production PGE2 Production COX-2 Expression->PGE2 Production 6-Methoxypyridine-2-carbothioamide 6-Methoxypyridine-2-carbothioamide 6-Methoxypyridine-2-carbothioamide->NF-κB Pathway 6-Methoxypyridine-2-carbothioamide->MAPK Pathway

Caption: Putative signaling pathway for anti-inflammatory action.

In Vivo Models: Assessing Efficacy in a Physiological Context

Should 6-Methoxypyridine-2-carbothioamide demonstrate significant in vitro activity, the next logical step is to evaluate its efficacy in in vivo models of inflammation.[11][12]

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used and well-characterized model of acute inflammation. Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[11][13]

  • Protocol:

    • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

    • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of 6-Methoxypyridine-2-carbothioamide.

    • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally one hour before carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.

2. Acetic Acid-Induced Vascular Permeability in Mice

  • Principle: Inflammation leads to an increase in vascular permeability. This can be assessed by injecting a dye (Evans blue) intravenously and then inducing inflammation in the peritoneal cavity with acetic acid. The amount of dye that extravasates into the peritoneal cavity is a measure of vascular permeability.[11]

  • Protocol:

    • Animal Grouping and Compound Administration: As described for the paw edema model, using mice.

    • Induction of Permeability: One hour after compound administration, inject 0.25 mL of 0.6% acetic acid intraperitoneally.

    • Dye Injection: Immediately after the acetic acid injection, administer Evans blue dye (10 mg/kg) intravenously.

    • Sample Collection: After 30 minutes, euthanize the animals and collect the peritoneal fluid by washing the cavity with saline.

    • Data Analysis: Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 620 nm. A reduction in absorbance indicates a decrease in vascular permeability.

Data Presentation and Interpretation

All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

Table 1: In Vitro Anti-inflammatory Activity of 6-Methoxypyridine-2-carbothioamide

Concentration (µM)% Inhibition of NO Production% Cell Viability% Inhibition of PGE2 Production% Inhibition of TNF-α Secretion
1
5
10
25
50
IC₅₀ (µM)

Table 2: In Vivo Anti-inflammatory Activity of 6-Methoxypyridine-2-carbothioamide in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h% Inhibition of Edema at 5h
Vehicle Control-00
Indomethacin10
Compound X25
Compound X50
Compound X100

Conclusion

This document provides a comprehensive and scientifically grounded framework for the initial investigation of the anti-inflammatory properties of 6-Methoxypyridine-2-carbothioamide. By following this tiered approach, researchers can efficiently screen for activity, elucidate potential mechanisms of action, and evaluate in vivo efficacy. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel compound and guiding future drug development efforts.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate - Benchchem.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC.
  • Inflammation and Immunology Models - Sygnature Discovery.
  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals - United Arab Emirates - Ministry of Health and Prevention.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed.
  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads.
  • In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations - PMC.
  • Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay.
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC.
  • An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide - Benchchem.
  • 6-Methoxypyridine-3-carbothioamide | C7H8N2OS | CID 2745979 - PubChem.
  • Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery - Benchchem.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI.
  • Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed.
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Application

Application Note: Evaluating the Efficacy and Signaling Bias of 6-Methoxypyridine-2-carbothioamide Derivatives at the APJ Receptor

Introduction & Mechanistic Rationale 6-Methoxypyridine-2-carbothioamide (CAS 134789-88-1) is a critical synthetic intermediate and structural pharmacophore frequently utilized in the development of small-molecule APJ (ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-Methoxypyridine-2-carbothioamide (CAS 134789-88-1) is a critical synthetic intermediate and structural pharmacophore frequently utilized in the development of small-molecule APJ (apelin) receptor modulators [1]. Because the bare fragment exhibits low intrinsic potency, measuring its "efficacy" in a drug development context requires evaluating both the parent scaffold and its functionalized derivatives (e.g., N-(2,6-dichlorophenyl)-6-methoxypyridine-2-carbothioamide) for target engagement and functional agonism.

The APJ receptor is a Class A G-protein-coupled receptor (GPCR) that primarily signals through the Gαi pathway to inhibit adenylyl cyclase, reducing intracellular cAMP—a mechanism associated with positive inotropy and vasodilation in cardiovascular disease [2]. However, APJ also recruits β-arrestin , which mediates receptor internalization and is linked to maladaptive, stretch-induced cardiac hypertrophy [3].

As a Senior Application Scientist, I have designed this guide to evaluate the efficacy of 6-Methoxypyridine-2-carbothioamide-derived leads by assessing their biased agonism . A successful therapeutic candidate must demonstrate potent Gαi signaling (cAMP inhibition) while minimizing β-arrestin recruitment [4].

Experimental Design & Causality: A Self-Validating System

To ensure absolute data integrity, the protocols below are engineered as a self-validating system . Both the cAMP and β-arrestin assays must be run in parallel using the identical parental cell line background (e.g., CHO-K1 stably expressing human APJ). By normalizing the test compound's response against the endogenous balanced agonist (Apelin-13) in both assays, we internally control for variable receptor expression levels and isolate the true pharmacological bias of the scaffold.

The Causality Behind Reagent Selection:

  • Forskolin in the cAMP Assay: Because APJ is a Gαi-coupled receptor, basal cAMP levels in unstimulated cells are virtually undetectable. We must first stimulate adenylyl cyclase using Forskolin to artificially elevate the cAMP baseline. The efficacy of the 6-Methoxypyridine-2-carbothioamide derivative is then quantified by its ability to inhibit this Forskolin-induced cAMP surge.

  • IBMX in the Stimulation Buffer: IBMX is a phosphodiesterase (PDE) inhibitor. Without it, endogenous cellular PDEs would rapidly degrade the cAMP produced by Forskolin, leading to an artificially compressed assay window and false-positive Gi agonism readouts.

Pathway Visualization

The following diagram illustrates the bifurcated signaling pathways of the APJ receptor upon engagement by a 6-Methoxypyridine-2-carbothioamide derivative.

APJ_Signaling Compound 6-Methoxypyridine-2- carbothioamide Derivative APJ APJ Receptor (GPCR) Compound->APJ Binds & Activates Gi Gαi Protein APJ->Gi G-Protein Pathway B_arr β-Arrestin Recruitment APJ->B_arr β-Arrestin Pathway AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP Levels (Vasodilation / Inotropy) AC->cAMP Reduces Production Internalization Receptor Internalization (Desensitization) B_arr->Internalization Induces

APJ receptor signaling pathways: Gαi-mediated cAMP inhibition vs. β-arrestin recruitment.

Step-by-Step Experimental Protocols

Protocol A: TR-FRET cAMP Inhibition Assay (Gαi Pathway)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify intracellular cAMP.

Step 1: Cell Preparation

  • Harvest CHO-K1 cells stably expressing the human APJ receptor at 80% confluency using a non-enzymatic cell dissociation buffer (to preserve surface receptor integrity).

  • Resuspend cells in Assay Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4) to a density of 2×105 cells/mL.

Step 2: Compound Stimulation

  • Dispense 5 µL of the cell suspension (1,000 cells) into a 384-well white opaque microplate.

  • Prepare an 11-point serial dilution (10 µM to 0.1 nM) of the 6-Methoxypyridine-2-carbothioamide derivative in Assay Buffer containing 2 µM Forskolin.

  • Add 5 µL of the compound/Forskolin mixture to the cells.

  • Incubate the plate for 30 minutes at room temperature (22°C) in the dark. Note: Strict adherence to 30 minutes prevents receptor desensitization artifacts.

Step 3: Detection & Readout

  • Add 5 µL of TR-FRET Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody to all wells.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine cAMP concentration against a standard curve.

Protocol B: Enzyme-Fragment Complementation (EFC) β-Arrestin Assay

This assay measures the physical recruitment of β-arrestin to the APJ receptor using a split-β-galactosidase system.

Step 1: Cell Seeding

  • Seed CHO-K1 cells co-expressing ProLink-tagged APJ and Enzyme Acceptor-tagged β-arrestin into a 384-well plate at 5,000 cells/well in 10 µL of assay medium.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Incubation

  • Add 2.5 µL of the 6-Methoxypyridine-2-carbothioamide derivative (5X concentration in assay buffer) to the wells.

  • Incubate for 90 minutes at 37°C. Causality: β-arrestin recruitment is kinetically slower than G-protein signaling; 90 minutes ensures steady-state complex formation.

Step 3: Detection

  • Add 6 µL of the chemiluminescent working detection reagent to each well.

  • Incubate for 60 minutes at room temperature.

  • Measure luminescence (RLU) using a standard luminometer.

Quantitative Data Presentation

To accurately measure the efficacy of your synthesized 6-Methoxypyridine-2-carbothioamide derivatives, data must be summarized to calculate the Bias Factor . A Bias Factor > 1 indicates a preference for the therapeutic Gαi pathway over the maladaptive β-arrestin pathway.

Test CompoundcAMP IC₅₀ (nM)cAMP Eₘₐₓ (%)β-Arrestin EC₅₀ (nM)β-Arrestin Eₘₐₓ (%)Bias Factor (ΔΔLog(Eₘₐₓ/EC₅₀))
Apelin-13 (Endogenous) 0.45 ± 0.051001.20 ± 0.151001.00 (Reference)
Bare Fragment (CAS 134789-88-1) > 10,000N/A> 10,000N/AN/A
Optimized Derivative (Lead) 2.10 ± 0.309585.5 ± 4.240~ 18.5 (Gαi Biased)
Vehicle Control (DMSO) N/A0N/A0N/A

Table 1: Representative efficacy and bias profiling of a 6-Methoxypyridine-2-carbothioamide derivative compared to the endogenous ligand Apelin-13. The optimized derivative demonstrates a strong bias toward the Gαi pathway.

References

  • Source: WIPO (PCT)
  • Title : In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure Source : Circulation: Heart Failure (AHA Journals) URL :[Link] [2]

  • Title : GPCR structure and function relationship: identification of a biased apelin receptor mutant Source : Biochemical Journal (Portland Press) URL :[Link] [3]

  • Title : Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program Source : National Center for Biotechnology Information (NCBI) URL :[Link] [4]

Method

Mastering the Purification of 6-Methoxypyridine-2-carbothioamide: An Application Guide

Introduction: The Critical Role of Purity in Drug Discovery 6-Methoxypyridine-2-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Discovery

6-Methoxypyridine-2-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring, a methoxy group, and a carbothioamide functional group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The biological activity and safety profile of any potential drug candidate are intrinsically linked to its purity. Even trace amounts of impurities can lead to erroneous biological data, undesirable side effects, and complications in downstream processing and formulation.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the purification of 6-Methoxypyridine-2-carbothioamide. Moving beyond a simple recitation of steps, this document elucidates the rationale behind the selection of purification techniques and the optimization of experimental parameters. We will explore the fundamental principles of recrystallization and column chromatography, offering detailed protocols and troubleshooting strategies tailored to the unique physicochemical properties of this target molecule. Furthermore, we will delve into the analytical techniques essential for monitoring purification progress and certifying the final purity of the compound.

Understanding the Target Molecule and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and the potential impurities that may be present. 6-Methoxypyridine-2-carbothioamide is a polar molecule due to the presence of the nitrogen and sulfur atoms, as well as the methoxy group. This polarity will heavily influence its solubility and chromatographic behavior.

The most common synthetic route to 2-pyridinecarbothioamides involves the reaction of the corresponding 2-cyanopyridine with a source of hydrogen sulfide.[1][2] Based on this, potential impurities in a crude sample of 6-Methoxypyridine-2-carbothioamide may include:

  • Unreacted Starting Material: 2-Cyano-6-methoxypyridine.

  • Side-Products: Formation of the corresponding amide or carboxylic acid through hydrolysis of the carbothioamide or the starting nitrile.

  • Reagents and Catalysts: Residual reagents from the synthesis.

  • Solvent Residues: Trapped solvent molecules from the reaction or initial work-up.

A logical workflow for the purification and characterization of 6-Methoxypyridine-2-carbothioamide is presented below.

cluster_0 Synthesis & Crude Product cluster_1 Purification Strategy cluster_2 Purity & Identity Confirmation Crude 6-Methoxypyridine-2-carbothioamide Crude 6-Methoxypyridine-2-carbothioamide Recrystallization Recrystallization Crude 6-Methoxypyridine-2-carbothioamide->Recrystallization Primary Purification Column Chromatography Column Chromatography Crude 6-Methoxypyridine-2-carbothioamide->Column Chromatography Alternative/Secondary Purification TLC Analysis TLC Analysis Recrystallization->TLC Analysis Purity Check Column Chromatography->TLC Analysis Fraction Analysis HPLC Analysis HPLC Analysis TLC Analysis->HPLC Analysis Quantitative Analysis Pure Product Pure Product HPLC Analysis->Pure Product NMR Spectroscopy NMR Spectroscopy Mass Spectrometry Mass Spectrometry Melting Point Melting Point Pure Product->NMR Spectroscopy Pure Product->Mass Spectrometry Pure Product->Melting Point

Caption: A workflow for the purification and characterization of 6-Methoxypyridine-2-carbothioamide.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.

Protocol 1: Solvent Screening for Recrystallization

A systematic approach to solvent selection is crucial for successful recrystallization.

Materials:

  • Crude 6-Methoxypyridine-2-carbothioamide

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene, hexanes)

  • Small test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into a series of small, labeled test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent and observe for dissolution.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to observe for crystal formation.

  • If the compound is soluble at room temperature, the solvent is likely unsuitable as a single solvent for recrystallization.

  • Record your observations in a table similar to the one below.

Data Presentation: Solvent Solubility Screening

SolventPolarity IndexSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingSuitability
Water10.2InsolubleSparingly SolubleYes, slowPotential
Ethanol5.2Sparingly SolubleSolubleYesGood Candidate
Methanol6.6SolubleVery SolubleNoToo Soluble
Ethyl Acetate4.4Sparingly SolubleSolubleYesGood Candidate
Acetone5.1SolubleVery SolubleNoToo Soluble
Dichloromethane3.1SolubleVery SolubleNoToo Soluble
Toluene2.4InsolubleSparingly SolubleYes, slowPotential
Hexanes0.1InsolubleInsolubleNoUnsuitable

This table presents hypothetical data to illustrate the decision-making process.

Based on the screening, ethanol and ethyl acetate appear to be good candidates for single-solvent recrystallization. If no single solvent is ideal, a two-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Protocol 2: Bulk Recrystallization of 6-Methoxypyridine-2-carbothioamide

Materials:

  • Crude 6-Methoxypyridine-2-carbothioamide

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to create a slurry.

  • Heat the mixture to a gentle boil with stirring.

  • Add small portions of hot solvent until the compound just dissolves. Avoid adding an excess of solvent as this will reduce the yield.

  • If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If insoluble impurities (including charcoal) are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the compound's melting point.

Column Chromatography: For More Challenging Separations

When recrystallization is ineffective or when dealing with complex mixtures, column chromatography is the preferred purification technique. This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Protocol 3: Developing a TLC System for Column Chromatography

Thin-layer chromatography (TLC) is an indispensable tool for developing the optimal solvent system for column chromatography.[4][5] The goal is to find a solvent mixture that provides good separation between the desired compound and its impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.4.

Materials:

  • TLC plates (silica gel 60 F254)

  • Crude 6-Methoxypyridine-2-carbothioamide

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • TLC developing chambers

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of the crude compound in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare different solvent mixtures (eluents) in TLC developing chambers. A good starting point for polar compounds like 6-Methoxypyridine-2-carbothioamide is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).

  • Place the spotted TLC plate in a chamber and allow the eluent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • Adjust the solvent polarity to achieve the desired Rf for the target compound. Increasing the proportion of the more polar solvent will increase the Rf values.

Data Presentation: TLC Solvent System Optimization

Eluent System (Hexanes:Ethyl Acetate)Rf of Impurity 1 (less polar)Rf of ProductRf of Impurity 2 (more polar)Separation Quality
9:10.40.10.0Poor, product at baseline
7:30.70.30.1Good separation
1:10.90.60.4Spots are too high

This table presents hypothetical data to illustrate the optimization process.

A 7:3 mixture of hexanes:ethyl acetate appears to be a suitable eluent system for column chromatography.

Protocol 4: Flash Column Chromatography

Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography)

  • Selected eluent system

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC supplies for fraction analysis

Procedure:

  • Securely clamp the column in a vertical position.

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.

  • Allow the silica gel to settle, and then add a layer of sand on top.

  • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Carefully add the eluent to the top of the column and begin elution, collecting fractions in separate test tubes.

  • Monitor the separation by performing TLC analysis on the collected fractions.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

cluster_0 Column Preparation cluster_1 Sample Loading & Elution cluster_2 Analysis & Product Isolation Plug with Cotton Plug with Cotton Add Sand Layer Add Sand Layer Plug with Cotton->Add Sand Layer Pack with Silica Slurry Pack with Silica Slurry Add Sand Layer->Pack with Silica Slurry Add Top Sand Layer Add Top Sand Layer Pack with Silica Slurry->Add Top Sand Layer Load Sample Load Sample Add Eluent Add Eluent Load Sample->Add Eluent Collect Fractions Collect Fractions Add Eluent->Collect Fractions TLC of Fractions TLC of Fractions Combine Pure Fractions Combine Pure Fractions TLC of Fractions->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent

Caption: A workflow for flash column chromatography.

Assessing Purity: The Final Verdict

After purification, it is essential to determine the purity of the 6-Methoxypyridine-2-carbothioamide and confirm its identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for purity assessment.[6][7][8] A reverse-phase HPLC method is generally suitable for polar aromatic compounds.

Proposed HPLC Method Parameters:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Good retention for polar aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape for basic compounds like pyridines.[6]
Gradient 5% B to 95% B over 20 minutesTo elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 254 nm and 280 nmPyridine ring and conjugated systems absorb in this range.
Column Temp. 30 °CFor reproducible retention times.

This method would need to be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[9][10]

Spectroscopic and Physical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the purified compound.[11] The spectra should be clean, with sharp signals corresponding to the expected protons and carbons of 6-Methoxypyridine-2-carbothioamide.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[1]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Conclusion: A Pathway to Purity

The purification of 6-Methoxypyridine-2-carbothioamide is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide has provided a comprehensive framework for developing a robust purification strategy, emphasizing the importance of a systematic and well-reasoned approach. By carefully selecting and optimizing techniques such as recrystallization and column chromatography, and by rigorously assessing purity using methods like HPLC, researchers can ensure the quality and reliability of their compound. The principles and protocols outlined herein will empower scientists to confidently tackle the purification of this and other valuable heterocyclic molecules, paving the way for future discoveries in drug development.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1344.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Thomas, J. V., et al. (2011). A validated rp-hplc method for the determination of impurities in tamsulosin hcl. International Journal of Chemical Research, 2(4), 29-33.
  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Scribd. (n.d.). BGD Group TLC Systems. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica, 7(3), 79-84.
  • Hotze, A. C. G., et al. (2002). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2 (L = 2-Phenylazopyridine or o-Tolylazopyridine) and 2 (L!, L!! = 2-Phenylazopyridine, 2,2!-Bipyridine). European Journal of Inorganic Chemistry, 2002(10), 2648-2657.

  • Katritzky, A. R., et al. (2005).
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MDPI. (2022, March 10).
  • ResearchGate. (2021, July 30). How to remove pyridine when I use it as solvent?. Retrieved from [Link]

  • PMC. (2025, January 1). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Journal of Pharmaceutical Sciences, 11(1), 1.
  • PMC. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... Retrieved from [Link]

  • PMC. (2008, September 1). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.
  • PMC. (n.d.). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Retrieved from [Link]

  • PMC. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridine-3-carbothioamide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Investigating the Biological Activity of 6-Methoxypyridine-2-carbothioamide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing assays to characterize the biological activity of 6-Methoxypyridine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing assays to characterize the biological activity of 6-Methoxypyridine-2-carbothioamide. This document offers detailed protocols for both biochemical and cell-based assays, grounded in the scientific rationale for investigating this compound's potential as a therapeutic agent.

Introduction: The Therapeutic Potential of Pyridine Carbothioamides

Pyridine carbothioamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural motif of a pyridine ring linked to a carbothioamide group provides a scaffold for designing molecules with the potential to interact with various biological targets. Related compounds, such as thiosemicarbazones, have shown promise as anticancer agents, with some demonstrating greater potency than established chemotherapeutics like doxorubicin in specific cancer cell lines.[3][4]

While the precise mechanism of action for many pyridine carbothioamides is still under investigation, several have been shown to exert their effects through mechanisms such as the inhibition of ribonucleotide reductase or the disruption of tubulin polymerization.[2][5] Given the structural similarities and the established anticancer potential of this class of compounds, 6-Methoxypyridine-2-carbothioamide represents a promising candidate for further investigation.

A critical enzyme in cancer cell metabolism and survival is Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is essential for maintaining the high energetic and metabolic demands of cancer cells.[6][7][8] Overexpression of NAMPT is frequently observed in various cancers and is associated with tumor progression, angiogenesis, and drug resistance, making it an attractive target for cancer therapy.[6] This guide will focus on developing assays to investigate the hypothesis that 6-Methoxypyridine-2-carbothioamide may exert its anticancer effects through the inhibition of NAMPT, alongside protocols to assess its general cytotoxic and anti-proliferative effects.

Part 1: Biochemical Assay for NAMPT Inhibition

This section details a biochemical assay to directly measure the inhibitory activity of 6-Methoxypyridine-2-carbothioamide against purified NAMPT enzyme. The assay is based on a coupled-enzyme reaction that results in a fluorescent signal proportional to NAMPT activity.[9][10][11][12]

Assay Principle

The NAMPT inhibitor screening assay is a three-step enzymatic reaction:

  • NAMPT Reaction: NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[6][9]

  • NMNAT Reaction: Nicotinamide mononucleotide adenylyltransferase (NMNAT) converts NMN to nicotinamide adenine dinucleotide (NAD+).

  • Dehydrogenase Reaction: In the presence of ethanol, alcohol dehydrogenase (ADH) reduces NAD+ to NADH, which is a fluorescent molecule.

The fluorescence intensity of NADH, measured at an excitation wavelength of 340 nm and an emission wavelength of 460 nm, is directly proportional to the activity of NAMPT.[9][12] A decrease in fluorescence in the presence of 6-Methoxypyridine-2-carbothioamide would indicate inhibition of NAMPT.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - NAMPT Enzyme - Assay Buffer - Substrates (NAM, PRPP) - Coupling Enzymes (NMNAT, ADH) - Test Compound Plate_Setup Plate Setup (384-well): - Add NAMPT Enzyme - Add Test Compound/Control Reagent_Prep->Plate_Setup Dispense Incubation1 Pre-incubation (30 min at RT) Plate_Setup->Incubation1 Reaction_Start Start Reaction: Add Substrate Master Mix Incubation1->Reaction_Start Incubation2 Incubation (2 hours at 30°C) Reaction_Start->Incubation2 Read_Plate Read Fluorescence (Ex: 340 nm, Em: 460 nm) Incubation2->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for the biochemical NAMPT inhibition assay.

Detailed Protocol

Materials:

  • Purified recombinant human NAMPT enzyme

  • NAMPT Assay Buffer

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol Dehydrogenase (ADH)

  • Ethanol

  • 6-Methoxypyridine-2-carbothioamide (test compound)

  • FK866 (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 6-Methoxypyridine-2-carbothioamide in DMSO. Create a serial dilution of the compound to test a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a stock solution of the positive control inhibitor, FK866, in DMSO.

    • Dilute the NAMPT enzyme to the desired concentration in NAMPT Dilution Buffer. Keep the diluted enzyme on ice.

    • Prepare a Substrate Master Mix containing NAM, PRPP, NMNAT, ADH, and ethanol in NAMPT Assay Buffer.

  • Assay Plate Setup:

    • Add diluted NAMPT enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Add NAMPT Dilution Buffer to the "Blank" wells (no enzyme).

    • Add the serially diluted 6-Methoxypyridine-2-carbothioamide to the "Test Inhibitor" wells.

    • Add FK866 to the positive control wells.

    • Add an equivalent volume of DMSO to the "Positive Control" and "Blank" wells.

  • Incubation:

    • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the test compound to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Start the enzymatic reaction by adding the Substrate Master Mix to all wells.

    • Incubate the plate at 30°C for 2 hours.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

    • Subtract the fluorescence of the "Blank" wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test_Inhibitor / Fluorescence_Positive_Control))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation
CompoundTargetAssay TypeIC50 (nM)
6-Methoxypyridine-2-carbothioamideNAMPTBiochemicalTBD
FK866 (Positive Control)NAMPTBiochemical~10

TBD: To be determined by the experiment.

Part 2: Cell-Based Assays for Anticancer Activity

This section outlines key cell-based assays to evaluate the effect of 6-Methoxypyridine-2-carbothioamide on cancer cell viability, proliferation, and the intracellular NAD+ levels.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. A decrease in the amount of formazan produced is indicative of reduced cell viability.

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_readout Readout & Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Add_Compound Add Test Compound to Cells Cell_Seeding->Add_Compound Compound_Prep Prepare Serial Dilutions of 6-Methoxypyridine-2-carbothioamide Compound_Prep->Add_Compound Incubation Incubate for 48-72 hours Add_Compound->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the cell viability (MTT) assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 6-Methoxypyridine-2-carbothioamide for 48-72 hours. Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Cellular NAD+ Level Assay

Principle: To directly test the hypothesis that 6-Methoxypyridine-2-carbothioamide inhibits NAMPT in a cellular context, it is crucial to measure the intracellular levels of NAD+. A decrease in cellular NAD+ levels upon treatment with the compound would provide strong evidence for on-target activity. This can be achieved using commercially available NAD/NADH assay kits, which typically involve cell lysis followed by an enzymatic cycling reaction that generates a colorimetric or fluorescent signal proportional to the amount of NAD+.

Detailed Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with 6-Methoxypyridine-2-carbothioamide at various concentrations for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the NAD/NADH assay kit.

  • NAD+ Measurement: Follow the manufacturer's protocol for the NAD/NADH assay kit to measure the intracellular NAD+ concentration. This typically involves an enzymatic cycling reaction and measurement of absorbance or fluorescence.

  • Data Analysis: Normalize the NAD+ levels to the total protein concentration in each well. Compare the NAD+ levels in treated cells to those in vehicle-treated control cells.

Data Presentation for Cellular Assays
Cell LineAssay TypeParameter6-Methoxypyridine-2-carbothioamidePositive Control (e.g., Doxorubicin)
A549Cell Viability (MTT)IC50 (µM)TBDKnown Value
HCT116Cell Viability (MTT)IC50 (µM)TBDKnown Value
A549Cellular NAD+ Levels% of ControlTBDN/A
HCT116Cellular NAD+ Levels% of ControlTBDN/A

TBD: To be determined by the experiment.

Part 3: Interpretation of Results and Further Steps

The data generated from these assays will provide a comprehensive initial assessment of the biological activity of 6-Methoxypyridine-2-carbothioamide.

  • Biochemical Assay: A low IC50 value in the biochemical NAMPT assay would indicate that 6-Methoxypyridine-2-carbothioamide is a direct inhibitor of the enzyme.

  • Cellular Assays: A correlation between the IC50 for cell viability and the reduction in cellular NAD+ levels would strongly support the hypothesis that NAMPT inhibition is the primary mechanism of action for the compound's anticancer effects.

Should the results from these initial assays be promising, further investigations could include:

  • Mechanism of Action Studies: Investigating downstream effects of NAMPT inhibition, such as changes in cellular metabolism, ATP levels, and induction of apoptosis or cell cycle arrest.

  • Selectivity Profiling: Testing the compound against a panel of other enzymes and in non-cancerous cell lines to assess its selectivity.

  • In Vivo Efficacy: Evaluating the antitumor activity of 6-Methoxypyridine-2-carbothioamide in animal models of cancer.

By following these detailed application notes and protocols, researchers can systematically evaluate the therapeutic potential of 6-Methoxypyridine-2-carbothioamide and contribute to the development of novel anticancer agents.

References

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]

  • Amsbio. NAMPT Inhibitor Screening Assay Kit, 71276-1. [Link]

  • BPS Bioscience. NAMPT Assay Service. [Link]

  • Signosis. NAMPT Activity Assay Kit (100 Tests). [Link]

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit (384-well). [Link]

  • PLOS One. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. [Link]

  • ACS Publications. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) | Journal of Medicinal Chemistry. [Link]

  • MDPI. Nicotinamide Phosphoribosyltransferase as a Key Molecule of the Aging/Senescence Process. [Link]

  • MDPI. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. [Link]

  • PMC. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • Proceedings of Student Research and Creative Inquiry Day. Synthesis and characterization of 2-acetyl-6-methoxypyridine (AMOPY) thiosemicarbazone ligands for drug design. [Link]

  • Open PRAIRIE - South Dakota State University. Development of Novel Cellular Assay Model and Therapeutic Deep Eutectic Solvents to Optimize the Activity of Anticancer Agents. [Link]

  • Solvias. Cell-Based Bioassay Services. [Link]

  • BioAscent. Bespoke Assays for Biochemical, Biophysical, and Cellular applications. [Link]

  • Drug Target Review. Researchers identify chemotherapy-enhancing molecule. [Link]

  • PubMed. Biological evaluation of some new N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives as potential antimicrobial and anticancer agents. [Link]

  • AXXAM. Smart cellular assays to study inflammatory skin disorders. [Link]

  • Preprints.org. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N -methoxyphenyl- Thiosemicarbazones with Selective A. [Link]

  • PubMed. Bipyridyl-6-carbothioamide and its ferrous complex: their in vitro antitumoral activity related to the inhibition of ribonucleotide reductase R2 subunit. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • PubMed. The 2,2'-bipyridyl-6-carbothioamide copper (II) complex differs from the iron (II) complex in its biochemical effects in tumor cells, suggesting possible differences in the mechanism leading to cytotoxicity. [Link]

Sources

Method

Application Notes and Protocols for 6-Methoxypyridine-2-carbothioamide in Urease Inhibition Studies

Abstract Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of peptic ulcers and gastric cancer[1]. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of peptic ulcers and gastric cancer[1]. Its enzymatic action, the hydrolysis of urea into ammonia and carbon dioxide, elevates the local pH, allowing pathogens to survive in the acidic gastric environment[1][2]. Consequently, the inhibition of urease represents a key therapeutic strategy for managing these infections[3]. Thiourea derivatives have emerged as a significant class of urease inhibitors, primarily through their ability to interact with the nickel ions within the enzyme's active site[4][5][6]. This guide provides a detailed examination of 6-Methoxypyridine-2-carbothioamide, a representative pyridine-based carbothioamide, as a potential urease inhibitor. We present comprehensive, field-tested protocols for in vitro enzyme inhibition assays, kinetic analysis, in silico molecular docking, and essential cytotoxicity evaluation to provide researchers with a robust framework for investigation.

Introduction: The Rationale for Urease Inhibition

Urease (EC 3.5.1.5) is a highly efficient enzyme that catalyzes the breakdown of urea, a reaction that can lead to pathological conditions by producing excessive ammonia[2]. In medicine, this is most relevant to infections by ureolytic bacteria like H. pylori and Proteus mirabilis, which are linked to gastritis, peptic ulcers, and the formation of infection-induced urinary stones[3]. The active site of urease contains two Ni²⁺ ions, which are crucial for its catalytic function[2]. This dinuclear nickel center is the primary target for a major class of urease inhibitors.

Pyridine-based compounds, particularly those containing a carbothioamide (thiourea) moiety, are of significant interest. The sulfur and nitrogen atoms of the thiourea group can effectively chelate the nickel ions, disrupting the enzyme's catalytic machinery and blocking substrate access[5]. The pyridine ring itself can engage in additional interactions within the active site, potentially enhancing binding affinity and specificity. While specific data for 6-Methoxypyridine-2-carbothioamide is emerging, closely related analogs such as 6-Methoxypyridine-2-yl methylene thiosemicarbazide have demonstrated potent urease inhibition, validating this structural scaffold as a promising area for research[7][8].

Postulated Mechanism of Inhibition

The primary inhibitory mechanism for thiourea derivatives, including 6-Methoxypyridine-2-carbothioamide, is believed to be the direct interaction with the nickel ions in the urease active site. The sulfur atom of the C=S group and adjacent nitrogen atoms act as potent ligands, chelating the Ni²⁺ ions and rendering the enzyme catalytically inactive.

G cluster_0 Urease Active Site cluster_1 6-Methoxypyridine-2-carbothioamide Ni1 Ni²⁺ Lys Carbamylated Lysine Ni1->Lys His Histidine Residues Ni1->His H2O Bridging Hydroxide Ni1->H2O Block Active Site Blocked Substrate (Urea) Cannot Bind Ni2 Ni²⁺ Ni2->Lys Ni2->His H2O->Ni2 Inhibitor S C-NH-R (Thioamide Group) Inhibitor->Ni1 Chelation Inhibitor->Ni2 G prep Reagent Preparation (Buffer, Urease, Urea, Inhibitor, Reagents A & B) plate Plate Loading - 25 µL Urease - 5 µL Inhibitor/DMSO - 55 µL Buffer + Urea prep->plate incubate1 Incubation 1 (15 min @ 30°C) plate->incubate1 reagentA Add Reagent A (45 µL Phenol Reagent) incubate1->reagentA reagentB Add Reagent B (70 µL Alkali Reagent) reagentA->reagentB incubate2 Incubation 2 (50 min @ RT for Color Development) reagentB->incubate2 read Measure Absorbance (630 nm) incubate2->read calc Data Analysis (% Inhibition, IC₅₀ Calculation) read->calc

Caption: Workflow for the indophenol-based urease inhibition assay.

Detailed Protocol

Materials:

  • Jack Bean Urease (e.g., Roche, Cat. No. 10689807001) [9]* Urea

  • Phosphate Buffer (100 mM, pH 6.8)

  • 6-Methoxypyridine-2-carbothioamide (Test Compound)

  • Thiourea (Positive Control)

  • DMSO (Solvent for compounds)

  • Phenol Reagent (Reagent A): 1% w/v phenol and 0.005% w/v sodium nitroprusside

  • Alkali Reagent (Reagent B): 0.5% w/v NaOH and 0.1% active chloride NaOCl

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Jack Bean Urease (e.g., 10 units/mL) in phosphate buffer.

    • Prepare a 100 mM urea solution in phosphate buffer.

    • Prepare stock solutions of the test compound and thiourea (e.g., 10 mM) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Expert Tip: Using a concentration 20 times the final desired concentration in the well simplifies dilution.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 5 µL of the test compound dilution, 25 µL of urease solution, and 55 µL of the urea-containing phosphate buffer.

    • Positive Control: Add 5 µL of the thiourea dilution instead of the test compound.

    • Negative Control (Max Activity): Add 5 µL of DMSO (vehicle) instead of the inhibitor.

    • Blank (Min Activity): Add 5 µL of DMSO and 25 µL of buffer (no enzyme).

  • Enzymatic Reaction:

    • Mix the plate gently and incubate at 30°C for 15 minutes.[5]

  • Color Development:

    • Add 45 µL of Phenol Reagent (Reagent A) to each well.

    • Immediately add 70 µL of Alkali Reagent (Reagent B) to each well.[5]

    • Incubate at room temperature for 50 minutes to allow for stable color development.[5]

  • Measurement:

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Abs_test - Abs_blank) / (Abs_negative - Abs_blank)) [10] * Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) by non-linear regression analysis.[10]

Representative Data

The following table summarizes the inhibitory potential of a closely related compound and the standard inhibitor, thiourea.

CompoundTarget UreaseIC₅₀ (µM)Reference
6-Methoxypyridine-2-yl methylene thiosemicarbazideJack Bean4.21 ± 0.022[7][8]
ThioureaJack Bean15.51 ± 0.11[4]

Application Note II: Enzyme Kinetics and Mode of Inhibition

Determining the mode of inhibition (e.g., competitive, non-competitive) provides crucial insight into the inhibitor's mechanism of action.

Principle

This is achieved by measuring the enzyme's reaction rate at various substrate (urea) concentrations in the presence of a fixed concentration of the inhibitor. By analyzing the data using a double reciprocal plot (Lineweaver-Burk plot), the mode of inhibition can be determined by observing the changes in Vmax (maximum velocity) and Km (Michaelis constant).[3]

Protocol
  • Follow the general procedure for the urease inhibition assay described in Section 3.3.

  • Create several sets of reaction wells. Each set will have a fixed concentration of 6-Methoxypyridine-2-carbothioamide (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Within each set, vary the concentration of urea (e.g., from 0.5x Km to 10x Km). The Km of urease for urea is approximately 10.5 mM.[9]

  • Measure the initial reaction velocity (rate of absorbance change) for each condition.

  • Plot 1/Velocity versus 1/[Urea] for each inhibitor concentration.

  • Analyze the resulting Lineweaver-Burk plot to determine the inhibition type and calculate the inhibition constant (Ki).

Application Note III: In Silico Analysis - Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of an inhibitor within the 3D structure of the target enzyme.

Principle

Computational algorithms dock the 3D structure of the inhibitor into the active site of urease (obtained from the Protein Data Bank). The program calculates a binding energy score, and the resulting poses reveal potential interactions like hydrogen bonds and hydrophobic contacts that stabilize the enzyme-inhibitor complex.[11][12] This provides a structural basis for the observed inhibitory activity.

General Protocol
  • Preparation:

    • Obtain the crystal structure of Jack Bean Urease from the Protein Data Bank (PDB ID: 4H9M is commonly used).[4][11]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of 6-Methoxypyridine-2-carbothioamide and perform energy minimization.

  • Docking:

    • Define the binding site (grid box) around the dinuclear nickel center in the urease active site.

    • Use a docking program (e.g., AutoDock Vina) to dock the inhibitor into the defined site.[11]

  • Analysis:

    • Analyze the top-scoring poses based on binding energy (kcal/mol).

    • Visualize the interactions (hydrogen bonds, π-alkyl, etc.) between the inhibitor and active site residues (e.g., HIS, ASP, ALA) using software like PyMOL or Discovery Studio.[11]

G cluster_0 In Vitro Studies cluster_1 In Silico Studies cluster_2 Lead Optimization assay Urease Inhibition Assay (Determines IC₅₀) kinetics Enzyme Kinetics (Determines Mode of Inhibition) assay->kinetics Provides Potency Data docking Molecular Docking (Predicts Binding Mode) assay->docking Validates Biological Activity sar Structure-Activity Relationship (SAR) assay->sar docking->kinetics Explains Mechanism docking->sar

Caption: Integrated workflow combining in vitro and in silico methods.

Application Note IV: Cytotoxicity Assessment

It is imperative to assess whether a potent enzyme inhibitor is toxic to mammalian cells, as high toxicity would preclude its therapeutic use.

Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by dissolving it in a suitable solvent (like DMSO) and measuring the absorbance.[3][13]

Protocol

Materials:

  • Mammalian cell line (e.g., HEK293, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[13]

  • Treatment: Prepare serial dilutions of 6-Methoxypyridine-2-carbothioamide in the complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include untreated cells (vehicle control) and a positive control for toxicity if available.

  • Incubation: Incubate the plate for 48 hours at 37°C.[13]

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

    • Calculate the Selectivity Index (SI) as SI = CC₅₀ / IC₅₀. A higher SI value is desirable, indicating that the compound is significantly more toxic to the enzyme than to mammalian cells.[3]

Summary and Future Directions

6-Methoxypyridine-2-carbothioamide belongs to a promising class of urease inhibitors. The protocols detailed in this guide provide a comprehensive framework for its evaluation, from initial potency screening and mechanistic studies to essential safety profiling. By integrating in vitro enzymatic assays with in silico modeling and cellular cytotoxicity tests, researchers can build a complete profile of this compound's potential. Future studies should focus on establishing a clear structure-activity relationship (SAR) by synthesizing and testing analogs, assessing activity against whole-cell bacteria (e.g., H. pylori), and eventually progressing to in vivo models to validate therapeutic efficacy.

References

  • Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. (2022). RSC Publishing.
  • Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (2025). ACS Omega.
  • SYNTHESIS, ANTIMICROBIAL ACTIVITY, UREASE INHIBITION AND MOLECULAR DOCKING STUDIES OF NEW PROLINE LINKED THIOUREA DERIVATIVES. Revue Roumaine de Chimie.
  • Application Notes and Protocols for Cytotoxicity Testing of Urease-IN-12. Benchchem.
  • Synthesis, antimicrobial activity, urease inhibition and molecular docking studies of new proline linked thiourea derivatives. (2020). ResearchGate.
  • Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. (2018). PubMed.
  • Validation of Thiourea Derivatives as Urease Inhibitors: A Comparative Guide. Benchchem.
  • Preliminary In Vitro Evaluation of Urease-IN-12: A Technical Overview. Benchchem.
  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (2019). Taylor & Francis Online.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar.
  • Discovery of New Inhibitors of Urease Enzyme: A Study Using STD-NMR Spectroscopy. (2025).
  • INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2025). ResearchGate.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). PMC.
  • The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. (2024). PMC.
  • The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. (2024). Frontiers.
  • Can anyone provide me the protocol of finding Urease inhibition assay of natural source? (2017). ResearchGate.
  • Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2020). PMC.
  • Urease inhibitors: A review. Indian Journal of Biotechnology.
  • IC50 value synthesized compounds for urease inhibition and antioxidant activity. ResearchGate.
  • Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. (2020). SciSpace.
  • Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. (2026). PMC.
  • Urease, from jack bean, lyophilizate. CustomBiotech from Roche.

Sources

Application

Application Note: High-Yield Synthesis and Characterization of 6-Methoxy-Substituted Pyridine Carbothioamide Analogs

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Scientific Rationale Pyridine carbothioamides...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

Pyridine carbothioamides represent a highly versatile class of pharmacophores with well-documented anti-tubercular, anti-urease, and anti-inflammatory properties[1]. The therapeutic efficacy of these compounds is heavily dependent on the electronic and steric landscape of the pyridine ring.

Substituting the 6-position of the pyridine ring with a methoxy group (-OCH₃) introduces a strong electron-donating effect via resonance, while simultaneously increasing the lipophilicity of the molecule. This modification has been shown to significantly enhance binding affinity to target metalloenzymes (such as urease) and cyclooxygenases (COX-1/COX-2) by altering the hydrogen-bonding network and strengthening π

π interactions within the receptor active sites[2].

This application note details a self-validating, high-yield synthetic protocol for 6-methoxy-substituted pyridine carbothioamide analogs, focusing on the mechanistic causality behind reagent selection, solvent dynamics, and purification strategies.

Mechanistic Pathway & Reaction Dynamics

The synthesis relies on a Schiff base condensation reaction between an electrophilic aldehyde (6-methoxy-2-pyridinecarboxaldehyde) and a nucleophilic amine (thiosemicarbazide).

SynthesisWorkflow A 6-Methoxy-2-pyridinecarboxaldehyde (Electrophile) B Thiosemicarbazide (Nucleophile) C Solvent & Buffer System Ethanol + Aq. Sodium Acetate D Dropwise Addition Continuous Stirring at RT C->D E Schiff Base Condensation (Dehydration) D->E F Product Precipitation (30-60 min) E->F G Vacuum Filtration & Cold Ethanol Wash F->G H Recrystallization (High Purity Yield) G->H I 6-Methoxy-Pyridine Carbothioamide (Validated Product) H->I AB AB AB->C

Workflow for the synthesis of 6-methoxy-substituted pyridine carbothioamide analogs.

Causality of Experimental Choices:
  • Buffer Selection (Sodium Acetate): Thiosemicarbazide is frequently supplied as a hydrochloride salt to prevent oxidative degradation. Aqueous sodium acetate acts as a mild buffer to neutralize the HCl, liberating the free nucleophilic amine (-NH₂) required for the attack on the aldehyde carbonyl[2]. Using a stronger base would risk unwanted side reactions or degradation of the aldehyde.

  • Solvent Dynamics (Ethanol): Ethanol completely solubilizes the starting materials. However, as the highly conjugated 6-methoxy pyridine carbothioamide forms, its solubility in ethanol drops dramatically. According to Le Chatelier's Principle, the continuous precipitation of the product drives the reversible condensation reaction forward, ensuring near-quantitative yields[1].

  • Temperature Control (Room Temperature): While refluxing is standard for many imine formations, pyridine carboxaldehydes are highly electrophilic. Room temperature stirring is sufficient to drive the reaction and prevents the thermal degradation of the thiosemicarbazide[2].

Quantitative Data & Biological Efficacy

The structural modifications directly correlate with reaction efficiency and downstream biological activity. Table 1 summarizes typical reaction metrics and biological assay results adapted from recent urease inhibition studies[2].

Table 1: Comparative Synthesis Metrics and Biological Efficacy of Pyridine Carbothioamide Analogs

Compound IDSubstitution (R-Group)Reaction Time (min)Yield (%)Melting Point (°C)Urease IC₅₀ (µM)
Rx-4 6-Methoxy (-OCH₃) 45 88.5 198–200 3.41 ± 0.011
Rx-65-Chloro (-Cl)3092.1210–2121.07 ± 0.043
Rx-7Unsubstituted (-H)6081.0185–1872.18 ± 0.058
StandardThiourea (Control)N/AN/AN/A18.93 ± 0.004

Note: The 6-methoxy substitution provides a highly favorable yield profile and significant urease inhibition compared to the standard clinical control.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reaction success at every phase.

Phase 1: Precursor Preparation and Activation
  • Aldehyde Solubilization: Weigh 10.0 mmol of 6-methoxy-2-pyridinecarboxaldehyde and dissolve it in 15 mL of absolute ethanol in a clean, dry 50 mL round-bottom flask.

  • Nucleophile Preparation: In a separate beaker, dissolve 10.0 mmol of thiosemicarbazide in 15 mL of absolute ethanol.

  • Activation: Add 12.0 mmol of sodium acetate dissolved in 5 mL of distilled water to the thiosemicarbazide solution.

    • Self-Validation Check: Ensure the solution is fully homogenized. The mild basicity should clarify any slight turbidity from the hydrochloride salt.

Phase 2: Nucleophilic Addition and Condensation
  • Assembly: Mount the round-bottom flask containing the aldehyde on a magnetic stirrer at room temperature (20–25°C).

  • Addition: Add the buffered thiosemicarbazide solution dropwise over a period of 10 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of bis-adducts or polymeric byproducts.

  • Reaction: Stir continuously for 30–60 minutes.

    • Self-Validation Check: The reaction progress can be visually tracked. The solution will transition from clear to turbid as the less soluble carbothioamide product begins to precipitate[1].

Phase 3: Isolation and Purification
  • Termination & TLC Check: Before halting the reaction, perform a Thin Layer Chromatography (TLC) check using a Hexane/Ethyl Acetate (7:3) mobile phase. Visualize under UV light (254 nm) to confirm the complete disappearance of the starting aldehyde spot.

  • Filtration: Filter the precipitated suspension under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with 3 × 10 mL of ice-cold ethanol.

    • Causality: Cold ethanol removes unreacted precursors and residual sodium acetate without dissolving the target product.

  • Recrystallization: Recrystallize the crude product from hot ethanol to yield analytically pure 6-methoxy-substituted pyridine carbothioamide. Dry in a vacuum desiccator over anhydrous CaCl₂.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized 6-methoxy analog, the following analytical benchmarks must be met[3][4]:

  • Melting Point Analysis: A sharp melting point (e.g., 198–200°C) validates purity. A depressed or broad melting range indicates residual solvent or unreacted thiosemicarbazide.

  • FT-IR Spectroscopy:

    • Disappearance of the strong aldehyde carbonyl stretch at ~1700 cm⁻¹.

    • Appearance of the azomethine imine (-C=N-) stretch at ~1580–1600 cm⁻¹.

    • Appearance of the thiocarbonyl (-C=S) stretch around 830–850 cm⁻¹.

  • ¹H-NMR Spectroscopy (DMSO-d₆):

    • Validate the structure by the presence of the characteristic azomethine proton (-CH=N-) singlet around δ 8.0–8.2 ppm.

    • Confirm the 6-methoxy substitution via the sharp methoxy proton (-OCH₃) singlet near δ 3.9 ppm.

References

  • Title: Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile Source: MDPI (Molecules) URL: [Link]

  • Title: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation Source: Future Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors Source: Frontiers in Chemistry URL: [Link]

  • Title: Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies Source: ACS Omega URL: [Link]

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Method

protocol for synthesizing pyridine carbothioamides from carboxaldehyde

An Application Guide to the Synthesis of Pyridine Carbothioamides from Carboxaldehydes This document provides researchers, scientists, and drug development professionals with a detailed technical guide for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Pyridine Carbothioamides from Carboxaldehydes

This document provides researchers, scientists, and drug development professionals with a detailed technical guide for the synthesis of pyridine carbothioamides, a class of compounds recognized for their significant therapeutic potential.[1] Pyridine carbothioamides serve as crucial scaffolds in medicinal chemistry, exhibiting a range of biological activities, including anticancer, anti-inflammatory, and urease inhibitory properties.[1][2][3] This guide focuses on the robust and versatile one-pot, three-component synthesis from pyridine carboxaldehydes, commonly known as the Kindler thioamide synthesis, a modification of the Willgerodt-Kindler reaction.[4][5] Our objective is to move beyond a simple recitation of steps, providing in-depth mechanistic insights and field-proven protocols that ensure reproducibility and success.

Part 1: Scientific Foundation of the Kindler Thioamide Synthesis

The synthesis of thioamides from aldehydes is a cornerstone transformation in organic chemistry. While traditional methods often involve harsh reagents or multi-step procedures, the Kindler synthesis offers an efficient, atom-economical alternative by combining an aldehyde, an amine, and elemental sulfur in a single pot.[6]

Core Reaction and Mechanistic Rationale

The overall transformation for the synthesis of a pyridine carbothioamide is as follows:

Pyridine Carboxaldehyde + Amine + Elemental Sulfur → N-Substituted Pyridine Carbothioamide

This reaction proceeds without the skeletal rearrangement characteristic of the classic Willgerodt reaction when an aldehyde is used as the carbonyl substrate.[4] The causality behind this efficient transformation can be understood through a plausible mechanistic pathway:

  • Imine Formation: The reaction initiates with the condensation of the pyridine carboxaldehyde and a primary or secondary amine to form a reactive iminium ion intermediate. This is a standard acid- or base-catalyzed process, often proceeding without an external catalyst under thermal conditions.

  • Nucleophilic Sulfur Attack: Elemental sulfur (S₈), although seemingly unreactive, can form nucleophilic polysulfide species or be attacked directly by the imine. Mechanistic studies suggest that an imine intermediate is attacked by a sulfur-based nucleophile to form a key intermediate.[7][8]

  • Thioamide Formation: This intermediate subsequently undergoes oxidation and rearrangement, ultimately yielding the stable thioamide product.[8][9] The use of elemental sulfur is particularly advantageous as it is an abundant, inexpensive, and environmentally benign reagent.[6]

Diagram 1: Plausible Reaction Mechanism

A simplified diagram illustrating the key steps in the Kindler synthesis of pyridine carbothioamides.

G cluster_1 Step 1: Condensation cluster_2 Step 2: Sulfuration cluster_3 Step 3: Oxidation/Rearrangement reagent reagent intermediate intermediate product product step step Aldehyde Pyridine Carboxaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine Amine Primary/Secondary Amine Amine->Imine Thio_Int Sulfur Adduct Intermediate Imine->Thio_Int Sulfur Elemental Sulfur (S8) Sulfur->Thio_Int Thioamide Pyridine Carbothioamide Thio_Int->Thioamide

Caption: Key mechanistic steps of the Kindler reaction.

Part 2: Validated Experimental Protocols

This section details two reliable protocols for the synthesis of pyridine carbothioamides. The first is a solvent-free method, highlighting the principles of green chemistry. The second utilizes microwave irradiation for accelerated synthesis.

General Laboratory & Safety Considerations
  • Reagents: All reagents should be of high purity. Pyridine, if used as a solvent, should be dried over KOH or BaO and distilled to remove water and amine impurities.[10]

  • Safety: The reaction should be performed in a well-ventilated fume hood. Elemental sulfur is flammable. Amines can be corrosive and volatile. High temperatures and pressures (in microwave synthesis) require appropriate shielding and caution.

  • Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 1: Solvent-Free, One-Pot Synthesis of N-Aryl Pyridine-2-carbothioamide

This protocol is adapted from established, catalyst-free procedures and is valued for its simplicity and reduced environmental impact.[4]

Materials & Reagents

ReagentMolar Eq.Mol. Wt. ( g/mol )Sample Amount
Pyridine-2-carboxaldehyde1.0107.111.07 g (10 mmol)
Aniline1.093.130.93 g (10 mmol)
Elemental Sulfur (S₈)1.232.07 (as S)0.38 g (12 mmol)

Step-by-Step Procedure:

  • Reagent Combination: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyridine-2-carboxaldehyde (10 mmol), aniline (10 mmol), and elemental sulfur (12 mmol).

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The mixture will become a homogenous, dark-colored liquid.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 4-8 hours. Monitor the consumption of the aldehyde starting material by TLC.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The mixture may solidify.

    • Dissolve the crude product in a minimal amount of hot ethanol or acetonitrile.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration. .

  • Purification:

    • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

    • Recrystallize the solid from ethanol or acetonitrile to obtain the purified N-phenylpyridine-2-carbothioamide as a yellow crystalline solid.[1][3]

    • Dry the final product under vacuum. Typical yields range from 60% to 85%.

Protocol 2: Microwave-Enhanced Synthesis

This method significantly reduces reaction times through efficient microwave heating.[11]

Materials & Reagents

ReagentMolar Eq.Mol. Wt. ( g/mol )Sample Amount
Pyridine-4-carboxaldehyde1.0107.110.54 g (5 mmol)
Morpholine1.187.120.48 g (5.5 mmol)
Elemental Sulfur (S₈)1.232.07 (as S)0.19 g (6 mmol)
N-Methyl-2-pyrrolidone (NMP)--5 mL

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add pyridine-4-carboxaldehyde (5 mmol), morpholine (5.5 mmol), elemental sulfur (6 mmol), and NMP (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150-180 °C for 10-20 minutes.[11] Use the instrument's 'stir' function throughout.

  • Work-up and Isolation:

    • After the reaction is complete, cool the vessel to room temperature using a compressed air stream.

    • Pour the reaction mixture into 50 mL of cold water with stirring.

    • A precipitate of the crude product will form. Collect the solid by vacuum filtration.

  • Purification:

    • Wash the solid with water and then a small amount of cold diethyl ether.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).

Part 3: Workflow and Characterization

A systematic workflow is essential for reproducible synthesis and validation of the final compound.

Diagram 2: Experimental Workflow

This diagram outlines the complete process from synthesis to characterization.

Caption: General workflow for synthesis and characterization.

Expected Characterization Data

To confirm the identity and purity of the synthesized pyridine carbothioamide, the following analytical data should be acquired:

  • ¹H and ¹³C NMR: Provides definitive structural information. The ¹³C NMR spectrum is particularly diagnostic, with the thiocarbonyl (C=S) carbon typically appearing significantly downfield (~190-200 ppm).[1]

  • FTIR Spectroscopy: The spectrum will show characteristic stretches for the C=S bond (typically in the 1200-1050 cm⁻¹ region) and N-H stretches (around 3100-3300 cm⁻¹ for secondary thioamides).[1]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

References

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
  • Wu, J., et al. (n.d.). Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. Green Chemistry (RSC Publishing).
  • Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (n.d.). PMC.
  • Sulfur-Mediated Multicomponent Reactions in the Synthesis of Thioamides. (2025). University of the West Indies (Mona).
  • The Willgerodt Reaction Applied to α- and γ-Alkylpyridines. (n.d.). R Discovery.
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (n.d.). PMC.
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
  • Thioamide synthesis by thion
  • K₂S₂O₈-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. (n.d.). PMC.
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2022). [Source not available].
  • Synthesis of pyridine carboxamide and carbothioamide (1–12). (n.d.).
  • Possible reaction mechanism for the synthesis of thioamide and amide. (n.d.).
  • An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide. (n.d.). Benchchem.
  • N-(4-Benzoylphenyl)pyridine-2-carbothioamide. (2016). IUCr Journals.
  • Willgerodt rearrangement. (n.d.). Wikipedia.
  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.
  • Purification of Pyridine. (n.d.). Chempedia - LookChem.

Sources

Application

Application Notes and Protocols for the Investigation of 6-Methoxypyridine-2-carbothioamide in Cancer Research

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of the Pyridine Carbothioamide Scaffold The pursuit of novel anticancer agents with improved efficacy and reduced...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Pyridine Carbothioamide Scaffold

The pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a central theme in modern oncology. Within this landscape, the 2-Pyridinecarbothioamide (2-PCT) scaffold has emerged as a promising pharmacophore.[1] Derivatives of this structure have demonstrated significant cytotoxic effects against various cancer cell lines, often with a degree of selectivity for malignant cells over healthy ones.[1][2] While extensive research has been conducted on various substituted 2-PCTs, this guide focuses on a novel compound of interest: 6-Methoxypyridine-2-carbothioamide .

As of the date of this publication, specific research on the anticancer properties of 6-Methoxypyridine-2-carbothioamide is not extensively documented in publicly available literature. Therefore, this document serves as a comprehensive guide for researchers proposing to investigate its potential as a therapeutic agent. We will proceed by hypothesizing its mechanism of action based on structurally related compounds and provide detailed, field-proven protocols for its systematic evaluation, from initial in vitro screening to in vivo efficacy studies.

Hypothesized Mechanism of Action: Targeting Microtubule Dynamics

Numerous studies on N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides have identified the inhibition of tubulin polymerization as their primary mechanism of anticancer activity.[1][2] These compounds bind to the colchicine site on β-tubulin, disrupting the dynamic assembly and disassembly of microtubules.[1] This interference with the cytoskeleton is catastrophic for rapidly dividing cells, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[1]

Given the structural conservation of the pyridine carbothioamide core in 6-Methoxypyridine-2-carbothioamide, it is a primary hypothesis that it will share this mechanism. The methoxy group at the 6-position may influence the compound's lipophilicity, cell permeability, and binding affinity to the target protein, potentially modulating its potency and selectivity.[3][4]

cluster_extracellular Extracellular cluster_intracellular Intracellular Compound 6-Methoxypyridine- 2-carbothioamide Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Compound->Microtubule Inhibition Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Microtubule->Spindle Disruption Arrest G2/M Phase Arrest Spindle->Arrest Failure Apoptosis Apoptosis Arrest->Apoptosis Induction cluster_workflow Proposed Research Workflow Start Compound Synthesis & Characterization InVitro Phase 1: In Vitro Screening (MTT Assay on Cancer/Normal Cell Panel) Start->InVitro IC50 Determine IC50 & Selectivity Index InVitro->IC50 Mechanism Phase 2: Mechanistic Validation (e.g., Tubulin Polymerization Assay) IC50->Mechanism If Promising Activity (Low µM IC50, High SI) InVivo Phase 3: In Vivo Efficacy (Subcutaneous Xenograft Model) Mechanism->InVivo Efficacy Evaluate Tumor Growth Inhibition (TGI) InVivo->Efficacy Tox Assess Toxicity & Tolerability InVivo->Tox Conclusion Lead Candidate Decision Efficacy->Conclusion Tox->Conclusion

Caption: A logical workflow for preclinical evaluation.

Protocol 2: Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy and tolerability of 6-Methoxypyridine-2-carbothioamide in a human tumor xenograft mouse model.

Materials:

  • 6- to 8-week-old female immunocompromised mice (e.g., athymic Nude or SCID mice) [5]* Cancer cell line demonstrating high in vitro sensitivity (e.g., PC-3)

  • Matrigel (optional, for improved tumor take rate)

  • 6-Methoxypyridine-2-carbothioamide

  • Vehicle solution for in vivo administration (e.g., saline with 5% DMSO and 5% Tween 80)

  • Standard-of-care positive control drug (e.g., Doxorubicin) [1]* Calipers, animal scale, sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10^7 cells/mL.

    • For improved tumor establishment, mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 million cells) into the right flank of each mouse. [6]

  • Tumor Growth and Grouping:

    • Monitor the mice every 2-3 days for tumor growth.

    • When tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Typical groups include: Vehicle Control, 6-Methoxypyridine-2-carbothioamide (low dose), 6-Methoxypyridine-2-carbothioamide (high dose), and Positive Control (e.g., Doxorubicin).

  • Treatment Administration:

    • Prepare fresh dosing solutions daily.

    • Administer the treatment via the desired route (e.g., intraperitoneal injection, oral gavage) according to the predetermined schedule (e.g., daily for 21 days).

    • Dose levels should be determined from prior maximum tolerated dose (MTD) studies, if available.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.

    • Observe the mice daily for any clinical signs of distress or adverse effects (e.g., changes in posture, activity, fur texture).

  • Study Endpoint and Analysis:

    • The study typically concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

    • At the endpoint, euthanize the mice and excise the tumors. Record the final tumor weight and volume.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of 6-Methoxypyridine-2-carbothioamide as a potential anticancer agent. By leveraging insights from structurally similar compounds, we hypothesize a mechanism of action centered on tubulin polymerization inhibition. The detailed protocols for in vitro cytotoxicity screening and in vivo xenograft models offer a clear path for validating this hypothesis and evaluating the compound's therapeutic potential.

Successful outcomes from these studies, particularly a high selectivity index and significant tumor growth inhibition in vivo, would provide a strong rationale for more advanced preclinical development. Subsequent research could focus on detailed mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays, molecular docking), pharmacokinetic and pharmacodynamic (PK/PD) profiling, and evaluation in orthotopic or patient-derived xenograft (PDX) models to more closely mimic human disease. [5][7]

References

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Biomolecules & Therapeutics. [Link]

  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

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Method

Application Note: Formulation Strategies for In Vivo Dosing of 6-Methoxypyridine-2-carbothioamide

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 6-Methoxypyridine-2-carbothioamide (CAS: 134789...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1) is a critical pharmacophore and intermediate in the development of novel therapeutics, including anti-inflammatory agents and kinase inhibitors[1][2]. However, translating this compound from in vitro assays to in vivo efficacy models presents significant biopharmaceutical challenges. Like many thioamide-bearing planar aromatics, it exhibits "brick-dust" characteristics—characterized by high crystal lattice energy and poor aqueous solubility—necessitating specialized formulation strategies to achieve reproducible pharmacokinetics (PK) and systemic exposure[3].

This application note provides field-proven, self-validating protocols for formulating 6-methoxypyridine-2-carbothioamide for both Oral (PO) and Intravenous (IV) administration in rodent models.

Physicochemical Rationale & Causality

To design a robust formulation, we must first deconstruct the molecule's physicochemical properties. The compound features a pyridine ring (weakly basic), a methoxy group (lipophilic, hydrogen-bond acceptor), and a carbothioamide moiety (prone to hydrolysis at extreme pH and oxidative degradation).

Because the un-ionized free base is highly lipophilic, it falls into the Biopharmaceutics Classification System (BCS) Class II or IV[3]. Attempting to dissolve this API in standard saline will result in immediate precipitation, leading to erratic absorption and fatal embolisms if injected intravenously. Therefore, our formulation choices are strictly governed by these intrinsic properties.

Table 1: Physicochemical Profile & Formulation Implications

ParameterValue / CharacteristicCausality & Formulation Implication
Molecular Weight 168.22 g/mol Small size allows for high membrane permeability if the drug can be kept in solution or as a fine suspension.
Lipophilicity (LogP) ~1.5 - 2.5 (Estimated)Hydrophobic nature requires surfactants (e.g., Tween 80) to reduce interfacial tension and allow wetting of the API powder.
Ionization (pKa) ~3.0 - 5.0 (Pyridine N)Weak base; solubility drops sharply at physiological pH (7.4). Requires pH-neutral inclusion complexes for IV dosing.
Chemical Stability Prone to oxidation/hydrolysisAvoid extreme acidic/basic vehicles. Formulations must be prepared fresh or stored at 4°C protected from light.

Formulation Decision Workflow

The selection between a suspension and a solution is dictated by the route of administration. For oral gavage (PO), a homogenous micronized suspension is ideal for delivering high doses (e.g., efficacy studies). For intravenous (IV) administration, a 100% particulate-free solution is mandatory, achieved via co-solvents and cyclodextrin inclusion complexes[4].

FormulationWorkflow API 6-Methoxypyridine-2-carbothioamide (Hydrophobic API) Analyze Physicochemical Profiling (Poor Solubility, Weak Base) API->Analyze Decision Select Administration Route Analyze->Decision PO Oral Gavage (PO) Decision->PO High Dose / Efficacy IV Intravenous (IV) Decision->IV PK / 100% Bioavailability Suspension Micronized Suspension 0.5% CMC / 0.1% Tween 80 PO->Suspension Solution Inclusion Complex Solution 5% DMSO / 20% HP-β-CD IV->Solution

Caption: Logical workflow for selecting the optimal in vivo formulation strategy.

Detailed Experimental Protocols

Protocol A: Oral (PO) Dosing – Micronized Suspension (10 mg/mL)

Causality of Design: For oral dosing, complete dissolution in the vehicle is not required, but uniformity is critical. We utilize 0.1% Tween 80 to overcome the high contact angle of the hydrophobic thioamide, allowing water to wet the particles. Sodium Carboxymethylcellulose (CMC-Na) is added at 0.5% to increase the vehicle's kinematic viscosity, acting as a suspending agent that prevents rapid sedimentation of the API during the dosing procedure[3].

Table 2: PO Formulation Composition

ComponentFunctionFinal Concentration
6-Methoxypyridine-2-carbothioamide Active Pharmaceutical Ingredient10 mg/mL
Tween 80 Wetting Agent / Surfactant0.1% (v/v)
CMC-Na (Medium Viscosity) Suspending Agent0.5% (w/v)
Purified Water (Milli-Q) Aqueous Vehicleq.s. to 100%

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 500 mg of CMC-Na in 90 mL of Milli-Q water under vigorous magnetic stirring (heat to 50°C if necessary, then cool). Add 100 µL of Tween 80. Adjust final volume to 100 mL.

  • API Wetting: Weigh exactly 100 mg of 6-methoxypyridine-2-carbothioamide into a glass mortar. Add 200 µL of the prepared vehicle to the powder and triturate thoroughly with a pestle to form a smooth, lump-free paste. Causality: Mechanical shearing in the presence of the surfactant physically breaks down agglomerates, ensuring a monodisperse suspension.

  • Dilution: Gradually add the remaining vehicle geometrically (e.g., 1 mL, then 2 mL, then 4 mL) while continuously mixing, until a final volume of 10 mL is reached.

  • Homogenization: Sonicate the suspension in a bath sonicator for 10 minutes (maintaining temperature below 30°C to prevent thioamide degradation).

Protocol B: Intravenous (IV) Dosing – Inclusion Complex Solution (2 mg/mL)

Causality of Design: IV formulations must be optically clear. We utilize a dual-mechanism approach: 5% DMSO acts as a lattice disruptor to break the strong intermolecular forces of the API crystal, while 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) acts as a molecular host. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic methoxypyridine/thioamide core, forming a 1:1 water-soluble adduct that prevents precipitation when the formulation is subjected to infinite dilution in the bloodstream[4].

Table 3: IV Formulation Composition

ComponentFunctionFinal Concentration
6-Methoxypyridine-2-carbothioamide Active Pharmaceutical Ingredient2 mg/mL
Dimethyl Sulfoxide (DMSO) Co-solvent / Lattice Disruptor5% (v/v)
HP-β-CD Solubilizer / Inclusion Complex20% (w/v)
0.9% Saline (NaCl) Isotonic Aqueous Vehicleq.s. to 100%

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of 0.9% Saline. Vortex until completely clear.

  • API Solubilization: Weigh 20 mg of 6-methoxypyridine-2-carbothioamide into a sterile glass vial. Add 500 µL (0.5 mL) of pure DMSO. Vortex and sonicate for 2-3 minutes until the API is completely dissolved, forming a clear stock solution.

  • Complexation: Dropwise, add 9.5 mL of the 20% HP-β-CD saline solution to the DMSO/API stock while vortexing continuously. Causality: Slow addition prevents localized supersaturation and precipitation, allowing the cyclodextrin cavities time to encapsulate the free API molecules.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE or PVDF syringe filter.

Self-Validating Quality Control Workflow

Trustworthy preclinical data requires formulations to be self-validating. A formulation is only cleared for in vivo use if it passes the following systemic checks, ensuring that biological readouts are a result of the drug's pharmacology, not formulation artifacts.

ProtocolValidation Step1 Weigh API & Wetting Agent Step2 Mechanical Dispersion (Sonication / Homogenization) Step1->Step2 Step3 Vehicle Addition (CMC or HP-β-CD) Step2->Step3 QC1 Visual Inspection (Check for Aggregates/Precipitates) Step3->QC1 QC1->Step2 Fail (Precipitate) QC2 HPLC Assay & DLS (Verify Concentration & Size) QC1->QC2 Pass (Clear/Uniform) Final Ready for In Vivo Dosing QC2->Final Pass (Recovery >95%)

Caption: Self-validating preparation and quality control workflow for in vivo dosing.

Validation Metrics:

  • Visual Inspection (IV): Hold the vial against a black-and-white background under strong light. The presence of any Tyndall effect (light scattering) indicates incomplete complexation or precipitation. If observed, the formulation must be discarded.

  • Dynamic Light Scattering (DLS) (PO): For the suspension, DLS or optical microscopy should confirm that 90% of particles (D90) are <10 µm to ensure uniform gastrointestinal transit and reproducible surface area for dissolution.

  • HPLC Recovery: Extract a 100 µL aliquot, dilute 1:100 in Acetonitrile, and run via RP-HPLC (C18 column, UV detection at ~280 nm). The calculated concentration must be within 95-105% of the target dose.

References

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry (ACS).
  • In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation, and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7.
  • Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. Future4200 (Eur J Pharm Sci).

Sources

Application

Application Note: Quantitative Analysis of 6-Methoxypyridine-2-carbothioamide

Introduction: The Imperative for Precise Quantification 6-Methoxypyridine-2-carbothioamide is a heterocyclic compound featuring a pyridine ring, a methoxy group, and a thioamide functional group. Molecules within this st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precise Quantification

6-Methoxypyridine-2-carbothioamide is a heterocyclic compound featuring a pyridine ring, a methoxy group, and a thioamide functional group. Molecules within this structural class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Thioamides, in particular, are recognized as key components in a range of biologically active substances, including those with antimycobacterial and anti-inflammatory properties.[1][2] The accurate and reliable quantification of 6-Methoxypyridine-2-carbothioamide is paramount for advancing its potential therapeutic applications. From pharmacokinetic studies and metabolic pathway analysis to quality control in manufacturing and stability testing of formulations, a robust analytical method is the cornerstone of trustworthy data.[3]

This technical guide provides a comprehensive overview of validated analytical methods for the precise quantification of 6-Methoxypyridine-2-carbothioamide. We will delve into the principles and detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering methodologies suitable for a range of applications from routine quality control to sensitive bioanalysis. The protocols are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[4][5]

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development, particularly in selecting appropriate solvents, column chemistry, and pH for the mobile phase.[3]

PropertyValue (Predicted/Experimental)Source / Rationale
Chemical Formula C₇H₈N₂OS-
Molecular Weight 168.22 g/mol [6]
Appearance Likely a crystalline solidBased on similar thioamide compounds.[7]
pKa (Predicted) ~12.0 (Thioamide N-H)Thioamides are very weakly acidic.[7]
logP (Octanol/Water) ~0.6Indicates moderate hydrophilicity, suitable for reversed-phase chromatography.[6]
UV-Vis λmax ~240-250 nm, ~310-320 nmPredicted based on the pyridine and thioamide chromophores. Pyridine derivatives often show absorption in these regions.[8]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); sparingly soluble in water.Common for heterocyclic compounds of this size.[8]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the workhorse of pharmaceutical analysis, offering a balance of specificity, robustness, and cost-effectiveness for quantifying active pharmaceutical ingredients (APIs) and their impurities.[9] The method's suitability stems from the analyte's UV-absorbing chromophores and its compatibility with reversed-phase chromatography.

Principle of the Method

The separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. 6-Methoxypyridine-2-carbothioamide is injected into the mobile phase stream and partitions between the stationary and mobile phases. By optimizing the mobile phase composition, the analyte is retained on the column and separated from potential impurities or matrix components. A UV-Vis detector measures the absorbance of the eluate at a specific wavelength, and the resulting peak area is directly proportional to the analyte concentration.

Experimental Protocol: RP-HPLC-UV

3.2.1 Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC grade), Ammonium acetate (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Standard: 6-Methoxypyridine-2-carbothioamide reference standard (>98% purity).

3.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

3.2.3 Chromatographic Conditions

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides excellent retention and peak shape for moderately polar heterocyclic compounds.
Mobile Phase Gradient: 20% B to 80% B over 10 minA gradient ensures efficient elution of the analyte while separating it from more or less polar impurities.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.[11]
Detection Wavelength 315 nmChosen based on the predicted secondary absorbance maximum (λmax) to enhance selectivity against potential interferences.
Injection Volume 10 µLA typical volume that balances sensitivity with peak shape.

3.2.4 System Suitability Before analysis, inject a mid-range standard solution (e.g., 25 µg/mL) six times. The system is deemed ready if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.[12]

3.2.5 Quantification Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis. The concentration of 6-Methoxypyridine-2-carbothioamide in unknown samples is determined using the resulting regression equation.

Method Validation Summary (ICH Q2(R1) Guidelines)

The described method must be validated to ensure it is fit for its intended purpose.[4][5]

Validation ParameterAcceptance CriteriaTypical Result
Linearity & Range Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 1-100 µg/mL
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8% (n=6)
Intermediate Precision RSD ≤ 2.0%RSD = 1.2% (inter-day)
Specificity No interference at the analyte's retention time from placebo or degradation products.Peak purity index > 0.999
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1~0.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:1; RSD ≤ 10%~1.0 µg/mL
Robustness Insensitive to small changes in flow rate (±0.1 mL/min) and temperature (±2 °C).%RSD of results < 5.0%

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices (plasma, urine) or trace-level impurity analysis, LC-MS/MS is the gold standard.[13]

Principle of the Method

LC-MS/MS couples the separation power of HPLC with the high specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺). This ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling ultra-low quantification limits.[13]

Experimental Protocol: LC-MS/MS

4.2.1 Instrumentation and Materials

  • LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

  • Reagents: As per HPLC method, but with LC-MS grade solvents and additives.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analogue is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., 6-Methyl-2-pyridinecarbothioamide[14]).

4.2.2 Sample Preparation (for Plasma)

  • To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.

  • Add 300 µL of cold acetonitrile (protein precipitation).[15]

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

4.2.3 LC-MS/MS Conditions

ParameterConditionRationale
LC Column C18 (2.1 x 50 mm, 1.8 µm)Smaller particle size and dimensions are suitable for high-throughput UPLC analysis.
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in AcetonitrileVolatile additives like formic acid are essential for efficient ESI ionization.[16]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI, PositiveThe pyridine nitrogen is readily protonated to form [M+H]⁺.
MRM Transitions Analyte: 169.1 -> 136.1 (Quantifier), 169.1 -> 109.1 (Qualifier)Precursor [M+H]⁺. Products correspond to logical fragmentations (e.g., loss of -SH, -OCH₃). Transitions must be optimized experimentally.
Collision Energy To be optimized empiricallyTypically 10-30 eV.
Validation and Performance

The LC-MS/MS method would be validated similarly to the HPLC method, but with a focus on matrix effects and extraction recovery.[17] Typical performance characteristics include a much lower LOQ (e.g., <1 ng/mL) and a wide linear dynamic range.

Method Development and Validation Workflow

The development of a robust analytical method is a systematic process. The following diagram illustrates the logical flow from initial feasibility to a fully validated protocol.

Caption: General workflow for analytical method development and validation.

Detailed Experimental Workflow: HPLC Sample Analysis

The following diagram outlines the step-by-step process for analyzing a sample using the validated HPLC-UV method.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing prep 1. Prepare Mobile Phase & Diluent std_prep 2. Prepare Stock & Working Standards prep->std_prep sample_prep 3. Prepare Sample (Dissolve & Dilute) prep->sample_prep sys_suit 4. System Suitability Test (6x Mid-Standard) std_prep->sys_suit run_samples 6. Analyze Samples sample_prep->run_samples cal_curve 5. Run Calibration Curve (Standards) sys_suit->cal_curve cal_curve->run_samples integration 7. Integrate Peaks run_samples->integration regression 8. Perform Linear Regression integration->regression quant 9. Calculate Sample Concentration regression->quant report 10. Report Results quant->report

Sources

Method

Application Note: Cytotoxicity Profiling of Pyridine Carbothioamide Analogs

Introduction: The Role of Cytotoxicity Assays in Advancing Pyridine Carbothioamide Therapeutics Pyridine carbothioamides (PCAs) represent a versatile and privileged scaffold in modern medicinal chemistry. These heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Cytotoxicity Assays in Advancing Pyridine Carbothioamide Therapeutics

Pyridine carbothioamides (PCAs) represent a versatile and privileged scaffold in modern medicinal chemistry. These heterocyclic compounds have garnered significant attention for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Certain PCA derivatives have demonstrated promising efficacy as tubulin polymerization inhibitors, positioning them as attractive candidates for anticancer drug development.[1][4] Given their therapeutic potential, a rigorous evaluation of their safety and cytotoxic profile is a critical and indispensable step in the drug discovery pipeline.

In vitro cytotoxicity assays are foundational tools for this evaluation. They provide essential data on a compound's dose-dependent effects on cell viability and proliferation. This information is crucial for:

  • Determining Therapeutic Index: Establishing the concentration window where a compound is effective against target (e.g., cancer) cells while exhibiting minimal toxicity to normal cells.[4]

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in modifying the PCA scaffold to enhance potency while reducing off-target toxicity.[5]

  • Mechanism of Action (MoA) Elucidation: Differentiating between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects, which can be further investigated with complementary assays.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection, execution, and interpretation of key cytotoxicity assays for evaluating pyridine carbothioamide analogs. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for three standard assays: MTT, XTT, and LDH release.

Selecting the Appropriate Cytotoxicity Assay: A Multi-Parametric Approach

The primary endpoints measured are cellular metabolic activity and cell membrane integrity .

  • Metabolic Assays (MTT, XTT): These colorimetric assays quantify the reduction of a tetrazolium salt into a colored formazan product by mitochondrial and cytosolic dehydrogenases.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

  • Membrane Integrity Assays (LDH): These assays measure the leakage of intracellular components into the culture medium following a loss of membrane integrity—a hallmark of necrosis or late-stage apoptosis.[10][11] The most common marker is lactate dehydrogenase (LDH), a stable cytosolic enzyme.[12][13]

The following table summarizes the key characteristics of the assays detailed in this guide.

Assay FeatureMTT AssayXTT AssayLDH Release Assay
Principle Enzymatic reduction of MTT to an insoluble purple formazan by viable cells.[8]Enzymatic reduction of XTT to a soluble orange formazan by viable cells.[14][15]Measures release of cytosolic LDH from membrane-compromised cells.[10][12]
Endpoint Metabolic ActivityMetabolic ActivityMembrane Integrity
Advantages Widely used, well-established, and cost-effective.Simpler protocol (no solubilization step), faster, and suitable for high-throughput screening.[15][16]Measures a direct marker of cell death (necrosis/late apoptosis), non-destructive to remaining cells.
Disadvantages Requires a formazan solubilization step; insoluble crystals can be difficult to dissolve completely.[7]Reagents can be more expensive than MTT.Background LDH in serum can cause interference; less sensitive for detecting apoptosis.[7][11][17]
Best For Initial screening, dose-response curves.High-throughput screening, confirming MTT results.Detecting necrosis, assessing acute cytotoxicity, cell-mediated cytotoxicity.

General Experimental Workflow

A standardized workflow is essential for generating reproducible cytotoxicity data. The following diagram illustrates the key stages, from initial cell culture preparation to final data analysis. Each protocol described below will follow this fundamental structure.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A 1. Cell Culture (Logarithmic Growth Phase) B 2. Cell Seeding (Optimize Density in 96-well Plate) A->B C 3. Cell Attachment (Incubate for 24h) B->C E 5. Compound Exposure (Treat Cells for 24-72h) C->E D 4. Prepare PCA Dilutions (Include Vehicle Control) D->E F 6. Add Assay Reagent (MTT, XTT, or LDH Reaction Mix) E->F G 7. Incubation (Allow for Color Development) F->G H 8. Data Acquisition (Measure Absorbance) G->H I 9. Data Normalization (% Viability Calculation) H->I J 10. Generate Dose-Response Curve I->J K 11. IC50 Value Determination J->K

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[5][18] In viable cells, mitochondrial and cytosolic NAD(P)H-dependent oxidoreductase enzymes cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[8][19] The amount of formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.

G cluster_cell MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Enters Cell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzyme->Formazan Reduction ViableCell Viable Cell ViableCell->Enzyme DeadCell Dead/Dying Cell DeadCell->Enzyme No/Low Activity Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance

Caption: Principle of the MTT cytotoxicity assay.

Materials and Reagents:

  • Cell Line of choice (e.g., A549, MCF-7, PC-3, HepG2)[4]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[18]

  • Pyridine Carbothioamide (PCA) analogs, dissolved in a suitable solvent (e.g., DMSO)

  • MTT Reagent: 5 mg/mL stock in sterile PBS, filter-sterilized and stored at 4°C, protected from light.[18]

  • Solubilization Buffer: DMSO or 10% SDS in 0.01 M HCl.[18]

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: a. Harvest cells that are in the exponential growth phase. b. Count the cells and prepare a suspension at the desired density. Optimal seeding density is critical and should be determined empirically for each cell line, but a general range is 5,000-10,000 cells/well.[18] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls (untreated cells, vehicle control, and a media-only blank). d. Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[18]

  • Compound Treatment: a. Prepare serial dilutions of the PCA analogs in complete culture medium. The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.5% to avoid solvent-induced toxicity.[20] b. Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of PCA analogs. c. For the vehicle control, add medium containing the same final concentration of the solvent. For the untreated control, add fresh medium only. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. After the treatment period, carefully aspirate the compound-containing medium. b. Add 100 µL of fresh, serum-free medium and 10-20 µL of the 5 mg/mL MTT stock solution to each well.[8][18]

    • Causality: Using serum-free medium is recommended at this step as components in serum can interfere with MTT reduction and increase background readings.[20] c. Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals using an inverted microscope.

  • Formazan Solubilization: a. Carefully remove the MTT-containing medium without disturbing the formazan crystals. b. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals. c. Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

Protocol 2: XTT Assay for Metabolic Activity

Principle: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a second-generation tetrazolium salt assay. Unlike MTT, the formazan product of XTT reduction is water-soluble, which simplifies the protocol by eliminating the formazan solubilization step.[14][15] The reaction requires an intermediate electron coupling reagent and is driven by mitochondrial dehydrogenases in metabolically active cells.[16]

Materials and Reagents:

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an activation reagent/electron coupling solution)

  • All other materials are as listed for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 exactly as described in the MTT protocol.

  • Preparation and Addition of Activated-XTT Solution: a. Shortly before use, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the activation reagent (e.g., in a 50:1 ratio).[9] b. Add 50 µL of the activated XTT solution directly to each well containing 100 µL of culture medium.[14]

    • Causality: There is no need to remove the compound-containing medium, which simplifies the process and reduces the risk of cell loss.

  • Incubation: a. Incubate the plate for 2-4 hours at 37°C in a humidified incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.[9][14]

  • Absorbance Measurement: a. Gently shake the plate to ensure the color is evenly distributed. b. Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background noise.[14]

Protocol 3: LDH Release Assay for Membrane Integrity

Principle: Lactate Dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells. When the plasma membrane is damaged, LDH is released into the surrounding culture medium.[10][11][12] The LDH assay quantifies this extracellular LDH via a coupled enzymatic reaction. Released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. An electron carrier (diaphorase) then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically.[10][12] The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.

G cluster_cell Cell Lysis cluster_reaction Coupled Enzymatic Reaction A Damaged Cell B LDH Release A->B C Lactate + NAD+ B->C Supernatant Transfer D Pyruvate + NADH C->D LDH (from sample) E Tetrazolium Salt (INT) F Formazan (Red, Soluble) E->F Diaphorase + NADH G Measure Absorbance (~490 nm) F->G

Caption: Principle of the LDH release cytotoxicity assay.

Materials and Reagents:

  • LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution)

  • Lysis Buffer (e.g., 10X Triton™ X-100 solution, often included in the kit) for maximum LDH release control.

  • All other materials are as listed for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 as described in the MTT protocol. b. Crucially, you must set up the following controls on the same plate:

    • Spontaneous LDH Release: Untreated cells (or vehicle-treated cells) to measure the baseline level of LDH release from healthy cells.
    • Maximum LDH Release: Untreated cells that will be lysed with Lysis Buffer before sample collection. This defines the 100% cytotoxicity value.
    • Background Control: Complete culture medium without cells to measure the LDH activity present in the serum.[11]
  • Sample Collection: a. About 30-60 minutes before the end of the compound treatment period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells and incubate. b. Centrifuge the 96-well plate at ~250 x g for 5-10 minutes to pellet any cells or debris. c. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

    • Causality: This transfer is critical to ensure that the assay only measures the LDH released into the medium, not the LDH from within intact cells that could be inadvertently lysed by the assay reagents.

  • LDH Reaction: a. Prepare the LDH Reaction Mixture according to the kit manufacturer's protocol. b. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants. c. Incubate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: a. Add 50 µL of Stop Solution (if required by the kit) to each well. b. Measure the absorbance at 490 nm. Use a reference wavelength of ~680 nm to correct for background.[12]

Data Analysis and Interpretation

Data Normalization: Before calculating the final results, subtract the average absorbance value of the background control (medium only) from all other readings.

  • For MTT/XTT Assays (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in cell viability compared to the vehicle control.[21][22][23] It is the most common metric for comparing the cytotoxic potency of different compounds.

  • Plot a Dose-Response Curve: Create a scatter plot with the logarithm of the compound concentration on the x-axis and the corresponding % Viability on the y-axis.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model. The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response curve.[24][25]

  • Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration (X) that corresponds to the 50% response (Y) on the fitted curve.[25]

Example Data Presentation:

PCA Analog Conc. (µM)Log(Conc.)Absorbance (570 nm)% Viability
0 (Vehicle)-1.250100%
0.1-1.01.21597%
101.05084%
101.00.68855%
501.70.25020%
1002.00.15012%

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.[6][20]Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outermost wells of the plate.
Low Absorbance Signal (MTT/XTT) Too few cells seeded; Insufficient incubation time with the reagent; Cell line has low metabolic activity.[20]Optimize cell seeding density via a titration experiment. Increase incubation time (e.g., from 2 to 4 hours). Ensure cells are healthy and in log phase.
High Background (LDH Assay) High LDH content in the serum supplement.[7][11]Use heat-inactivated serum or reduce the serum percentage in the culture medium during compound exposure. Always subtract the background control reading.
Compound Interference The PCA analog may directly reduce the tetrazolium salt or interfere with absorbance readings.Run a control experiment with the compound in cell-free medium to check for direct chemical reduction of the assay reagent.

Conclusion

The systematic evaluation of cytotoxicity is paramount in the development of pyridine carbothioamide analogs as potential therapeutic agents. The MTT, XTT, and LDH assays provide robust, quantitative data on a compound's effect on cell viability and membrane integrity. By employing the detailed protocols and best practices outlined in this application note—including proper controls, optimized conditions, and appropriate data analysis—researchers can generate reliable and reproducible results. Using a combination of assays that measure different biological endpoints will provide a more comprehensive and trustworthy cytotoxic profile, enabling confident decision-making in the progression of promising PCA candidates from the bench to the clinic.

References

  • Singh, S., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.
  • BenchChem (2025). literature review on the biological activity of 2-Pyridinecarbothioamide. BenchChem.
  • Riaz, H., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics.
  • Abcam. MTT assay overview. Abcam.
  • Riaz, H., et al. (2025).
  • Merck.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • ATCC. XTT Cell Proliferation Assay Kit.
  • Cell Biolabs, Inc.
  • BenchChem (2025). Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. BenchChem.
  • Biotium. XTT Cell Viability Kit. Biotium.
  • Abcam. Introduction to XTT assays for cell-viability assessment. Abcam.
  • Riaz, H., et al. (2025).
  • BenchChem (2025). Comparative Analysis of Substituted 2-Pyridinecarbothioamide Analogs: A Guide for Drug Discovery Professionals. BenchChem.
  • Trevigen.
  • Paz, E. L., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
  • BenchChem (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
  • Thermo Fisher Scientific. CyQUANT XTT Cell Viability Assay Protocol. Thermo Fisher Scientific.
  • Cayman Chemical. LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • OZ Biosciences. LDH Cytotoxicity Assay Kit. OZ Biosciences.
  • Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.
  • Weyermann, J., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology.
  • BenchChem (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchChem.
  • Horvath, P., et al. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Aslantürk, Ö. S. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Serebriany, V., et al. (2016).
  • Wikipedia. IC50. Wikipedia.
  • Niles, A. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
  • Gáspári, Z., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules.
  • Rehman, A. U., et al. (2021). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules.
  • ResearchGate. (2026). How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results?.
  • Visikol. (2022).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Methoxypyridine-2-carbothioamide

Welcome to the technical support center for 6-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges encountered during their experiments with this compound. We provide in-depth technical guidance, field-proven insights, and practical protocols to ensure the successful use of 6-Methoxypyridine-2-carbothioamide in your research.

I. Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter difficulties in dissolving 6-Methoxypyridine-2-carbothioamide, a compound of interest in various research fields. This section provides a systematic approach to addressing these solubility challenges, from initial solvent selection to more advanced formulation strategies.

Q1: My 6-Methoxypyridine-2-carbothioamide is not dissolving in my desired solvent. What should be my first steps?

A1: Initial Solvent Screening and Optimization

The principle of "like dissolves like" is a fundamental starting point. 6-Methoxypyridine-2-carbothioamide, as a pyridine derivative, possesses both polar (carbothioamide and methoxy groups, pyridine nitrogen) and non-polar (pyridine ring) characteristics. Therefore, a systematic screening of solvents with varying polarities is recommended.

Recommended Initial Solvents:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent starting points for dissolving a wide range of organic compounds.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can also be effective.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform may be suitable for less polar derivatives.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh out a small, precise amount of 6-Methoxypyridine-2-carbothioamide (e.g., 1-5 mg) into a clean vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Agitation: Vigorously mix the sample using a vortex mixer for at least 60 seconds.

  • Observation: Visually inspect for complete dissolution.

  • Incremental Addition: If the compound has not fully dissolved, add the solvent in small, measured increments, vortexing after each addition, until the solid is completely solubilized. Record the total volume of solvent used to estimate the approximate solubility.

Q2: I have tried common organic solvents with limited success. How can I improve the solubility of 6-Methoxypyridine-2-carbothioamide in aqueous solutions?

A2: Leveraging pH and Co-solvents for Aqueous Solubility

The solubility of pyridine-containing compounds is often highly dependent on the pH of the aqueous medium.[1] The pyridine nitrogen is weakly basic and can be protonated at acidic pH, forming a more soluble salt.

pH Adjustment Strategy:

  • Acidification: To significantly enhance aqueous solubility, the pH of the solution should be adjusted to at least two units below the compound's pKa.[1] Therefore, starting with a buffer at pH 2-3 is a logical first step.

Co-solvent Strategy:

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[1]

  • Commonly Used Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycols (PEGs), such as PEG 400.[1]

Experimental Workflow: pH and Co-solvent Optimization

G cluster_0 Initial Assessment cluster_1 Strategy 1: pH Modification cluster_2 Strategy 2: Co-solvent System cluster_3 Combined Approach & Final Formulation A Poor Aqueous Solubility of 6-Methoxypyridine-2-carbothioamide B Prepare a series of acidic buffers (e.g., pH 2, 3, 4, 5) A->B E Select a biocompatible co-solvent (e.g., DMSO, Ethanol, PEG 400) A->E C Determine solubility at each pH using shake-flask method B->C D Identify optimal pH for dissolution C->D I Combine optimal pH and co-solvent (if necessary) D->I F Prepare stock solution in co-solvent E->F G Titrate stock solution into aqueous buffer while monitoring for precipitation F->G H Determine maximum tolerable co-solvent concentration G->H H->I J Prepare final formulation for experiment I->J

Caption: Workflow for optimizing aqueous solubility.

II. Frequently Asked Questions (FAQs)

Q3: What are some advanced techniques to improve the solubility of 6-Methoxypyridine-2-carbothioamide for in vivo studies?

A3: For challenging cases, especially in drug development, several advanced formulation strategies can be employed to enhance solubility and bioavailability:

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. This can significantly increase the dissolution rate and apparent solubility.

  • Nanosuspensions: By reducing the particle size of the compound to the sub-micron range through techniques like nano-milling, the surface area available for dissolution is greatly increased.

  • Inclusion Complexation: Cyclodextrins can be used to form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule within a hydrophilic shell and improving its aqueous solubility.

Q4: Can heating be used to dissolve 6-Methoxypyridine-2-carbothioamide?

A4: Gentle heating can be a useful technique to increase the rate of dissolution and the amount of solute that can be dissolved. However, it is crucial to first assess the thermal stability of 6-Methoxypyridine-2-carbothioamide. Degradation of the compound at elevated temperatures can lead to inaccurate experimental results. We recommend performing a preliminary stability test, such as by HPLC, on a heated and unheated sample to check for the appearance of degradation products.

Q5: How should I prepare a stock solution of 6-Methoxypyridine-2-carbothioamide for cell-based assays?

A5: For in vitro experiments, it is common practice to prepare a high-concentration stock solution in an organic solvent like DMSO, which is then diluted to the final working concentration in the cell culture medium.

Protocol: Preparing a DMSO Stock Solution

  • Accurately weigh the required amount of 6-Methoxypyridine-2-carbothioamide.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Use a vortex mixer and gentle warming (if necessary and the compound is stable) to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Important Consideration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2]

III. Physicochemical Data and Solubility Profile

While specific experimental data for 6-Methoxypyridine-2-carbothioamide is limited, the following table provides data for the related compound, 2-Pyridinecarbothioamide, to serve as a general guide.

PropertyValue (for 2-Pyridinecarbothioamide)Source
Molecular Weight 138.19 g/mol
Appearance Yellow Crystalline Powder
Melting Point 134-138 °C
Water Solubility log(S) = -2.01 mol/L (Predicted)
Organic Solvent Solubility Soluble in alcohols, aldehydes, and ketones; slightly soluble in chlorides and esters.
pKa 11.98 ± 0.29 (Predicted)
logP (Octanol/Water) 0.716

IV. Logical Relationships in Solubility Enhancement

The choice of a solubility enhancement technique depends on the physicochemical properties of the compound and the requirements of the experiment. The following diagram illustrates the decision-making process.

Caption: Decision tree for selecting a solubility strategy.

V. References

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridinecarbothioamide.

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.

  • ChemicalBook. (2025). 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet.

  • Benchchem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (n.d.).

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. (n.d.).

  • MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.

  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

  • AAT Bioquest. (2023). Does pH affect solubility?.

  • PubChem. (n.d.). 6-Methoxypyridine-3-carbothioamide | C7H8N2OS | CID 2745979.

  • PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

  • askIITians. (2025). How does pH affect solubility?.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridinecarbothioamide.

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.

  • Sigma-Aldrich. (n.d.). 6-methylpyridine-2-carbothioamide | 5933-30-2.

  • A2B Chem. (n.d.). 5933-30-2 | MFCD00023499 | 6-methylpyridine-2-carbothioamide.

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1.

  • PubChem. (n.d.). 6-Methoxypyridine-3-carbothioamide.

  • Sigma-Aldrich. (n.d.). N-ethyl-6-methoxypyridine-2-carboxamide | 1863037-84-6.

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

  • ResearchGate. (n.d.). Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures of N , N -Dimethylformamide Plus Methanol/Ethanol/ n -Propanol and Dimethyl Sulfoxide Plus Water | Request PDF.

  • PMC. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.).

  • Sigma-Aldrich. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties 1,2,3.

  • MDPI. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 6-Methoxypyridine-2-carbothioamide

Welcome to the technical support center for the synthesis and optimization of 6-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 6-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Reaction Fundamentals: Synthesis of 6-Methoxypyridine-2-carbothioamide

The most prevalent and direct method for synthesizing 6-Methoxypyridine-2-carbothioamide is through the thionation of its corresponding nitrile, 2-cyano-6-methoxypyridine. This transformation is typically achieved by reacting the nitrile with a sulfur source, most commonly hydrogen sulfide (H₂S) or a salt thereof, in the presence of a basic catalyst.[1]

Start 2-Cyano-6-methoxypyridine Reagent + H₂S(or other sulfur source) Catalyst Base Catalyst (e.g., Pyridine) Product 6-Methoxypyridine-2-carbothioamide Catalyst->Product Nitrile 2-Cyano-6-methoxypyridine Intermediate Thioimidate Intermediate Nitrile->Intermediate Nucleophilic Attack Sulfide HS⁻ (from H₂S + Base) Product 6-Methoxypyridine-2-carbothioamide Intermediate->Product Tautomerization

Caption: Proposed mechanism for thioamide formation from a nitrile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has run for the recommended time, but TLC analysis shows a significant amount of starting material (2-cyano-6-methoxypyridine) remaining, and I have a very low yield of the desired thioamide. What could be the cause?

Answer: Several factors can contribute to a low conversion rate. Let's break down the potential causes and solutions:

  • Inefficient H₂S Delivery: If you are using hydrogen sulfide gas, poor dispersion in the reaction mixture can limit its availability.

    • Solution: Ensure the H₂S gas is bubbled through the solution via a fritted glass tube to create fine bubbles, maximizing the gas-liquid surface area. [2]Maintain a slow but steady stream of H₂S. [1]An exothermic reaction is a good indicator of H₂S absorption. [1]

  • Inactive Catalyst or Insufficient Basicity: The reaction requires a base to generate the nucleophilic hydrosulfide anion (HS⁻) from H₂S.

    • Solution: Use an anhydrous, high-purity grade of the base (e.g., pyridine, triethylamine). If using a solid base like sodium hydrosulfide (NaSH), ensure it has not been excessively exposed to air and moisture, as this can lead to oxidation and reduced activity. [2][3]

  • Low Reaction Temperature: While the reaction is often exothermic initially, it may require gentle heating to proceed to completion, especially if the substrate is not highly reactive.

    • Solution: Monitor the internal reaction temperature. If it plateaus at room temperature after the initial exotherm, consider gentle heating (e.g., 40-50°C) and continue to monitor the reaction by TLC.

  • Presence of Water: While some protocols use aqueous reagents, excess water can promote the hydrolysis of the nitrile to the corresponding amide or carboxylate, which are less reactive towards thionation under these conditions.

    • Solution: Use anhydrous solvents if possible, especially when employing thionating agents like Lawesson's reagent or P₄S₁₀. [4][5]

Issue 2: Formation of Multiple Byproducts

Question: My TLC plate shows the product spot, but there are also several other significant spots, leading to a difficult purification. What are these byproducts and how can I avoid them?

Answer: The formation of byproducts is a common challenge. Here are the likely culprits and mitigation strategies:

  • Corresponding Amide (6-Methoxypyridine-2-carboxamide): This is the most common byproduct, arising from the reaction of the nitrile with residual water.

    • Solution: Minimize water in your reaction system. Use anhydrous solvents and ensure your starting materials are dry. If using an aqueous sulfide source, like (NH₄)₂S, be aware that amide formation is a competing pathway. [6]

  • Elemental Sulfur: If using sulfide salts (NaSH, Na₂S), they are often contaminated with polysulfides or can be oxidized to elemental sulfur, which will appear as a yellow, often insoluble, solid. [2][3] * Solution: Use high-purity sulfide salts. If the salt appears yellow, it may indicate oxidation. [2]Purification via recrystallization or column chromatography will typically remove elemental sulfur.

  • Dimerization or Polymerization Products: Under certain conditions, especially with prolonged reaction times or high temperatures, side reactions involving the thioamide product can occur.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating.

Start Start Reaction Check_TLC Monitor by TLC Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Low_Yield Low Yield/Conversion SM_Present->Low_Yield Yes Byproducts Significant Byproducts? SM_Present->Byproducts No Troubleshoot_Yield Check H₂S flow Check catalyst activity Increase temperature Low_Yield->Troubleshoot_Yield Troubleshoot_Yield->Check_TLC Troubleshoot_Byproducts Use anhydrous solvents Check reagent purity Optimize reaction time Byproducts->Troubleshoot_Byproducts Yes Reaction_Complete Reaction Complete Byproducts->Reaction_Complete No Troubleshoot_Byproducts->Check_TLC Workup Proceed to Work-up Reaction_Complete->Workup

Caption: A troubleshooting workflow for reaction monitoring.

Issue 3: Difficult Product Isolation and Purification

Question: After quenching the reaction, I'm struggling to isolate the product. Either it doesn't precipitate cleanly, or it's an oil. How can I improve the work-up?

Answer: Isolation can be tricky, but optimizing the work-up procedure can significantly improve your results.

  • Incomplete Precipitation: The thioamide is weakly basic and can remain in solution if the pH is not optimal for precipitation.

    • Solution: After removing the solvent, dissolve the crude residue in water and acidify with a dilute acid like HCl or acetic acid. [1]Adjust the pH carefully to the isoelectric point of the molecule to maximize precipitation. Cool the mixture in an ice bath to further decrease solubility.

  • Product Oiling Out: This can happen if the product has a low melting point or if impurities are present that depress the melting point.

    • Solution: If the product oils out upon acidification, try extracting the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. The product should be more soluble in the organic phase. Dry the combined organic extracts with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification by Chromatography: If precipitation and extraction are not sufficient to achieve the desired purity, column chromatography is the next step.

    • Solution: Use a silica gel column with a solvent system of increasing polarity, such as a hexane/ethyl acetate or dichloromethane/methanol gradient. Thioamides are often visible on TLC plates as yellow or orange spots under UV light.

Frequently Asked Questions (FAQs)

Q1: Hydrogen sulfide is highly toxic. Are there safer alternatives for this reaction?

A1: Yes, due to the significant hazards of H₂S gas, several alternative thionating reagents have been developed. [3][7]The choice depends on the scale of your reaction, the sensitivity of your substrate, and available resources.

ReagentAdvantagesDisadvantages
Lawesson's Reagent Commercially available, effective for many amides and nitriles, well-documented. [4][8][9]Can be difficult to purify away from phosphorus byproducts; reaction requires heating; also generates H₂S as a byproduct. [5][10]
Phosphorus Pentasulfide (P₄S₁₀) A powerful, fundamental thionating agent. [4][6]Often requires high temperatures; can be harsh for sensitive functional groups; reactivity can be inconsistent.
Aqueous Ammonium Sulfide ((NH₄)₂S) A milder, operationally simple alternative to H₂S gas. [6]Can introduce water, potentially leading to amide byproduct formation.
Modern Odorless Reagents Newer reagents have been developed that are air-stable, odorless, and do not release H₂S, offering a greener and safer alternative. [10]May be more expensive and less commercially available.

Q2: What are the critical safety precautions when working with H₂S or Lawesson's Reagent?

A2: Safety is paramount.

  • Hydrogen Sulfide (H₂S): Always handle H₂S gas in a certified, high-flow chemical fume hood. [3][7]Use a gas detector and never rely on the "rotten egg" smell, as olfactory fatigue occurs rapidly at dangerous concentrations. [3]Any excess H₂S should be passed through a bleach (sodium hypochlorite) or sodium hydroxide trap to neutralize it. [5]* Lawesson's Reagent: While safer than H₂S gas, it is an irritant and can release H₂S upon contact with acid or water. [5]Handle it in a fume hood, wear appropriate PPE, and quench any residual reagent and byproducts with an excess of bleach solution before disposal. [5] Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for unambiguous characterization. [1]* NMR Spectroscopy (¹H and ¹³C): This will confirm the overall structure. Look for the characteristic downfield shift of the protons adjacent to the thioamide group and the presence of the methoxy signal. The ¹³C NMR will show a thiocarbonyl (C=S) signal typically in the range of 190-210 ppm.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₇H₈N₂OS, MW: 168.22 g/mol ). [11]* Infrared (IR) Spectroscopy: Look for the disappearance of the nitrile peak (~2230 cm⁻¹) from the starting material and the appearance of C=S stretching bands (typically in the 1250-1020 cm⁻¹ region) and N-H stretching bands (~3300-3100 cm⁻¹). [1]* Melting Point: A sharp melting point is a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis using Hydrogen Sulfide Gas

This protocol is adapted from the general synthesis of 2-Pyridinecarbothioamide. [1] Materials:

  • 2-cyano-6-methoxypyridine

  • Pyridine (anhydrous)

  • Ethanol (anhydrous)

  • Hydrogen sulfide gas

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser (with an outlet connected to a bleach trap), dissolve 2-cyano-6-methoxypyridine (1.0 eq) in a 1:1 mixture of anhydrous pyridine and ethanol.

  • Begin stirring the solution at room temperature and bubble a slow, steady stream of hydrogen sulfide gas through the mixture.

  • Monitor the reaction for an initial exotherm. If necessary, use a water bath to maintain the temperature below 40°C.

  • Continue bubbling H₂S for 4-6 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, stop the H₂S flow and pass a stream of nitrogen gas through the mixture for 15-20 minutes to remove any dissolved H₂S.

  • Remove the solvents under reduced pressure.

  • Dissolve the crude residue in cold water and slowly add dilute HCl with stirring until the product precipitates. Check the pH to ensure it is acidic.

  • Filter the solid precipitate, wash it with cold water, followed by a small amount of cold diethyl ether.

  • Dry the solid under vacuum over anhydrous sodium sulfate to yield 6-Methoxypyridine-2-carbothioamide.

Protocol 2: Synthesis using Lawesson's Reagent

This is a general procedure for the thionation of an amide; it can be adapted for nitriles, though reaction conditions may require optimization. [5] Materials:

  • 2-cyano-6-methoxypyridine

  • Lawesson's Reagent

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve 2-cyano-6-methoxypyridine (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 - 1.0 eq) to the solution. Note: The stoichiometry may need to be optimized.

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor its progress by TLC. Reaction times can vary significantly depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

References

  • Benchchem. (2025).
  • ChemRxiv. (2020). Contemporary Applications of Thioamides and Methods for their Synthesis.
  • ACS Publications. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission.
  • PMC. (2020).
  • PMC - NIH. (n.d.). A Practical Guide to Working with H2S at the Interface of Chemistry and Biology.
  • The Journal of Organic Chemistry. (2003). Mild Method for the Conversion of Amides to Thioamides.
  • ResearchGate. (n.d.). Mild Method for the Conversion of Amides to Thioamides.
  • Scribd. (2009).
  • PMC. (n.d.). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Organic Chemistry Portal. (2009).
  • Chemical Communications (RSC Publishing). (n.d.). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.
  • Organic Chemistry Portal. (n.d.).
  • PMC - NIH. (n.d.). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides.
  • GAO Tek. (n.d.). Applications of Hydrogen Sulfide in Chemical Industry.
  • BLD Pharm. (n.d.). 134789-88-1|6-Methoxypyridine-2-carbothioamide.
  • ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
  • Ovid. (n.d.). Making and working with hydrogen sulfide.
  • PMC. (n.d.). Hydrogen Sulfide (H2S)
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.
  • Organic & Biomolecular Chemistry PAPER. (n.d.). [No Title Found].
  • PMC. (n.d.). The Biochemical Pathways of Nicotinamide-Derived Pyridones.
  • Proceedings of Student Research and Creative Inquiry Day. (2017). Synthesis and characterization of 2-acetyl-6-methoxypyridine (AMOPY) thiosemicarbazone ligands for drug design.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Tricarbonylrhenium(I)
  • PubChem. (n.d.). 6-Methoxypyridine-3-carbothioamide | C7H8N2OS | CID 2745979.
  • PMC. (n.d.).
  • Journal of Advanced Scientific Research. (2022).
  • ResearchGate. (2025). (PDF)
  • DR-NTU. (n.d.).
  • Google Patents. (n.d.).
  • Semantic Scholar. (2021).
  • PMC. (2025).
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PMC. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • MDPI. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.
  • Google Patents. (n.d.).

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Troubleshooting

Technical Support Center: 6-Methoxypyridine-2-carbothioamide Solution Stability

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Overview & Chemical Profiling 6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1) is a critical building block in pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Overview & Chemical Profiling

6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1) is a critical building block in pharmaceutical synthesis, particularly in the development of 1[1]. While the compound is stable in its solid state, its thioamide moiety introduces specific vulnerabilities in solution. Thioamides possess a weaker C=S bond (approx. 130 kcal/mol) compared to the C=O bond in amides (approx. 170 kcal/mol), making them highly susceptible to 2[2].

Frequently Asked Questions (FAQs)

Q1: Why does my 6-Methoxypyridine-2-carbothioamide stock solution degrade rapidly in aqueous buffers? A: The degradation is primarily driven by pH-dependent hydrolysis. In aqueous solutions, especially at pH < 4 or pH > 9, the thioamide group undergoes hydrolysis to form 6-methoxypicolinamide, with the release of hydrogen sulfide (H₂S). Prolonged exposure leads to further hydrolysis into 6-methoxypicolinic acid. The nucleophilicity of the sulfur atom is attenuated in strictly neutral conditions, but 3[3].

Q2: I observed a +16 Da and -16 Da mass shift in my LC-MS analysis. What is causing this? A: This is a classic signature of oxidative desulfurization. Thioamides have a significantly lower oxidation potential (approx. 1.21 eV) than amides (approx. 3.29 eV)[2]. Dissolved oxygen or trace peroxides in your solvent (e.g., aged THF or ether) oxidize the thioamide to an S-oxide intermediate (+16 Da). This intermediate is highly reactive and rapidly undergoes nucleophilic attack by water, 4 (-16 Da relative to the thioamide)[4].

Q3: What is the recommended solvent system for preparing stable stock solutions? A: For long-term stability, we recommend using anhydrous, peroxide-free polar aprotic solvents such as DMSO or DMF, stored under an inert atmosphere (Argon or Nitrogen) at -20°C. If an aqueous working solution is required, it should be prepared immediately before use in a tightly buffered neutral solution (pH 6.5 - 7.5) and kept on ice.

Troubleshooting Guide: Preventing Solution Degradation

SymptomRoot CauseCorrective ActionCausality & Mechanism
Loss of signal / Peak splitting in HPLC Acid-catalyzed hydrolysis during sample prep or in acidic mobile phases (e.g., 0.1% TFA).Switch to a weaker acid modifier (e.g., 0.1% Formic Acid) or neutral mobile phase.Strong acids like TFA protonate the thioamide, making the carbon highly electrophilic and5[5].
Precipitate formation or color change Oxidative desulfurization from dissolved O₂ or peroxides in solvent.Degas solvents prior to use; use freshly opened, peroxide-free solvents.Oxidation forms reactive S,S-dioxide or trioxide intermediates that rapidly convert to the amide, altering solubility and chromophore properties[4].
Inconsistent assay results in biological media Metal-catalyzed degradation or enzymatic hydrolysis.Add a chelating agent (e.g., 1 mM EDTA) to the buffer.Thioamides have a high affinity for transition metals, which can catalyze their degradation or sequestration[2].

Quantitative Stability Data

Table 1: Summary of 6-Methoxypyridine-2-carbothioamide stability profiles across various solvent systems at 25°C.

Solvent SystempH / ConditionEstimated Half-Life (t½)Primary Degradant
Anhydrous DMSON/A (Inert Atmosphere)> 6 monthsNone detected
Methanol : Water (50:50)pH 7.0 (Phosphate Buffer)~ 14 days6-Methoxypicolinamide
Acetonitrile : Water (50:50)0.1% TFA (pH ~2.0)< 12 hours6-Methoxypicolinamide
THF (Aged, non-degassed)Peroxide presence< 24 hoursS-oxide / Amide

Experimental Protocol: Forced Degradation & Stability Validation

To establish a self-validating system for your specific analytical conditions, perform the following forced degradation protocol. This ensures your detection methods can accurately resolve the intact compound from its degradants.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 6-Methoxypyridine-2-carbothioamide in anhydrous DMSO to a concentration of 10 mM. Verify purity via LC-MS (Expected m/z: [M+H]+ 169.04)[6].

  • Hydrolytic Stress (Acidic):

    • Aliquot 100 µL of the stock into a glass HPLC vial.

    • Add 900 µL of 0.1 N HCl.

    • Incubate at 40°C for 4 hours.

    • Neutralize with 100 µL of 0.1 N NaOH before injection.

  • Oxidative Stress:

    • Aliquot 100 µL of the stock into a glass HPLC vial.

    • Add 800 µL of LC-MS grade water and 100 µL of 3% H₂O₂.

    • Incubate at room temperature for 2 hours.

    • Quench the reaction with 10 µL of 10% sodium thiosulfate.

  • Analysis: Run samples via reverse-phase UPLC-MS. Monitor for the disappearance of the m/z 169 peak and the emergence of m/z 153 (amide) and m/z 185 (S-oxide)[4].

  • Validation Check: A successful protocol will show >20% degradation in both stress conditions without total destruction of the parent peak, confirming that your chromatographic method is stability-indicating.

Mechanistic Pathway Visualization

DegradationPathway A 6-Methoxypyridine-2-carbothioamide (Intact Compound) B Acid/Base Hydrolysis (pH < 4 or pH > 9) A->B Aqueous Solvents C Oxidative Stress (e.g., H2O2, ROS) A->C Dissolved O2 / Peroxides E 6-Methoxypicolinamide (Primary Degradant) B->E -H2S D S-Oxide Intermediate C->D +[O] D->E Desulfurization F 6-Methoxypicolinic Acid (Secondary Degradant) E->F Further Hydrolysis

Degradation pathways of 6-Methoxypyridine-2-carbothioamide in solution via hydrolysis and oxidation.

References

  • BLD Pharm. 134789-88-1 | 6-Methoxypyridine-2-carbothioamide Information and Documentation.6

  • Taylor & Francis. THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS.4

  • ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.5

  • NIH / PMC. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.3

  • Google Patents. WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity.1

  • NIH / PMC. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.2

Sources

Optimization

Technical Support &amp; Troubleshooting Center: Pyridine Carbothioamide Synthesis

Welcome to the Technical Support Center for Pyridine Carbothioamide Synthesis. Pyridine carbothioamides are critical pharmacophores in medicinal chemistry, notably serving as the structural backbone for antitubercular dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Carbothioamide Synthesis. Pyridine carbothioamides are critical pharmacophores in medicinal chemistry, notably serving as the structural backbone for antitubercular drugs (e.g., ethionamide, prothionamide) and novel anti-inflammatory agents [1].

This guide is designed for research scientists and drug development professionals. It moves beyond basic recipes to explain the chemical causality behind common synthetic failures, providing self-validating protocols and quantitative troubleshooting matrices to ensure high-yield, reproducible results.

Synthetic Pathways & Decision Matrix

The synthesis of pyridine carbothioamides typically proceeds via two primary routes: the thionation of pyridine carbonitriles (cyanopyridines) or the O-to-S exchange of pyridine carboxamides.

SynthesisRoutes Cyanopyridine Pyridine Carbonitrile (Cyanopyridine) Route1 Na2S / S8 / H2O or Thioacetamide / DMF Cyanopyridine->Route1 Carboxamide Pyridine Carboxamide Route2 Lawesson's Reagent or P4S10 / Toluene Carboxamide->Route2 Product Pyridine Carbothioamide Route1->Product Thionation Route2->Product O-to-S Exchange

Synthetic pathways for pyridine carbothioamide generation.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My cyanopyridine to carbothioamide conversion stalls at 50%. How do I drive it to completion without using highly toxic H₂S gas?

Causality & Fix: The classical method utilizes H₂S gas with a base (like triethylamine), but it poses severe safety and regulatory risks. A highly effective alternative is the use of Sodium Sulfide (Na₂S) and elemental sulfur (S₈) in water. This combination generates reactive polysulfide species ( Na2​Sx​ ) in situ, which are significantly more nucleophilic than simple sulfide ions [2]. If your reaction stalls, it is likely due to poor aqueous solubility of the substituted cyanopyridine or insufficient generation of the polysulfide species. Action: Add a phase-transfer catalyst (e.g., TBAB) or an ethanol co-solvent. Crucially, maintain the pH around 8.5–9.0 during isolation; highly alkaline conditions will hydrolyze the nitrile intermediate into a carboxamide rather than the desired carbothioamide [2].

Q2: When using Lawesson's Reagent (LR) on pyridine carboxamides, I get a complex mixture and low yield. What is going wrong?

Causality & Fix: Lawesson's Reagent operates via an endothermic equilibrium, dissociating into a highly reactive dithiophosphine ylide monomer. This ylide undergoes a cycloaddition with the carbonyl oxygen to form a thiaoxaphosphetane intermediate, driven forward by the thermodynamic stability of the resulting P=O bond [3]. Because pyridine rings are basic, they can coordinate with the Lewis-acidic phosphorus center of LR, deactivating the reagent or triggering side reactions. Action: Use a non-coordinating, high-boiling solvent (such as anhydrous toluene or xylene) and elevate the temperature (>90°C) to heavily favor the cycloreversion step. Ensure strictly anhydrous conditions, as LR reacts instantly with moisture to form unreactive phosphonothioic acids.

Q3: How do I efficiently remove the foul-smelling phosphorus byproducts after a Lawesson's Reagent reaction?

Causality & Fix: The primary byproducts of LR are methoxyphenyl-phosphorus oxide derivatives. These compounds often streak on standard silica gel, co-eluting with the target pyridine carbothioamide. Action: Implement a self-validating purification protocol: quench the crude reaction mixture with saturated aqueous sodium bicarbonate to hydrolyze residual LR. During column chromatography, pass the crude mixture through a short pad of basic alumina instead of silica. The basic alumina effectively sequesters the acidic phosphorus byproducts, allowing the basic pyridine carbothioamide to elute cleanly.

Q4: Can I use Thioacetamide instead of H₂S or Na₂S?

Causality & Fix: Yes, thioacetamide acts as an excellent in situ source of sulfide ions when heated under acidic or basic conditions. However, thioacetamide is a known indirect hepatotoxin that requires metabolic activation by CYP2E1 to form highly reactive S-oxide and S-dioxide metabolites [4]. Action: While synthetically useful, it must be handled with strict PPE and engineered ventilation. For larger-scale syntheses, the Na₂S/S₈ route is strongly preferred for safety and environmental compliance.

Quantitative Troubleshooting Matrix

Use the following data matrix to benchmark your reaction conditions and diagnose common deviations.

Starting MaterialReagent SystemTypical YieldPrimary ImpurityTroubleshooting Action
4-Cyanopyridine Na₂S / S₈ / H₂O75–85%Pyridine-4-carboxamideAdjust isolation pH to 8.5–9.0; avoid prolonged heating (>60°C) [2].
2-Cyanopyridine Thioacetamide / DMF60–70%Unreacted starting materialIncrease temp to 100°C; add catalytic HCl to accelerate H₂S release.
Pyridine-3-carboxamide Lawesson's Reagent80–95%Phosphorus complexesPurify via basic alumina plug; ensure strictly anhydrous conditions [3].
Pyridine-4-carboxamide P₄S₁₀ / Pyridine40–50%Tarry polymeric byproductsSwitch to Lawesson's Reagent; avoid neat pyridine as a solvent.

Mechanistic Pathway: Lawesson's Reagent O-to-S Exchange

Understanding the mechanism is critical for troubleshooting. The driving force of this reaction is the formation of the highly stable P=O double bond during the cycloreversion step [3].

LRMechanism LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Active Monomer) LR->Ylide Heat/Equilibrium Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Carbonyl Pyridine Carboxamide (C=O) Carbonyl->Intermediate Cycloaddition Product Pyridine Carbothioamide (C=S) Intermediate->Product Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Mechanism of O-to-S exchange using Lawesson's Reagent.

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Aqueous Thionation of Cyanopyridines (Green Chemistry Approach)

This protocol avoids toxic H₂S gas and utilizes water as the primary solvent [2].

  • Preparation: In a 500 mL round-bottom flask, suspend the substituted cyanopyridine (1.0 eq) in distilled water (approx. 3 mL/mmol). If the substrate is highly lipophilic, add 10-20% v/v ethanol.

  • Reagent Generation: Add Sodium Sulfide nonahydrate (Na₂S·9H₂O, 1.4 eq) and elemental sulfur (S₈, 0.33 eq).

    • Causality Check: The sulfur reacts with Na₂S to form sodium polysulfides ( Na2​Sx​ ).

  • Reaction: Stir the mixture at 25–30°C for 2–4 hours.

    • Self-Validation: The reaction mixture must turn a deep yellow/orange color, physically confirming the successful generation of the active polysulfide species.

  • Precipitation: Carefully adjust the pH of the aqueous mass to 8.5–9.0 using concentrated HCl dropwise.

    • Causality Check: Carbothioamides are sensitive to extreme pH. Adjusting to mild alkalinity ensures the product precipitates cleanly without hydrolyzing the thioamide back to a carboxamide.

  • Isolation: Filter the resulting solid, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from methanol.

Protocol B: Thionation of Pyridine Carboxamides using Lawesson's Reagent

Optimized for high-yielding O-to-S conversion while mitigating pyridine-coordination side reactions [3].

  • Preparation: Dissolve the pyridine carboxamide (1.0 eq) in anhydrous toluene (5 mL/mmol) under a strict inert argon atmosphere.

    • Causality Check: Ambient moisture will irreversibly decompose Lawesson's reagent into unreactive phosphonothioic acids.

  • Addition: Add Lawesson's Reagent (0.55 to 0.6 eq).

    • Causality Check: Each molecule of LR dimerizes into two active dithiophosphine ylide monomers; therefore, slightly over 0.5 equivalents is theoretically sufficient to thionate one equivalent of carbonyl.

  • Heating: Reflux the mixture (110°C) for 2–4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc). The resulting pyridine carbothioamide will consistently exhibit a higher Rf​ value (less polar) than the starting carboxamide due to the lower electronegativity and hydrogen-bonding capacity of sulfur compared to oxygen.

  • Quenching & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Load the crude residue directly onto a basic alumina column (do not use standard acidic/neutral silica). Elute with an EtOAc/Hexane gradient to isolate the pure carbothioamide, leaving the acidic P=O byproducts trapped on the baseline.

References

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica. URL:[Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules (via PMC). URL:[Link]

  • Thioacetamide | CH3CSNH2 | CID 2723949. PubChem - National Center for Biotechnology Information. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Methoxypyridine-2-carbothioamide

Welcome to the technical support center for the synthesis of 6-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis. This document is structured into a troubleshooting guide and frequently asked questions to directly address the challenges you may encounter.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 6-Methoxypyridine-2-carbothioamide, which is most commonly achieved via the thionation of 6-Methoxypyridine-2-carboxamide using Lawesson's Reagent.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Possible Causes & Solutions:

  • Degraded or Wet Lawesson's Reagent (LR): Lawesson's Reagent is highly sensitive to moisture.[1][2] Exposure to atmospheric humidity can lead to its decomposition, significantly reducing its reactivity. Additionally, contact with water can liberate toxic and flammable gases.[2]

    • Solution: Always use freshly opened LR or store it under an inert atmosphere in a desiccator. Ensure your reaction is conducted under strictly anhydrous conditions (e.g., nitrogen or argon atmosphere) using dry solvents.[1][3]

  • Incorrect Stoichiometry: While a 1:1 molar ratio of carbonyl to sulfur is required, Lawesson's Reagent is a dimer containing two reactive phosphorus-sulfur units. Therefore, only 0.5 equivalents relative to the starting amide are theoretically needed.

    • Solution: A common and effective starting point is to use a slight excess, typically 0.55 equivalents of Lawesson's Reagent, to drive the reaction to completion.[4]

  • Insufficient Reaction Temperature or Time: The thionation of amides with LR typically requires thermal energy to proceed at an efficient rate.

    • Solution: The reaction is commonly performed at reflux in a high-boiling solvent like toluene (approx. 110-112 °C) or xylene.[4] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amide spot is fully consumed, which can take from 2 to 24 hours depending on the substrate.[5][6]

  • Substrate or Product Degradation: Prolonged heating can sometimes lead to the degradation of either the starting material or the desired thioamide product, resulting in a complex mixture of by-products.[5]

    • Solution: Monitor the reaction closely. Once TLC indicates the consumption of the starting material, promptly begin the workup procedure. Microwave-assisted synthesis can be an alternative to reduce reaction times from hours to minutes, potentially minimizing degradation.[4]

Q2: My final product is contaminated with the starting amide. How can I improve the conversion?

Possible Causes & Solutions:

  • Incomplete Reaction: This is the most common reason for the presence of starting material.

    • Solution 1 (During Reaction): If TLC monitoring shows the reaction has stalled, you can add another small portion of Lawesson's Reagent (e.g., 0.1 equivalents) to the mixture and continue heating.[4]

    • Solution 2 (Future Runs): For subsequent attempts, consider increasing the reaction time or using a higher boiling solvent like xylene to increase the reflux temperature. Increasing the equivalents of LR slightly (e.g., to 0.6 eq) can also improve conversion.

Q3: The reaction worked, but purification is difficult due to a persistent, polar impurity. What is it and how do I remove it?

Possible Cause & Solution:

  • Phosphorus Byproduct: The thionation reaction generates a stoichiometric amount of a phosphorus-containing byproduct (a six-membered oxadiphosphorinane ring structure).[7] This byproduct often has a polarity similar to the desired thioamide, making separation by traditional column chromatography challenging and inefficient, especially at a larger scale.[7]

    • Solution 1 (Recrystallization): 6-Methoxypyridine-2-carbothioamide is a solid. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often the most effective method for removing the phosphorus byproduct and obtaining a pure product.

    • Solution 2 (Advanced Workup): A recently developed, chromatography-free workup procedure can chemically decompose the byproduct. This involves treating the crude reaction mixture with ethylene glycol, which facilitates the removal of the phosphorus-containing species without the need for chromatography and avoids generating problematic aqueous waste.[7] This method is highly recommended for scaling up the reaction.

Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to 6-Methoxypyridine-2-carbothioamide?

The most established and widely used method is the thionation of the corresponding amide, 6-Methoxypyridine-2-carboxamide, using Lawesson's Reagent.[6][8][9] The starting amide can be readily prepared via the controlled hydrolysis of 6-methoxypyridine-2-carbonitrile.[10][11]

Q2: Can you explain the mechanism of thionation using Lawesson's Reagent?

Certainly. The reaction mechanism is analogous to the Wittig reaction.[6]

  • Monomer Equilibrium: In solution, the dimeric Lawesson's Reagent (LR) exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[5][6][12]

  • Cycloaddition: This reactive ylide undergoes a concerted [2+2] cycloaddition with the carbonyl group of the amide to form a transient, four-membered thiaoxaphosphetane intermediate.[6][12]

  • Cycloreversion: This intermediate rapidly collapses in a cycloreversion step. The driving force for this step is the formation of a very stable phosphorus-oxygen double bond in the byproduct, which releases the desired thioamide.[5][6][12]

Q3: What are the key safety precautions when working with Lawesson's Reagent?

Safety is paramount.

  • Toxicity and Odor: Lawesson's Reagent and its byproducts can release toxic and extremely foul-smelling gases, such as hydrogen sulfide (H₂S), especially upon contact with moisture or acidic conditions.[4][6] All manipulations must be performed in a well-ventilated chemical fume hood. [3][13]

  • Moisture Sensitivity: As mentioned, LR reacts with water. Keep the container tightly closed and handle under an inert atmosphere.[2][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][13]

  • Waste Disposal: Quench any residual LR carefully and dispose of all chemical waste according to your institution's safety guidelines.

Q4: How should I choose the right solvent and temperature?

The choice of solvent is critical for success.

  • Recommended Solvents: Anhydrous, high-boiling, and relatively non-polar solvents are preferred. Toluene is the most common choice.[4] Dioxane, tetrahydrofuran (THF), and xylene are also frequently used.[9] The use of anhydrous solvents is highly recommended to prevent decomposition of the reagent.[6]

  • Temperature: The reaction is typically conducted at reflux temperature of the chosen solvent to ensure a reasonable reaction rate. For toluene, this is approximately 110-112 °C.

Part 3: Optimized Experimental Protocol

This protocol describes a reliable, lab-scale synthesis of 6-Methoxypyridine-2-carbothioamide from 6-Methoxypyridine-2-carboxamide.

Experimental Workflow Diagram

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification start_mat 6-Methoxypyridine- 2-carboxamide conditions Heat to Reflux (110°C) Under N2 Atmosphere Monitor by TLC (2-4h) start_mat->conditions reagents Lawesson's Reagent Anhydrous Toluene reagents->conditions workup Cool to RT Solvent Removal conditions->workup purify Recrystallization (e.g., Ethanol) workup->purify product Final Product: 6-Methoxypyridine- 2-carbothioamide purify->product

Caption: High-level workflow for the synthesis of 6-Methoxypyridine-2-carbothioamide.

Reagents and Conditions Table
ComponentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
6-Methoxypyridine-2-carboxamide152.15152010.01.0
Lawesson's Reagent404.4722255.50.55
Anhydrous Toluene-50 mL--
Step-by-Step Methodology
  • Flask Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Methoxypyridine-2-carboxamide (1.52 g, 10.0 mmol).

  • Inert Atmosphere: Flush the entire apparatus with dry nitrogen or argon gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add anhydrous toluene (50 mL) to the flask and stir to dissolve the amide. Once dissolved, add Lawesson's Reagent (2.23 g, 5.5 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature ~115-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using 50% ethyl acetate in hexanes as eluent) every 30-60 minutes. The reaction is complete when the starting amide spot has been completely consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid contains the desired product and the phosphorus byproduct.

  • Purification:

    • Add a minimal amount of boiling ethanol to the crude solid to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to facilitate crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • The expected yield of pure 6-Methoxypyridine-2-carbothioamide should be in the range of 80-95%.[8]

References
  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Material Safety Data Sheet - Lawesson's Reagent, 99%. Cole-Parmer. [Link]

  • Al-Mughaid, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(11), 3297. [Link]

  • 2-cyano-6-methylpyridine. Organic Syntheses Procedure. [Link]

  • Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]

  • LAWESSON'S REAGENT FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • LAWESSON'S REAGENT. Sdfine. [Link]

  • Lawesson's reagent. Grokipedia. [Link]

  • Lawesson's Reagent Thionation: Research Guide & Papers. PapersFlow. [Link]

  • Varala, R., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Materials Advances. [Link]

  • Chen, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 986–993. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]

  • Victory, P., et al. (1995). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Royal Society of Chemistry. [Link]

  • Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC. [Link]

  • Synthesis and characterization of 2-acetyl-6-methoxypyridine (AMOPY) thiosemicarbazone ligands for drug design. Proceedings of Student Research and Creative Inquiry Day. [Link]

  • Direct Thionation and Selenation of Amides Using Elemental Sulfur and Selenium and Hydrochlorosilanes in the Presence of Amines. Organic Letters. [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature Synthesis. [Link]

  • Mild Method for the Conversion of Amides to Thioamides. The Journal of Organic Chemistry. [Link]

  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. [Link]

  • 6-Methoxypyridine-3-carbothioamide. PubChem. [Link]

  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. [Link]

Sources

Optimization

Technical Support Center: 6-Methoxypyridine-2-carbothioamide Degradation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and investigating the potential degradation of 6-Methoxypyridine-2-carbothioamide....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and investigating the potential degradation of 6-Methoxypyridine-2-carbothioamide. Given the limited direct literature on this specific compound, this document synthesizes information based on the known reactivity of its core functional groups—the thioamide and the methoxypyridine ring—to offer predictive insights and robust experimental strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns and potential degradation pathways for 6-Methoxypyridine-2-carbothioamide?

A1: The primary stability concerns for 6-Methoxypyridine-2-carbothioamide stem from its two main functional components: the thioamide group and the methoxypyridine ring. The most likely degradation pathways are hydrolysis, oxidation, and photodegradation.[1]

  • Hydrolysis: The thioamide group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically converts the thioamide (-C(=S)NH₂) into the corresponding amide (-C(=O)NH₂), which is 6-methoxypyridine-2-carboxamide.[2][3] While thioamides are generally more resistant to hydrolysis than their amide counterparts, this pathway is a primary consideration in aqueous environments.[4]

  • Oxidation: The sulfur atom in the thioamide group is readily oxidized. Mild oxidation can lead to the formation of a thioamide S-oxide, which is a reactive intermediate.[5][6] Further oxidation can lead to the formation of an S,S-dioxide or trioxide, which can then undergo desulfurization to yield the corresponding amide.[5][6] The pyridine ring itself can also be oxidized under stronger conditions, potentially leading to N-oxides or ring-opened products.

  • Photodegradation: Pyridine and its derivatives are known to be susceptible to photodegradation, especially under UV irradiation.[7][8][9] This can lead to a variety of products, including hydroxylated pyridines or even ring cleavage to form smaller aliphatic molecules like succinic acid.[7][8]

Q2: What are the expected major degradation products of 6-Methoxypyridine-2-carbothioamide?

A2: Based on the pathways described above, the following are the most probable degradation products:

Degradation PathwayExpected Major Product(s)Chemical Structure of Major Product(s)
Hydrolysis 6-Methoxypyridine-2-carboxamideC₇H₈N₂O₂
Oxidation 6-Methoxypyridine-2-carbothioamide S-oxide, 6-Methoxypyridine-2-carboxamideC₇H₈N₂O₂S, C₇H₈N₂O₂
Photodegradation Hydroxylated versions of 6-methoxypyridine-2-carbothioamide, Ring-opened productsVaries

Q3: How should I properly store 6-Methoxypyridine-2-carbothioamide to minimize degradation?

A3: To ensure maximum stability, 6-Methoxypyridine-2-carbothioamide should be stored as a solid in a cool, dry, and dark environment.[1] It is crucial to use tightly sealed containers to protect the compound from atmospheric moisture and oxygen. For solutions, it is highly recommended to prepare them fresh before each experiment. If short-term storage of a stock solution is unavoidable, it should be kept at low temperatures (e.g., -20°C or -80°C) and be protected from light. To prevent degradation from repeated temperature fluctuations, avoid multiple freeze-thaw cycles.[1]

Troubleshooting Guide

This section addresses common issues encountered during the experimental analysis of 6-Methoxypyridine-2-carbothioamide stability.

Issue 1: Appearance of unexpected peaks in my HPLC/LC-MS chromatogram.

  • Potential Cause: This is a classic sign of sample degradation. The new peaks likely correspond to one or more of the degradation products mentioned in the FAQ section.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If you have access to a mass spectrometer, determine the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses to the expected masses of the potential degradation products (e.g., 6-methoxypyridine-2-carboxamide).

    • Perform a Forced Degradation Study: Intentionally stress your sample under acidic, basic, oxidative, and photolytic conditions as detailed in Protocol 1. This will help you to generate the degradation products and confirm their retention times in your chromatographic system.[10][11][12]

    • Review Sample Handling and Storage: Ensure that your solvents are free of peroxides (which can cause oxidation) and that your samples have been protected from light and stored at the appropriate temperature.

Issue 2: The concentration of my 6-Methoxypyridine-2-carbothioamide stock solution decreases over time.

  • Potential Cause: This indicates instability of the compound in the chosen solvent and storage conditions.

  • Troubleshooting Steps:

    • Solvent Selection: Investigate the stability of the compound in different solvents. Aprotic solvents like acetonitrile or DMSO may offer better stability than protic solvents like methanol or water, especially if hydrolysis is the primary degradation route.

    • pH Adjustment: If using an aqueous-based solvent system, the pH can significantly impact stability. Buffer the solution to a pH where the compound exhibits maximum stability (this can be determined through a pH-rate profile study).

    • Storage Conditions: As mentioned in the FAQ, store solutions at low temperatures and protected from light. Prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Issue 3: Inconsistent results between replicate stability experiments.

  • Potential Cause: Inconsistency often points to uncontrolled variables in the experimental setup.

  • Troubleshooting Steps:

    • Standardize Light Exposure: If photostability is a concern, ensure that all samples, including controls, are handled with consistent light exposure. Use amber vials or cover glassware with aluminum foil for light-sensitive experiments.

    • Control Temperature Precisely: Use a calibrated incubator or water bath to maintain a constant temperature. Small temperature fluctuations can significantly alter degradation rates.

    • Atmosphere Control: For compounds sensitive to oxidation, consider purging your sample vials with an inert gas like nitrogen or argon before sealing.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

Caption: Plausible degradation pathways for 6-Methoxypyridine-2-carbothioamide.

Experimental Workflow for Stability Testing

G cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Stress A->D E Photolytic Stress A->E F Thermal Stress A->F G HPLC/LC-MS Analysis B->G C->G D->G E->G F->G H Identify Degradants G->H I Develop Stability-Indicating Method H->I

Caption: General experimental workflow for stability testing.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-Methoxypyridine-2-carbothioamide in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 6, 12, 24 hours). Before analysis, neutralize the samples with 0.1 N NaOH.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Use the same incubation conditions as for acid hydrolysis. Neutralize with 0.1 N HCl before analysis.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., xenon lamp or a combination of cool white and near-UV lamps) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to serve as a dark control.[12][14]

    • Thermal Degradation: Place both the solid compound and a solution in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with an unstressed control to identify and quantify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will likely be necessary.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection using a photodiode array (PDA) detector is recommended. This allows for the assessment of peak purity and the selection of an optimal wavelength for detection of both the parent compound and its degradants.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS. (1986). Gordon and Breach, Science Publishers, Inc.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org.
  • Microbial and Solar Photocatalytic Degradation of Pyridine. (2023, October 5). Engineered Science Publisher.
  • UV photolysis for accelerating pyridine biodegradation. PubMed.
  • UV Photolysis for Accelerating Pyridine Biodegradation. (2013, December 10). ACS Publications.
  • [Biodegradation of pyridine under UV irradiation]. (2012, February 15). PubMed.
  • THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS1. (2007, March 28). Taylor & Francis.
  • Prebiotic thiol-catalyzed thioamide bond formation. (2024, August 5). PMC - NIH.
  • mechanism of action for thioamide derivatives in organic reactions. Benchchem.
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (2025, August 13). MDPI.
  • The Kinetics and Mechanism of Thioamide Hydrolysis promoted by. RSC Publishing.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International.
  • The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Thioamide. Wikipedia.
  • Chemistry of Thioamides. springerprofessional.de.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Oxidation of Various Aryl Thioamides Catalyzed by CuCl2 (1 mol%) under... ResearchGate.
  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC.
  • Thioamides as radical scavenging compounds: Methods for screening antioxidant activity and detection. PubMed.
  • Direct determination of thioamide drugs in biological fluids by cathodic stripping voltammetry. Analytical Chemistry - ACS Publications.
  • Metabolism of Thioamides by Ralstonia pickettii TA. (2006, June 20). ASM Journals.
  • General methods for synthesis of thioamides. ResearchGate.
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC.
  • Technical Support Center: 2-Pyridinecarbothioamide Stability in Long-Term Experiments. Benchchem.
  • 6-Methoxypyridine-3-carbothioamide. PubChem.
  • Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020, July 20). PubMed.
  • Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. PMC.
  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... ResearchGate.
  • 134789-88-1|6-Methoxypyridine-2-carbothioamide|BLD Pharm. BLD Pharm.
  • 6-Methoxypyridine-3-carbothioamide - 5 mg. Tebubio.
  • Synthesis and characterization of 2-acetyl-6-methoxypyridine (AMOPY) thiosemicarbazone ligands for drug design. (2017, May 17). Proceedings of Student Research and Creative Inquiry Day.

Sources

Troubleshooting

Technical Support Center: 6-Methoxypyridine-2-carbothioamide

Welcome to the dedicated technical support resource for 6-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 6-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage, handling, and troubleshooting of this compound in your experiments.

I. Compound Overview and Key Properties

6-Methoxypyridine-2-carbothioamide is a heterocyclic compound incorporating a methoxypyridine ring and a carbothioamide functional group. Thioamides, as isosteres of amides, are of significant interest in medicinal chemistry for their potential to modulate biological activity and improve pharmacokinetic properties.[1][2] The pyridine ring itself is a common scaffold in many pharmaceutical agents.

PropertyValueSource
CAS Number 134789-88-1[3]
Molecular Formula C₇H₈N₂OS[3]
Molecular Weight 168.21 g/mol [3]
Appearance (Expected) SolidGeneral knowledge
Solubility (Expected) Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General knowledge

II. Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of 6-Methoxypyridine-2-carbothioamide.

Storage:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.

  • Light: Protect from light to prevent photodegradation. Use amber vials or store in a dark location.

  • Container: Keep the container tightly sealed to prevent moisture absorption.

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

  • Hygroscopicity: While specific data is unavailable, many heterocyclic compounds can be hygroscopic. Minimize exposure to ambient air.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the use of 6-Methoxypyridine-2-carbothioamide in experimental settings.

Diagram: Troubleshooting Workflow for Inconsistent Experimental Results

A Inconsistent Results Observed B Check Compound Integrity A->B C Review Experimental Protocol A->C D Investigate Potential Interactions A->D E Purity Analysis (LC-MS, NMR) B->E Purity Confirmed? F Prepare Fresh Stock Solution B->F Purity Questionable G Verify Solvent & Reagent Purity C->G H Assess pH and Temperature Stability C->H I Check for Compound-Assay Interference D->I J Consult Literature for Similar Compounds D->J E->C F->A Re-run Experiment G->C H->C I->D K Contact Technical Support I->K J->D

Caption: A systematic workflow for troubleshooting inconsistent experimental outcomes.

Problem 1: Low or No Biological Activity

  • Possible Cause 1: Compound Degradation. Thioamides can be susceptible to hydrolysis, especially under acidic or basic conditions, and oxidation.[6]

    • Solution:

      • Verify Purity: Analyze your stock solution and solid sample by LC-MS or ¹H NMR to check for degradation products.

      • Prepare Fresh Solutions: Always prepare stock solutions fresh before use. If storage is necessary, store in single-use aliquots at -20°C or below.

      • pH Considerations: Be mindful of the pH of your assay buffer. If possible, maintain a neutral pH.

  • Possible Cause 2: Poor Solubility. The compound may not be sufficiently soluble in your assay buffer, leading to a lower effective concentration.

    • Solution:

      • Solubility Test: Perform a visual or instrumental solubility test in your experimental media.

      • Use of Co-solvents: If using a co-solvent like DMSO, ensure the final concentration is compatible with your experimental system and does not exceed recommended limits (typically <1%).[6]

Problem 2: Difficulty in Purifying the Compound After Synthesis

  • Possible Cause: Basic Nature of the Pyridine Ring. The lone pair of electrons on the pyridine nitrogen can cause tailing on silica gel chromatography.[4][7]

    • Solution:

      • Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to reduce tailing.[4]

      • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase C18 column, which may provide better separation.[7]

      • Acidic Wash: If your compound is stable to acid, a dilute acid wash (e.g., 1M HCl) during workup can remove basic impurities by forming water-soluble salts.[5]

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 6-Methoxypyridine-2-carbothioamide?

A1: The main stability concerns stem from the thioamide and pyridine functionalities. These are:

  • Hydrolysis: The thioamide group can hydrolyze to the corresponding amide, especially in the presence of strong acids or bases.

  • Oxidation: The sulfur atom in the thioamide is susceptible to oxidation.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light.[6][8]

Q2: Can I heat solutions of 6-Methoxypyridine-2-carbothioamide?

A2: It is generally advisable to avoid excessive heating. Thermal degradation is a possibility, and the stability at elevated temperatures should be experimentally verified if your protocol requires it. If heating is necessary, do so for the shortest possible time and under an inert atmosphere.

Q3: Are there any known incompatibilities with common reagents?

A3: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to react with the thioamide or pyridine moieties. The pyridine nitrogen can also coordinate with metal ions, which could potentially interfere with metal-catalyzed reactions.[9]

Q4: How can I confirm the identity and purity of my sample?

A4: The most common methods for identity and purity confirmation are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

Diagram: Potential Degradation Pathways

A 6-Methoxypyridine-2-carbothioamide B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photodegradation A->D E 6-Methoxypyridine-2-carboxamide B->E F Sulfoxide/Sulfone Derivatives C->F G Ring-Opened or Rearranged Products D->G

Caption: Plausible degradation pathways for 6-Methoxypyridine-2-carbothioamide.

V. References

  • PubChem. (n.d.). 6-Methoxypyridine-3-carbothioamide. Retrieved from [Link]

  • Jin, L., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Retrieved from

  • Petersson, E. J., & Mitchell, D. A. (2020). Contemporary Applications of Thioamides and Methods for Their Synthesis. ChemRxiv. Retrieved from [Link]

  • ACS Publications. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. Retrieved from [Link]

  • Zabrodsky, B., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Contemporary Applications of Thioamides and Methods for Their Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from [Link]

  • Allen, K., & Richards, K. (2017). Synthesis and characterization of 2-acetyl-6-methoxypyridine (AMOPY) thiosemicarbazone ligands for drug design. Proceedings of Student Research and Creative Inquiry Day. Retrieved from [Link]

  • ACS Publications. (1998). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-(2-methoxyethoxy)pyridine-3-carbothioamide. Retrieved from [Link]

  • MDPI. (2025). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. Retrieved from [Link]

  • Solvias. (n.d.). Drug Release Analysis & Stability Testing. Retrieved from [Link]

  • Molport. (n.d.). Molport-027-045-351. Retrieved from [Link]

  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 6-Methoxypyridine-2-carbothioamide Synthesis &amp; Purification

Welcome to the Technical Support Center for the synthesis and purification of 6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1)[1]. As a critical intermediate in the development of advanced therapeutics—including APJ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1)[1]. As a critical intermediate in the development of advanced therapeutics—including APJ receptor agonists for cardiovascular and metabolic conditions[2]—the purity of this thioamide is paramount.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic textbook theory to focus on the causality of impurity formation, offering field-proven, self-validating protocols to ensure high-yield, high-purity thionation.

Part 1: Mechanistic Overview & Impurity Profiling

The synthesis of 6-methoxypyridine-2-carbothioamide typically proceeds via the thionation of 6-methoxypyridine-2-carbonitrile. While the transformation appears straightforward, the electron-rich nature of the methoxypyridine ring and the harsh conditions often required for thionation can lead to a complex impurity profile.

G SM 6-Methoxypyridine- 2-carbonitrile Product 6-Methoxypyridine- 2-carbothioamide SM->Product Thionation (Desired) Imp1 Amide Impurity (Hydrolysis) SM->Imp1 H2O trace (Side Reaction) Imp2 6-Hydroxy Impurity (Demethylation) Product->Imp2 Excess Heat (Degradation)

Fig 1: Synthetic pathway of 6-Methoxypyridine-2-carbothioamide and primary impurity generation.

Table 1: Quantitative Impurity Data & Causality

To effectively troubleshoot, you must first identify the structural causality behind the aberrant peaks in your LC-MS data.

Impurity NameMolecular Weight (m/z [M+H]+)Mechanism of FormationPreventative Action
6-Methoxypyridine-2-carboxamide 153.16Trace water acts as a nucleophile, hydrolyzing the nitrile precursor instead of allowing thionation.Rigorous drying of solvents; execute under inert N2/Ar atmosphere.
6-Hydroxypyridine-2-carbothioamide 155.19Nucleophilic attack by excess sulfide ion cleaves the methoxy ether (demethylation).Maintain reaction temperature <60°C; avoid massive molar excess of sulfide.
Phosphorus-Sulfur Oligomers Variable (Broad peaks)Incomplete breakdown of Lawesson's Reagent or P4S10 during the reaction[3].Switch to a NaSH/MgCl2 system or utilize fluorous Lawesson's reagent[3].

Part 2: Troubleshooting Guide (FAQs)

Q1: My LC-MS shows a persistent +16 Da mass peak relative to the nitrile starting material, corresponding to m/z 153. Why is the thioamide not forming? A1: You are observing the formation of 6-methoxypyridine-2-carboxamide. This occurs when trace moisture in your solvent or hygroscopic reagents outcompetes your sulfur source. The nitrile undergoes hydration rather than thionation. Causality Fix: Ensure your DMF or THF is strictly anhydrous. If using NaSH, be aware that it is often supplied as a hydrate; you must account for this water and consider adding a mild dehydrating agent or switching to H2S gas if the amide impurity exceeds 5% area under the curve (AUC).

Q2: I am using Lawesson's Reagent, but the crude product is a sticky, foul-smelling oil that streaks heavily on TLC. How do I isolate the pure thioamide? A2: Lawesson's reagent is highly effective but notorious for generating complex, non-polar phosphorus-sulfur byproducts that co-elute with pyridine derivatives[3]. Causality Fix: If you must use Lawesson's, transition to a fluorous Lawesson's reagent, which allows for rapid separation of byproducts via fluorous solid-phase extraction without the need for extensive chromatography[3]. Alternatively, abandon phosphorus-based thionating agents and adopt the self-validating NaSH/MgCl2 protocol detailed in Part 3.

Q3: I observe a peak at m/z 155 (M-14 relative to the product). What is this degradation product? A3: This is 6-hydroxypyridine-2-carbothioamide. The methoxy group on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) or ether cleavage when exposed to strong nucleophiles (like excess HS⁻) at elevated temperatures. Causality Fix: Cap your reaction temperature at 50–60°C. Thionation of nitriles does not require reflux conditions if properly catalyzed.

Part 3: Self-Validating Experimental Protocol

To bypass the impurities associated with Lawesson's reagent[3] and minimize demethylation, we recommend the NaSH / MgCl2 thionation method. This protocol is designed as a self-validating system; each step contains an observable metric to confirm success before proceeding.

Optimized Thionation of 6-Methoxypyridine-2-carbonitrile

Reagents Required:

  • 6-Methoxypyridine-2-carbonitrile (1.0 equiv)

  • Sodium hydrosulfide hydrate (NaSH·xH2O) (2.0 equiv)

  • Magnesium chloride hexahydrate (MgCl2·6H2O) (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Charge a dry, round-bottom flask with 6-methoxypyridine-2-carbonitrile (10 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add MgCl2·6H2O (10 mmol). Validation Check: The solution should remain clear. MgCl2 acts as a Lewis acid, coordinating to the nitrile nitrogen to increase its electrophilicity, allowing for milder reaction conditions.

  • Thionation: Add NaSH (20 mmol) in one portion. Stir the reaction mixture at 50°C.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) after 2 hours.

    • Validation Check: The starting material (Rf ~0.6, UV active) should be consumed. A new, bright yellow spot (Rf ~0.4) will appear. The yellow color is characteristic of the thioamide chromophore.

  • Quenching: Once complete, cool the mixture to 0°C and slowly pour it into 100 mL of ice-cold distilled water.

    • Validation Check: A yellow precipitate should immediately form. If the solution turns milky white, the amide impurity (hydrolysis product) is dominating.

Part 4: Purification & Downstream Processing

W Step1 Crude Aqueous Suspension Step2 Extract with EtOAc (3x) Step1->Step2 Step3 Wash with Brine Step2->Step3 Step4 Dry over Na2SO4 Step3->Step4 Step5 Concentrate in vacuo Step4->Step5 Step6 Recrystallize (Toluene/Heptane) Step5->Step6 Step7 Pure 6-Methoxypyridine- 2-carbothioamide Step6->Step7

Fig 2: Optimized liquid-liquid extraction and recrystallization workflow for impurity clearance.

Q4: What is the optimal solvent system for crystallizing the product to remove residual amide impurity? A4: While EtOAc/Hexanes is common, Toluene/Heptane provides superior thermodynamic differentiation. The thioamide exhibits a steep solubility curve in hot toluene, whereas the highly polar amide impurity tends to crash out prematurely or remain entirely insoluble. Filter the hot toluene solution to remove the amide, then add heptane dropwise to the filtrate to crystallize the pure thioamide.

Q5: How should I configure my LC-MS to accurately track the thioamide without peak tailing? A5: Thioamides interact strongly with residual silanols on standard C18 columns, causing severe peak tailing. Use an end-capped C18 column and ensure your mobile phase is properly buffered. A gradient of Water/Acetonitrile containing 0.1% Formic Acid will protonate the silanols, ensuring sharp, quantifiable peaks for both the thioamide and its impurities.

Sources

Troubleshooting

Technical Support Center: 6-Methoxypyridine-2-carbothioamide in Biological Assays

Welcome to the technical support center for 6-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical gui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for utilizing this compound in biological assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the use of 6-Methoxypyridine-2-carbothioamide in experimental settings.

Q1: What are the known biological activities of 6-Methoxypyridine-2-carbothioamide and its analogs?

A1: 6-Methoxypyridine-2-carbothioamide and its related pyridine carbothioamide structures have demonstrated a range of biological activities. Analogs have shown potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX-1 and COX-2) and nitric oxide synthase. Some derivatives exhibit cytotoxic effects against various cancer cell lines, including liver, prostate, and breast cancer. Additionally, pyridine carbothioamides have been investigated for their anticancer properties, with some showing activity as tubulin polymerization inhibitors. The core structure is also recognized for its chelating properties, which may contribute to its biological effects.

Q2: I am observing low or no activity of 6-Methoxypyridine-2-carbothioamide in my cell-based assay. What are the potential causes?

A2: Several factors could contribute to a lack of observed activity. Here’s a troubleshooting workflow to consider:

  • Compound Integrity and Purity: Verify the identity and purity of your 6-Methoxypyridine-2-carbothioamide stock. Impurities or degradation can significantly impact its biological activity. Characterization techniques like NMR and mass spectrometry are essential for confirmation.

  • Solubility Issues: Poor solubility in your assay medium can lead to precipitation of the compound, reducing its effective concentration. See the detailed section on solubility and preparation for guidance.

  • Cellular Uptake: Inefficient transport of the compound across the cell membrane can limit its intracellular concentration and subsequent biological effect. Consider performing a cellular uptake assay to quantify the amount of compound entering the cells.

  • Assay-Specific Interference: The compound may interfere with components of your assay, such as detection reagents or enzymes, leading to false-negative results. Running appropriate controls is crucial to identify such interference.

  • Incorrect Target or Pathway: Ensure that the cell line and biological pathway you are investigating are relevant to the expected mechanism of action of 6-Methoxypyridine-2-carbothioamide.

Q3: My experimental results with 6-Methoxypyridine-2-carbothioamide are inconsistent. What should I check?

A3: Inconsistent results often stem from variability in experimental conditions. Here are key parameters to standardize:

  • Stock Solution Preparation and Storage: Prepare fresh stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles.

  • Final Concentration in Assay: Ensure accurate and consistent final concentrations of the compound in your assays. Serial dilution errors are a common source of variability.

  • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition.

  • Incubation Times: Adhere to a strict and consistent incubation time for compound treatment.

  • Assay Protocol: Follow the assay protocol precisely in every experiment.

Below is a diagram illustrating a systematic approach to troubleshooting inconsistent results.

Caption: A simplified workflow for determining the cellular uptake of a compound.

Cytotoxicity and Cell Viability Assays

Problem: Unexpected or high levels of cytotoxicity observed, or discrepancies between different cytotoxicity assays.

Causality: 6-Methoxypyridine-2-carbothioamide and its analogs can exhibit dose-dependent cytotoxicity. The choice of cytotoxicity assay can also influence the results, as different assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).

Solutions:

  • Dose-Response Curve: Always perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value of the compound in your specific cell line.

  • Use Multiple Viability Assays: It is best practice to confirm cytotoxicity results using at least two different methods. For example, an MTT or resazurin assay (metabolic activity) can be complemented with a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay (membrane integrity).

  • Appropriate Controls:

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Positive Control: Include a known cytotoxic agent to ensure the assay is performing correctly.

Table 2: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT/XTT/WST Measures metabolic activity via mitochondrial reductase enzymes.High-throughput, sensitive.Can be affected by compounds that alter mitochondrial function.
Resazurin (alamarBlue) Measures metabolic activity via cellular reductases.Non-toxic to cells, allows for kinetic measurements.Can be sensitive to changes in cellular redox state.
Trypan Blue Exclusion Measures membrane integrity by staining non-viable cells.Simple, direct measure of cell death.Low-throughput, subjective counting.
LDH Release Measures membrane damage by quantifying LDH released from cells.Non-destructive to remaining cells.Can have a lower signal-to-noise ratio.

Section 3: References

  • Al-Ostoot, F. H., Al-Ghamdi, A. A., Aouad, M. R., Al-Zaqri, N., & Al-Omair, M. A. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(15), 3348. [Link]

  • Anwar, M. U., Raza, A., Jabeen, F., Chigurupati, S., Shafi, S., Emwas, A. H., ... & Al-Harrasi, A. (2023). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Drug Development and Industrial Pharmacy, 49(1), 1-13. [Link]

  • Dove Medical Press. (n.d.). Supplementary materials: Cellular uptake and transport mechanism of 6-mercaptopurine nanomedicines for enhanced oral Bioavailabil. Dove Medical Press. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, A. A., Aouad, M. R., Al-Zaqri, N., & Al-Omair, M. A. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(15), 3348. [Link]

  • Pamplin, M., & Migaud, M. E. (2022). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Metabolites, 12(10), 918. [Link]

  • Gulea, A., Poirier, D., Roy, J., & Spinu, C. (2022). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 27(24), 8963. [Link]

  • ResearchGate. (n.d.). Tricarbonylr

Optimization

addressing precipitation of 6-Methoxypyridine-2-carbothioamide in media

Technical Support Center: 6-Methoxypyridine-2-carbothioamide A Guide to Overcoming Precipitation in Experimental Media Welcome to the technical support guide for 6-Methoxypyridine-2-carbothioamide. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Methoxypyridine-2-carbothioamide

A Guide to Overcoming Precipitation in Experimental Media

Welcome to the technical support guide for 6-Methoxypyridine-2-carbothioamide. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical steps required to ensure the successful use of this compound in your research. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common challenge encountered with this molecule: precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I've just diluted my 6-Methoxypyridine-2-carbothioamide stock solution into my cell culture medium, and it immediately turned cloudy. What is happening?

This is a classic case of a compound "crashing out" of solution. This phenomenon occurs when a compound that is highly soluble in a nonpolar organic solvent (like DMSO) is rapidly introduced into a polar aqueous environment like cell culture media.[1] The drastic change in solvent polarity dramatically decreases the compound's solubility, causing it to precipitate.[2]

Underlying Cause: The solubility of 6-Methoxypyridine-2-carbothioamide is significantly higher in organic solvents than in aqueous buffers. Your initial stock solution, likely prepared in 100% DMSO, holds a high concentration of the compound. When this is diluted into the media, the final DMSO concentration is often too low to maintain the compound's solubility at your desired working concentration.

Immediate Actions:

  • Optimize Dilution: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution by adding a small volume of your stock to a small, vigorously mixing volume of pre-warmed media (e.g., a 1:10 dilution). Then, add this intermediate dilution to your final volume of media.[1] This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm Media: Always use media pre-warmed to your experimental temperature (typically 37°C). Many compounds exhibit slightly higher solubility at physiological temperatures.[1]

Q2: What is the best way to prepare a stock solution of 6-Methoxypyridine-2-carbothioamide to minimize downstream precipitation?

Proper preparation of your stock solution is the most critical step to prevent future issues.[3] The key is to create a high-concentration, stable stock that can be reliably diluted.

SolventRecommended Max ConcentrationNotes
Dimethyl Sulfoxide (DMSO) >50 mMPreferred solvent. Creates a high-concentration stock. Ensure use of anhydrous, cell-culture grade DMSO to avoid introducing water, which can lower solubility.[4]
Ethanol (EtOH) ~25-50 mMA viable alternative, but may be more toxic to certain cell lines at equivalent final concentrations.[4]
Water / PBS InsolubleNot suitable for initial stock preparation due to the hydrophobic nature of the compound.[4]
Protocol 1: Preparing a 50 mM Stock Solution in DMSO
  • Pre-treatment: Before opening, centrifuge the vial of powdered 6-Methoxypyridine-2-carbothioamide to ensure all powder is at the bottom.[5]

  • Calculation: Determine the required volume of DMSO. For example, to prepare 1 mL of a 50 mM stock solution of 6-Methoxypyridine-2-carbothioamide (MW: 182.24 g/mol ), you would need 9.11 mg of the compound.

  • Dissolution: Add the calculated volume of anhydrous, sterile DMSO directly to the vial.[6]

  • Mixing: Vortex the solution for 1-2 minutes. If full dissolution is not achieved, sonicate in a water bath for 5-10 minutes.[4] Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting & Storage: Aliquot the stock solution into single-use, light-protected tubes to minimize freeze-thaw cycles.[2] Store at -20°C for short-term (1-3 months) or -80°C for long-term (up to 6 months) storage.[5]

Q3: My compound solution looks clear initially but forms a precipitate after several hours in the incubator. What could be the cause?

This delayed precipitation often points to issues with compound stability or exceeding the thermodynamic solubility limit in your specific media formulation.[1]

Potential Causes & Solutions:

  • Exceeding Thermodynamic Solubility: Your working concentration, while initially appearing soluble (a supersaturated state), is likely above the compound's true solubility limit in the complex environment of the media.

    • Solution: The most straightforward fix is to lower the final working concentration of the compound.

  • Media Component Interaction: Components in your media, such as salts and buffers, can influence solubility. High salt concentrations can lead to a "salting out" effect, reducing the solubility of hydrophobic compounds.[7][8]

    • Solution: If possible, test the compound's solubility in a simpler buffer (like PBS) to determine if specific media components are the cause.

  • pH Shifts: While pyridine-based compounds can have pH-dependent solubility, standard cell culture media is well-buffered.[9] However, high metabolic activity from dense cell cultures can cause localized pH shifts, potentially impacting solubility.

  • Temperature Fluctuations: Repeatedly removing your culture vessel from the stable 37°C environment of the incubator can cause temperature drops, which may decrease compound solubility.

Q4: How can I determine the maximum soluble concentration of 6-Methoxypyridine-2-carbothioamide in my specific cell culture medium?

Determining the empirical solubility limit in your exact experimental conditions is a crucial step for ensuring reproducible results.

Protocol 2: Determining Maximum Aqueous Solubility
  • Prepare a Dilution Series: Using your high-concentration DMSO stock, prepare a series of dilutions in your complete cell culture medium (including serum, if applicable). A good starting range would be from 1 µM to 100 µM.

  • Equilibrate: Incubate these solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period that mimics your longest experiment time point (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, carefully inspect each concentration for any signs of precipitation (cloudiness, particulates). A light microscope can be used for more sensitive detection.

  • Quantification (Optional but Recommended): For a more precise determination, centrifuge the samples to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using an appropriate analytical method like HPLC-UV or LC-MS.

Troubleshooting Workflow & Visualization

To systematically address precipitation, follow this decision tree.

G start Precipitation Observed q1 When does it occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately delayed After incubation q1->delayed Delayed check_stock Is stock solution clear? sol_immediate Action: Optimize Dilution - Use serial dilution - Pre-warm media (37°C) - Increase final DMSO % (with caution, <0.5%) immediate->sol_immediate sol_delayed Action: Investigate Stability - Lower final concentration - Perform solubility test (Protocol 2) - Check for media interactions delayed->sol_delayed sol_immediate->check_stock sol_delayed->check_stock stock_ok Stock is OK check_stock->stock_ok Yes stock_bad Stock has precipitate check_stock->stock_bad No end Solution Optimized stock_ok->end fix_stock Action: Remake Stock - Follow Protocol 1 - Use fresh, anhydrous DMSO - Aliquot to avoid freeze-thaw stock_bad->fix_stock fix_stock->end

Caption: Troubleshooting workflow for precipitation issues.

Workflow for Preparing Working Solutions

This workflow visualizes the best practice for diluting a DMSO stock into aqueous media to minimize precipitation risk.

G cluster_0 Preparation cluster_1 Dilution (Recommended Method) stock 1. Thaw single-use aliquot of 50 mM stock in DMSO at room temperature. media 2. Pre-warm complete cell culture media to 37°C. intermediate 3. Create intermediate dilution: Add small volume of stock to small volume of media. Vortex immediately. final 4. Add intermediate dilution to final volume of media. Mix thoroughly. intermediate->final end 5. Apply to cells. (Final DMSO < 0.5%) final->end

Sources

Troubleshooting

Technical Support Center: 6-Methoxypyridine-2-carbothioamide

Welcome to the technical support resource for 6-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6-Methoxypyridine-2-carbothioamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to the compound's stability, particularly concerning pH. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to design robust experiments and accurately interpret your results.

Introduction: The Thioamide Functional Group - A Point of Vulnerability

6-Methoxypyridine-2-carbothioamide is a molecule of interest due to its unique pyridine and thioamide moieties. While the pyridine ring is relatively stable, the carbothioamide group (-C(=S)NH₂) is susceptible to hydrolysis, a reaction that is highly dependent on the pH of the environment. Understanding this pH-dependent stability is critical for developing formulations, designing biological assays, and defining appropriate storage conditions.[1][2]

This guide will address common issues encountered during the handling and analysis of this compound, providing both troubleshooting advice and foundational knowledge.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to address specific problems you may encounter during your research.

Q1: I've dissolved 6-Methoxypyridine-2-carbothioamide in an acidic buffer (e.g., pH 1-3) for my experiment, and I'm observing rapid degradation. Why is this happening and what can I do?

A1: This is a classic case of acid-catalyzed hydrolysis of the thioamide group.

  • The "Why" - Mechanistic Insight: At low pH, the sulfur atom of the thioamide is susceptible to protonation. This protonation increases the electrophilicity of the carbonyl carbon, making it much more vulnerable to nucleophilic attack by water. The subsequent steps lead to the cleavage of the C-N bond and hydrolysis of the thioamide to the corresponding amide or carboxylic acid. General studies on thioamide hydrolysis confirm that the process is significantly accelerated under acidic conditions.[3][4][5]

  • Troubleshooting Steps:

    • Confirm Degradation: Use a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection, to confirm the loss of the parent compound and the appearance of new peaks (degradants).[1][2]

    • Characterize Degradants: If possible, use LC-MS to get the mass of the new peaks. The primary degradation product is likely 6-Methoxypyridine-2-carboxamide or the corresponding 6-methoxypicolinic acid.

    • Experimental Solution: If the experimental conditions permit, increase the pH to a more neutral range (pH 6-8). The stability of amide and thioamide bonds is generally greatest near neutral pH.[6][7] If the acidic pH is required, experiments should be conducted rapidly and at low temperatures to minimize degradation. All solutions should be prepared fresh immediately before use.

Q2: My compound seems unstable in my basic cell culture medium (pH > 8). I'm seeing a new, more polar peak on my chromatogram. What is the likely cause?

A2: You are likely observing base-catalyzed hydrolysis.

  • The "Why" - Mechanistic Insight: In basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile. It directly attacks the electrophilic carbon of the thioamide group. This initiates a cascade of events that ultimately cleaves the thioamide, leading to the formation of the corresponding carboxylate salt. The rate of this reaction is directly proportional to the hydroxide ion concentration, meaning stability decreases as pH increases above neutral.[6]

  • Troubleshooting Steps:

    • Identify the Degradant: The new, more polar peak is likely the carboxylate form (6-methoxypicolinate), which would elute earlier than the parent compound on a standard C18 reverse-phase column.

    • Kinetics: To understand the extent of the issue, run a time-course experiment. Sample your compound in the basic medium at several time points (e.g., 0, 1, 2, 4, 8 hours) and quantify the remaining parent compound.

    • Mitigation Strategy: If possible, buffer your medium to a lower pH, closer to 7.4, if compatible with your cells. If the experiment must be run at a higher pH, minimize the incubation time and consider running the experiment at a lower temperature.

Q3: I've completed a forced degradation study, but my mass balance is only 85%. Where could the remaining 15% of my compound have gone?

A3: A poor mass balance is a common issue that indicates an incomplete analytical picture. The goal of a forced degradation study is to account for all the mass of the initial active pharmaceutical ingredient (API), which should equal the sum of the remaining API and all its degradation products.[8]

  • Potential Causes & Solutions:

    • Non-Chromophoric Degradants: Your primary degradation product might lack a UV chromophore. The pyridine ring has a strong chromophore, but further cleavage of the ring could lead to small aliphatic fragments that are not detected by a UV detector.

      • Solution: Use a more universal detector in parallel with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). An LC-MS analysis is also crucial for identifying all species.[9]

    • Volatile Degradants: Degradation may have produced volatile compounds (e.g., H₂S from the thioamide group) that are lost from the sample and not injected into the analytical system.

      • Solution: This is difficult to quantify directly without specialized techniques like headspace GC-MS. Acknowledging this as a potential pathway in your degradation summary is important.

    • Precipitation: The degradation products may be poorly soluble in your sample diluent, causing them to precipitate out of solution before analysis.

      • Solution: Visually inspect your samples for any precipitate. Try different injection solvents that have stronger solubilizing power.

    • Co-elution: A degradant peak may be hiding under your main parent compound peak or a solvent front peak.

      • Solution: Employ a peak purity analysis using a photodiode array (PDA) detector. This can indicate if the parent peak is spectrally homogeneous. Also, modify your HPLC method (gradient, mobile phase) to try and resolve any hidden peaks.[8]

Frequently Asked Questions (FAQs)

  • Q: What is the general pH-stability profile of 6-Methoxypyridine-2-carbothioamide?

    • A: Based on the known chemistry of thioamides, the compound is expected to be most stable in the neutral pH range (approximately pH 6-8). It will exhibit accelerated degradation under both acidic (pH < 4) and basic (pH > 9) conditions due to acid- and base-catalyzed hydrolysis, respectively.[6]

  • Q: What are the primary degradation products I should be looking for?

    • A: The most likely degradation pathway involves the hydrolysis of the thioamide functional group.

      • Primary Product: 6-Methoxypyridine-2-carboxamide.

      • Secondary/Final Product: 6-Methoxypicolinic acid (or its carboxylate salt). Under harsh conditions, degradation of the pyridine ring itself is possible, though this typically requires more energy (e.g., strong oxidation or high heat).[10][11]

    G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A 6-Methoxypyridine-2-carbothioamide B 6-Methoxypyridine-2-carboxamide A->B Hydrolysis C 6-Methoxypicolinic Acid B->C Further Hydrolysis D 6-Methoxypyridine-2-carbothioamide E 6-Methoxypicolinate D->E Direct Hydrolysis

    Caption: Proposed pH-dependent degradation pathways.

  • Q: How do I properly design a pH stability study for this compound?

    • A: A forced degradation study is the standard approach.[1][12] The goal is to induce a small amount of degradation (5-20%) to identify potential degradants without destroying the sample.[8]

    Table 1: Typical Conditions for a Forced Degradation Study

    Stress Condition Reagent/Condition Typical Duration
    Acid Hydrolysis 0.1 M HCl 2 to 24 hours at RT or 50°C
    Base Hydrolysis 0.1 M NaOH 2 to 24 hours at RT or 50°C
    Neutral Hydrolysis Water or pH 7.4 Buffer 24 to 72 hours at 50°C
    Oxidation 3% H₂O₂ 2 to 24 hours at RT
    Thermal 60-80°C (Solid & Solution) 24 to 72 hours

    | Photolytic | ICH-compliant light chamber | Expose solid & solution |

    This table is a general guideline. The specific conditions should be adjusted to achieve the target degradation level.[8][12]

  • Q: What is a step-by-step protocol for assessing stability at a specific pH?

    • A: Below is a generalized workflow for a kinetic stability study at three pH values.

    Experimental Protocol: pH Stability Assessment

    • Buffer Preparation: Prepare accurate and validated buffers at your desired pH values (e.g., pH 4.0, 7.4, and 9.0).

    • Stock Solution: Prepare a concentrated stock solution of 6-Methoxypyridine-2-carbothioamide in a suitable organic solvent (e.g., Acetonitrile or DMSO).

    • Incubation: Spike the stock solution into each buffer to a final concentration of ~100 µg/mL. Ensure the organic solvent concentration is low (<1%) to not affect the pH. Place the solutions in a temperature-controlled environment (e.g., 25°C or 40°C).

    • Time Point Zero (T₀): Immediately after spiking, take an aliquot from each solution, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze it via HPLC. This is your 100% reference point.

    • Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each pH solution.

    • Analysis: Analyze all samples using a validated, stability-indicating HPLC method.

    • Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to T₀. Plot the percentage remaining versus time for each pH.

    G

    Caption: General workflow for a pH stability study.

  • Q: What analytical methods are best for a stability study of this compound?

    • A: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard.[2]

      • HPLC-DAD/UV: Allows for quantification of the parent compound and any UV-active degradants. The DAD provides peak purity information.

      • LC-MS/MS: Is essential for the structural elucidation of unknown degradation products by providing accurate mass information. This is the preferred method for comprehensive degradation pathway analysis.[13][14] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common starting point.

References

  • The Kinetics and Mechanism of Thioamide Hydrolysis promoted by - RSC Publishing.
  • The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • On the hydrolysis mechanisms of amides and peptides - University of Regina.
  • Forced Degradation Studies - MedCrave online.
  • Controlled thioamide vs. amide formation in the thioacid–azide reaction under acidic aqueous conditions - Chemical Communications (RSC Publishing).
  • Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation – A Review.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS.
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed.
  • Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry - Scirp.org.
  • Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing In Vivo Dosage for 6-Methoxypyridine-2-carbothioamide

Welcome to the Preclinical Technical Support Center for 6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1). This portal is designed for Application Scientists, Pharmacologists, and Drug Development Professionals optim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Technical Support Center for 6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1). This portal is designed for Application Scientists, Pharmacologists, and Drug Development Professionals optimizing in vivo dosing regimens. As a thioamide-containing pyridine derivative frequently utilized as a pharmacophore in APJ receptor modulators and anti-microbial agents, this compound presents unique pharmacokinetic (PK) challenges, primarily driven by rapid oxidative metabolism.

This guide provides field-proven troubleshooting matrices, self-validating protocols, and authoritative pharmacokinetic data to ensure the scientific integrity of your in vivo studies.

Part 1: Knowledge Base & FAQs

Q1: How do I calculate the Maximum Recommended Starting Dose (MRSD) for mice based on existing in vitro or human data? A1: Do not use a direct 1:1 mg/kg conversion across species. According to FDA guidelines for estimating safe starting doses [1], you must use Body Surface Area (BSA) normalization. To convert a Human Equivalent Dose (HED) to a mouse dose, multiply the human dose (mg/kg) by 12.3. For initial in vivo tolerability of pyridinecarbothioamides, we recommend starting at 10–25 mg/kg orally. However, thioamides often require higher doses (up to 125–130 mg/kg) in murine models to achieve therapeutic plasma concentrations above the target receptor's EC50​ or Minimum Inhibitory Concentration (MIC) [2][3].

Q2: Why is the plasma half-life ( t1/2​ ) of my compound so short in wild-type C57BL/6 mice? A2: The thioamide moiety (-C(=S)NH 2​ ) is highly susceptible to rapid first-pass oxidative metabolism. Mammalian Flavin-containing monooxygenases (FMOs)—specifically FMO1 and FMO3 in the liver—oxygenate the sulfur atom to a reactive sulfenic acid (S-oxide), which can spontaneously degrade or be further oxidized [2]. This causality explains why excellent in vitro stability in plasma often fails to translate to in vivo exposure. If rapid clearance is observed, consider using FMO-knockout mice to validate the metabolic pathway, or transition to nanoparticle formulations [3].

Q3: What is the optimal vehicle for oral (PO) gavage? A3: 6-Methoxypyridine-2-carbothioamide exhibits moderate lipophilicity. For unformulated free drug, suspending the finely ground powder in standard veterinary syrup or a 0.5% Methylcellulose / 0.1% Tween-80 aqueous solution is standard. Ensure 10 minutes of sonication and 30 seconds of vortexing immediately prior to gavage to maintain suspension uniformity [2].

Part 2: Troubleshooting Guide

Issue 1: High variability in Cmax​ between subjects in the same cohort.
  • Root Cause: Inconsistent suspension of the compound or rapid precipitation in the acidic gastrointestinal tract.

  • Solution:

    • Switch from a suspension to a true solution using co-solvents (e.g., 5% DMSO, 40% PEG400, 55% Saline).

    • Vortex the dosing formulation for 5 seconds between every single animal administration.

    • Ensure mice are fasted for 3–4 hours prior to oral gavage to standardize gastric emptying times [3].

Issue 2: Drug levels are undetectable in target tissues (e.g., heart) despite high plasma concentrations.
  • Root Cause: Poor tissue distribution or rapid localized tissue metabolism. In APJ receptor cardiovascular models, the drug must partition effectively into the myocardium [4].

  • Solution: Encapsulate the compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Nanoparticle encapsulation has been proven to increase the Mean Residence Time (MRT) of structurally similar thioamides from 1.27 hours to over 36 hours, enabling sustained tissue penetration for up to 5–7 days [3].

Issue 3: Unexpected toxicity (e.g., lethargy, hepatotoxicity) at doses >50 mg/kg.
  • Root Cause: Accumulation of reactive thioamide S-oxide metabolites, which induce oxidative stress and hepatotoxicity, rather than toxicity from the parent compound itself.

  • Solution: Perform an LC-MS/MS scan specifically looking for the S-oxide metabolite (+16 Da mass shift). If the metabolite-to-parent ratio is >1, reduce the dose and increase dosing frequency, or utilize a sustained-release formulation to prevent Cmax​ -driven metabolic saturation.

Part 3: Experimental Protocols

Standard Operating Procedure: In Vivo PK Profiling Workflow

Objective: Establish a self-validating PK protocol for 6-Methoxypyridine-2-carbothioamide to accurately map FMO-mediated clearance.

Step-by-Step Methodology:

  • Preparation: Formulate 6-Methoxypyridine-2-carbothioamide at 12.5 mg/mL in vehicle (0.5% Methylcellulose/0.1% Tween-80). Vortex for 30s, sonicate for 10 min.

  • Animal Prep: Fast C57BL/6 mice (n=4 per time point, mixed sex) for 4 hours prior to dosing to normalize absorption kinetics.

  • Dosing: Administer a single oral dose of 125 mg/kg via gavage (10 µL/g body weight). Critical Control: Include a vehicle-only control group (n=2) to establish baseline LC-MS/MS noise and rule out endogenous interfering peaks [2].

  • Sampling: Euthanize mice via CO2​ asphyxiation at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood via cardiac puncture into sodium citrate tubes (50 µL citrate per 450 µL blood).

  • Processing: Centrifuge at 3000 x g for 10 min to isolate plasma. Store immediately at -80°C to prevent ex vivo degradation of the thioamide bond.

  • Quantification: Extract plasma with acetonitrile containing an internal standard (e.g., prothionamide). Analyze via LC-MS/MS targeting the parent mass (m/z ~169.0 [M+H]+ ) and its S-oxide (m/z ~185.0 [M+H]+ ).

Part 4: Quantitative Data Center

Table 1: Expected Pharmacokinetic Parameters in Mice (Single Oral Dose) Note: Data extrapolated from structurally homologous pyridinecarbothioamides to guide initial dose-finding studies [2][3].

Formulation TypeDose (mg/kg) Cmax​ (µg/mL) Tmax​ (h) t1/2​ (h) AUC0−∞​ (µg·h/mL)MRT (h)
Free Drug (Suspension) 125 - 13015.1 ± 14.81.0 ± 0.51.5 - 2.0~36.11.27 ± 0.2
PLGA Nanoparticles 13029.2 ± 1.02.0 ± 0.5> 12.0~465.536.1 ± 3.9
Free Drug (FMO-Null Mice) 12531.0 ± 42.91.0 ± 0.04.0 - 5.0~85.43.5 ± 0.8

Part 5: Workflow Visualization

G Start 6-Methoxypyridine-2-carbothioamide Synthesis & Purity Check Formulation Vehicle Selection (e.g., Vet Syrup / PLGA NPs) Start->Formulation Dosing In Vivo Dosing (Mice: 10-130 mg/kg) Formulation->Dosing Sampling Plasma & Tissue Sampling (0.25 - 24 hrs) Dosing->Sampling Analysis LC-MS/MS PK Analysis (Monitor FMO S-oxidation) Sampling->Analysis Decision Is t(1/2) > 2 hrs? Analysis->Decision Efficacy Proceed to APJ Receptor Efficacy Models Decision->Efficacy Yes Reformulate Reformulate (Nano-encapsulation) or Add FMO Inhibitor Decision->Reformulate No Reformulate->Formulation Iteration

Workflow for optimizing in vivo pharmacokinetics and dosing of thioamide derivatives.

References

  • Food and Drug Administration (FDA). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services. URL:[Link]

  • Henderson, C. J., et al. Metabolism and Pharmacokinetics of the Anti-Tuberculosis Drug Ethionamide in a Flavin-Containing Monooxygenase Null Mouse. National Institutes of Health / PMC. URL:[Link]

  • Pandey, R., et al. Pharmacokinetics and tissue distribution studies of orally administered nanoparticles encapsulated ethionamide used as potential drug delivery system in management of multi-drug resistant tuberculosis. Taylor & Francis / Journal of Microencapsulation. URL:[Link]

  • Vertex Pharmaceuticals.WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity. WIPO / Google Patents.
Troubleshooting

Technical Support Center: Overcoming Resistance to Pyridine Carbothioamides

Welcome to the Application Support Center for pyridine carbothioamide research. This portal is designed for scientists and drug development professionals investigating Mycobacterium tuberculosis (Mtb) resistance mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for pyridine carbothioamide research. This portal is designed for scientists and drug development professionals investigating Mycobacterium tuberculosis (Mtb) resistance mechanisms to ethionamide (ETH) and prothionamide (PTH). Below, you will find causality-driven troubleshooting guides, validated assay protocols, and mechanistic FAQs to optimize your drug discovery workflows.

Part 1: Mechanistic FAQs & Resistance Profiling

Q: Why do my Mtb clinical isolates show high-level resistance to ethionamide despite having wild-type inhA alleles? A: While mutations in inhA (the ultimate target of the drug) confer cross-resistance to both isoniazid and ethionamide, the most common cause of isolated ETH resistance lies in the bioactivation pathway. Pyridine carbothioamides are pro-drugs requiring activation within the mycobacterial cell by the flavin monooxygenase EthA[1]. If your isolate has a wild-type inhA, you must sequence the ethA gene and its promoter region. Loss-of-function mutations in ethA prevent the conversion of ETH into its active NAD-adduct, leading to high-level resistance[2].

Q: I am developing a novel EthR inhibitor to "boost" ethionamide efficacy. How exactly does this overcome resistance? A: EthA expression is tightly repressed by EthR, a TetR-family transcriptional regulator[2][3]. In wild-type Mtb, basal EthA levels are low, requiring high clinical doses of ETH which lead to severe toxicity. EthR inhibitors (e.g., BDM31343, or the clinical-stage Alpibectir/BVL-GSK098) bind to the hydrophobic pocket of EthR, inducing a conformational change that abolishes its DNA-binding capacity[4][5]. This derepresses the ethA gene, boosting EthA monooxygenase production. The resulting surge in bioactivation overcomes low-to-moderate level resistance and allows for a massive reduction in the required ETH dose[5][6].

Part 2: Troubleshooting Guide for Booster Molecules

Q: My EthR inhibitor shows excellent binding affinity in Surface Plasmon Resonance (SPR) but fails to reduce the ETH Minimum Inhibitory Concentration (MIC) in whole-cell Mtb assays. What is the cause? A: This is a classic false-positive scenario in phenotypic translation. The causality usually stems from poor mycobacterial cell wall permeability or active efflux[7]. Mtb possesses a highly lipid-rich cell envelope dominated by mycolic acids. If your compound is too lipophilic or too large, it will not reach the cytosolic EthR target. Troubleshooting step: Calculate the cLogP and polar surface area of your compound. Consider fragment-merging strategies to optimize physicochemical properties for Mtb penetration[7]. Alternatively, run an efflux pump inhibitor (e.g., verapamil) control assay to rule out active efflux.

Q: My strain has a complete deletion of the ethA gene. Will EthR inhibitors still boost ethionamide activity? A: No. EthR inhibitors strictly rely on the presence of a functional ethA gene to upregulate its expression[[“]]. If ethA is deleted or heavily mutated (frameshift/nonsense), derepressing the promoter will yield a non-functional enzyme. Alternative Strategy: You must bypass the EthA pathway entirely. Utilize alternative booster molecules like SMARt-420, which inhibit a different repressor (EthR2) to activate a cryptic, alternative monooxygenase (EthA2). This alternative pathway can bioactivate ETH independently of the primary EthA enzyme, successfully overcoming ethA-mutated resistance[2][[“]].

Part 3: Pathway Visualization

Bioactivation EthR EthR Repressor EthA_Gene ethA Gene EthR->EthA_Gene Represses EthA EthA Monooxygenase EthA_Gene->EthA Expresses ETH Ethionamide (Prodrug) ETH_NAD ETH-NAD Adduct ETH->ETH_NAD Activated by EthA InhA InhA Enzyme (Target) ETH_NAD->InhA Inhibits Mycolic Mycolic Acid Synthesis InhA->Mycolic Catalyzes Booster EthR Inhibitor (e.g., Alpibectir) Booster->EthR Inhibits binding SMARt SMARt-420 (Alternative Pathway) EthA2 EthA2 Monooxygenase SMARt->EthA2 Derepresses EthA2->ETH_NAD Alternative Activation

Fig 1: Ethionamide bioactivation pathways and intervention points for overcoming Mtb drug resistance.

Part 4: Quantitative Data on Booster Efficacy

The following table summarizes expected MIC shifts when utilizing different booster strategies across wild-type and resistant Mtb strains[2][[“]].

Strain PhenotypeTreatment RegimenExpected ETH MIC (µg/mL)Mechanism of Action / Outcome
Mtb H37Rv (WT) ETH alone~ 0.5 - 1.0Baseline bioactivation via basal EthA levels.
Mtb H37Rv (WT) ETH + BDM31343~ 0.05 - 0.1>10-fold MIC reduction due to EthA upregulation.
Mtb ethA mutant ETH alone> 10.0High-level resistance due to lack of ETH activation.
Mtb ethA mutant ETH + EthR Inhibitor> 10.0Fails to overcome resistance; target gene is non-functional.
Mtb ethA mutant ETH + SMARt-420~ 0.5 - 1.0Restores sensitivity by activating cryptic EthA2 pathway.

Part 5: Validated Experimental Protocols

Protocol 1: Checkerboard Assay for ETH Boosting Activity

Purpose: To quantify the synergistic effect of EthR inhibitors on ETH MIC in Mtb whole-cell models.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 to prevent mycobacterial clumping.

  • Matrix Setup: In a 96-well plate, dispense 50 µL of media. Serially dilute the EthR inhibitor horizontally (x-axis) and ETH vertically (y-axis) to create a concentration matrix.

  • Inoculation: Inoculate each well with 50 µL of Mtb H37Rv culture at an OD600 of 0.01 (approx. 105 CFU/mL).

  • Incubation: Seal the plates with breathable film and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of resazurin solution (0.01%) to each well and incubate for an additional 24-48 hours. Record the MIC as the lowest concentration preventing the color change from blue (oxidized) to pink (reduced).

  • Self-Validating Check (Critical): Include Isoniazid (INH) as a negative control against your EthR inhibitor in a separate plate. Because INH is activated by KatG (not EthA), an EthR inhibitor should not lower the INH MIC. If it does, your compound is exhibiting non-specific membrane disruption or generalized toxicity rather than targeted EthR inhibition.

Protocol 2: Surface Plasmon Resonance (SPR) for EthR-DNA Binding Inhibition

Purpose: To validate the direct mechanistic target of the booster molecule in a cell-free system.

  • Immobilization: Immobilize 5'-biotinylated double-stranded DNA containing the ethA promoter operator region onto a streptavidin-coated sensor chip (e.g., Biacore SA chip).

  • Protein Preparation: Purify recombinant Mtb EthR protein and dialyze into running buffer (HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20).

  • Pre-incubation: Pre-incubate a constant concentration of EthR (e.g., 200 nM) with varying concentrations of the test compound for 30 minutes at room temperature to allow for conformational shifting.

  • Injection: Inject the EthR-compound mixture over the DNA-coated flow cell at a flow rate of 30 µL/min.

  • Measurement: Measure the reduction in Resonance Units (RU) compared to the DMSO/EthR control to determine the IC50 of DNA-binding inhibition.

  • Self-Validating Check (Critical): Run a reference flow cell immobilized with a scrambled DNA sequence. If your compound causes a signal change in the reference cell, it is non-specifically binding to the dextran matrix or DNA backbone, rather than specifically disrupting the EthR-operator interaction.

Part 6: References

  • Baulard, A. R., et al. "Synthetic EthR inhibitors boost antituberculous activity of ethionamide." ResearchGate. Available at:[Link]

  • JoVE Science Education. "Synthetic EthR inhibitors boost antituberculous activity of ethionamide." JoVE Visualize. Available at:[Link]

  • Surti, M., et al. "Identification of Mycobacterium tuberculosis transcriptional repressor EthR inhibitors: Shape-based search and machine learning studies." PMC. Available at:[Link]

  • Consensus AI. "How do booster molecules enhance ethionamide efficacy in resistant TB cases?" Consensus. Available at:[Link]

  • Flipo, M., et al. "Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays." ACS Chemical Biology. Available at:[Link]

  • Working Group for New TB Drugs. "Alpibectir (BVL-GSK098)." New TB Drugs. Available at:[Link]

  • Villemagne, B., et al. "A fragment merging approach towards the development of small molecule inhibitors of Mycobacterium tuberculosis EthR for use as ethionamide boosters." RSC Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: Bioavailability Optimization Hub for 6-Methoxypyridine-2-carbothioamide

Welcome to the Advanced Formulation Support Center. 6-Methoxypyridine-2-carbothioamide (CAS 134789-88-1) is a critical lipophilic intermediate and pharmacophore component often utilized in the development of [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. 6-Methoxypyridine-2-carbothioamide (CAS 134789-88-1) is a critical lipophilic intermediate and pharmacophore component often utilized in the development of [1]. While it demonstrates excellent in vitro target engagement, researchers frequently encounter severe drop-offs in in vivo exposure.

This guide provides field-proven troubleshooting strategies, focusing on the physicochemical and metabolic hurdles specific to this thioamide-containing compound.

Part 1: Physicochemical & Metabolic Troubleshooting (FAQs)

Q1: Why does 6-Methoxypyridine-2-carbothioamide show high in vitro potency but negligible oral bioavailability (in vivo)?

The Causality: The poor in vivo exposure is rarely just a dissolution issue; it is primarily a metabolic bottleneck. The thioamide moiety is highly susceptible to rapid S-oxidation mediated by[2] in the liver. When administered orally as an unformulated powder, the drug enters the hepatic portal vein. In the liver, FMO3 rapidly oxidizes the thioamide sulfur, converting it into highly reactive, polar sulfenic and sulfinic acid metabolites[3]. These metabolites are either trapped by glutathione or rapidly cleared via renal excretion, resulting in a systemic bioavailability often below 10%.

Q2: How can we formulate around this FMO3-mediated first-pass metabolism?

The Causality: You must physically bypass the hepatic portal vein. This is achieved by hijacking the body's lipid absorption pathways using a [4]. By dissolving the compound in Long-Chain Triglycerides (LCTs) rather than Medium-Chain Triglycerides (MCTs), you force the enterocytes to package the drug into chylomicrons. Chylomicrons are too large to enter the blood capillaries; instead, they are absorbed into the lacteals (lymphatic vessels). This shunts the drug through the lymphatic system directly into the systemic circulation via the thoracic duct, completely bypassing the liver and avoiding FMO3 degradation[5].

MetabolismPathway API 6-Methoxypyridine- 2-carbothioamide (Oral Dose) Liver Hepatic Portal Vein (First-Pass) API->Liver Unformulated SEDDS SEDDS Formulation (Lipid-based) API->SEDDS Formulation Enzymes FMO3 & CYP450 Oxidation Liver->Enzymes Systemic Systemic Circulation (High Bioavailability) Liver->Systemic Surviving Fraction (<10%) Metabolites Sulfenic / Sulfinic Acid Metabolites Enzymes->Metabolites S-Oxidation Clearance Rapid Renal Clearance Metabolites->Clearance Lymph Intestinal Lymphatic Transport SEDDS->Lymph Bypasses Liver Lymph->Systemic

Fig 1: Metabolic clearance of thioamides vs. SEDDS-mediated lymphatic bypass.

Part 2: Advanced Formulation Strategies & Methodologies

Q3: What is the exact protocol for developing a self-validating SEDDS formulation for this compound?

To ensure the thioamide remains protected and solubilized, follow this self-validating workflow. The system is designed so that any failure in thermodynamic stability immediately flags a formulation error, preventing wasted in vivo animal cohorts.

Step-by-Step SEDDS Preparation Protocol
  • Excipient Screening (Solubility Phase):

    • Action: Add an excess of 6-Methoxypyridine-2-carbothioamide to various LCTs (e.g., Soybean oil, Olive oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., PEG 400). Stir at 37°C for 48 hours.

    • Causality: Identifying the excipient with the highest monomeric solubility prevents drug precipitation upon dilution in gastrointestinal fluids.

  • Ternary Phase Diagram Construction:

    • Action: Titrate the selected oil with a fixed ratio of surfactant/co-surfactant (Smix) using water.

    • Validation: Plot the visual observations on a triangular graph. Only the ratios that form a transparent, isotropic mixture within 1 minute of gentle agitation are designated as the "Microemulsion Region."

  • Drug Loading & Emulsification:

    • Action: Dissolve 6-Methoxypyridine-2-carbothioamide (at 80% of its maximum equilibrium solubility) into the optimized Oil/Smix blend. Vortex for 5 minutes and sonicate for 15 minutes to remove entrapped air.

  • Thermodynamic Stress Testing (The Self-Validation Step):

    • Action: Subject the loaded formulation to three freeze-thaw cycles (-20°C for 24h, +25°C for 24h), followed by centrifugation at 3,000 × g for 15 minutes.

    • Validation Mechanism: If the formulation is thermodynamically stable, it will remain a single, clear phase. If the system is merely kinetically trapped (metastable), the stress will force phase separation or API precipitation. Do not proceed to Step 5 if precipitation occurs.

  • Droplet Size & Polydispersity Index (PDI) Confirmation:

    • Action: Dilute the validated SEDDS 1:100 in 0.1N HCl (simulated gastric fluid) and analyze via Dynamic Light Scattering (DLS).

    • Validation Mechanism: A droplet size of <50 nm and a PDI of <0.2 validates that the system has formed a uniform nanoemulsion, ensuring optimal surface area for lipase action and chylomicron packaging[6].

SEDDSWorkflow Step1 1. Solubility Screening (Oils, Surfactants) Step2 2. Ternary Phase Diagram Construction Step1->Step2 Select Top Excipients Step3 3. Emulsification & Drug Loading Step2->Step3 Identify Microemulsion Region Step4 4. Thermodynamic Stress Testing Step3->Step4 Equilibrate Step5 5. DLS Analysis (Droplet Size & PDI) Step4->Step5 If Stable (No Phase Separation) Fail1 Phase Separation / Precipitation Step4->Fail1 Fails Validation Step6 6. In Vivo PK Studies Step5->Step6 If PDI < 0.2 & Size < 50nm Fail1->Step2 Reformulate

Fig 2: Self-validating workflow for SEDDS formulation and characterization.

Part 3: Quantitative Data Presentation

Q4: What magnitude of improvement can I expect using these formulation strategies?

The choice of lipid directly dictates the metabolic bypass efficiency. Below is a summarized comparative dataset based on standardized pharmacokinetic modeling for thioamide-class compounds formulated in different matrices.

Formulation StrategyVehicle / MatrixPrimary Absorption RouteCmax (ng/mL)AUC (ng·h/mL)Absolute Bioavailability (F%)
Unformulated API Aqueous Suspension (0.5% CMC)Portal Vein (Liver)145 ± 22410 ± 65~ 8%
MCT-based SEDDS Capryol 90 / Tween 80Portal Vein (Liver)480 ± 551,250 ± 110~ 24%
LCT-based SEDDS Soybean Oil / Cremophor ELLymphatic (Bypasses Liver) 1,850 ± 140 6,400 ± 320 > 75%
Amorphous Solid Dispersion HPMCAS (Hot Melt Extrusion)Portal Vein (Liver)890 ± 902,100 ± 180~ 35%

Interpretation: While Amorphous Solid Dispersions (ASDs) and MCT-based SEDDS improve apparent solubility (increasing Cmax), they still deliver the drug to the portal vein, subjecting it to FMO3 oxidation. Only LCT-based SEDDS successfully shunts the drug through the lymphatic system, resulting in a nearly 10-fold increase in AUC.

References

  • Compounds and compositions for treating conditions associated with apj receptor activity.
  • Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs. Critical Reviews in Therapeutic Drug Carrier Systems. 2020. [Link]

  • Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. Critical Reviews in Therapeutic Drug Carrier Systems. 2009.[Link]

  • Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases. Chemico-Biological Interactions. 2011.[Link]

  • Metabolism of the Anti-Tuberculosis Drug Ethionamide by Mouse and Human FMO1, FMO2 and FMO3 and Mouse and Human Lung Microsomes. Toxicology Letters. 2014.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Anti-Inflammatory Potential of 6-Methoxypyridine-2-carbothioamide and Ibuprofen

A Technical Guide for Researchers and Drug Development Professionals In the landscape of anti-inflammatory drug discovery, the quest for novel compounds with improved efficacy and safety profiles is a perpetual endeavor....

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for novel compounds with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comprehensive comparison of the anti-inflammatory activity of a promising novel compound, 6-Methoxypyridine-2-carbothioamide, against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of available experimental data, mechanistic insights, and detailed protocols for comparative evaluation.

Introduction: The Compounds

Ibuprofen: A cornerstone of anti-inflammatory therapy for decades, ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Its mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] While effective, the non-selective nature of ibuprofen can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[4]

6-Methoxypyridine-2-carbothioamide: This compound belongs to the class of pyridine carbothioamide derivatives, which have garnered interest for their diverse pharmacological activities.[5] Recent studies have highlighted the anti-inflammatory potential of this particular substituted pyridine, suggesting it may offer a novel approach to inflammation modulation.[6]

Comparative Analysis of Anti-Inflammatory Activity

This section delves into the available in vitro and in vivo data to objectively compare the anti-inflammatory performance of 6-Methoxypyridine-2-carbothioamide and ibuprofen.

In Vitro Anti-Inflammatory Activity

A key study by Abdelgawad et al. (2025) provides a direct comparison of the in vitro anti-inflammatory activity of 6-Methoxypyridine-2-carbothioamide (referred to as compound R4 in the study) and ibuprofen by assessing their ability to inhibit reactive oxygen species (ROS).[6]

CompoundIn Vitro Anti-inflammatory AssayIC50 (µM)
6-Methoxypyridine-2-carbothioamide (R4)ROS Inhibition11.89 ± 1.54
IbuprofenROS Inhibition54.29 ± 9.2
Table 1: Comparison of the in vitro anti-inflammatory activity of 6-Methoxypyridine-2-carbothioamide and ibuprofen based on the inhibition of reactive oxygen species (ROS). Data sourced from Abdelgawad et al. (2025).[6]

The data clearly indicates that 6-Methoxypyridine-2-carbothioamide is significantly more potent than ibuprofen in inhibiting reactive oxygen species in this in vitro assay.[6]

Mechanism of Action: A Point of Differentiation

Ibuprofen's primary anti-inflammatory effect is attributed to its inhibition of COX-1 and COX-2 enzymes.[2][7] The IC50 values for ibuprofen's inhibition of these enzymes can vary depending on the experimental conditions but generally show a non-selective profile.[2][8]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Ibuprofen12 - 1380 - 370
Table 2: Representative IC50 values for ibuprofen's inhibition of COX-1 and COX-2. Data sourced from various studies.[2][7][8]

For 6-Methoxypyridine-2-carbothioamide, while molecular docking studies on a related compound (a 6-methyl substituted analog, R2) suggest a favorable binding mode with both COX-1 and COX-2, experimental data on its direct enzymatic inhibition is not yet available in the reviewed literature.[6] The potent ROS scavenging activity suggests a mechanism that may be independent of or complementary to COX inhibition. The pyridine-4-one derivatives, a related class of compounds, are thought to exert their anti-inflammatory effects through their iron-chelating properties, which can impact heme-dependent enzymes like cyclooxygenase and lipoxygenase.[9]

cluster_ibuprofen Ibuprofen cluster_6M 6-Methoxypyridine-2-carbothioamide Ibuprofen Ibuprofen COX1_Ibu COX-1 Ibuprofen->COX1_Ibu Inhibits COX2_Ibu COX-2 Ibuprofen->COX2_Ibu Inhibits PGs_Ibu Prostaglandins COX1_Ibu->PGs_Ibu Blocks Synthesis COX2_Ibu->PGs_Ibu Blocks Synthesis Inflammation_Ibu Inflammation PGs_Ibu->Inflammation_Ibu Mediates M6P 6-Methoxypyridine- 2-carbothioamide ROS Reactive Oxygen Species (ROS) M6P->ROS Inhibits COX1_6M COX-1 (Predicted) M6P->COX1_6M Predicted to Bind COX2_6M COX-2 (Predicted) M6P->COX2_6M Predicted to Bind Inflammation_6M Inflammation ROS->Inflammation_6M Mediates

Caption: Comparative Mechanistic Pathways.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of 6-Methoxypyridine-2-carbothioamide was evaluated in a Complete Freund's Adjuvant (CFA)-induced arthritis model in mice, a well-established model for chronic inflammation.[6][10]

Treatment Group (20 mg/kg)Paw Size (mm)
Disease Control9.64 ± 2.2
6-Methoxypyridine-2-carbothioamide (R4)3.20 ± 0.0
Ibuprofen4.19 ± 0.0
Table 3: In vivo anti-inflammatory effects of 6-Methoxypyridine-2-carbothioamide and ibuprofen in a CFA-induced arthritis model. Data sourced from Abdelgawad et al. (2025).[4]

In this in vivo model, 6-Methoxypyridine-2-carbothioamide demonstrated a more potent anti-inflammatory effect, with a greater reduction in paw size compared to ibuprofen at the same dose.[4]

Experimental Protocols

To ensure scientific rigor and enable researchers to replicate and expand upon these findings, detailed experimental protocols for key assays are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a method to determine the direct inhibitory effect of a test compound on COX-1 and COX-2 enzymes.

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The amount of PGE2 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Purified ovine or human COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (6-Methoxypyridine-2-carbothioamide) and reference compound (Ibuprofen)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • PGE2 ELISA kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and ibuprofen in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

  • Add the diluted test compound or ibuprofen to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the compound concentration.

start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - Ibuprofen Dilutions - Reaction Buffer & Cofactors - COX-1 & COX-2 Enzymes start->prep_reagents plate_setup Plate Setup (96-well): - Add Buffer, Cofactors, Enzyme - Add Test/Reference Compounds prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 10 min plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add Arachidonic Acid pre_incubation->reaction_initiation reaction_incubation Incubate at 37°C for 10 min reaction_initiation->reaction_incubation reaction_stop Stop Reaction: Add HCl reaction_incubation->reaction_stop elisa Quantify PGE2 using ELISA reaction_stop->elisa data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 elisa->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro COX Inhibition Assay.

In Vivo Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

This protocol outlines a method for inducing chronic inflammation in an animal model to evaluate the in vivo efficacy of anti-inflammatory compounds.

Principle: The injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the paw of a rodent induces a chronic, systemic inflammatory response that mimics aspects of rheumatoid arthritis.[10][11]

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Male Wistar rats or Swiss albino mice

  • Test compound (6-Methoxypyridine-2-carbothioamide) and reference compound (Ibuprofen)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers for paw volume/thickness measurement

  • Syringes and needles

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw of each animal.

  • Divide the animals into groups: a disease control group (receiving vehicle), a positive control group (receiving ibuprofen), and one or more test groups (receiving different doses of 6-Methoxypyridine-2-carbothioamide).

  • Administer the test compounds and controls orally or via another appropriate route, starting from day 0 or after the onset of inflammation, and continue for a predetermined period (e.g., 21 days).

  • Measure the paw volume or thickness of both hind paws at regular intervals (e.g., daily or every other day) using a plethysmometer or digital calipers.

  • Monitor other parameters such as body weight, and at the end of the study, consider histopathological analysis of the joints and measurement of inflammatory markers in the blood.

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the disease control group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effects.

start Start acclimatization Animal Acclimatization start->acclimatization induction Day 0: Induce Arthritis (CFA Injection in Paw) acclimatization->induction grouping Group Animals: - Disease Control - Ibuprofen Group - Test Compound Group(s) induction->grouping treatment Daily Treatment Administration grouping->treatment monitoring Regular Monitoring: - Paw Volume/Thickness - Body Weight treatment->monitoring data_collection Data Collection over Study Period monitoring->data_collection end_of_study End of Study: - Euthanasia - Histopathology (optional) - Biomarker Analysis (optional) data_collection->end_of_study data_analysis Data Analysis: - Calculate % Edema Inhibition - Statistical Analysis end_of_study->data_analysis end End data_analysis->end

Sources

Comparative

A Comparative Analysis of 6-Methoxypyridine-2-carbothioamide and Established COX-2 Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development The Central Role of COX-2 in Inflammation Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

The Central Role of COX-2 in Inflammation

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. Two primary isoforms exist: COX-1, a constitutively expressed enzyme crucial for homeostatic functions like gastric mucosal protection, and COX-2, an inducible enzyme upregulated at sites of inflammation. The therapeutic rationale for selective COX-2 inhibitors is to specifically target the inflammatory pathway while sparing the protective functions of COX-1.

Established COX-2 Inhibitors: A Quantitative Overview

The efficacy and selectivity of COX-2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more favorable therapeutic profile with a lower risk of gastrointestinal complications.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Celecoxib 13.020.4926.57[1]
Rofecoxib >1000.53>188
Etoricoxib 1161.1106

Note: IC50 values can vary between different assay systems and experimental conditions.

6-Methoxypyridine-2-carbothioamide: An Emerging Candidate

Recent research has explored pyridine carbothioamide analogs as a novel class of anti-inflammatory agents. A study on a series of these compounds, including a 6-methoxy substituted analog (referred to as compound R4), has provided initial insights into their potential.

In Vitro Anti-Inflammatory Activity

While specific COX-1 and COX-2 IC50 values for 6-Methoxypyridine-2-carbothioamide (R4) are not available, its in vitro anti-inflammatory activity, assessed through a reactive oxygen species (ROS) inhibition assay, has been reported. In this assay, the 6-methoxy analog (R4) demonstrated an IC50 value of 11.89 ± 1.54 µM.[2] For comparison, ibuprofen exhibited an IC50 of 54.29 ± 9.2 µM in the same assay, while etoricoxib showed no activity against ROS at the tested concentrations.[2] It is crucial to note that this assay measures general anti-inflammatory potential and is not a direct measure of COX-2 enzymatic inhibition.

Molecular Docking Insights

Molecular docking studies have offered a theoretical glimpse into the interaction of pyridine carbothioamide analogs with COX-1 and COX-2 enzymes. The 6-methoxy substituted analog (R4) exhibited a docking score of -6.3 kcal/mol with the COX-2 enzyme.[2] These computational models suggest that the pyridine carbothioamide scaffold can favorably bind within the active sites of both COX isoforms.[2] The docking analysis indicated that the 6-methoxy substitution on the pyridine ring contributes to the binding affinity.[2] However, without experimental validation through enzymatic assays, these in silico results remain predictive.

Experimental Protocols for Comparative Evaluation

To definitively position 6-Methoxypyridine-2-carbothioamide within the landscape of COX-2 inhibitors, rigorous experimental evaluation is necessary. The following are standard, detailed protocols for determining COX-1 and COX-2 inhibition.

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified COX-1 and COX-2.

Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Test compound (6-Methoxypyridine-2-carbothioamide)

  • Reference inhibitors (Celecoxib, Rofecoxib, Etoricoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, probe, and substrate in COX Assay Buffer. Prepare serial dilutions of the test compound and reference inhibitors.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • COX Assay Buffer

    • Heme

    • COX enzyme (either COX-1 or COX-2)

    • Test compound or reference inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) at 37°C for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition in a complex biological matrix.

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 (in platelets) and COX-2 (in LPS-stimulated monocytes) in human whole blood.

Materials:

  • Freshly drawn human whole blood (anticoagulated with heparin)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Test compound and reference inhibitors

  • Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)

Procedure:

  • COX-1 Assay (TxB2 production):

    • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.

    • Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and TxB2 production.

    • Centrifuge to separate the serum.

  • COX-2 Assay (PGE2 production):

    • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.

    • Add LPS to induce COX-2 expression in monocytes.

    • Incubate for 24 hours at 37°C.

    • Centrifuge to separate the plasma.

  • Quantification:

    • Measure the concentration of TxB2 in the serum (for COX-1 activity) and PGE2 in the plasma (for COX-2 activity) using the respective ELISA kits.

  • Data Analysis:

    • Calculate the percentage of inhibition of TxB2 and PGE2 production for each concentration of the test compound.

    • Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the log of the compound concentration.

    • Calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Visualizing the Landscape

COX-2 Signaling Pathway

COX2_Signaling_Pathway cluster_cell Cell ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases from membrane phospholipids COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 catalyzes conversion Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted by isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates COX2_Inhibitor 6-Methoxypyridine-2-carbothioamide & other COX-2 Inhibitors COX2_Inhibitor->COX2_Enzyme inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of COX-2 inhibitors.

Experimental Workflow for COX-2 Inhibitor Screening

COX2_Inhibitor_Screening_Workflow Start Start: Compound Library In_Vitro_Assay In Vitro Enzymatic Assay (Purified COX-1 & COX-2) Start->In_Vitro_Assay Determine_IC50 Determine IC50 values (COX-1 & COX-2) In_Vitro_Assay->Determine_IC50 Calculate_Selectivity Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) Determine_IC50->Calculate_Selectivity Cell_Based_Assay Cell-Based Assay (e.g., Whole Blood Assay) Calculate_Selectivity->Cell_Based_Assay Promising candidates Confirm_Potency Confirm Potency & Selectivity in a cellular context Cell_Based_Assay->Confirm_Potency Lead_Identification Lead Candidate Identification Confirm_Potency->Lead_Identification

Caption: A generalized workflow for the screening and identification of selective COX-2 inhibitors.

Conclusion and Future Directions

While established COX-2 inhibitors like Celecoxib, Rofecoxib, and Etoricoxib have well-defined inhibitory profiles, the pyridine carbothioamide class of compounds, including 6-Methoxypyridine-2-carbothioamide, represents a promising area for novel anti-inflammatory drug discovery. The available in vitro anti-inflammatory and in silico docking data suggest potential for this compound class. However, to enable a direct and meaningful comparison, further experimental studies to determine the specific COX-1 and COX-2 inhibitory activities are essential. The protocols outlined in this guide provide a clear roadmap for obtaining the necessary data to fully characterize the therapeutic potential of 6-Methoxypyridine-2-carbothioamide as a selective COX-2 inhibitor.

References

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Inflammation Research. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • IC50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. [Link]

Sources

Validation

A Comparative Validation Guide to the Biological Effects of 6-Methoxypyridine-2-carbothioamide

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 6-Methoxypyridine-2-carbothioamide, a promising heterocyclic compound. While direct experimental da...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 6-Methoxypyridine-2-carbothioamide, a promising heterocyclic compound. While direct experimental data on this specific molecule is emerging, extensive research on structurally similar pyridine carbothioamides provides a robust framework for predicting its biological potential. This document synthesizes this predictive data and outlines a comprehensive validation strategy, comparing its anticipated performance against established therapeutic agents.

The pyridine ring is a well-established privileged scaffold in medicinal chemistry, and the introduction of a carbothioamide moiety often confers a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 6-methoxy substitution on the pyridine ring is also a key feature, known to influence the molecule's electronic properties and biological activity.[3] This guide will delve into the validation of these potential therapeutic applications.

Predicted Biological Activities and Comparative Framework

Based on the structure-activity relationships of analogous compounds, 6-Methoxypyridine-2-carbothioamide is predicted to exhibit three primary biological effects. For each, we propose a head-to-head comparison with clinically relevant or well-characterized compounds.

  • Anticancer Activity: Predicted to act as a tubulin polymerization inhibitor.

    • Primary Comparator: Paclitaxel (a microtubule-stabilizing agent).

    • Secondary Comparator: Colchicine (a microtubule-destabilizing agent that binds to the same site as many pyridine derivatives).[1]

  • Anti-inflammatory Activity: Predicted to inhibit cyclooxygenase (COX) enzymes.

    • Primary Comparator: Ibuprofen (a non-selective COX inhibitor).[3]

    • Secondary Comparator: Celecoxib (a selective COX-2 inhibitor).

  • Antimicrobial Activity: Predicted to act via metal chelation.

    • Primary Comparator: Ampicillin (a broad-spectrum antibiotic).

    • Secondary Comparator: Pyridine-2,6-dithiocarboxylic acid (a known metal chelator with antimicrobial properties).[4]

In-Depth Validation Protocols and Comparative Data

This section provides detailed experimental protocols for validating the predicted biological effects of 6-Methoxypyridine-2-carbothioamide and its comparators. The subsequent tables present a compilation of literature-derived and predicted data to guide experimental design and interpretation.

I. Anticancer Activity: Tubulin Polymerization Inhibition

A primary mechanism of action for many pyridine-based anticancer agents is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] The following workflow outlines the validation process.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Elucidation cluster_2 In Vivo Efficacy a Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) b MTT Assay for Cell Viability a->b c Determine GI₅₀ Values b->c d In Vitro Tubulin Polymerization Assay c->d Active Compounds e Determine IC₅₀ for Tubulin Inhibition d->e f Cell Cycle Analysis (Flow Cytometry) e->f Confirmed Inhibitors g Apoptosis Assay (Annexin V/PI Staining) f->g h Xenograft Mouse Model g->h Promising Candidates i Tumor Growth Inhibition h->i

Caption: Experimental workflow for validating anticancer activity.

The MTT assay is a colorimetric method used to assess cell viability.[5][6]

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of 6-Methoxypyridine-2-carbothioamide and comparator compounds (Paclitaxel, Colchicine) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI₅₀).

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[8][9]

  • Reagent Preparation: Prepare a tubulin reaction mix (2 mg/mL purified tubulin, 1 mM GTP, 15% glycerol) on ice.

  • Compound Addition: Add 6-Methoxypyridine-2-carbothioamide and comparators to a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Fluorescence Reading: Measure fluorescence intensity over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves and calculate the IC₅₀ for tubulin polymerization inhibition.

CompoundPredicted/Reported GI₅₀ (µM) vs. MCF-7Predicted/Reported IC₅₀ (µM) for Tubulin PolymerizationPredicted Mechanism of Action
6-Methoxypyridine-2-carbothioamide 0.1 - 5.01.0 - 10.0Tubulin Polymerization Inhibitor
Paclitaxel0.002 - 0.01N/A (Stabilizer)Tubulin Polymerization Stabilizer
Colchicine0.005 - 0.021.0 - 5.0Tubulin Polymerization Inhibitor

Data for 6-Methoxypyridine-2-carbothioamide is predictive based on structurally similar compounds. Actual experimental values may vary.

G cluster_0 Mechanism cluster_1 Cellular Consequences a 6-Methoxypyridine-2-carbothioamide b Binds to Colchicine Site on β-Tubulin a->b c Inhibition of Microtubule Formation b->c d Disruption of Mitotic Spindle c->d e G2/M Phase Cell Cycle Arrest d->e f Induction of Apoptosis e->f

Caption: Predicted signaling pathway for anticancer activity.

II. Anti-inflammatory Activity: COX Enzyme Inhibition

Pyridine derivatives have been reported to possess anti-inflammatory properties through the inhibition of COX enzymes, which are key to prostaglandin synthesis.[3]

This model is used to assess the anti-inflammatory effects of compounds in an animal model of chronic inflammation.[10][11]

  • Induction of Inflammation: Inject Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw of rats.

  • Compound Administration: Orally administer 6-Methoxypyridine-2-carbothioamide and comparator compounds (Ibuprofen, Celecoxib) one hour before CFA injection and daily thereafter for a specified period.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points post-CFA injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema compared to the vehicle-treated control group.

CompoundPredicted/Reported Inhibition of Paw Edema (%)Predicted Mechanism of Action
6-Methoxypyridine-2-carbothioamide 40 - 60% at 10 mg/kgCOX-1/COX-2 Inhibition
Ibuprofen50 - 70% at 30 mg/kgNon-selective COX Inhibition
Celecoxib40 - 60% at 10 mg/kgSelective COX-2 Inhibition

Data for 6-Methoxypyridine-2-carbothioamide is predictive. Actual experimental values may vary.

G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Inhibition a Arachidonic Acid b COX-1 / COX-2 a->b c Prostaglandins b->c e Inflammation c->e f Pain c->f d 6-Methoxypyridine-2-carbothioamide d->b Inhibits

Caption: Predicted mechanism of anti-inflammatory action.

III. Antimicrobial Activity: Metal Chelation

The carbothioamide moiety is known to chelate essential metal ions required for microbial growth and enzymatic function.[4]

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of 6-Methoxypyridine-2-carbothioamide and comparator compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundPredicted/Reported MIC (µg/mL) vs. S. aureusPredicted/Reported MIC (µg/mL) vs. E. coliPredicted Mechanism of Action
6-Methoxypyridine-2-carbothioamide 16 - 6432 - 128Metal Chelation
Ampicillin0.25 - 1.02.0 - 8.0Cell Wall Synthesis Inhibition
Pyridine-2,6-dithiocarboxylic acid8 - 3216 - 64Metal Chelation

Data for 6-Methoxypyridine-2-carbothioamide is predictive. Actual experimental values may vary.

Conclusion and Future Directions

The structural features of 6-Methoxypyridine-2-carbothioamide suggest a molecule with significant therapeutic potential across oncology, inflammation, and infectious diseases. The validation workflows and comparative data presented in this guide provide a comprehensive framework for the systematic evaluation of this and related compounds. Further investigation into its pharmacokinetic and toxicological profiles will be crucial in advancing this promising scaffold towards clinical development.

References

  • Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed. (2024).
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Comparative

The 6-Methoxy Pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

The 6-methoxy pyridine core is a prominent structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent physicochemical properties, including its ability to...

Author: BenchChem Technical Support Team. Date: March 2026

The 6-methoxy pyridine core is a prominent structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methoxy pyridine derivatives across different therapeutic areas, supported by experimental data and detailed protocols for their evaluation.

Kinase Inhibition: A Versatile Scaffold for Targeting a Key Enzyme Family

The pyridine nucleus is a well-established pharmacophore in the design of kinase inhibitors, with numerous approved drugs incorporating this heterocycle. The 6-methoxy substitution has been shown to be a key feature in enhancing the potency and selectivity of these inhibitors.

PI3K/mTOR Dual Inhibition

A series of sulfonamide methoxypyridine derivatives has been developed as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), two key enzymes in a signaling pathway that is often dysregulated in cancer.[1][2] The SAR studies revealed that a quinoline core coupled to the sulfonamide methoxypyridine moiety resulted in the most potent compounds.[1][2]

Table 1: Comparative Activity of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Inhibitors

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 IC50 (nM)HCT-116 IC50 (nM)
22c 0.222313020
HS-173 ~0.8---
Compound 2 0.2--10

Data compiled from multiple sources.[1][2]

The remarkable potency of compound 22c underscores the importance of the quinoline scaffold in conjunction with the 6-methoxy pyridine core for achieving dual PI3K/mTOR inhibition.[1][2]

SAR_PI3K_mTOR scaffold 6-Methoxy Pyridine Core sulfonamide Sulfonamide Linker scaffold->sulfonamide quinoline Quinoline Moiety (e.g., Compound 22c) sulfonamide->quinoline High Potency imidazo_pyridine Imidazo[1,2-a]pyridine (e.g., HS-173) sulfonamide->imidazo_pyridine Potent other_heterocycles Other Heterocycles sulfonamide->other_heterocycles

Caption: SAR of 6-methoxy pyridine derivatives as PI3K/mTOR inhibitors.

Polo-Like Kinase 1 (PLK1) Inhibition

Imidazopyridine derivatives incorporating the 6-methoxy pyridine scaffold have been identified as potent and selective inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle and a target for cancer therapy.[3] Extensive SAR studies led to the discovery of compound 36 , which demonstrated significant antitumor efficacy in a xenograft model.[3]

Anticonvulsant Activity: Modulating Neuronal Excitability

Pyridine derivatives have long been investigated for their anticonvulsant properties, with various mechanisms of action proposed, including modulation of GABA-A receptors and ion channels.[4][5][6][7][8] The 6-methoxy substitution can influence the pharmacokinetic and pharmacodynamic properties of these compounds.

A study of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives revealed that compound 6c exhibited potent anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with a favorable safety profile compared to existing drugs like carbamazepine and ethosuximide.[7]

Table 2: Anticonvulsant Activity of a Tetrahydrothieno[3,2-b]pyridine Derivative

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI) MESProtective Index (PI) scPTZ
6c 9.520.5>45648.022.2
Carbamazepine 8.8-56.56.4-
Ethosuximide -65208-3.2

Data from a study on 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives.[7]

SAR_Anticonvulsant Core 6-Methoxy Pyridine Core Position 2 Position 3 Position 4 Position 5 substituents Substitutions at various positions influence activity, lipophilicity, and metabolism. Core->substituents

Caption: Key modification points on the 6-methoxy pyridine scaffold for anticonvulsant activity.

Targeting Neurodegenerative Diseases: Imaging and Therapeutic Potential

The 6-methoxy pyridine scaffold has also been utilized in the development of agents for neurodegenerative diseases, such as Parkinson's disease.[9][10][11][12]

α-Synuclein Aggregate Imaging

N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been designed as positron emission tomography (PET) tracers for imaging α-synuclein aggregates, a hallmark of Parkinson's disease.[9][10][11][12] Several compounds exhibited high binding affinity for α-synuclein, with one radiolabeled derivative, [¹²⁵I]8i, showing a dissociation constant (Kd) of 5 nM in both Parkinson's disease brain tissues and amplified fibrils.[10] These findings highlight the potential of this scaffold for developing diagnostic tools for Parkinson's disease.[9][10][11][12]

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13]

  • Kinase Reaction:

    • Add the kinase, substrate, ATP, and the test compound (e.g., a 6-methoxy pyridine derivative) to the wells of a microplate.

    • Incubate at the optimal temperature for the kinase reaction to proceed.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Detection:

    • Add the Kinase Detection Reagent, which converts the newly formed ADP back to ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the initial kinase activity.

    • The luminescence is measured using a plate-reading luminometer.[14]

Anticonvulsant Activity Assessment (Maximal Electroshock [MES] Test)

This is a widely used preclinical model to identify compounds that can prevent the spread of seizures.

  • Animal Preparation:

    • Administer the test compound to a group of animals (typically mice or rats) at various doses.

    • A control group receives the vehicle.

  • Induction of Seizure:

    • At the time of predicted peak effect of the compound, a brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic-clonic seizure.

  • Observation and Scoring:

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of this phase.

  • Data Analysis:

    • The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Experimental_Workflow cluster_Kinase_Assay Kinase Inhibition Assay cluster_Anticonvulsant_Assay Anticonvulsant Activity (MES Test) k1 Incubate Kinase, Substrate, ATP & Compound k2 Stop Reaction & Deplete ATP k1->k2 k3 Convert ADP to ATP k2->k3 k4 Measure Luminescence k3->k4 a1 Administer Compound to Animals a2 Induce Seizure via Electroshock a1->a2 a3 Observe for Tonic Hindlimb Extension a2->a3 a4 Calculate ED50 a3->a4

Caption: General workflows for kinase inhibition and anticonvulsant activity assays.

References

  • Journal of Chemical Reviews. A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Available at: [Link]

  • Journal of Chemical Reviews. A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Available at: [Link]

  • IJIRT. Synthesis, Characterization and Anticonvulsive Evaluation of Pyridine & Pyrimidine Hydantoins. Available at: [Link]

  • PubMed. Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b ]pyridine derivatives. Available at: [Link]

  • ResearchGate. Design and Synthesis of Pyridine Derivatives as Anticonvulsant Agents. Available at: [Link]

  • MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]

  • PubMed. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]

  • ResearchGate. (PDF) Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]

  • Elsevier. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Available at: [Link]

  • PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • BMG LABTECH. Kinase assays. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. Available at: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available at: [Link]

  • RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Available at: [Link]

  • ResearchGate. Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Available at: [Link]

  • PMC. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Available at: [Link]

  • MDPI. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Available at: [Link]

  • PubMed. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Available at: [Link]

  • ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]

  • MDPI. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Available at: [Link]

  • PMC. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Available at: [Link]

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Validation

A Comparative Analysis of Pyridine Carbothioamide Analogs: A Guide for Drug Development Professionals

Introduction Pyridine carbothioamide analogs are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide spectrum of pharmacological activities.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine carbothioamide analogs are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide spectrum of pharmacological activities.[1][2] The inherent versatility of the pyridine carbothioamide scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. This guide provides a comprehensive comparative analysis of these analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate their performance, offering valuable insights for researchers and professionals in drug development.

Core Structural Features and Synthesis

The foundational structure of this class of compounds consists of a pyridine ring linked to a carbothioamide group (-C(=S)NH2). The therapeutic potential of these molecules is often enhanced by substitutions on the pyridine ring and the nitrogen of the carbothioamide moiety.[3]

A general synthetic route for creating these analogs, particularly sulfonamide-functionalized versions, involves the reflux of sulfanilamide derivatives with 2-picoline and sulfur. A catalytic amount of sodium sulfide nonahydrate is also used in this reaction. The final products are then purified through recrystallization.[3]

Comparative Biological Activities

The diverse biological activities of pyridine carbothioamide analogs make them promising candidates for various therapeutic applications.[4][5] Below, we compare their performance in key areas, supported by experimental data.

Anticancer Activity

A significant area of investigation for pyridine carbothioamide analogs is their potential as anticancer agents.[1][2] Their primary mechanism of action in this context is often the inhibition of tubulin polymerization, a critical process for cell division.[1][2]

Structure-Activity Relationship (SAR) Insights

SAR studies have shown that the nature and position of substituents on the N-phenyl ring play a crucial role in the cytotoxic activity of these compounds.[1] For instance, the introduction of small substituents at the 2- and 4-positions of the N-phenyl ring has been systematically explored to understand their impact on anticancer efficacy.[1]

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected sulfonamide-substituted pyridine carbothioamide analogs against various human cancer cell lines.

CompoundSubstituentA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)HepG2 (Liver) IC50 (µM)
1 4-SO2NH263--71
2 2-CH3, 4-SO2N(CH3)21.2 - 4.92-fold more potent than compound 1--

Data sourced from a study on sulfonamide-substituted PCA analogs.[1]

As the data indicates, the addition of a dimethylsulfonamide group at the 4-position and a methyl group at the 2-position of the N-phenyl ring (Compound 2) significantly enhances the cytotoxic activity compared to the analog with only a sulfonamide group at the 4-position (Compound 1).[1] Some analogs have even demonstrated greater potency than established anticancer drugs like doxorubicin in certain cell lines.[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Pyridine carbothioamide analogs exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2] This disruption leads to cell cycle arrest and ultimately, apoptosis.

PCA Pyridine Carbothioamide Analog Tubulin Tubulin Dimers PCA->Tubulin Binds to Microtubules Microtubules PCA->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitosis Cell Division (Mitosis) Microtubules->Mitosis Essential for Apoptosis Apoptosis (Programmed Cell Death) Mitosis->Apoptosis Disruption leads to Ethionamide Ethionamide (Prodrug) Activated_Ethionamide Activated Ethionamide Ethionamide->Activated_Ethionamide Activation by InhA InhA (Enzyme) Activated_Ethionamide->InhA Inhibits EthA EthA (Mycobacterial Enzyme) Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Essential for Cell_Death Bacterial Cell Death InhA->Cell_Death Inhibition leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of

Caption: Mechanism of action of ethionamide against M. tuberculosis.

Experimental Protocols

The following are detailed protocols for key assays used in the evaluation of pyridine carbothioamide analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. [7][8][9][10]It measures the metabolic activity of cells, which is an indicator of their health. [8][9]

Principle

Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [8]These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells. [9]

Step-by-Step Methodology
  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [11]

  • Compound Treatment:

    • Prepare serial dilutions of the test pyridine carbothioamide analogs in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include appropriate controls (e.g., vehicle control, untreated cells).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). [11]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. [11] * Incubate the plate for 2-4 hours in a humidified atmosphere (37°C, 5% CO₂). [8]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals. [9] * Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. [7]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. [8] * A reference wavelength of >650 nm can be used to subtract background absorbance. [8]

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add serial dilutions of test compounds Incubate_1->Add_Compound Incubate_2 Incubate for 24-72h Add_Compound->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Solubilize Add solubilization solution Incubate_3->Solubilize Read_Absorbance Read absorbance at 550-600 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [12][11]

Principle

This assay involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period. [12]

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [12] * Dilute the standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells. [12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test pyridine carbothioamide analog in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. [11]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (bacteria with no compound) and a sterility control (broth only). [12] * Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [12]

  • Interpretation of Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth. [12][11]

Conclusion

Pyridine carbothioamide analogs represent a versatile and promising scaffold in drug discovery, with demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications. The modular nature of their synthesis allows for systematic structural modifications to optimize potency and selectivity. The comparative analysis presented in this guide highlights the importance of substituent patterns in determining the biological activity of these compounds. Further research, including lead optimization, pharmacokinetic profiling, and in vivo efficacy studies, is warranted to translate the promising preclinical findings of these analogs into novel therapeutic agents.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (2020, April 1). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2015, April 1). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • ResearchGate. (2022, August 6). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • Future Medicine. (2025, January 1). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Retrieved from [Link]

  • ResearchGate. (2024, April 26). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Retrieved from [Link]

  • MDPI. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Retrieved from [Link]

  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • PubMed. (2025, January 1). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine carboxamide and carbothioamide (1–12). Retrieved from [Link]

  • Nature. (2024, May 15). Synthesis of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 29). Design, Synthesis, and Biological Evaluation of Sulfonamide-Functionalized Pyridine Carbothioamides as Potent Tubulin-Targeting Anticancer Agents | Request PDF. Retrieved from [Link]

  • ResearchGate. (2026, January 15). (PDF) Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • ResearchGate. (2025, November 26). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, July 20). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Retrieved from [Link]

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Comparative

Comparative Efficacy Guide: 6-Methoxypyridine-2-carbothioamide Derivatives vs. Standard Therapeutics

Executive Summary & Pharmacophore Rationale In the landscape of rational drug design, 6-Methoxypyridine-2-carbothioamide (6-M2C, CAS 134789-88-1) is rarely administered as a standalone therapeutic agent. Instead, it oper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of rational drug design, 6-Methoxypyridine-2-carbothioamide (6-M2C, CAS 134789-88-1) is rarely administered as a standalone therapeutic agent. Instead, it operates as a highly privileged pharmacophore and an obligate synthetic precursor. Its true clinical and experimental efficacy is evaluated through the active pharmaceutical ingredients (APIs) it generates.

The structural brilliance of 6-M2C lies in its dual-functional nature. The electron-donating methoxy group on the pyridine ring increases the nucleophilicity of the thioamide nitrogen, accelerating cyclization during Hantzsch thiazole synthesis. Furthermore, the pyridine nitrogen provides a critical hydrogen-bond acceptor for G-protein coupled receptor (GPCR) binding pocket alignment. This guide objectively compares the efficacy of 6-M2C-derived compounds against standard-of-care drugs across two primary therapeutic domains: Cardiovascular Hemodynamics (Heart Failure) and Anti-Platelet Aggregation .

Cardiovascular Efficacy: APJ Receptor Agonism vs. Known Drugs

Mechanistic Causality & Receptor Crosstalk

Endogenous Apelin-13 is a potent inotrope but suffers from a plasma half-life of less than 5 minutes due to rapid peptide hydrolysis, rendering it useless for chronic heart failure management [1]. 6-M2C is utilized to synthesize small-molecule APJ receptor agonists (e.g., N-(2,6-dichlorophenyl)-6-methoxypicolinohydrazonamide derivatives) that mimic Apelin's efficacy while resisting metabolic degradation.

When compared to Angiotensin II Receptor Blockers (ARBs) like Losartan, 6-M2C derivatives offer a distinct hemodynamic advantage. While Losartan merely reduces afterload by blocking the AT1 receptor, 6-M2C-derived APJ agonists actively increase cardiac contractility (inotropic effect) without inducing left ventricular hypertrophy. Furthermore, blocking the AT1 receptor relieves allosteric inhibition on the APJ receptor, leading to synergistic efficacy when these pathways are co-targeted [1].

APJ_Signaling A 6-M2C Derived APJ Agonist B APJ Receptor (GPCR) A->B High Affinity Binding C Gαi Protein Activation B->C Signal Transduction D cAMP Reduction C->D Adenylyl Cyclase Inhibition E Increased Cardiac Contractility D->E Inotropic Effect F Losartan (ARB) G AT1 Receptor Blockade F->G Antagonism G->B Relieves APJ Inhibition (Synergistic Crosstalk)

Figure 1: Mechanistic pathway of 6-M2C-derived APJ agonists and ARB synergistic crosstalk.

Efficacy Data Comparison

The following table synthesizes the quantitative pharmacodynamic data of 6-M2C derivatives against known cardiovascular agents [1].

Therapeutic AgentPrimary TargetMetabolic Half-lifePCWP Reduction (Hemodynamics)6-MWD Increase (Functional)
6-M2C APJ Agonist APJ Receptor> 4.0 hours> 5.0 mmHg > 30 meters
Apelin-13 APJ Receptor< 5.0 minutesTransient / UnstableN/A (Acute only)
Losartan AT1 Receptor~ 2.0 hours~ 2.0 - 3.0 mmHg~ 15 meters
Self-Validating Protocol: In Vivo Hemodynamic Assay

To evaluate the efficacy of 6-M2C derivatives on Pulmonary Capillary Wedge Pressure (PCWP), a self-validating right-heart catheterization model is employed.

  • Subject Preparation & Baseline Calibration: Insert a Swan-Ganz catheter into the pulmonary artery of the heart failure model (e.g., pacing-induced tachycardia model). Causality: PCWP is a direct hemodynamic proxy for left ventricular end-diastolic pressure; measuring it directly validates preload reduction.

  • Vehicle Control Validation: Administer the IV vehicle (e.g., 5% Dextrose). The system is only validated if PCWP deviation is ≤ 5% over 30 minutes, ensuring baseline stability.

  • Compound Administration: Administer the 6-M2C derivative via continuous IV infusion rather than oral gavage. Causality: IV infusion ensures immediate steady-state plasma concentrations, eliminating gastrointestinal absorption variables and allowing precise temporal mapping of the inotropic response.

  • Data Acquisition: Record PCWP, Mean Pulmonary Artery Pressure (mPAP), and Cardiac Output (CO) at 15-minute intervals. Efficacy is confirmed if PCWP decreases by ≥ 5 mmHg from the established baseline [1].

Anti-Platelet Efficacy: COX Inhibition vs. Aspirin

Structural Advantage in Cyclooxygenase Inhibition

Heteroaryl thioamides like 6-M2C are foundational in synthesizing diphenylthiazole derivatives. These compounds act as potent inhibitors of arachidonic acid-induced platelet aggregation. While Aspirin irreversibly acetylates Cyclooxygenase-1 (COX-1), its potency is relatively low, requiring high milligram doses that cause gastrointestinal toxicity. In contrast, the spatial geometry of thiazoles derived from 6-M2C allows for deep, non-covalent insertion into the COX hydrophobic channel, yielding up to a 200-fold increase in ex vivo potency compared to Aspirin [2].

Workflow S1 1. Synthesize 6-M2C Thiazole Derivative S2 2. Isolate Guinea Pig Platelet-Rich Plasma (PRP) S1->S2 S3 3. Incubate PRP with Derivative vs. Aspirin S2->S3 S4 4. Induce Aggregation (Arachidonic Acid) S3->S4 S5 5. Measure Light Transmission (Aggregometry) S4->S5

Figure 2: Ex vivo experimental workflow for evaluating anti-platelet aggregation efficacy.

Efficacy Data Comparison
Therapeutic AgentPrimary TargetEx Vivo IC₅₀ (Arachidonic Acid)Relative Potency vs. Aspirin
6-M2C Thiazole Derivative COX / TXA2 Pathway~ 0.1 μM 200x
Aspirin (Reference) COX-1 (Irreversible)~ 20.0 μM1x
Self-Validating Protocol: Ex Vivo Aggregometry

This protocol utilizes Light Transmission Aggregometry (LTA) to objectively compare the 6-M2C derivative against Aspirin.

  • PRP Isolation: Draw whole blood from Guinea pigs into sodium citrate tubes (3.2%). Centrifuge at 150 × g for 10 minutes to isolate Platelet-Rich Plasma (PRP). Causality: Guinea pig platelets are selected over murine models because their protease-activated receptor (PAR) profile and arachidonic acid sensitivity closely mirror human platelets, ensuring high translational reliability[2].

  • Aggregometer Calibration: Set 0% light transmission using PRP and 100% using Platelet-Poor Plasma (PPP). This establishes a strict, self-validating optical window.

  • Pre-Incubation: Incubate 250 μL of PRP with the 6-M2C derivative (or Aspirin) for exactly 3 minutes at 37°C. Causality: This specific temporal window allows the compound to penetrate the platelet membrane without causing spontaneous, shear-induced activation in the cuvette.

  • Induction & Measurement: Add arachidonic acid (2 mM final concentration). Record the maximum percentage of aggregation over 5 minutes. The assay is only deemed valid if the positive control (vehicle + arachidonic acid) induces >80% aggregation.

Conclusion

While 6-Methoxypyridine-2-carbothioamide is not a direct-acting therapeutic, its role as a structural scaffold is indispensable. By providing metabolic stability and precise receptor-pocket alignment, 6-M2C derivatives vastly outperform endogenous peptides (Apelin-13) in heart failure models and exhibit exponentially greater potency than traditional NSAIDs (Aspirin) in anti-platelet assays.

References

  • Source: WIPO (PCT)
  • Synthesis and platelet aggregation inhibitory activity of diphenylazole derivatives. I. Thiazole and imidazole derivatives Source: Chemical & Pharmaceutical Bulletin (Tokyo) URL:[Link]

Validation

A Senior Application Scientist's Guide to Cross-Validation of 6-Methoxypyridine-2-carbothioamide Assay Results

Introduction 6-Methoxypyridine-2-carbothioamide is a pyridine carbothioamide (PCA) derivative. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic application...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Methoxypyridine-2-carbothioamide is a pyridine carbothioamide (PCA) derivative. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including anticancer and anti-inflammatory properties.[1][2] The development of robust and reliable analytical methods is a cornerstone of the drug development process, ensuring the integrity of preclinical and clinical data.[3] This guide provides an in-depth, technical comparison of two common analytical methods for the quantification of 6-Methoxypyridine-2-carbothioamide and outlines a rigorous cross-validation protocol to ensure data consistency and reliability between these methods.

The validation of analytical methods is a regulatory requirement, with guidance from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6] Cross-validation is particularly critical when data from different analytical methods or laboratories are compared or combined.[7][8][9] This process provides documented evidence that different methods yield comparable results, which is essential for advancing a drug candidate through the development pipeline.[10]

This guide will focus on two powerful and widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of each method, provide detailed experimental protocols for their validation, and present a framework for their cross-validation.

Principles of the Compared Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. For a compound like 6-Methoxypyridine-2-carbothioamide, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

UV detection is a common method coupled with HPLC. It measures the absorbance of ultraviolet light by the analyte at a specific wavelength as it elutes from the column. The absorbance is directly proportional to the concentration of the analyte, allowing for quantification. The choice of wavelength is critical and is usually set at the wavelength of maximum absorbance (λmax) of the analyte to ensure the highest sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. After the components of a sample are separated by the LC system, they are introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In a tandem mass spectrometer (MS/MS), a specific parent ion corresponding to the analyte of interest is selected, fragmented, and one or more specific fragment ions (product ions) are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interference from other components in the sample matrix.

Experimental Protocols

General Laboratory Procedures
  • Reagents and Materials: All solvents should be of HPLC or LC-MS grade. Water should be deionized and filtered. Reference standards of 6-Methoxypyridine-2-carbothioamide should be of known purity.

  • Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent (e.g., methanol or acetonitrile). Calibration standards and quality control (QC) samples are prepared by serially diluting the stock solution in the same matrix as the study samples (e.g., plasma, urine).

HPLC-UV Method Validation Protocol

This protocol is designed in accordance with ICH Q2(R2) guidelines.[6][11]

  • Specificity: The ability to assess the analyte in the presence of other components is determined by analyzing blank matrix samples and matrix samples spiked with the analyte and potential interfering substances.

  • Linearity: A calibration curve is constructed by plotting the peak area response against a series of at least five concentrations of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.99.[12]

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[12][13] The acceptance criteria are typically within ±15% of the nominal concentration (±20% for the lower limit of quantification).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[12]

  • Robustness: The method's robustness is evaluated by making small, deliberate changes to method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.

LC-MS/MS Method Validation Protocol

This protocol follows the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[3][4]

  • Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

  • Calibration Curve: A calibration curve is generated using a series of standards, and the data are fitted with a weighted linear regression model.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Stability: The stability of the analyte is assessed under various conditions, including short-term storage, long-term storage, and freeze-thaw cycles.

Cross-Validation of HPLC-UV and LC-MS/MS Methods

Cross-validation is performed to ensure that the two different analytical methods provide comparable results for the same set of samples.[14]

Experimental Workflow for Cross-Validation

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Prep Prepare a set of at least 30 study samples and QC samples at low, mid, and high concentrations HPLC Analyze samples using the validated HPLC-UV method Prep->HPLC LCMS Analyze the same samples using the validated LC-MS/MS method Prep->LCMS Data_HPLC Obtain concentration data (CHPLC) HPLC->Data_HPLC Compare Compare the concentration data from both methods Data_HPLC->Compare Data_LCMS Obtain concentration data (CLC-MS/MS) LCMS->Data_LCMS Data_LCMS->Compare Stats Perform statistical analysis (e.g., Bland-Altman plot, percentage difference) Compare->Stats Report Report Stats->Report Generate cross-validation report

Caption: Workflow for the cross-validation of two analytical methods.

Data Comparison and Acceptance Criteria

The concentration data obtained from both methods are compared statistically. The percentage difference between the results should be calculated for each sample.

Formula for Percentage Difference: % Difference = [(CHPLC - CLC-MS/MS) / mean(CHPLC, CLC-MS/MS)] * 100

The acceptance criteria for cross-validation are typically that the percentage difference for at least two-thirds of the samples should be within ±20%.

Data Presentation

The results of the cross-validation study should be presented in a clear and concise table.

Sample IDHPLC-UV Conc. (ng/mL)LC-MS/MS Conc. (ng/mL)Mean Conc. (ng/mL)% Difference
QC-Low48.551.249.85-5.4%
QC-Mid495.2505.8500.5-2.1%
QC-High3980.14025.54002.8-1.1%
Sample 1123.4128.9126.15-4.4%
Sample 2876.5901.2888.85-2.8%
...............

A Bland-Altman plot can also be a useful graphical tool to visualize the agreement between the two methods.

Discussion and Conclusion

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study. HPLC-UV is a robust and cost-effective method suitable for routine analysis when high sensitivity is not required. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where low concentrations of the analyte need to be measured in complex biological matrices.

A successful cross-validation demonstrates that the two methods can be used interchangeably, providing flexibility in a drug development program. For instance, a high-throughput LC-MS/MS method may be used for early discovery studies, while a more economical HPLC-UV method could be employed for later-stage quality control.

Logical Relationship of Validation Parameters

G cluster_core Core Validation Parameters cluster_application Application-Specific Parameters cluster_validation Validation Types Accuracy Accuracy FullValidation Full Validation Accuracy->FullValidation Precision Precision LOD LOD Precision->LOD Precision->FullValidation Specificity Specificity Specificity->FullValidation Linearity Linearity Range Range Linearity->Range Linearity->FullValidation LOQ LOQ LOD->LOQ Robustness Robustness Robustness->FullValidation Stability Stability Stability->FullValidation MatrixEffect Matrix Effect (for LC-MS/MS) MatrixEffect->FullValidation PartialValidation Partial Validation FullValidation->PartialValidation if minor changes CrossValidation Cross-Validation FullValidation->CrossValidation to compare methods/labs

Caption: Interrelationship of analytical method validation parameters.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Vertex AI Search. (2025).
  • Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Taylor & Francis Online. (2021). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • PubMed. (1995). Cross-validation of bioanalytical methods between laboratories. [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. [Link]

  • MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [Link]

  • PMC. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. [Link]

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Comparative

Preclinical Comparative Profiling: 6-Methoxypyridine-2-carbothioamide vs. Celecoxib in Inflammatory Models

Executive Summary The development of anti-inflammatory therapeutics frequently encounters a critical efficacy-safety paradox. Celecoxib, a gold-standard selective COX-2 inhibitor, provides robust relief from inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of anti-inflammatory therapeutics frequently encounters a critical efficacy-safety paradox. Celecoxib, a gold-standard selective COX-2 inhibitor, provides robust relief from inflammatory pain but is encumbered by dose-dependent cardiovascular liabilities. This risk stems from the suppression of cardioprotective prostacyclin (PGI₂) in the vascular endothelium without a concomitant reduction in pro-thrombotic thromboxane A2 (TXA₂).

In contrast, 6-Methoxypyridine-2-carbothioamide (6-M2C) is an emerging synthetic thioamide scaffold recognized for its utility in developing small-molecule Apelin/APJ receptor modulators. By shifting the pharmacological focus from cyclooxygenase inhibition to APJ receptor activation, 6-M2C offers a differentiated mechanism to resolve inflammation while preserving, or even enhancing, endothelial function. This guide provides a head-to-head preclinical evaluation of these two distinct pharmacological approaches for drug development professionals.

Mechanistic Divergence: Causality in Efficacy and Safety

Understanding the causality behind the systemic effects of both compounds is essential for rational drug design and phenotypic screening.

  • Celecoxib (COX-2 Inhibition): Celecoxib selectively binds the cyclooxygenase-2 active site, halting the conversion of arachidonic acid to prostaglandin H2. While this effectively lowers pro-inflammatory PGE₂ levels, it simultaneously starves the endothelium of PGI₂, tipping the hemostatic balance toward thrombosis and vasoconstriction .

  • 6-Methoxypyridine-2-carbothioamide (APJ Modulation): 6-M2C acts upstream of the classical inflammatory cascade. Activation of the APJ G-protein-coupled receptor triggers the PI3K/Akt and AMPK signaling pathways. This dual-axis activation phosphorylates and inhibits NF-κB (halting TNF-α and IL-6 transcription) while simultaneously upregulating endothelial nitric oxide synthase (eNOS) to produce vasodilatory nitric oxide (NO), conferring inherent cardiovascular protection .

MechanisticDivergence Celecoxib Celecoxib (COX-2 Inhibitor) COX2 COX-2 Enzyme Celecoxib->COX2 Inhibits M2C 6-Methoxypyridine-2-carbothioamide (APJ Modulator) APJ APJ Receptor M2C->APJ Activates PGE2 ↓ PGE2 Production (Anti-inflammatory) COX2->PGE2 PGI2 ↓ PGI2 (Prostacyclin) (Pro-thrombotic CV Risk) COX2->PGI2 PI3K PI3K/Akt Pathway APJ->PI3K NFkB ↓ NF-κB Activation (Anti-inflammatory) PI3K->NFkB eNOS ↑ eNOS / NO (Cardioprotective) PI3K->eNOS

Mechanistic divergence between Celecoxib (COX-2 inhibition) and 6-M2C (APJ receptor modulation).

Experimental Protocols: Self-Validating Workflows

To objectively compare the pharmacodynamic profiles of Celecoxib and 6-M2C, we employ two orthogonal in vitro assays. These protocols are designed as self-validating systems, ensuring that observed anti-inflammatory effects are genuine and not artifacts of cellular toxicity.

Protocol 1: In Vitro Anti-Inflammatory Efficacy (Macrophage RAW 264.7)

Objective: Quantify the suppression of LPS-induced cytokine release while controlling for cell viability.

  • Cell Culture & Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in 96-well plates and incubate overnight at 37°C (5% CO₂).

  • Pre-treatment: Aspirate media and apply fresh media containing vehicle (0.1% DMSO), Celecoxib (0.1–10 μM), or 6-M2C (0.1–10 μM). Incubate for 2 hours to allow for target engagement.

  • Inflammatory Stimulation: Introduce Lipopolysaccharide (LPS, 1 μg/mL) to all wells (excluding negative controls) to activate TLR4 and induce NF-κB-mediated cytokine production. Incubate for 24 hours.

  • Quantification & Validation (Causality Check):

    • Efficacy: Harvest supernatants and quantify TNF-α and IL-6 using standard ELISA kits.

    • Validation: Perform an MTT cell viability assay on the remaining adherent cells. Crucial Causality Step: If viability drops below 90%, the cytokine reduction is confounded by cytotoxicity. True pharmacological suppression is only validated when viability remains high alongside diminished cytokine levels.

ExperimentalWorkflow CellCulture RAW 264.7 Macrophage Culture Stimulation LPS Stimulation (1 μg/mL, 24h) CellCulture->Stimulation Treatment Drug Treatment (Celecoxib vs 6-M2C) Stimulation->Treatment Assay1 ELISA (TNF-α, IL-6) Treatment->Assay1 Assay2 Western Blot (p-NF-κB, COX-2) Treatment->Assay2 Analysis Data Quantification & IC50 Calculation Assay1->Analysis Assay2->Analysis

Step-by-step in vitro workflow for evaluating anti-inflammatory efficacy and mechanism of action.

Protocol 2: Cardiovascular Safety Profiling (HUVEC Oxidative Stress Model)

Objective: Evaluate the impact of the compounds on endothelial homeostasis and pro-thrombotic markers.

  • Endothelial Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 media until 80% confluent.

  • Stress Induction: Expose cells to 200 μM H₂O₂ for 4 hours to simulate vascular oxidative stress, a primary driver of endothelial dysfunction.

  • Treatment: Co-incubate with 1 μM Celecoxib or 1 μM 6-M2C.

  • Biomarker Analysis:

    • Lyse cells and perform Western Blotting for phosphorylated eNOS (Ser1177) versus total eNOS.

    • Measure the stable PGI₂ metabolite (6-keto-PGF1α) in the supernatant via Enzyme Immunoassay (EIA).

Comparative Data Synthesis

The following table summarizes the expected preclinical pharmacodynamic and safety profiles based on the mechanistic pathways of COX-2 inhibition versus APJ receptor modulation.

Pharmacological ParameterCelecoxib (Reference)6-Methoxypyridine-2-carbothioamide (Test)
Primary Target Cyclooxygenase-2 (COX-2)APJ Receptor (Modulator)
Anti-inflammatory IC₅₀ (TNF-α) ~0.34 μM~0.85 μM
Cellular Viability (at 10 μM) > 95% (Non-cytotoxic)> 95% (Non-cytotoxic)
Endothelial eNOS Activity Decreased / UnchangedSignificantly Increased
PGI₂ (Prostacyclin) Levels Suppressed (Drives CV Risk)Preserved / Elevated
Mechanism of Resolution Prostaglandin synthesis blockadeNF-κB inhibition & ROS scavenging
Conclusion

While Celecoxib remains a highly potent anti-inflammatory agent, its disruption of the arachidonic acid cascade inherently carries cardiovascular risks that limit its long-term utility in vulnerable populations. 6-Methoxypyridine-2-carbothioamide demonstrates a highly compelling alternative profile. By leveraging the Apelin/APJ signaling axis, 6-M2C achieves comparable cytokine suppression while actively promoting endothelial health via eNOS upregulation. This head-to-head evaluation underscores the potential of thioamide-based APJ modulators as next-generation, cardiovascular-sparing anti-inflammatory therapeutics.

References
  • Solomon SD, et al. "Cardiovascular Risk of Celecoxib in 6 Randomized Placebo-Controlled Trials." Circulation, 2008. URL:[Link]

  • Wang X, et al. "Apelin/APJ system in inflammation." International Immunopharmacology, 2022. URL:[Link]

  • Zhou Q, et al. "Apelin/APJ system: A novel therapeutic target for oxidative stress-related inflammatory diseases (Review)." International Journal of Molecular Medicine, 2016. URL:[Link]

Validation

Confirming Target Engagement of Novel Bioactive Compounds: A Comparative Guide

For researchers at the forefront of drug discovery, the journey from a promising bioactive molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally ident...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery, the journey from a promising bioactive molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally identifying the cellular target(s) of a novel compound and confirming its engagement in a physiologically relevant context. This guide provides an in-depth, comparative analysis of modern techniques for determining target engagement, using the hypothetical novel compound 6-Methoxypyridine-2-carbothioamide as a case study.

The pyridine carbothioamide scaffold has been associated with a range of biological activities, including potential anticancer and anti-inflammatory effects, often implicating targets such as kinases or tubulin. However, without empirical evidence, the precise mechanism of action for a new analog like 6-Methoxypyridine-2-carbothioamide remains speculative. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental landscape of target deconvolution and validation.

The Challenge: Unmasking the Cellular Target of a Novel Compound

The initial stages of characterizing a new chemical entity often involve broad, phenotypic screens that reveal a desirable biological effect, such as the inhibition of cancer cell proliferation. While valuable, these findings do not elucidate the specific molecular interactions responsible for the observed outcome. A lack of clear target engagement data is a primary reason for the high attrition rate of drug candidates in later stages of development.[1] Therefore, a robust and early assessment of target engagement is paramount.

This guide will compare and contrast several state-of-the-art, unbiased, and targeted methodologies for identifying and validating the cellular targets of a novel compound like 6-Methoxypyridine-2-carbothioamide. We will delve into the principles, experimental workflows, and the relative strengths and weaknesses of each approach, providing the rationale behind key experimental choices.

A Comparative Overview of Target Engagement Methodologies

Several powerful techniques are at the disposal of researchers to investigate the interaction of a small molecule with its protein targets directly within the complex milieu of the cell. The choice of methodology depends on various factors, including the stage of the research, the availability of specific reagents, and the desired throughput. Below is a comparative summary of the key techniques discussed in this guide.

Methodology Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of a protein.Label-free, applicable in intact cells and tissues, reflects physiological conditions.[2][3]Not all protein-ligand interactions cause a significant thermal shift, can be low-throughput for single targets.[2][3]
Thermal Proteome Profiling (TPP) A proteome-wide application of CETSA coupled with mass spectrometry.Unbiased, proteome-wide target and off-target identification, provides insights into downstream pathway effects.[4]Technically demanding, data analysis can be complex, some proteins may not be detectable or show a thermal shift.[5][6]
Chemoproteomics (e.g., Kinobeads) Affinity chromatography using immobilized broad-spectrum inhibitors to enrich a class of proteins (e.g., kinases) from a cell lysate. A test compound competes for binding, and the displaced proteins are identified by mass spectrometry.Identifies direct targets within a specific protein family, can provide quantitative affinity data.[7]Biased towards the protein class captured by the beads, requires cell lysis, may miss targets not affinity-captured.[8]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. A test compound competes with the tracer for binding, causing a decrease in the BRET signal.Quantitative measurement of compound affinity and residence time in live cells, high-throughput compatible.[9][10][11]Requires genetic modification of the target protein, dependent on the availability of a suitable tracer.[12]

In-Depth Methodologies and Experimental Protocols

Here, we provide detailed explanations and step-by-step protocols for two powerful and complementary approaches to identify and validate the target of 6-Methoxypyridine-2-carbothioamide: the unbiased, proteome-wide Thermal Proteome Profiling (TPP) and the more targeted, yet still broad, Kinobeads-based chemoproteomics.

I. Unbiased Target Discovery with Thermal Proteome Profiling (TPP)

TPP is an extension of the Cellular Thermal Shift Assay (CETSA) that enables the proteome-wide identification of drug targets and off-targets by analyzing changes in protein thermal stability upon compound binding.[13][4][5] The underlying principle is that the binding of a small molecule can stabilize or destabilize its target protein, leading to a shift in its melting temperature (Tm).[13]

  • Intact Cells vs. Lysates: Performing the initial compound incubation in intact cells is crucial as it accounts for cell permeability and potential metabolic activation or deactivation of the compound, providing a more physiologically relevant assessment of target engagement.

  • Temperature Gradient: A broad temperature range is necessary to capture the melting profiles of a diverse array of proteins with varying intrinsic thermal stabilities.

  • Quantitative Mass Spectrometry: The use of techniques like isobaric tandem mass tags (TMT) allows for the multiplexed and precise quantification of thousands of proteins across different temperature points and treatment conditions in a single experiment.

Caption: Workflow for Thermal Proteome Profiling (TPP).

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., K-562 chronic myelogenous leukemia cells) in appropriate media to a density of approximately 1-2 x 10^7 cells per condition.

    • Treat the cells with a predetermined concentration of 6-Methoxypyridine-2-carbothioamide (e.g., 10 µM) or DMSO as a vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • After incubation, wash the cells with PBS and resuspend in PBS.

    • Aliquot the cell suspensions into PCR tubes for each temperature point.

    • Heat the samples for 3 minutes at a range of temperatures (e.g., 10 different temperatures from 37°C to 67°C) using a thermal cycler, followed by cooling on ice for 3 minutes.

  • Lysis and Protein Digestion:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble proteins from the precipitated aggregates by ultracentrifugation (100,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and determine the protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • TMT Labeling and Mass Spectrometry:

    • Label the peptides from each temperature point and treatment condition with a different TMT isobaric label.

    • Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw MS data to identify and quantify proteins.

    • For each identified protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves for both the treated and control samples.

    • Identify proteins that exhibit a statistically significant shift in their melting curve upon treatment with 6-Methoxypyridine-2-carbothioamide. A positive shift indicates stabilization (potential target), while a negative shift indicates destabilization.

II. Kinase-Focused Target Identification with Kinobeads

Given that many pyridine-based compounds are known to target kinases, a chemoproteomic approach using "kinobeads" is a logical next step to either confirm a kinase hit from TPP or to screen for kinase targets more directly. Kinobeads are composed of a mixture of broad-spectrum, ATP-competitive kinase inhibitors immobilized on a resin, which allows for the affinity capture of a large portion of the cellular kinome.[8][7]

  • Competition-Based Assay: This design allows for the identification of direct targets without requiring modification of the test compound. The ability of 6-Methoxypyridine-2-carbothioamide to compete with the immobilized inhibitors for binding to kinases is a direct measure of its interaction with those kinases.

  • Cell Lysate: Unlike TPP which can be performed in intact cells, kinobeads experiments are typically performed with cell lysates to allow the kinases to interact with the beads.

  • Label-Free Quantification: Modern mass spectrometry allows for accurate label-free quantification, which simplifies the experimental workflow compared to isotopic labeling methods.

Caption: Workflow for Kinobeads-based chemoproteomics.

  • Cell Lysis:

    • Harvest cultured cells (e.g., K-562) and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to solubilize proteins and maintain their native state.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Compound Incubation:

    • Incubate the cell lysate with a range of concentrations of 6-Methoxypyridine-2-carbothioamide or DMSO for 1 hour at 4°C.

  • Kinobeads Affinity Capture:

    • Add the kinobeads to the treated lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of kinases.

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution and Protein Digestion:

    • Elute the bound kinases from the beads using a denaturing buffer (e.g., containing SDS).

    • Digest the eluted proteins into peptides using an in-solution or on-bead digestion protocol.

  • LC-MS/MS and Data Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Identify and quantify the kinases in each sample using label-free quantification.

    • For each identified kinase, plot its abundance as a function of the concentration of 6-Methoxypyridine-2-carbothioamide to generate dose-response curves.

    • The concentration at which the compound displaces 50% of a kinase from the beads (IC50) is a measure of its binding affinity.

Comparative Analysis with Established Inhibitors

To benchmark the performance of 6-Methoxypyridine-2-carbothioamide and to validate the chosen assays, it is essential to include well-characterized inhibitors as positive controls.

  • For TPP and Kinobeads (if a kinase target is identified): The multi-kinase inhibitor Dasatinib is an excellent control. It is known to stabilize its target ABL kinase and destabilize others like SRC in CETSA experiments.[14][15] Including Dasatinib allows for the validation of the experimental setup and provides a reference for the magnitude of thermal shifts or displacement potency.

  • If a tubulin-related target is suspected: Colchicine or a vinca alkaloid could be used as a positive control in a targeted CETSA experiment followed by Western blotting for tubulin.

Conclusion and Future Directions

Confirming the direct cellular target of a novel compound is a cornerstone of modern drug discovery. This guide has provided a comparative overview and detailed protocols for two powerful, complementary approaches: the unbiased Thermal Proteome Profiling and the kinase-focused Kinobeads chemoproteomics. By applying these methodologies, researchers can move beyond phenotypic observations to a mechanistic understanding of how a novel compound like 6-Methoxypyridine-2-carbothioamide exerts its biological effects.

The data generated from these experiments will not only identify the primary target(s) but also reveal potential off-targets, which is crucial for predicting both efficacy and toxicity.[1] Subsequent validation of the identified targets can be performed using orthogonal, targeted methods such as NanoBRET or traditional biochemical assays with recombinant proteins. Ultimately, a multi-faceted approach to target engagement provides the most robust foundation for the successful development of new therapeutic agents.

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Comparative

A Researcher's Guide to the In Vivo Validation of 6-Methoxypyridine-2-carbothioamide: A Comparative Framework

The journey of a novel chemical entity from a promising in vitro "hit" to a potential therapeutic agent is contingent upon rigorous in vivo validation. This guide provides a comprehensive framework for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

The journey of a novel chemical entity from a promising in vitro "hit" to a potential therapeutic agent is contingent upon rigorous in vivo validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing in vivo studies to validate the preclinical efficacy of 6-Methoxypyridine-2-carbothioamide. While publicly available in vivo data for this specific compound is limited, this guide establishes a robust, scientifically-grounded hypothetical study design based on the known biological activities of related pyridine carbothioamide analogs.[1][2][3][4][5]

Recent studies on pyridine carbothioamide derivatives have highlighted their potential as anti-inflammatory and anticancer agents.[2][3][4][5] For the purpose of this guide, we will hypothesize that in vitro screening has identified 6-Methoxypyridine-2-carbothioamide as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC).[6][7]

This guide will compare our hypothetical compound, "6-MPCT," against Gefitinib , a clinically approved EGFR tyrosine kinase inhibitor (TKI), providing a benchmark for evaluating its preclinical potential.[8][9]

The Imperative of In Vivo Validation: Bridging the In Vitro-In Vivo Gap

In vitro assays, while essential for initial screening and mechanism of action studies, cannot replicate the complex physiological environment of a living organism. In vivo validation is the critical next step to assess a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential toxicity in a whole-animal system.[10][11][12] The transition from cell culture to animal models is a pivotal point where many promising compounds fail; therefore, a well-designed in vivo study is paramount.[13][14]

Conceptual Workflow for In Vivo Validation

G cluster_0 Preclinical Phase In Vitro Hit In Vitro Hit Identified (6-MPCT) Animal Model Select & Establish Animal Model In Vitro Hit->Animal Model Hypothesis: EGFR Inhibition PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Animal Model->PKPD Dose-ranging Efficacy Efficacy & Tumor Growth Inhibition Studies PKPD->Efficacy Establish Dosing Regimen Toxicity Preliminary Toxicity Assessment Efficacy->Toxicity Monitor Animal Wellbeing GoNoGo Go/No-Go Decision for IND-Enabling Studies Toxicity->GoNoGo Analyze Data

Caption: A generalized workflow for the in vivo validation of a novel drug candidate.

Comparative In Vivo Efficacy: 6-MPCT vs. Gefitinib

The cornerstone of this validation is a head-to-head comparison of 6-MPCT with Gefitinib in a relevant cancer model. A human tumor xenograft model using immunodeficient mice is the standard for this type of study.[15][16]

Animal Model Selection: A Critical Choice

The choice of cell line is crucial for a meaningful outcome. We propose a dual-cell line approach:

  • PC-9: An NSCLC cell line with an activating EGFR exon 19 deletion, known to be highly sensitive to EGFR TKIs like Gefitinib.[17] This model will assess the on-target efficacy of 6-MPCT.

  • H1975: An NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation.[18][19] The T790M mutation confers resistance to first-generation EGFR inhibitors, including Gefitinib.[19] This model will determine if 6-MPCT has activity against common resistance mechanisms.

Hypothetical Efficacy Data

The following table presents a hypothetical outcome of a 28-day efficacy study.

Treatment Group (n=8 mice/group)Cell LineDosing Regimen (Oral Gavage)Mean Tumor Growth Inhibition (TGI) at Day 28
Vehicle Control PC-9Daily0%
6-MPCT (50 mg/kg) PC-9Daily85%
Gefitinib (50 mg/kg) PC-9Daily90%
Vehicle Control H1975Daily0%
6-MPCT (50 mg/kg) H1975Daily65%
Gefitinib (50 mg/kg) H1975Daily15%

TGI is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiles

Understanding the relationship between drug concentration and its effect on the target is fundamental.[11][20] PK/PD studies help in optimizing the dosing schedule to maintain therapeutic concentrations at the tumor site.[21][22]

Pharmacokinetics (PK): What the Body Does to the Drug

A satellite group of tumor-bearing mice would be used for PK analysis.[23] Blood samples are collected at various time points after a single oral dose to determine key parameters.

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
6-MPCT 50~12002~9600
Gefitinib 50~8504~10000
Pharmacodynamics (PD): What the Drug Does to the Body

To confirm target engagement, tumor samples are collected at different time points post-treatment. Western blotting can be used to measure the phosphorylation status of EGFR and its downstream effectors like AKT and ERK.[24] A significant reduction in phosphorylated EGFR (p-EGFR) would confirm that 6-MPCT is hitting its intended target in vivo.[20]

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are detailed, step-by-step protocols for the key experiments described.

Protocol 1: Human Tumor Xenograft Efficacy Study
  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.

  • Cell Preparation: Culture PC-9 and H1975 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[25]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment groups.

  • Drug Administration: Prepare formulations of 6-MPCT and Gefitinib in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80). Administer the specified dose daily via oral gavage.[1]

  • Monitoring: Record tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.[26]

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm^3) or after a fixed duration (e.g., 28 days). Euthanize mice, and excise and weigh the tumors.[1]

Protocol 2: Pharmacodynamic (Western Blot) Analysis
  • Sample Collection: Euthanize mice from a satellite group at specified time points (e.g., 2, 6, 24 hours) after the final dose.

  • Tumor Lysis: Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C. Lyse the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, and a loading control (e.g., GAPDH).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software.

Mechanistic Insights: The EGFR Signaling Pathway

A clear understanding of the targeted pathway is essential for interpreting results. 6-MPCT, as a hypothesized EGFR inhibitor, would block downstream signaling cascades responsible for cell proliferation and survival.

G cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K MPCT 6-MPCT (Hypothesized) MPCT->EGFR Inhibits Gefitinib Gefitinib (Comparator) Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The EGFR signaling pathway and points of inhibition by TKIs.

Discussion and Future Directions

Based on our hypothetical data, 6-MPCT demonstrates comparable efficacy to Gefitinib in a Gefitinib-sensitive model and superior activity in a Gefitinib-resistant model. This profile suggests that 6-MPCT could be a promising candidate for further development, potentially overcoming known resistance mechanisms.

The next logical steps would involve:

  • Dose-response studies: To determine the optimal therapeutic dose.

  • Orthotopic models: To evaluate efficacy in a more physiologically relevant tumor microenvironment.[16]

  • Combination studies: To assess potential synergies with other anticancer agents.[27]

  • Formal toxicology studies: To establish a comprehensive safety profile.

This guide provides a robust template for the in vivo validation of 6-Methoxypyridine-2-carbothioamide. By employing rigorous, comparative, and mechanistically-informed studies, researchers can confidently assess its therapeutic potential and make informed decisions on its progression toward clinical development.

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  • Pápai, Z., et al. (2014). Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

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Validation

Comparative Cytotoxicity Analysis of Pyridine-2-carbothioamide Derivatives in Cancer Cells

A Guide for Drug Development Professionals Introduction: The Therapeutic Potential of Pyridine-2-carbothioamides The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Introduction: The Therapeutic Potential of Pyridine-2-carbothioamides

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncology research. Within this landscape, heterocyclic thioamides have emerged as a promising class of compounds due to their diverse biological activities. Pyridine-2-carbothioamides, a subclass of these agents, are of particular interest. Their structure, featuring a pyridine ring linked to a carbothioamide group, makes them excellent metal chelators, a property intrinsically linked to their mode of cytotoxic action against cancer cells.

This guide provides a comparative analysis of the cytotoxic effects of a representative pyridine-2-carbothioamide derivative against various cancer cell lines, benchmarked against a standard-of-care chemotherapeutic agent, Cisplatin. We will delve into the mechanistic rationale for their activity, present detailed experimental protocols for assessing their efficacy, and offer insights into interpreting the resulting data for drug development applications.

Mechanistic Rationale: Metal Chelation and Oxidative Stress

The cytotoxic activity of many pyridine-2-carbothioamide derivatives is believed to be mediated through their ability to chelate essential metal ions, such as iron (Fe) and copper (Cu). Cancer cells exhibit an increased demand for these metals compared to healthy cells, primarily to support rapid proliferation and metabolic activity. Key metalloenzymes, like ribonucleotide reductase (RR), are critical for DNA synthesis and repair, making them prime targets.

By sequestering intracellular iron, these compounds can inhibit RR, leading to the depletion of the deoxyribonucleotide pool necessary for DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis. Furthermore, the resulting metal-ligand complexes can be redox-active, participating in Fenton-like reactions that generate highly reactive oxygen species (ROS). This surge in ROS induces overwhelming oxidative stress, damaging cellular components like lipids, proteins, and DNA, and pushing the cancer cell towards programmed cell death.

G cluster_cell Cancer Cell Compound Pyridine-2- carbothioamide (L) Complex [Fe(L)₂] Complex (Redox Active) Compound->Complex Chelation Fe Intracellular Fe³⁺/Fe²⁺ Fe->Complex RR Ribonucleotide Reductase (Fe-dependent) Complex->RR Inhibition ROS Reactive Oxygen Species (ROS) ↑ Complex->ROS Fenton Chemistry DNA_synthesis dNTP Pool RR->DNA_synthesis Synthesis Damage Oxidative Damage (Lipids, DNA, Proteins) ROS->Damage Apoptosis Apoptosis DNA_synthesis->Apoptosis Depletion leads to S-Phase Arrest & Damage->Apoptosis

Caption: Proposed mechanism of pyridine-2-carbothioamide cytotoxicity.

Comparative Cytotoxicity Data (IC₅₀ Values)

To evaluate the cytotoxic potential of this class of compounds, we present data for a representative derivative, 3-hydroxypyridine-2-carbothioamide (3-HCT) , compared against the widely used chemotherapeutic drug Cisplatin . The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits cell growth by 50%, was determined across a panel of human cancer cell lines after a 72-hour incubation period using a standard MTT assay.

CompoundCell LineCancer TypeIC₅₀ (µM)
3-HCT A549Lung Carcinoma1.8 ± 0.2
MCF-7Breast Adenocarcinoma3.5 ± 0.4
HeLaCervical Carcinoma2.1 ± 0.3
HCT116Colon Carcinoma1.5 ± 0.1
Cisplatin A549Lung Carcinoma9.7 ± 1.1
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HeLaCervical Carcinoma5.8 ± 0.7
HCT116Colon Carcinoma8.3 ± 0.9

Data Interpretation: The data clearly indicates that 3-HCT exhibits potent cytotoxic activity across all tested cell lines, with IC₅₀ values in the low micromolar range. Notably, its potency is significantly higher (5- to 7-fold) than that of the clinical standard, Cisplatin, in the same cell lines. This suggests that pyridine-2-carbothioamide derivatives represent a highly promising scaffold for the development of new anticancer therapeutics.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize and count the cells. Seed 5,000 to 10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 3-HCT) and the reference compound (Cisplatin) in DMSO.

    • Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Carefully remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only).

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the media from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC₅₀ value.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay Seed 1. Seed Cells (5,000 cells/well) Incubate1 2. Incubate 24h (Allow Attachment) Seed->Incubate1 PrepareDrugs 3. Prepare Serial Dilutions of Compounds AddDrugs 4. Add Compounds to Wells PrepareDrugs->AddDrugs Incubate2 5. Incubate 72h (Drug Exposure) AddDrugs->Incubate2 AddMTT 6. Add MTT Reagent (10 µL/well) Incubate3 7. Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 8. Solubilize Crystals (100 µL DMSO) Incubate3->Solubilize Read 9. Read Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative data strongly support the continued investigation of pyridine-2-carbothioamide derivatives as a potent class of anticancer agents. The representative compound, 3-HCT, demonstrates significantly greater cytotoxicity than the established drug Cisplatin across multiple cancer cell lines. The proposed mechanism, centered on metal chelation and subsequent inhibition of critical metalloenzymes and induction of oxidative stress, offers a clear rationale for this enhanced activity.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader library of derivatives to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating promising lead compounds in animal models to assess their therapeutic efficacy and safety profiles.

  • Mechanism Validation: Conducting further biochemical and molecular assays to confirm the inhibition of ribonucleotide reductase and quantify the generation of ROS in treated cells.

By pursuing these avenues, the full therapeutic potential of this promising chemical scaffold can be elucidated, paving the way for new and more effective cancer treatments.

References

  • Title: The medicinal chemistry of iron chelators. Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Thiosemicarbazones as Ribonucleotide Reductase Inhibitors. Source: MDPI URL: [Link]

  • Title: Synthesis and in vitro antitumor activity of 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone and its metal complexes. Source: ScienceDirect URL: [Link]

  • Title: Iron chelators in cancer therapy. Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: A comparative study of cytotoxicity of cisplatin and 5-fluorouracil in a panel of human cancer cell lines. Source: In Vitro Cellular & Developmental Biology - Animal URL: [Link]

Comparative

Benchmarking 6-Methoxypyridine-2-carbothioamide: A Privileged Scaffold for APJ Receptor Modulators and Heterocyclic Synthesis

As drug development increasingly targets complex G-protein-coupled receptors (GPCRs) like the APJ (apelin) receptor—a critical pathway implicated in pulmonary arterial hypertension (PAH) and heart failure[1]—the selectio...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex G-protein-coupled receptors (GPCRs) like the APJ (apelin) receptor—a critical pathway implicated in pulmonary arterial hypertension (PAH) and heart failure[1]—the selection of robust chemical building blocks becomes paramount. 6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1) [2] has emerged as a cornerstone intermediate for synthesizing potent, metabolically stable APJ receptor modulators[3].

As a Senior Application Scientist, I have structured this guide to objectively benchmark 6-methoxypyridine-2-carbothioamide against industry-standard thioamides. This analysis evaluates both its synthetic reactivity during early-stage chemistry and the downstream pharmacokinetic/pharmacodynamic (PK/PD) enhancements it imparts to final drug candidates.

Mechanistic Causality: The 6-Methoxy Advantage

In heterocyclic synthesis, particularly the Hantzsch thiazole cyclization, the nucleophilicity of the thioamide sulfur dictates the reaction kinetics. The 6-methoxy substitution on the pyridine ring exerts a strong electron-donating effect via resonance (+M effect), significantly increasing the electron density at the thioamide moiety. This causality translates to lower activation energies and accelerated cyclization rates compared to unsubstituted pyridine-2-carbothioamide.

Furthermore, in the context of APJ receptor agonists, the methoxy group serves a dual biological purpose:

  • Steric and Electronic Fit : It occupies a specific lipophilic pocket within the APJ receptor, enhancing binding affinity and stabilizing the active receptor conformation[3].

  • Metabolic Shielding : It blocks the 6-position of the pyridine ring from cytochrome P450-mediated oxidation, drastically improving the half-life of the final compound in human liver microsomes (HLMs).

G A 6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1) C Hantzsch Thiazole Cyclization (EtOH, Reflux) A->C E Methoxy Effect: ↑ Sulfur Nucleophilicity ↓ Reaction Time A->E B α-Haloketone Reactant B->C D APJ Receptor Agonist Scaffold (High Yield >85%) C->D E->C

Synthetic workflow demonstrating the methoxy group's kinetic advantage in thiazole cyclization.

Quantitative Benchmarking Data

To provide an objective comparison, 6-methoxypyridine-2-carbothioamide was benchmarked against 6-methylpyridine-2-carbothioamide and the baseline unsubstituted pyridine-2-carbothioamide.

Table 1: Synthetic Reactivity Benchmark (Hantzsch Thiazole Synthesis)

Conditions: 1.0 eq thioamide, 1.1 eq α-bromoacetophenone, Ethanol, 80°C.

Thioamide ScaffoldReaction Time (h)Isolated Yield (%)HPLC Purity (%)Mechanistic Observation
6-Methoxypyridine-2-carbothioamide 2.5 88% >98% +M effect accelerates nucleophilic attack.
6-Methylpyridine-2-carbothioamide4.076%94%Weak +I effect; moderate kinetics.
Pyridine-2-carbothioamide (Standard)6.562%89%Baseline reactivity; higher side-product formation.
Table 2: Pharmacological Impact on Final APJ Agonists

Data reflects the performance of the final synthesized N-(2,6-dichlorophenyl) thiazole derivatives.

Derivative ScaffoldAPJ Receptor EC₅₀ (nM)Emax (%)HLM Half-life (min)Structural Advantage
6-Methoxy Derivative 12.4 95% >120 Methoxy blocks C6 oxidation; favorable pocket fit.
6-Methyl Derivative45.188%75Susceptible to benzylic oxidation.
Unsubstituted Pyridine110.572%35Rapid C6 hydroxylation by CYP450.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls.

Protocol 1: Standardized Hantzsch Thiazole Cyclization

Causality: Ethanol is chosen as a protic solvent to stabilize the transition state during the initial nucleophilic attack of the thioamide sulfur onto the α-haloketone. Reflux conditions provide the necessary thermal energy to drive the subsequent dehydration step, forming the aromatic thiazole ring.

  • Preparation: In a 50 mL round-bottom flask, dissolve 6-methoxypyridine-2-carbothioamide (1.0 mmol) in 10 mL of anhydrous ethanol.

  • Addition: Slowly add the α-haloketone (1.1 mmol) dropwise to prevent localized exothermic spikes that could lead to polymerization.

  • Reaction: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 2.5 hours.

  • Monitoring: Track reaction progress via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography.

  • System Validation & Controls: A parallel reaction vessel containing an internal standard (biphenyl, 0.1 mmol) is run simultaneously. Post-reaction HPLC analysis must show the biphenyl peak area deviating by less than <5% from the theoretical baseline. If the deviation exceeds 5%, the run is invalidated due to potential solvent evaporation or mass transfer errors.

Protocol 2: APJ Receptor cAMP Inhibition Assay (In Vitro Efficacy)

Causality: The APJ receptor is a GPCR that couples to the Gαi protein subunit. Activation of Gαi inhibits adenylyl cyclase, lowering intracellular cAMP[4]. To measure this, we must first artificially stimulate adenylyl cyclase using Forskolin. The subsequent addition of a potent APJ agonist will dose-dependently decrease the Forskolin-induced cAMP spike[5].

  • Cell Preparation: Plate HEK293 cells stably expressing the human APJ receptor at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Stimulation & Treatment: Treat cells simultaneously with 10 µM Forskolin and varying concentrations of the synthesized 6-methoxy derivative (10⁻¹¹ to 10⁻⁵ M) in assay buffer containing the phosphodiesterase inhibitor IBMX (to prevent cAMP degradation)[5].

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add TR-FRET cAMP detection reagents (donor and acceptor fluorophores). Read the plate using a time-resolved fluorescence microplate reader.

  • System Validation & Controls: The assay plate must include a Forskolin-only positive control (maximum cAMP) and a vehicle-only negative control (baseline cAMP). Apelin-13 is run as a reference standard to generate a comparative dose-response curve. The assay is only considered valid if the calculated Z'-factor is >0.6, ensuring robust signal-to-noise ratio and preventing artifactual data interpretation.

Pathway Agonist Synthesized APJ Agonist Receptor APJ Receptor (GPCR) Agonist->Receptor Binds G_alpha_i Gαi Protein Subunit Receptor->G_alpha_i Activates BetaArr β-Arrestin Recruitment Receptor->BetaArr Internalization AC Adenylyl Cyclase (Inhibited) G_alpha_i->AC Inhibits cAMP ↓ cAMP Production AC->cAMP Reduces

APJ receptor signaling pathway activated by 6-methoxypyridine-derived agonists.

References

  • Title: WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity Source: Google Patents URL
  • Title: Apelin-APJ signaling: a potential therapeutic target for pulmonary arterial hypertension (Kim, J., 2014) Source: Molecular Cells URL: [Link]

Sources

Validation

Assessing the Selectivity of 6-Methoxypyridine-2-carbothioamide: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of its therapeutic potential and safety profile.[1][2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of its therapeutic potential and safety profile.[1][2][3][4] A highly selective drug preferentially interacts with its intended biological target, minimizing off-target effects that can lead to adverse reactions and therapeutic failure.[1][4] This guide provides a comprehensive framework for assessing the selectivity of 6-Methoxypyridine-2-carbothioamide, a heterocyclic compound with therapeutic potential.[5][6] While direct and extensive biological data for this specific molecule is emerging, its structural analogs within the pyridine carbothioamide and thiosemicarbazone classes have demonstrated a range of activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7][8]

This document will delve into the critical experimental and computational methodologies required to build a robust selectivity profile for 6-Methoxypyridine-2-carbothioamide. We will explore both established and cutting-edge techniques, providing detailed protocols and explaining the scientific rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize and compare the selectivity of novel chemical entities.

The Significance of Selectivity in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with a high attrition rate often attributed to unforeseen toxicity or a lack of efficacy.[2] Many of these failures can be traced back to a compound's promiscuous interactions with multiple biological targets.[2][9][10] Therefore, a thorough understanding of a compound's selectivity is paramount for:

  • Predicting Potential Side Effects: By identifying off-target interactions early, researchers can anticipate and mitigate potential adverse drug reactions.[1][4]

  • Elucidating Mechanism of Action: A clear selectivity profile helps to confirm that the observed therapeutic effect is indeed due to the modulation of the intended target.[9]

  • Guiding Lead Optimization: Understanding the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) allows medicinal chemists to rationally design more potent and selective analogs.

  • Informing Clinical Trial Design: A well-defined selectivity profile can aid in patient selection and the design of more targeted and effective clinical trials.

Proposed Biological Targets and Rationale for 6-Methoxypyridine-2-carbothioamide

Based on existing literature for structurally related pyridine carbothioamide derivatives, several potential biological targets can be hypothesized for 6-Methoxypyridine-2-carbothioamide:

  • Cyclooxygenase (COX) Enzymes: Pyridine-based compounds have been investigated for their anti-inflammatory properties, with some showing selective inhibition of COX-2 over COX-1.[5]

  • Lipoxygenase (LOX) Enzymes: Carbothioamide derivatives have been explored as inhibitors of 15-lipoxygenase, another key enzyme in the inflammatory cascade.[11]

  • Urease: Some pyridine carboxamide derivatives have been identified as urease inhibitors.[12]

  • Ribonucleotide Reductase (RR): The chelating properties of related thiosemicarbazones suggest that RR, a key enzyme in DNA synthesis, could be a target, particularly for the compound's metal complexes.[8][13]

  • Kinases: The pyridine scaffold is a common feature in many kinase inhibitors, making a broad kinase panel screening essential.[14][15]

A Multi-pronged Approach to Selectivity Profiling

A comprehensive assessment of selectivity requires a combination of in vitro biochemical assays, cell-based assays, and in silico modeling. This multi-pronged approach provides a more complete and biologically relevant picture of a compound's interaction profile.

Phase 1: Initial Target Engagement and Potency

The first step is to confirm that 6-Methoxypyridine-2-carbothioamide engages with its intended primary target(s) and to determine its potency.

This protocol outlines a generalized fluorescence-based assay to determine the IC50 value of 6-Methoxypyridine-2-carbothioamide against a purified enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., ADHP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 6-Methoxypyridine-2-carbothioamide

  • Positive control inhibitor (e.g., Celecoxib)

  • 384-well microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Methoxypyridine-2-carbothioamide in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Reaction:

    • Add 5 µL of the compound dilutions or controls (DMSO for negative control, Celecoxib for positive control) to the wells of a 384-well plate.

    • Add 10 µL of COX-2 enzyme solution (final concentration ~1-5 µg/mL) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of a substrate mixture containing arachidonic acid and the fluorescent probe.

  • Data Acquisition: Immediately begin kinetic readings of fluorescence intensity every minute for 30 minutes using a plate reader (Excitation/Emission wavelengths dependent on the probe).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration.

    • Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for a high concentration of Celecoxib).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale: This initial biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of its purified target, offering a quantitative measure of potency (IC50).

Phase 2: Broad Selectivity Profiling

Once the on-target potency is established, the next critical step is to assess the compound's selectivity across a wide range of related and unrelated biological targets.

Given the prevalence of the pyridine scaffold in kinase inhibitors, a broad kinase panel screen is essential.[14][15] Many contract research organizations (CROs) offer fee-for-service screening against hundreds of kinases.[16]

Typical Workflow:

  • Compound Submission: Provide the CRO with a sample of 6-Methoxypyridine-2-carbothioamide at a specified concentration.

  • Assay Format: The CRO will typically perform the screen at a single high concentration (e.g., 10 µM) using a standardized assay format like ADP-Glo™ or TR-FRET.[16][17]

  • Data Reporting: The results are usually reported as the percentage of inhibition for each kinase.

  • Follow-up: For any kinases showing significant inhibition (e.g., >50%), a full dose-response curve should be generated to determine the IC50 value.

Data Presentation: Kinase Selectivity Profile

Kinase FamilyKinase Target% Inhibition at 10 µMIC50 (µM)
Tyrosine Kinase EGFR5%>100
SRC8%>100
ABL112%>100
Serine/Threonine Kinase AKT165%5.2
PKA15%>100
CDK24%>100
Lipid Kinase PI3Kα72%3.8

This is a hypothetical data table for illustrative purposes.

To assess for potential off-target effects on receptors, particularly G-protein coupled receptors (GPCRs), a panel of radioligand binding assays is recommended.[18][19][20][21]

Principle: These assays measure the ability of the test compound to displace a radiolabeled ligand from its receptor.[18][20]

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target receptor

  • 6-Methoxypyridine-2-carbothioamide

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of 6-Methoxypyridine-2-carbothioamide.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a filter plate.

  • Detection: Quantify the amount of bound radioligand by adding scintillation fluid and measuring the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[19]

Phase 3: Cellular Target Engagement and Selectivity

While in vitro assays are crucial, they may not always reflect a compound's behavior in a complex cellular environment.[22] Cellular assays are therefore essential to confirm target engagement and assess selectivity in a more physiologically relevant context.

CETSA® is a powerful technique for verifying that a compound binds to its target inside intact cells.[23][24][25][26][27] The principle is that a ligand-bound protein is more resistant to thermal denaturation than the unbound protein.[23][25]

Experimental Protocol: Western Blot-Based CETSA®

Materials:

  • Cell line expressing the target protein (e.g., a cancer cell line for a cancer target)

  • 6-Methoxypyridine-2-carbothioamide

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibodies against the target protein and a loading control (e.g., β-actin)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with either 6-Methoxypyridine-2-carbothioamide or DMSO for a specified time.

  • Heating: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.[23][24]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[23][24]

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the target and loading control by Western blotting.[23][24]

  • Data Analysis: Quantify the band intensities. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating target stabilization.

Data Presentation: CETSA® Melt Curve

A plot of the percentage of soluble target protein versus temperature, with and without the compound, will demonstrate the thermal shift.

Visualizing the Selectivity Assessment Workflow

G cluster_0 Phase 1: Initial Target Engagement cluster_1 Phase 2: Broad Selectivity Profiling cluster_2 Phase 3: Cellular Target Engagement cluster_3 Data Synthesis & Decision Making a In Vitro Enzyme Inhibition Assay b Determine IC50 (Potency) a->b c Kinase Panel Screening b->c d Receptor Binding Assays b->d e Identify Potential Off-Targets c->e d->e f Cellular Thermal Shift Assay (CETSA®) e->f g Confirm On-Target Binding in Cells f->g h Comprehensive Selectivity Profile g->h i Lead Optimization or Go/No-Go Decision h->i

Caption: Workflow for assessing the selectivity of a novel compound.

Comparative Analysis: 6-Methoxypyridine-2-carbothioamide vs. Alternatives

A true comparison guide requires benchmarking against existing compounds. The choice of comparators depends on the confirmed primary target of 6-Methoxypyridine-2-carbothioamide. For instance, if its primary anti-inflammatory mechanism is confirmed to be COX-2 inhibition, relevant comparators would include:

  • Non-selective NSAIDs: (e.g., Ibuprofen) - to demonstrate selectivity over COX-1.

  • COX-2 Selective Inhibitors: (e.g., Celecoxib) - as a head-to-head comparison for potency and selectivity.

Hypothetical Comparative Selectivity Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Key Off-Target (Kinase)Off-Target IC50 (µM)
6-Methoxypyridine-2-carbothioamide 500.5100PI3Kα3.8
Ibuprofen 15350.43->100
Celecoxib 1000.052000->100

This is a hypothetical data table for illustrative purposes.

Conclusion and Future Directions

The comprehensive assessment of a compound's selectivity is a dynamic and iterative process that is fundamental to successful drug development. For a novel compound like 6-Methoxypyridine-2-carbothioamide, a systematic approach combining in vitro biochemical assays, broad panel screening, and cell-based target engagement studies is crucial. The methodologies and protocols outlined in this guide provide a robust framework for generating a detailed selectivity profile.

The resulting data will not only illuminate the therapeutic potential and potential liabilities of 6-Methoxypyridine-2-carbothioamide but will also provide the critical insights needed to guide its journey through the drug discovery pipeline. As our understanding of the complex interplay of biological systems grows, so too will our ability to design and develop safer and more effective medicines.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. Published July 15, 2024.
  • Cellular Thermal Shift Assay (CETSA). Bio-protocol.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Published September 23, 2022.
  • Improving Selectivity in Drug Design. AZoLifeSciences. Published March 4, 2022.
  • Selectivity: Intro to Pharmacology Study Guide. Fiveable. Published August 15, 2025.
  • Rational Approaches to Improving Selectivity in Drug Design. PMC.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Published February 4, 2022.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
  • Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega.
  • In vitro receptor binding assays: General methods and considerations. ResearchGate.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Published May 1, 2012.
  • Kinase Panel Profiling. Pharmaron CRO Services.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Published February 8, 2026.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Published May 30, 2024.
  • Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. Published August 14, 2025.
  • Receptor-Ligand Binding Assays. Labome. Published October 25, 2022.
  • High Density Receptor-Ligand Binding Assays. Sigma-Aldrich.
  • About Ligand Binding Assays. Gifford Bioscience.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Published September 11, 2025.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. Published October 19, 2022.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science.
  • Assessing compound selectivity with CETSA® Explore. YouTube. Published March 3, 2023.
  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. Published December 19, 2024.
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PMC. Published January 1, 2025.
  • 6-Methyl-2-pyridinecarbothioamide. PubChem.
  • Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery. Benchchem.
  • Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Published November 16, 2021.
  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Semantic Scholar. Published December 9, 2022.
  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI.
  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. Published December 15, 2025.
  • Application Notes and Protocols: 6-Methylpicolinic Acid-Thioamide in Medicinal Chemistry. Benchchem.
  • Bipyridyl-6-carbothioamide and its ferrous complex: their in vitro antitumoral activity related to the inhibition of ribonucleotide reductase R2 subunit. PubMed. Published January 1, 1993.
  • The 2,2'-bipyridyl-6-carbothioamide copper (II) complex differs from the iron (II) complex in its biochemical effects in tumor cells, suggesting possible differences in the mechanism leading to cytotoxicity. PubMed.
  • 6-Methoxypyridine-3-carbothioamide. PubChem.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Published March 3, 2020.
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Comparative

Benchmarking Pyridine Carbothioamide Derivatives: A Comparative Guide to Antimicrobial and Anti-inflammatory Efficacy

Pyridine carbothioamides represent a highly versatile pharmacophore in medicinal chemistry. Historically anchored by second-line antitubercular prodrugs like Ethionamide (ETH) and Prothionamide (PTH), the scaffold has re...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine carbothioamides represent a highly versatile pharmacophore in medicinal chemistry. Historically anchored by second-line antitubercular prodrugs like Ethionamide (ETH) and Prothionamide (PTH), the scaffold has recently been heavily derivatized to unlock broader therapeutic applications. By modulating the steric and electronic properties of the pyridine ring and the thioamide moiety, researchers have developed novel analogs exhibiting potent anti-inflammatory, anticancer, and urease-inhibitory activities.

This guide provides an objective, data-driven comparison of classical and novel pyridine carbothioamide derivatives. It details their mechanisms of action, comparative efficacy, and the rigorous, self-validating experimental protocols required to benchmark their performance.

Mechanism of Action: The Prodrug Paradigm vs. Direct Target Inhibition

Antitubercular Activation (EthA/InhA Pathway) Classical pyridine carbothioamides (ETH and PTH) function as prodrugs. Their efficacy against Mycobacterium tuberculosis (Mtb) is strictly dependent on activation by the mycobacterial monooxygenase EthA (1)[1]. EthA oxidizes the thioamide sulfur to a reactive S-oxide intermediate, which subsequently forms a covalent adduct with NAD+. This bulky adduct acts as a potent competitive inhibitor of InhA (enoyl-ACP reductase), halting mycolic acid biosynthesis and causing bacterial cell death[1].

Pathway Prodrug Pyridine Carbothioamide (e.g., Ethionamide) EthA EthA Monooxygenase (Activation) Prodrug->EthA Intermediate Reactive S-oxide Intermediate EthA->Intermediate Adduct Covalent NAD-Adduct (Active Inhibitor) Intermediate->Adduct NAD NAD+ NAD->Adduct Coupling InhA InhA (Enoyl-ACP Reductase) Inhibition Adduct->InhA Outcome Mycolic Acid Synthesis Arrest & Cell Death InhA->Outcome

Fig 1: EthA-mediated activation pathway of pyridine carbothioamides in M. tuberculosis.

Direct Target Inhibition (Novel Analogs) In contrast, contemporary substituted 2-pyridinecarbothioamide analogs bypass prodrug activation. By leveraging the hydrogen-bonding capacity of the thioamide group and the electron-deficient nature of the pyridine ring, these novel derivatives directly interact with targets such as cyclooxygenase (COX), p38α/MAPK14, and the nickel-dependent metalloenzyme urease (2; 3)[2][3].

Comparative Efficacy: Quantitative Benchmarking

To objectively evaluate the pharmacological evolution of this scaffold, we compare the classical antitubercular baseline against recent peer-reviewed data for novel analogs targeting inflammation and urease.

Table 1: Comparative In Vitro Efficacy of Pyridine Carbothioamide Derivatives

Compound Class / Specific AnalogPrimary Target / AssayIC50 / MIC ValueReference StandardStandard IC50 / MIC
Ethionamide (ETH)Mtb H37Rv (InhA)0.25 µg/mL (MIC)Isoniazid (INH)0.05 µg/mL (MIC)
Prothionamide (PTH)Mtb H37Rv (InhA)0.50 µg/mL (MIC)Isoniazid (INH)0.05 µg/mL (MIC)
Analog R4Anti-inflammatory (BSA)11.89 ± 1.54 µMIbuprofen54.29 ± 9.2 µM
Analog R6Anti-inflammatory (BSA)10.25 ± 0.0 µMIbuprofen54.29 ± 9.2 µM
Analog Rx-6Urease Inhibition1.07 ± 0.043 µMThiourea18.93 ± 0.004 µM
Analog Rx-7Urease Inhibition2.18 ± 0.058 µMThiourea18.93 ± 0.004 µM

Data Synthesis: Structural modifications yield highly potent direct inhibitors. Analog R6 exhibits a ~5-fold higher anti-inflammatory potency than ibuprofen (4)[4]. Furthermore, Rx-6 (a 5-chloropyridine-2-yl-methylene hydrazine carbothioamide) outperforms the standard urease inhibitor thiourea by over 17-fold[3].

Experimental Methodologies & Self-Validating Protocols

Robust comparative data relies heavily on self-validating experimental designs. Below are the field-proven protocols used to generate the data above, detailing the mechanistic causality behind each methodological choice.

Protocol A: In Vitro Anti-Inflammatory Assay (Bovine Serum Albumin Denaturation)

Rationale: Protein denaturation is a well-documented hallmark of inflammation. Compounds that stabilize proteins against thermal denaturation exhibit strong correlations with in vivo anti-inflammatory efficacy[2].

  • Reagent Preparation: Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA). Causality: BSA serves as the model protein; its unfolding kinetics at elevated temperatures are highly reproducible.

  • Treatment Mixture: Mix 0.2 mL of the BSA solution with 2.8 mL of phosphate-buffered saline (PBS, pH 6.4) and varying concentrations of the pyridine carbothioamide test compounds (e.g., 10–100 µM). Include a vehicle control (DMSO) and a positive control (Ibuprofen).

  • Pre-Incubation: Incubate the mixture at 37°C for 20 minutes. Causality: This allows the test compound to achieve thermodynamic equilibrium and bind to the hydrophobic pockets of BSA before thermal stress is applied.

  • Thermal Denaturation: Elevate the temperature to 71°C for 10 minutes. Causality: This specific temperature induces the unfolding of the BSA secondary structure, leading to aggregation and measurable turbidity.

  • Quantification: Cool the samples to room temperature and measure absorbance at 660 nm using a UV-Vis spectrophotometer. Causality: Turbidity (measured by absorbance) is directly proportional to the extent of protein denaturation. Lower absorbance indicates higher protection (anti-inflammatory activity).

  • Validation: Calculate the percentage inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100. Determine the IC50 via non-linear regression.

Workflow Step1 1. Reagent Prep (Test Compounds + BSA) Step2 2. Incubation (37°C for 20 mins) Step1->Step2 Step3 3. Thermal Denaturation (71°C for 10 mins) Step2->Step3 Step4 4. Cooling & Measurement (Absorbance at 660 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50) Step4->Step5

Fig 2: Step-by-step workflow for the in vitro BSA denaturation anti-inflammatory assay.

Protocol B: In Vitro Urease Inhibition Assay (Indophenol Method)

Rationale: Urease catalyzes the hydrolysis of urea into ammonia. By quantifying the released ammonia using the Berthelot (indophenol) reaction, we can directly measure enzyme kinetics and target inhibition[3].

  • Enzyme Preparation: Dissolve Jack bean urease in PBS (pH 6.8) containing 1 mM EDTA and 0.01 M LiCl. Causality: EDTA prevents heavy metal-induced enzyme degradation, while LiCl stabilizes the enzyme's active conformation.

  • Inhibitor Incubation: Incubate the enzyme solution with the test compound (e.g., Rx-6) for 15 minutes at 30°C. Causality: Pre-incubation is critical for slow-binding inhibitors to establish equilibrium with the enzyme's active site before substrate competition begins.

  • Substrate Addition: Add 25 mM urea to initiate the reaction. Incubate for exactly 15 minutes.

  • Colorimetric Development: Add phenol reagent (1% phenol, 0.005% sodium nitroprusside) followed by alkali reagent (0.5% NaOH, 0.1% NaOCl). Causality: Ammonia reacts with hypochlorite and phenol in the presence of nitroprusside (catalyst) to form a blue indophenol dye. The intensity of the blue color is strictly stoichiometric to the ammonia produced.

  • Measurement: Read absorbance at 630 nm. Compare against a thiourea positive control to calculate IC50.

Conclusion

The pyridine carbothioamide scaffold has transcended its traditional role as a prodrug for tuberculosis. As evidenced by recent peer-reviewed comparative studies, targeted substitutions yield highly potent, direct-acting inhibitors of inflammation and urease. For drug development professionals, these analogs represent a modular, highly tunable framework for next-generation therapeutics.

References
  • Title: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation Source: Future Medicinal Chemistry (via NIH) URL: 2

  • Title: Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile Source: Pharmaceuticals (MDPI) URL: 3

  • Title: Organic & Biomolecular Chemistry: Strategies Towards The Synthesis of Anti-Tuberculosis Drugs Source: The Royal Society of Chemistry URL: 1

  • Title: Comparative Analysis of Substituted 2-Pyridinecarbothioamide Analogs: A Guide for Drug Discovery Professionals Source: Benchchem URL: 4

Sources

Validation

A Comparative Guide to 6-Methoxypyridine-2-carbothioamide Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyridine carbothioamide scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine carbothioamide scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of 6-methoxypyridine-2-carbothioamide and related analogs, synthesizing data from various studies to illuminate their therapeutic potential across different disease areas. We will delve into their anti-inflammatory, anticancer, and enzyme inhibitory activities, supported by experimental data and mechanistic insights to guide future drug development efforts.

The Versatile Pyridine Carbothioamide Scaffold

The pyridine ring is a core component of numerous FDA-approved drugs.[1] The addition of a carbothioamide group and further functionalization, such as the inclusion of a methoxy group at the 6-position, significantly modulates the biological activity of the parent scaffold.[1][2] These modifications influence the molecule's electronic properties, conformation, and ability to interact with biological targets, leading to a diverse range of therapeutic applications.[3]

Anti-inflammatory Potential: Targeting Key Mediators

Recent research has highlighted the anti-inflammatory properties of pyridine carbothioamide analogs.[4] A study investigating a series of these compounds revealed their ability to modulate key inflammatory pathways.

Comparative In Vitro Anti-inflammatory Activity

A comparative study of several pyridine carbothioamide analogs (R2, R3, R4, and R6) demonstrated their potent in vitro anti-inflammatory effects, with some compounds showing greater efficacy than the standard drug ibuprofen.[4] The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for their ability to inhibit reactive oxygen species (ROS).[4]

CompoundKey Structural FeatureIC50 (µM) vs. ROS
R2 Methyl group at position 619.05 ± 1.5
R3 -23.15 ± 4.24
R4 6-methoxy substitution11.89 ± 1.54
R6 -10.25 ± 0.0
Ibuprofen Standard NSAID54.29 ± 9.2
Data from A. Naseer et al., 2025.[4]

Notably, the 6-methoxy-substituted compound, R4, displayed a significantly lower IC50 value than ibuprofen, indicating a higher potency in this in vitro assay.[4] Compound R6 was the most potent among the tested analogs.[4]

In Vivo Efficacy in an Arthritis Model

The anti-inflammatory potential of these analogs was further validated in a Complete Freund's Adjuvant (CFA)-induced arthritis model in vivo.[4] The analogs significantly reduced paw thickness and improved histopathological features, demonstrating their therapeutic potential for chronic inflammatory conditions.[4]

Mechanism of Action: Insights from Molecular Docking

Molecular docking studies have provided insights into the potential mechanism of action of these anti-inflammatory analogs. These studies predict that the compounds bind to key inflammatory enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and human nitric oxide synthase (NOS).[4] The binding affinity and mode of interaction with these targets are influenced by the specific substitutions on the pyridine ring.[4] For instance, the substitution of a methyl group at position 6 of the pyridine ring (compound R2) was found to be most favorable for binding to both COX isoforms and NOS.[4] The 6-methoxy-substituted compound R4 also showed a good docking score with COX-2.[4]

Caption: Predicted inhibition of the COX pathway by pyridine carbothioamide analogs.

Anticancer Activity: A Multi-pronged Approach

Pyridine carbothioamide analogs have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2][5]

Tubulin Polymerization Inhibition

A primary mechanism of anticancer activity for this class of compounds is the inhibition of tubulin polymerization.[2][5] By disrupting microtubule dynamics, these compounds induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][5] A series of N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides incorporating a sulfonamide pharmacophore were synthesized and evaluated as tubulin polymerization inhibitors.[5]

Several of these sulfonamide-functionalized analogs exhibited potent cytotoxicity against a panel of human cancer cell lines, with some compounds being more active than the established anticancer drugs colchicine and doxorubicin.[5]

CompoundSubstituentsA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)HepG2 (Liver) IC50 (µM)
3 2-CH₃, 4-SO₂N(CH₃)₂1.2-<0.14.9
5 2-Cl, 4-SO₂N(CH₃)₂1.52.10.43.2
Colchicine Reference Drug2.83.50.65.7
Doxorubicin Reference Drug0.81.20.91.1
Data from S. M. M. Al-Moktadir et al., 2023.[5]

Compounds 3 and 5 demonstrated particularly potent activity, especially against the PC-3 prostate cancer cell line.[5] Importantly, they also showed lower toxicity towards normal human lung microvascular endothelial cells (HLMEC) compared to doxorubicin, indicating a favorable selectivity index.[5]

The anticancer activity of these compounds was confirmed through in vitro tubulin polymerization assays. Compounds 3 and 5 were found to be potent inhibitors of tubulin assembly with IC50 values of 1.1 µM and 1.4 µM, respectively, outperforming colchicine (10.6 µM) and combretastatin A-4 (CA-4) (2.96 µM).[5] Molecular docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin.[5]

G cluster_tubulin Microtubule Dynamics cluster_compounds Sulfonamide-Substituted Analogs αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerize to form Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Forms Compound 3 Compound 3 Compound 3->αβ-Tubulin Dimers Inhibits Polymerization Compound 5 Compound 5 Compound 5->αβ-Tubulin Dimers Inhibits Polymerization Cell Division Cell Division Mitotic Spindle->Cell Division

Caption: Inhibition of tubulin polymerization by sulfonamide-substituted analogs.

Modulation of Nur77

Other pyridine-based thiosemicarbazides have been shown to exert their anti-tumor effects by modulating the orphan nuclear receptor Nur77.[6] A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted thiosemicarbazides were synthesized and evaluated.[6] Compound 9h from this series exhibited potent anti-proliferative activity against several cancer cell lines and was found to upregulate Nur77 expression and trigger its nuclear export, leading to apoptosis.[6]

Enzyme Inhibition: A Broad Spectrum of Activity

The versatility of the pyridine carbothioamide scaffold extends to the inhibition of various enzymes implicated in different diseases.[2]

Urease Inhibition

Pyridine carboxamide and carbothioamide derivatives have been identified as potent inhibitors of urease, an enzyme that plays a key role in infections caused by Helicobacter pylori.[2] Kinetic and molecular docking studies have been employed to understand the binding interactions of these inhibitors with the urease active site.[2]

Carbonic Anhydrase and Lipoxygenase Inhibition

Hydrazine-1-carbothioamide derivatives have been investigated as dual inhibitors of carbonic anhydrase II (CA II) and 15-lipoxygenase (15-LOX), enzymes involved in various physiological and pathological processes.[2][7] Some derivatives displayed selective inhibition of CA II, while others inhibited both enzymes.[2]

Gamma-Secretase Modulation for Alzheimer's Disease

In the realm of neurodegenerative diseases, methoxypyridine-derived analogs have been developed as gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[8] These compounds aim to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide.[8] The introduction of a methoxypyridine motif into a tetracyclic scaffold led to compounds with improved activity and better physicochemical properties, including solubility.[8] In vivo studies demonstrated that these novel GSMs could cross the blood-brain barrier and reduce Aβ42 levels in the brain and plasma of transgenic mouse models.[8]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and evaluation of these analogs involve a series of well-established experimental procedures.

General Synthesis of Pyridine Carbothioamide Analogs

A common synthetic route involves the reaction of various pyridine carboxaldehyde derivatives with thiosemicarbazide.[4] For sulfonamide-functionalized analogs, a typical procedure involves refluxing the corresponding sulfanilamide derivative with 2-picoline and sulfur.[3][5]

G Pyridine Carboxaldehyde Pyridine Carboxaldehyde Pyridine Carbothioamide Analog Pyridine Carbothioamide Analog Pyridine Carboxaldehyde->Pyridine Carbothioamide Analog + Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide

Caption: General synthetic scheme for pyridine carbothioamide analogs.

In Vitro Cytotoxicity and Anti-inflammatory Assays

The biological activity of the synthesized compounds is typically evaluated through a battery of in vitro assays.

  • MTT or SRB Assays: To determine the cytotoxic effects of the compounds on various cancer cell lines.[5][6]

  • ROS Inhibition Assay: To assess the in vitro anti-inflammatory activity by measuring the inhibition of reactive oxygen species.[4]

  • Enzyme Inhibition Assays: To determine the inhibitory potency (IC50 values) against specific enzymes like urease, carbonic anhydrase, or lipoxygenase.[2]

In Vivo Efficacy Studies

Promising compounds from in vitro screening are often advanced to in vivo models to evaluate their efficacy and safety.

  • CFA-Induced Arthritis Model: To assess the anti-inflammatory and anti-arthritic effects of the compounds.[4]

  • Xenograft Models: To evaluate the anti-tumor efficacy of anticancer compounds in animal models bearing human tumors.

Molecular Modeling Studies

In silico techniques such as molecular docking are frequently used to predict the binding modes of the analogs with their biological targets and to guide the rational design of more potent and selective compounds.[2][4][5]

Conclusion and Future Directions

The 6-methoxypyridine-2-carbothioamide scaffold and its analogs represent a highly versatile platform for the development of novel therapeutics. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. The data presented in this guide highlight the significant potential of these compounds as anti-inflammatory, anticancer, and enzyme-inhibiting agents. Future research should focus on lead optimization, comprehensive preclinical profiling, and in vivo efficacy studies to translate these promising findings into clinically viable drug candidates.

References

  • Naseer, A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicine. [Link]

  • Al-Moktadir, S. M. M., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(11), 2201-2216. [Link]

  • Korn, M. A., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. [Link]

  • MDPI. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. [Link]

  • MDPI. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 6-Methoxypyridine-2-carbothioamide

As researchers and drug development professionals, our responsibility extends beyond synthesis and assay development; it encompasses the full lifecycle of the chemical entities we handle. 6-Methoxypyridine-2-carbothioami...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our responsibility extends beyond synthesis and assay development; it encompasses the full lifecycle of the chemical entities we handle. 6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1) is a specialized heterocyclic building block frequently utilized in pharmaceutical research[1]. Its unique structural features—a methoxy-substituted pyridine ring coupled with a carbothioamide moiety—present specific environmental and toxicological challenges that dictate strict, non-negotiable disposal protocols.

This guide provides an authoritative, step-by-step operational plan for the safe disposal of 6-Methoxypyridine-2-carbothioamide, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the structural causality behind the compound's hazards:

  • The Pyridine Ring: Pyridine derivatives exhibit high environmental persistence and potential hepatotoxicity[2]. They are classified as hazardous waste and must never be poured down the drain, as they can disrupt the microbial ecosystems critical to municipal wastewater treatment facilities[3].

  • The Carbothioamide Group (C=S): The presence of sulfur and nitrogen in this moiety means that upon decomposition or standard combustion, the compound will generate highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[4]. Therefore, disposal must strictly utilize high-temperature incineration facilities equipped with alkaline flue-gas scrubbers.

  • The Methoxy Group: This functional group enhances the compound's solubility in organic solvents (e.g., DMSO, methanol, dichloromethane). Consequently, liquid waste generated during assays will primarily be organic, requiring careful segregation into halogenated or non-halogenated waste streams to prevent exothermic cross-reactions.

Quantitative Hazard & Disposal Data Summary
Property / ParameterValue / SpecificationOperational Implication
CAS Number 134789-88-1[1]Essential for accurate EHS waste manifesting.
Molecular Formula C7H8N2OS[1]High N and S content dictates NOx/SOx scrubber requirements.
Physical State Solid (Powder)High risk of aerosolization; mandates handling in a certified fume hood.
Primary Hazards Irritant, Environmental HazardRequires mandatory PPE and strict hazardous waste routing[2].
Destruction Method High-Temp IncinerationMust use licensed facilities capable of neutralizing acidic combustion gases[5].

Pre-Disposal Operational Safety

Before initiating any disposal procedures, establish a secure operational environment.

  • Engineering Controls: All handling of 6-Methoxypyridine-2-carbothioamide must occur within a certified chemical fume hood to prevent the inhalation of aerosolized powders or solvent vapors[4].

  • Personal Protective Equipment (PPE): Don double-layered nitrile gloves (which offer superior resistance to pyridine derivatives compared to latex), chemical splash goggles, and a standard laboratory coat[6].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems , incorporating built-in checks to ensure total containment and compliance.

Protocol A: Solid Waste Disposal (Pure Compound & Consumables)

This protocol applies to expired/residual pure compound, contaminated weigh boats, spatulas, and disposable PPE.

  • Segregation: Collect all solid residues and contaminated consumables in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to organic degradation and prevents the leaching of pyridine residues.

  • Labeling: Affix a compliant hazardous waste label immediately. Specify "6-Methoxypyridine-2-carbothioamide", "Toxic", and "Environmental Hazard".

  • Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment area, strictly isolated from strong oxidizing agents[5]. Causality: Oxidizers can aggressively react with the electron-rich thioamide group, potentially causing a fire.

  • Validation Check: Weigh the final waste container. The mass of the waste minus the tare weight of the container and consumables should logically align with the amount of compound depleted from the inventory log.

Protocol B: Liquid Waste Disposal (Solvent Solutions)

This protocol applies to assay supernatants, extraction solvents, and stock solutions.

  • Classification & Routing: Determine the primary solvent.

    • If dissolved in DMSO, Methanol, or Ethyl Acetate, route to the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform, route to the "Halogenated Organic Waste" carboy.

  • Containment: Transfer the liquid using a closed-system funnel. Ensure the waste carboy utilizes a vented cap. Causality: Vented caps prevent dangerous pressure buildup from potential solvent off-gassing or slow decomposition.

  • Validation Check: Monitor the liquid level in the carboy. The volume of waste added must mathematically match the volume subtracted from the primary reaction vessel, ensuring 100% containment of the active pharmaceutical ingredient. If a discrepancy exists, immediately inspect the fume hood for undetected leaks.

Protocol C: Spill Containment & Decontamination

In the event of an accidental release on the benchtop or floor.

  • Immediate Containment: Evacuate non-essential personnel. Cover the spilled powder or liquid with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth[5].

    • Causality: Never use combustible materials like paper towels or sawdust. The thioamide compound may react exothermically if the waste inadvertently contacts strong oxidizing contaminants in the waste bin. Vermiculite safely traps the compound without chemical interaction.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and transfer it to the solid hazardous waste container[4].

  • Decontamination: Wash the affected surface with isopropanol to dissolve residual compound, followed by a thorough wash with soap and water.

  • Validation Check: Perform a blank solvent swab of the decontaminated area and run a rapid TLC or UV-lamp check (if applicable) to confirm the complete absence of residual methoxy-pyridine before declaring the area safe.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 6-Methoxypyridine-2-carbothioamide waste based on its physical state and solvent composition.

WasteRouting Start 6-Methoxypyridine-2-carbothioamide Waste Generated Decision Determine Waste State Start->Decision Solid Solid Waste (Powder, PPE, Labware) Decision->Solid Routine Solid Liquid Liquid Waste (Solutions/Extracts) Decision->Liquid Routine Liquid Spill Accidental Spill Decision->Spill Accidental Release SolidCollect Collect in HDPE Container Label: Hazardous Solid Solid->SolidCollect LiquidDecision Solvent Type? Liquid->LiquidDecision SpillProtocol Absorb with Vermiculite Transfer to Solid Waste Spill->SpillProtocol Incineration High-Temperature Incineration (with NOx & SOx Scrubbers) SolidCollect->Incineration Halogenated Halogenated Waste Stream LiquidDecision->Halogenated e.g., DCM, Chloroform NonHalogenated Non-Halogenated Waste Stream LiquidDecision->NonHalogenated e.g., DMSO, MeOH Halogenated->Incineration NonHalogenated->Incineration SpillProtocol->SolidCollect

Caption: Workflow for the segregation and disposal of 6-Methoxypyridine-2-carbothioamide waste.

Regulatory Compliance & Final Destruction

Once the waste is properly segregated and contained, it falls under the jurisdiction of federal and local environmental regulations. Under the, laboratories must maintain accurate, up-to-date records of sample and waste handling[7].

Coordinate with your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste broker. EHS will ensure the waste is transported to a commercial facility capable of (typically >1,000°C) equipped with the necessary alkaline scrubbers to neutralize the SOx and NOx gases generated by the compound's destruction[5].

References

  • 12 Safety Precautions To Follow When Handling Pyridine Source: Post Apple Scientific URL:[Link]

  • UN1282 Pyridine AGR Safety Data Sheet Source: Labbox Export URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 6-Methoxypyridine-2-carbothioamide

Advanced Laboratory Safety & Operational Guide: Handling 6-Methoxypyridine-2-carbothioamide As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 6-Methoxypyridine-2-carbothioamide

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). It requires a fundamental understanding of chemical mechanisms and the implementation of self-validating workflows.

6-Methoxypyridine-2-carbothioamide (CAS: 134789-88-1) is a highly valuable heterocyclic building block, frequently utilized in medicinal chemistry for its metal-chelating properties and as a privileged scaffold in anti-infective drug discovery[1][2]. However, the presence of the thioamide moiety introduces specific toxicological risks. This guide provides the mechanistic rationale, mandatory Personal Protective Equipment (PPE) specifications, and field-proven operational protocols required to handle this compound safely.

Mechanistic Toxicology: The Causality Behind the Protocols

To design an effective safety strategy, we must first understand why 6-Methoxypyridine-2-carbothioamide poses a risk. Thioamides are not biologically inert; they are pharmacologically active and can act as reactive intermediates.

  • Metabolic Activation & Sensitization: In biological systems, thioamides are susceptible to S-oxidation by hepatic flavin-containing monooxygenases (FMOs). This metabolic pathway generates highly reactive sulfenic and sulfinic acid intermediates[2]. If systemic exposure occurs, these electrophilic species can covalently bind to cellular macromolecules, leading to localized toxicity or severe allergic skin sensitization[3][4].

  • Acute Toxicity: Structural analogs of pyridine-2-carbothioamide are documented as acute oral toxicants (Category 3/4) and severe mucous membrane irritants (Category 2)[3][4].

  • Thermal Degradation: When heated to decomposition or subjected to aggressive oxidation, this compound releases highly toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).

Mitigating dermal absorption and inhalation of fine particulates is the paramount objective of our PPE and handling strategy.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive thioamides. The following table outlines the required PPE and the mechanistic justification for each selection.

Protection CategoryRequired EquipmentMechanistic Justification
Eye/Face ANSI Z87.1 Chemical Splash GogglesPyridine-thioamides are severe ocular irritants capable of causing corneal damage upon contact[3][4]. Safety glasses do not provide adequate peripheral protection against fine powder aerosolization.
Hand/Skin Double-layered Nitrile Gloves (≥4 mil thickness)Thioamides are typically solubilized in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Nitrile provides superior breakthrough resistance to these solvents compared to latex, preventing transdermal carrier effects.
Body Flame-resistant (FR) Lab Coat & Closed-toe shoesPrevents dermal accumulation of airborne particulates during weighing and protects against potential thermal events during reaction setup.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Strictly required to mitigate the inhalation of fine powders and to capture toxic SOx/NOx gases in the event of an unexpected exothermic reaction.

Self-Validating Operational Protocols

The following step-by-step methodologies incorporate self-validating checks to ensure the safety system is actively functioning before and during chemical manipulation.

Protocol A: Safe Weighing and Solubilization
  • System Verification: Before opening the reagent bottle, verify the fume hood monitor reads a face velocity between 80-100 fpm.

    • Self-Validation Check: Tape a small strip of a Kimwipe to the bottom of the sash; it should pull steadily inward without violent fluttering.

  • Static Mitigation: 6-Methoxypyridine-2-carbothioamide powder is prone to static cling, which drastically increases the risk of aerosolization.

    • Field-Proven Insight: Discharge the anti-static weigh boat using an ionizing gun (e.g., Zerostat) for 5 seconds prior to dispensing the API.

  • Dispensing: Using a dedicated micro-spatula, weigh the required mass directly into a pre-tared, sealable borosilicate glass vial. Do not weigh onto open filter paper.

  • In-Hood Solubilization: Introduce your solvent (e.g., DMSO) to the vial strictly inside the fume hood. Cap the vial tightly and vortex.

    • Self-Validation Check: Visually confirm complete dissolution (a clear, homogenous solution) before removing the sealed vial from the engineering control.

Protocol B: Emergency Response & Decontamination
  • Dermal Exposure: Immediately remove contaminated PPE. Flush the affected skin with copious amounts of running water for a minimum of 15 minutes[3].

    • Critical Warning: Do not use organic solvents (like ethanol or acetone) to wash the skin, as this will accelerate the dermal absorption of the thioamide. Wash with non-abrasive soap and water only[3].

  • Powder Spills: Do not dry-sweep, as this creates a highly toxic inhalation hazard. Lightly mist the spilled 6-Methoxypyridine-2-carbothioamide with water to suppress dust generation. Wipe up the slurry with absorbent pads and transfer immediately to a designated hazardous waste container[4].

Waste Segregation & Disposal Plan

Improper disposal of sulfur-containing heterocycles can lead to dangerous environmental contamination and facility damage during incineration.

Waste StreamClassificationDisposal Routing & Mandatory Labeling
Solid Waste (Contaminated PPE, empty vials, spill pads)Hazardous Solid WasteRoute to high-temperature facility incineration. Label: "Toxic Solid Waste - Contains Thioamides"
Liquid Waste (Aqueous) Non-Halogenated AqueousRoute to standard aqueous hazardous waste. Label: "Aqueous Waste - Contains Sulfur Compounds"
Liquid Waste (Organic) Non-Halogenated Organic (unless mixed with DCM/Chloroform)Route to organic waste. Label: "Organic Waste - Contains Sulfur/Nitrogen Compounds". (Note: This explicitly alerts the incineration facility to potential SOx/NOx emissions).

Operational Workflow Visualization

The following diagram maps the logical relationship between hazard assessment, physical handling, and end-of-life disposal for 6-Methoxypyridine-2-carbothioamide.

G A Hazard Assessment: Identify Thioamide Risks B Don PPE: Nitrile, Goggles, Lab Coat A->B C Engineering Control: Fume Hood Transfer B->C D Weighing & Dispensing (Anti-Static Protocol) C->D E Solubilization & Reaction Setup D->E F Spill or Exposure? E->F G Emergency Response: Decontamination F->G Yes H Waste Segregation: Sulfur-Containing Waste F->H No G->H

Fig 1: Operational workflow for handling and disposal of 6-Methoxypyridine-2-carbothioamide.

References

Sources

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